molecular formula C32H44N2O8 B10773274 Lannaconitine

Lannaconitine

Cat. No.: B10773274
M. Wt: 584.7 g/mol
InChI Key: NWBWCXBPKTTZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lannaconitine is a norditerpenoid alkaloid isolated from various Aconitum species, recognized for its significant research value in the field of neuropharmacology and electrophysiology. Its primary mechanism of action involves the potent and persistent activation of voltage-gated sodium (NaV) channels, leading to a sustained depolarization of neuronal membranes. This characteristic makes this compound an indispensable research tool for investigating the structure-function relationships of sodium channels, studying neuronal excitability, and modeling pathophysiological conditions involving prolonged sodium current. In research settings, it is utilized to probe the mechanisms of action potential generation and propagation, as well as to screen for novel NaV channel modulators and potential neuroprotective agents. Furthermore, its high-affinity binding serves as a critical asset in receptor binding assays and toxicological studies aimed at understanding the effects of diterpenoid alkaloids. This compound is provided as a high-purity analytical standard to ensure reproducibility and reliability in your experimental workflows, strictly for research applications in neuroscience and ion channel biology.

Properties

Molecular Formula

C32H44N2O8

Molecular Weight

584.7 g/mol

IUPAC Name

(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate

InChI

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)

InChI Key

NWBWCXBPKTTZNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lannaconitine: From Natural Source to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of lannaconitine, a diterpenoid alkaloid of significant interest to researchers, scientists, and drug development professionals. We will delve into its discovery, natural origins, detailed methodologies for its isolation and structural elucidation, and a thorough examination of its pharmacological profile and toxicological considerations.

Introduction and Discovery

This compound is a highly complex, naturally occurring C19-diterpenoid alkaloid. Historically, plants from the Aconitum genus, commonly known as aconite or wolf's bane, have been used in traditional medicine for their analgesic and anti-inflammatory properties, despite their well-documented toxicity. The quest to identify the bioactive constituents responsible for these effects led to the isolation and characterization of a plethora of alkaloids, including this compound.

Natural Sources:

This compound is predominantly found in various species of the Aconitum genus (family Ranunculaceae). Documented botanical sources include:

  • Aconitum leucostomum

  • Aconitum septentrionale[1]

  • Aconitum carmichaeli[2]

  • Aconitum sinomantanum

  • Aconitum karacolicum[3]

The concentration of this compound and other alkaloids can vary significantly based on the plant species, geographical location, and time of harvest.

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that requires careful handling due to the toxicity of the plant material and the target compound. The following protocol is a composite of established methods for the separation of aconitine-type alkaloids.

Extraction of Total Alkaloids

The initial step involves the extraction of total alkaloids from the dried and powdered roots of the Aconitum species. An ethanolic reflux extraction is a commonly employed method.

Experimental Protocol: Ethanolic Reflux Extraction

  • Preparation: Grind the dried roots of the chosen Aconitum species into a fine powder (40-60 mesh).

  • Extraction:

    • Place 1 kg of the powdered plant material into a 20 L round-bottom flask.

    • Add 10 L of 95% ethanol (a 1:10 w/v ratio).

    • Heat the mixture to reflux for 2 hours with continuous stirring.

  • Filtration: Allow the mixture to cool to room temperature and filter through a Büchner funnel to separate the extract from the plant residue.

  • Repeated Extraction: Repeat the reflux extraction on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

Purification of this compound

The crude extract, containing a mixture of alkaloids and other plant metabolites, is then subjected to chromatographic purification. A common approach involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Column Preparation: Prepare a silica gel (100-200 mesh) column.

    • Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% dichloromethane).

    • Elution: Elute the column with a gradient of increasing polarity, typically a dichloromethane-methanol system. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., 100:0 to 90:10, 80:20, v/v).

    • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

    • Pooling: Combine fractions containing this compound based on TLC analysis.

  • Preparative HPLC:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase. A representative gradient could be 20-50% acetonitrile over 30 minutes.

    • Detection: Monitor the elution at approximately 235 nm.

    • Isolation: Collect the peak corresponding to this compound.

    • Final Step: Remove the solvent under reduced pressure to obtain purified this compound.

An alternative purification step involves the use of basic γ-Al2O3, which can selectively adsorb ballast materials, thereby increasing the mass fraction of this compound in the extract[1].

Isolation_Workflow Aconitum Dried Aconitum Roots Powder Powdered Plant Material Aconitum->Powder Grinding Extraction Ethanolic Reflux Extraction Powder->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Concentration Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions This compound-Rich Fractions Silica_Column->Fractions Fractionation Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Lanna Purified this compound Prep_HPLC->Pure_Lanna

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure
  • Molecular Formula: C₃₂H₄₄N₂O₈

  • Molecular Weight: 584.7 g/mol

Lannaconitine_Structure lanna This compound Structure (Schematic Representation) core Diterpenoid Core lanna->core subst Substituents lanna->subst s1 s1 subst->s1 N-ethyl group s2 s2 subst->s2 Methoxyl groups s3 s3 subst->s3 Hydroxyl group s4 s4 subst->s4 Anthraniloyl ester s5 s5 subst->s5 Acetyl group

Caption: Key structural features of the this compound molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound reveals characteristic signals corresponding to its complex structure. Key features include signals for the N-ethyl group, multiple methoxy groups, aromatic protons of the anthraniloyl moiety, and a complex array of signals in the aliphatic region corresponding to the diterpenoid core.

  • ¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct resonances for all 32 carbon atoms. This includes signals for carbonyl carbons of the ester and amide groups, aromatic carbons, carbons of the methoxy and ethyl groups, and the intricate carbon framework of the diterpenoid skeleton.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity of protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through the analysis of fragmentation patterns. The fragmentation of this compound is expected to involve the sequential loss of its substituent groups, such as acetic acid and the N-acetylanthraniloyl moiety, from the diterpenoid core.

Technique Information Obtained
¹H NMR Number and chemical environment of protons
¹³C NMR Number and type of carbon atoms
2D NMR Connectivity between atoms (C-H, H-H)
HRMS Exact molecular weight and formula
MS/MS Structural information from fragmentation patterns

Pharmacological Profile

This compound exhibits a range of biological activities, with its analgesic properties being the most extensively studied.

Analgesic Activity

This compound has demonstrated potent analgesic effects in various preclinical models of pain. Its analgesic activity is reported to be greater than that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin, and in some models, its oral efficacy is comparable to or even greater than morphine[4]. A key advantage of this compound is its non-addictive nature, as its mechanism of action does not primarily involve the opioid receptors associated with addiction.

Mechanism of Action:

The analgesic effect of this compound is multifactorial and primarily attributed to its interaction with voltage-gated sodium channels (VGSCs).

  • Voltage-Gated Sodium Channel Blockade: this compound is an inhibitor of VGSCs, with a particular affinity for the Nav1.7 subtype, which is crucial for pain signaling[5][6]. It inhibits Nav1.7 in a voltage-dependent manner, with a slow onset and irreversible action compared to local anesthetics[5][6]. The binding of this compound to the channel is thought to involve specific residues in domain IV[6]. By blocking these channels, this compound reduces the excitability of nociceptive neurons, thereby inhibiting the transmission of pain signals.

  • Modulation of Neurotransmitters: The analgesic action of this compound is also linked to its influence on the central nervous system. It is suggested to promote the release of norepinephrine and inhibit the release of substance P in the synaptic cleft, further contributing to its pain-relieving effects[5].

  • Endogenous Opioid System: Some studies suggest an indirect involvement of the endogenous opioid system. This compound may stimulate spinal microglia to release dynorphin A, which then activates κ-opioid receptors, leading to analgesia[5].

Lannaconitine_MoA Lanna This compound Nav17 Nav1.7 Sodium Channel (in Nociceptive Neuron) Lanna->Nav17 Inhibits Microglia Spinal Microglia Lanna->Microglia Stimulates Neuron_Exc Reduced Neuronal Excitability Nav17->Neuron_Exc Leads to Pain_Signal Inhibition of Pain Signal Transmission Neuron_Exc->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia Dynorphin Dynorphin A Release Microglia->Dynorphin Kappa_Receptor κ-Opioid Receptor Activation Dynorphin->Kappa_Receptor Kappa_Receptor->Analgesia

Caption: Proposed mechanism of analgesic action of this compound.

Other Biological Activities
  • Antiarrhythmic Effects: this compound has shown class-I antiarrhythmic action, which is consistent with its sodium channel blocking properties.

  • Antitumor Potential: Preliminary studies suggest that this compound may possess antitumor properties, including the induction of differentiation and apoptosis in certain cancer cell lines.

Toxicological Profile

A critical consideration in the development of any Aconitum-derived compound is its toxicity. This compound is a toxic alkaloid, though its toxicity is generally considered to be less pronounced than that of aconitine.

  • Acute Toxicity: The LD₅₀ (median lethal dose) of this compound in mice has been reported as approximately 6.9 mg/kg intravenously, 9.1 mg/kg intraperitoneally, and around 20 mg/kg orally.

  • Mechanism of Toxicity: Toxic doses can lead to severe adverse effects, including respiratory paralysis and cardiotoxicity, potentially culminating in ventricular fibrillation. The toxic effects are directly related to its potent action on ion channels in the nervous system and cardiac tissue.

Due to its narrow therapeutic index, the clinical application of this compound requires careful dose management and may involve the use of its less toxic derivatives or specialized formulations.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential, particularly as a non-addictive analgesic. Its well-defined mechanism of action, centered on the blockade of Nav1.7 sodium channels, makes it an attractive lead compound for the development of novel pain therapeutics. Future research should focus on medicinal chemistry efforts to synthesize derivatives with an improved therapeutic window, reducing its toxicity while retaining or enhancing its analgesic efficacy. Further clinical investigations are warranted to fully establish its safety and efficacy profile in humans for the management of various pain conditions.

References

  • Gan, Y., et al. (2022). A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. Frontiers in Pharmacology, 13, 948507.
  • Goncharov, A. E., et al. (2006). Isolation of lappaconitine from Aconitum septentrionale roots by adsorption.
  • Han, S., et al. (2018). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta Pharmacologica Sinica, 39(7), 1127-1136.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281279, this compound. Retrieved from [Link]

  • Ono, M., & Satoh, T. (1990). Pharmacological studies of lappaconitine. Analgesic activities. Arzneimittel-Forschung, 40(1), 24-27.
  • Singh, S., et al. (2017). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum.
  • Tarbeeva, D. V., et al. (2017). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Phytochemistry, 144, 156-163.

Sources

An In-Depth Technical Guide to the Molecular Structure and Formula of Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Lannaconitine is a C19-diterpenoid alkaloid, a class of complex secondary metabolites predominantly found in plants of the Aconitum and Delphinium genera.[1] These compounds are characterized by a highly intricate and rigid hexacyclic carbon skeleton, presenting significant interest for natural product chemistry, pharmacology, and toxicology. This guide provides a comprehensive technical overview of this compound, detailing its molecular formula, physicochemical properties, and the multi-faceted analytical methodologies required for its isolation and structural elucidation. We will delve into the causality behind the application of mass spectrometry, NMR spectroscopy, and X-ray crystallography, offering field-proven insights for researchers and drug development professionals.

Introduction to this compound and the Diterpenoid Alkaloids

The genus Aconitum, part of the Ranunculaceae family, is a rich source of structurally diverse and biologically active diterpenoid alkaloids.[1][2][3] These alkaloids are broadly classified based on their carbon skeletons, with this compound belonging to the highly complex aconitine-type C19 group.[1][2] this compound is structurally related to other well-known alkaloids like lappaconitine and ranaconitine, sharing a common heritage from botanical sources such as the roots of Aconitum carmichaeli and Aconitum sinomontanum.[4][5][6][7] The profound biological activities of these molecules, ranging from potent analgesic effects to significant cardiotoxicity and neurotoxicity, make their precise structural understanding a critical prerequisite for any therapeutic or toxicological investigation.[4][5][6][8]

Molecular Formula and Physicochemical Properties

The fundamental identity of a chemical entity begins with its molecular formula and weight. These parameters are foundational for all subsequent analytical and quantitative work.

Molecular Formula: C₃₂H₄₄N₂O₈[4][5][9][10][11]

Molecular Weight: 584.70 g/mol [4][5][8][9]

A summary of this compound's key identifiers and properties is presented below. This data is crucial for sample handling, solvent selection, and the design of analytical experiments.

PropertyValueSource(s)
CAS Number 32854-75-4[4][5][8][12]
IUPAC Name [(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl] 2-acetamidobenzoate[9]
Physical Description Crystalline solid; White powder[4][5][8][12]
Melting Point 217-218 °C[13]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5][8]
Botanical Source Roots of Aconitum carmichaeli Debx, Aconitum sinomontanum Nakai[4][5][6][7][8][12]

Isolation and Purification from Natural Sources

The journey to structural elucidation begins with the successful isolation of the target compound in high purity. The complex matrix of plant material necessitates a multi-step purification strategy. The choice of solvents and chromatographic media is dictated by the polarity and chemical nature of diterpenoid alkaloids.

General Workflow for Extraction and Isolation

The overall process involves solvent extraction to create a crude mixture of alkaloids, followed by chromatographic steps to separate this compound from other structurally similar compounds. The causality is clear: initial extraction must be exhaustive, while subsequent steps must be highly selective.

G cluster_extraction Extraction Phase cluster_purification Purification Phase plant_material Dried & Powdered Aconitum Roots extraction Solvent Extraction (e.g., Ethanol, Chloroform) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract adsorption_chrom Adsorption Chromatography (e.g., Alumina Column) crude_extract->adsorption_chrom crude_extract->adsorption_chrom Selectivity based on polarity hplc Preparative HPLC adsorption_chrom->hplc pure_lanna Pure this compound (>98%) hplc->pure_lanna

Caption: Workflow for this compound Isolation.

Detailed Protocol: Adsorption-Based Purification

This protocol is a self-validating system; the purity of the fractions is checked by TLC or HPLC at each stage, ensuring that only fractions containing the target compound are advanced to the next step.

Objective: To isolate this compound from a crude ethanol extract of Aconitum roots.

Principle: This method leverages the differential adsorption of alkaloids and other "ballast" materials onto a stationary phase like basic γ-Al₂O₃.[14] this compound can then be selectively eluted.

Methodology:

  • Preparation of Crude Extract: Macerate 1 kg of dried, powdered Aconitum root material with 95% ethanol at room temperature for 72 hours. Filter and concentrate the solvent under reduced pressure to yield a crude extract.

  • Adsorption Chromatography Setup:

    • Prepare a slurry of basic γ-Al₂O₃ in chloroform.

    • Pack a glass column (e.g., 50mm x 500mm) with the slurry to create a uniform stationary phase bed.

  • Loading and Elution:

    • Dissolve the crude extract in a minimal volume of chloroform.

    • Load the dissolved extract onto the top of the alumina column.

    • Begin elution with a non-polar solvent like chloroform. The less polar ballast materials will elute first.

    • Gradually increase the solvent polarity by introducing a mixture of chloroform and methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of 50-100 mL.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light or with Dragendorff's reagent.

    • Pool fractions that show a high concentration of the spot corresponding to a this compound standard.

  • Final Purification:

    • Concentrate the pooled fractions in vacuo.

    • For final polishing, subject the enriched material to preparative High-Performance Liquid Chromatography (HPLC) for gram-scale purification or recrystallization to achieve >98% purity.[15][16]

Structural Elucidation: A Multi-Technique Approach

Determining the complex, three-dimensional structure of this compound is not possible with a single technique. It requires the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray crystallography. Each method provides a unique and essential piece of the structural puzzle.

Mass Spectrometry (MS) Analysis

Causality: MS is the first port of call after purification. It provides a highly accurate mass measurement, which confirms the molecular formula derived from combustion analysis and is essential for identifying the molecular ion peak. Tandem MS (MS/MS) is then used to controllably fragment the molecule, yielding a structural fingerprint.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of pure this compound (approx. 10-50 ng/mL) in a suitable solvent like acetonitrile/water.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column is typically used with a gradient elution of acetonitrile and water containing a small amount of formic acid to facilitate protonation.[17][18]

  • Ionization: Use a positive ion electrospray ionization (ESI+) source. This soft ionization technique keeps the molecule intact, producing the protonated molecular ion [M+H]⁺.

  • MS Scan: In the first quadrupole, perform a full scan to identify the [M+H]⁺ ion. For this compound (C₃₂H₄₄N₂O₈, MW 584.70), this peak will appear at m/z 585.3-585.5.[17][19]

  • Tandem MS (MS/MS): Select the parent ion (m/z 585.5) in the first quadrupole, fragment it in the collision cell (second quadrupole) using an inert gas (e.g., argon), and analyze the resulting fragment ions in the third quadrupole. A key transition for quantification is m/z 585.5 → m/z 535.5.[17]

G parent_ion Parent Ion [C₃₂H₄₄N₂O₈+H]⁺ m/z 585.5 fragment_ion Key Fragment Ion Loss of C₂H₄O₂ m/z 535.5 parent_ion:f2->fragment_ion:f2 Collision-Induced Dissociation (CID)

Caption: Key MS/MS Fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS gives the mass and formula, NMR reveals the carbon-hydrogen framework. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms. 2D NMR experiments (like COSY and HMBC) are then essential to piece together the entire molecular puzzle.

Interpreting Spectral Data: The ¹H and ¹³C NMR spectra of this compound are complex, but key signals confirm its aconitine-type structure.[20][21]

NucleusKey Chemical Shifts (ppm) & InterpretationSource(s)
¹H NMR - Signals for an N-ethyl group (triplet around 1.1 ppm).- Multiple sharp singlets for methoxy (-OCH₃) groups (typically 3.2-3.8 ppm).- Aromatic protons from the 2-acetamidobenzoate group (7.0-8.5 ppm).- A singlet for the acetyl (-COCH₃) methyl group (~2.2 ppm).[21][22]
¹³C NMR - Carbonyl carbons from the ester and amide groups (~168-170 ppm).- Aromatic carbons (120-140 ppm).- Multiple oxygenated aliphatic carbons (70-90 ppm), characteristic of the highly substituted aconitine core.[20][22]
X-ray Crystallography

Causality: NMR and MS provide strong evidence for the 2D structure, but only X-ray crystallography can provide unambiguous proof of the three-dimensional arrangement of atoms, including the absolute stereochemistry.[23] This is the gold standard for structural elucidation of complex natural products.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (The Crucial Step):

    • Dissolve highly pure this compound in a suitable solvent (e.g., chloroform, acetone).

    • Use slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality. This step can be a significant bottleneck, requiring extensive screening of conditions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections.[23]

    • Rotate the crystal and collect thousands of reflections at different orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.[24]

    • Computational methods (direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.

    • For a related alkaloid, ranaconitine, X-ray analysis revealed a monoclinic system with space group C2.[7][24] For lappaconitine hydrobromide, the absolute stereochemistry was determined as 1S, 4S, 5S, 7S, 8S, 9S, 10S, 11S, 13R, 14S, 16S, and 17R.[25]

The Definitive this compound Molecular Structure

The culmination of these analytical techniques provides a detailed and validated picture of the this compound molecule.

  • Core Skeleton: It possesses a rigid hexacyclic aconitane skeleton, which is a C19-norditerpenoid core.

  • Key Substituents:

    • An N-ethyl group attached to the nitrogen atom within the ring system.

    • Three methoxy groups (-OCH₃).

    • Two hydroxyl groups (-OH).

    • An ester linkage at the C4 position to a 2-(acetylamino)benzoate moiety.

  • Stereochemistry: The molecule contains numerous stereocenters, leading to a specific and complex three-dimensional shape that is critical for its biological activity. The stereochemistry is confirmed by X-ray crystallography of related compounds.[25]

Conclusion

The molecular structure and formula of this compound (C₃₂H₄₄N₂O₈) represent a formidable challenge in natural product chemistry. Its elucidation is a testament to the power of a coordinated analytical approach, where each technique provides indispensable and complementary information. Mass spectrometry confirms the formula and provides a fragmentation fingerprint, NMR spectroscopy maps the covalent framework, and X-ray crystallography delivers the definitive three-dimensional structure. A thorough understanding of this structure is the foundational bedrock upon which all meaningful pharmacological and toxicological research into this potent diterpenoid alkaloid must be built.

References

  • ScreenLib. (n.d.). This compound | CAS 32854-75-4. Retrieved from [Link]

  • Ma, X. B., et al. (2011). X-ray crystallographic study of ranaconitine. Natural Product Communications, 6(11), 1589-90. Retrieved from [Link]

  • Hao, X. J., et al. (1996). Diterpenoid Alkaloids from Aconitum leucostomum. Journal of Natural Products, 59(3), 264–266. Retrieved from [Link]

  • Gao, L. M., et al. (2022). C19-Diterpenoid alkaloids from two plants of Aconitum sinoaxillare and Aconitum chasmanthum. Taylor & Francis Online. Retrieved from [Link]

  • Chen, D. L., et al. (2009). Diterpenoid Alkaloids From Aconitum Longzhoushanense. Natural Product Communications, 4(1), 19-22. Retrieved from [Link]

  • Zhou, G. Y., et al. (2014). Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz. PLoS ONE, 9(7), e101924. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • RayBiotech. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Terpenoids from the Aconitum species. Retrieved from [Link]

  • Tauto Biotech. (n.d.). This compound, 32854-75-4. Retrieved from [Link]

  • Sun, W., et al. (2009). X-ray structure analysis of lappaconitine. Natural Product Research, 23(10), 960-2. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR 1H and 13C data from lappaconitine and its phototransformation products. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of lappaconitine in plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Murayama, M., et al. (1989). Pharmacological studies of lappaconitine. Analgesic activities. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 94(2), 77-86. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of lappaconitine from Aconitum septentrionale roots by adsorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and 1H NMR spectra (200 MHz) of lappaconitine (top) and glycyrrhizic acid (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray Crystallographic Study of Ranaconitine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of LA (a) and IS (b). Retrieved from [Link]

  • Li, Y., et al. (2011). Simultaneous quantitation of aconitine... in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3011-9. Retrieved from [Link]

  • Tarbe, M., et al. (2018). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Fitoterapia, 128, 226-231. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Retrieved from [Link]

  • Yale School of Medicine. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • MDPI. (n.d.). Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae. Retrieved from [Link]

Sources

Physical and chemical properties of Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Lannaconitine

Introduction

This compound is a highly complex C19-diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, such as Aconitum carmichaeli and Aconitum leucostomum.[1][2][3] As a member of the aconitine family of alkaloids, it is renowned for its significant biological activity, which is a double-edged sword. On one hand, it possesses potent analgesic properties; on the other, it exhibits severe cardiotoxicity and neurotoxicity, primarily through its interaction with voltage-gated sodium channels.[4][5] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering critical insights for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Molecular Structure

This compound's intricate hexacyclic structure is characteristic of C19-diterpenoid alkaloids, featuring multiple stereocenters and functional groups that dictate its chemical behavior and biological function.

  • Chemical Name: [(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate[6]

  • Molecular Formula: C₃₂H₄₄N₂O₈[1][7]

  • CAS Number: 32854-75-4[1]

  • Synonyms: Lappaconitine, (+)-Lappaconitine, N-Acetylpuberanidine[1]

Lannaconitine_Structure Chemical Structure of this compound cluster_structure l [Image of this compound Chemical Structure] C₃₂H₄₄N₂O₈

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and pharmacokinetic profile. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 584.7 g/mol [1][6]
Physical Appearance White needle-shaped crystals or solid[1][7]
Melting Point 217-218 °C[1]
Optical Rotation ([α]D) +27° (c=1, Chloroform, 18°C)[1]
pKa (Predicted) 12.55 ± 0.70[1][8]
Solubility Soluble in DMSO (≥58.5 mg/mL), Chloroform (30 mg/mL), Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.[1][4][7]
Storage Conditions Store at 2-8°C, protect from light. For long-term storage, -20°C is recommended. Solutions should be used the same day or stored in aliquots at -20°C for up to two weeks.[1][2][7]

Spectroscopic Data for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the complex carbon-hydrogen framework of this compound. While full spectral data requires access to specialized databases or primary literature, published studies confirm that the ¹H and ¹³C NMR spectral data are well-established and serve as a primary reference for identification.[9] The proton NMR spectrum typically shows characteristic signals for the ethyl group on the nitrogen atom, methoxy groups, and the aromatic protons of the N-acetylanthraniloyl moiety. The ¹³C NMR spectrum complements this by providing signals for all 32 carbon atoms, including the carbonyl carbons of the ester and amide groups.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • Technique: Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a common method for the analysis of aconitine alkaloids.[10][11]

  • Expected Ionization: In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 585.3.[10]

  • Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragment ions resulting from the loss of the N-acetylanthraniloyl group and other neutral losses, which is a key diagnostic feature for this class of compounds.[10][12]

Chemical Properties and Stability

This compound's chemical reactivity is largely governed by its ester and amide functionalities, as well as the tertiary amine.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions.[1]

    • Acidic Hydrolysis: Boiling with dilute mineral acids (e.g., H₂SO₄ or HCl) cleaves the ester bond, yielding acetic acid, anthranilic acid, and the parent aminopolyol, lappaconine.[1]

    • Alkaline Hydrolysis: Milder alkaline conditions hydrolyze the ester to yield lappaconine and lappaconitic acid (N-acetylanthranilic acid).[1]

  • Photostability: Some aconitine alkaloids are known to undergo phototransformation. Studies on lappaconitine indicate that photolysis can result in the cleavage of the ester bond, leading to the elimination of N-acetylanthranilic acid.[9] This highlights the importance of protecting this compound from light during storage and handling.

  • General Stability: The compound is hygroscopic.[8] Forced degradation studies, a standard practice under ICH guidelines, would likely show degradation under strong acidic, basic, oxidative, and photolytic conditions.[13][14] Maximum stability for similar compounds is often found at a slightly acidic to neutral pH.[14]

Isolation and Purification Workflow

The extraction and purification of this compound from its natural source, primarily the roots of Aconitum species, is a multi-step process designed to separate it from a complex mixture of other alkaloids and plant metabolites.

Isolation_Workflow Start Dried & Powdered Aconitum Root Solvent_Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Solvent_Extraction Filtration Filtration & Concentration (Crude Extract) Solvent_Extraction->Filtration Acid_Base_Partition Acid-Base Partitioning (to isolate alkaloids) Filtration->Acid_Base_Partition Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partition->Crude_Alkaloids Column_Chromatography Column Chromatography (e.g., Silica Gel, Alumina) Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Semi-Preparative HPLC (e.g., Reverse-Phase C18) Fraction_Collection->HPLC Crystallization Recrystallization HPLC->Crystallization Final_Product Pure this compound (>98%) Crystallization->Final_Product

Caption: Generalized workflow for the isolation and purification of this compound.

Experimental Protocol: Conceptual Overview
  • Extraction: The dried and powdered plant material (e.g., roots) is subjected to extraction with an organic solvent like methanol or ethanol, often using methods like maceration or accelerated solvent extraction (ASE).[15][16]

  • Acid-Base Partitioning: The resulting crude extract is concentrated and then subjected to an acid-base liquid-liquid partition. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., ammonia) to deprotonate the alkaloids, which are then extracted back into an organic solvent.

  • Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques.

    • Initial Step: Column chromatography over silica gel or alumina is used for initial fractionation.[15]

    • Fine Purification: Fractions containing this compound are pooled and subjected to semi-preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase C18 column, for final purification.[17]

  • Recrystallization: The purified this compound is recrystallized from a suitable solvent system to obtain high-purity crystals.[17]

  • Purity and Identity Confirmation: The final product's purity is assessed by HPLC, and its identity is confirmed by comparing its spectroscopic data (NMR, MS) and physical properties (melting point, optical rotation) with established literature values.[9]

Pharmacological Properties and Mechanism of Action

This compound's potent biological effects are primarily attributed to its action on the nervous and cardiovascular systems.

  • Primary Mechanism: this compound is a potent, irreversible blocker of voltage-gated sodium channels (VGSCs), specifically binding to site 2 of the channel pore.[4][5]

  • Consequences of Action:

    • Analgesia: By blocking sodium channels in nociceptive neurons, it inhibits the propagation of pain signals. Its analgesic activity does not involve opioid receptors.[4]

    • Cardiotoxicity: In cardiomyocytes, the blockade of sodium channels disrupts the normal cardiac action potential. This action is classified as a Class I antiarrhythmic effect.[4] However, at toxic doses, it leads to severe arrhythmias, ventricular fibrillation, and ultimately, cardiac arrest.[1][18][19][20]

    • Neurotoxicity: Systemic exposure can lead to symptoms such as paresthesia, muscle weakness, and respiratory paralysis due to the widespread blockade of neuronal sodium channels.[5]

Mechanism_of_Action Na_Channel Voltage-Gated Sodium Channel (VGSC) Na_Influx Na+ Influx (Depolarization) Na_Channel->Na_Influx Inhibits This compound This compound This compound->Na_Channel Binds to Site 2 (Irreversible Blockade) Action_Potential Normal Action Potential Propagation Na_Influx->Action_Potential Initiates Na_Influx->Action_Potential Inhibits Arrhythmia Arrhythmia & Cardiotoxicity Action_Potential->Arrhythmia Disrupts

Sources

Lannaconitine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lannaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species, is a potent modulator of voltage-gated sodium channels (VGSCs). While structurally similar to the well-known VGSC activator, aconitine, this compound exhibits a distinct and complex mechanism of action, primarily characterized by irreversible channel blockade rather than persistent activation. This guide provides an in-depth examination of the molecular interactions between this compound and VGSCs, detailing its binding site, effects on channel gating, and the experimental methodologies crucial for its study. We synthesize findings from electrophysiology, molecular biology, and computational studies to offer a comprehensive resource for professionals engaged in ion channel research and drug development.

Introduction: The Central Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are essential transmembrane proteins that orchestrate the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscle fibers.[1] These channels cycle through distinct conformational states—resting, open, and inactivated—in response to changes in the membrane potential.[2] The α-subunit, the pore-forming core of the channel, is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1][2] The S5 and S6 segments form the channel's inner pore, which is the binding site for numerous drugs and toxins.[3][4]

Given their critical physiological role, VGSCs are significant targets for a wide array of therapeutic agents, including local anesthetics, antiarrhythmics, and anticonvulsants, as well as various naturally occurring neurotoxins.[1][2][5] These modulators can physically block the ion conduction pathway or alter the channel's gating kinetics, thereby modifying cellular excitability.[6] this compound and its analogs represent a fascinating class of such modulators with unique properties that set them apart from both classic channel activators and blockers.

This compound's Core Mechanism of Action

While many aconitine-like alkaloids are known to be potent VGSC activators that cause persistent channel opening, this compound distinguishes itself by acting as a potent, irreversible inhibitor.[7][8] This inhibitory action is state-dependent, displaying a strong preference for the open state of the channel.

Binding to Neurotoxin Receptor Site 2

This compound, like its structural relative aconitine and other lipid-soluble toxins such as batrachotoxin, interacts with Neurotoxin Receptor Site 2 on the α-subunit of the VGSC.[7][9] This binding site is located within the inner pore of the channel, formed by the S6 transmembrane segments of multiple domains, particularly domains I and IV.[6]

Site-directed mutagenesis studies have been pivotal in elucidating the specific amino acid residues critical for this interaction. For instance, studies on the cardiac sodium channel (hH1 or Nav1.5) revealed that mutations at residues F1760 and N1765 (using Nav1.4 numbering, F1737 and N1742 in Nav1.7) in the domain IV S6 segment significantly reduce the blocking efficacy of this compound.[8][10][11] This finding is particularly insightful as these residues also form part of the binding site for local anesthetics, suggesting an overlapping, yet non-identical, binding region.[7][8] The competition between this compound and local anesthetics like bupivacaine for binding further substantiates this spatial relationship.[7][8]

Caption: this compound binds to Neurotoxin Site 2, which overlaps with the local anesthetic site.

State-Dependent and Irreversible Blockade

A defining characteristic of this compound's action is its profound state dependency. It binds with high affinity almost exclusively to the open state of the sodium channel, with minimal interaction with channels in the resting or inactivated states.[7][8] This means the inhibitory effect of this compound is use-dependent or frequency-dependent; its blocking action becomes more pronounced with repeated channel activation, such as during high-frequency neuronal firing or tachyarrhythmias.

Once bound, the block is effectively irreversible or, at best, washes out extremely slowly.[7][10][11] This slow and irreversible nature contrasts sharply with the rapid and reversible block produced by typical local anesthetics.[10][11] This sustained blockade is a key factor in its potent analgesic and potential antiarrhythmic activities.

Unlike aconitine, which shifts the voltage-dependence of activation and inhibits inactivation, leading to persistent Na+ influx, this compound's primary effect is pore occlusion.[12][13] Studies have shown that, unlike many other VGSC modulators, this compound does not significantly alter the voltage-dependence of channel activation or steady-state inactivation.[10][11] Its action is a direct, albeit slow, blockade of ion permeation once the channel is in the open conformation.

Experimental Methodologies for Studying this compound's Action

Elucidating the complex mechanism of this compound requires a combination of sophisticated biophysical and molecular techniques. The patch-clamp technique is the cornerstone for this research.

Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique provides high-fidelity, real-time measurement of the ionic currents flowing through VGSCs in the membrane of a single cell.[14][15] This allows researchers to directly observe the effects of this compound on channel function.

Causality of Experimental Choice: This technique is chosen because it allows for precise control of the cell's membrane potential ("voltage-clamp"), enabling the isolation and characterization of voltage-gated currents. By applying specific voltage protocols, one can hold channels in different states (resting, open, inactivated) and measure how this compound's binding and blocking effects are influenced by these states, thus directly demonstrating use- and state-dependency.

Detailed Protocol: Assessing Use-Dependent Block of Nav1.7 by this compound

This protocol is designed to be a self-validating system. The initial control recordings establish a stable baseline. The slow onset of the block during the pulse train provides internal evidence of use-dependency, and the post-drug washout phase (or lack thereof) confirms the irreversibility of the effect.

  • Cell Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel subtype.

    • Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9]

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[9] (Note: CsF is used to block potassium channels, isolating the sodium current).

    • This compound Stock: Prepare a high-concentration stock (e.g., 30 mM) in DMSO and dilute to the final desired concentration (e.g., 30 µM) in the external solution just before application.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a selected HEK293 cell.[16]

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

    • Baseline Measurement: Elicit Na+ currents by applying a short depolarizing pulse (e.g., 20 ms to -10 mV) at a low frequency (e.g., 0.1 Hz). Record until a stable peak current amplitude is achieved.

    • Use-Dependence Protocol: Apply a train of depolarizing pulses (e.g., 20 ms to -10 mV) at a higher frequency (e.g., 10 Hz for 10-20 seconds).

    • Drug Application: Begin perfusion of the external solution containing this compound.

    • Monitoring Block Onset: While perfusing, continue to apply the high-frequency pulse train. Record the peak current amplitude for each pulse. A progressive decrease in current amplitude during the train indicates use-dependent block. Due to this compound's slow kinetics, this may take several minutes to reach a steady state.[10][11]

    • Washout: After a steady-state block is achieved, perfuse the cell with the control external solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the peak inward current for each pulse.

    • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

    • Plot the normalized current against the pulse number to visualize the rate and extent of use-dependent block. The lack of recovery during the washout phase will confirm irreversibility.

Caption: Workflow for a patch-clamp experiment assessing use-dependent block.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound (and its close relative lappaconitine) with VGSCs.

ParameterChannel SubtypeValueCommentsSource
IC50 Nav1.727.67 µMVoltage-dependent inhibition measured at -70 mV.[10][11]
IC50 Nav1.7 (Aconitine)59.30 µMFor comparison, aconitine also inhibits the channel but alters gating.[12]
Binding State hH1 (Nav1.5)Open StateBinds almost exclusively to open channels.[7][8]
Reversibility Nav1.7, hH1IrreversibleBlock is very slow to wash out, if at all.[7][10][11]
Onset of Action Nav1.7Very Slow>10 minutes to reach steady-state inhibition with 300 µM.[10][11]
Effect on Gating Nav1.7NoneDoes not affect voltage-dependent activation or inactivation.[10][11]
Key Residues Nav1.7F1737, N1742Located in Domain IV, S6 segment.[10][11][17]
Key Residues hH1 (Nav1.5)F1760, N1765Homologous residues critical for binding and block.[8]

Conclusion and Implications for Drug Development

This compound presents a unique mechanistic profile as a state-dependent, irreversible blocker of voltage-gated sodium channels that binds to Neurotoxin Receptor Site 2. Its preference for open channels suggests it would be most active in tissues with high levels of electrical activity, a desirable property for targeting conditions like chronic pain or cardiac arrhythmias.[12] The slow onset and irreversible nature of the block are critical considerations for therapeutic development, implying a potential for long-lasting effects but also a narrow therapeutic window and risk of cumulative toxicity.[18]

Understanding the precise molecular determinants of its binding within the channel pore, particularly its overlap with the local anesthetic site, provides a structural foundation for designing novel, safer analgesics and antiarrhythmics. Future research focusing on structure-activity relationships could lead to the development of analogs with optimized kinetics—retaining the potent, state-dependent block while engineering reversibility to improve the safety profile.

References

  • Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels Source: Bohrium URL
  • Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed Source: PubMed URL
  • Title: Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with 13-Dehydroxyindaconitine Source: Benchchem URL
  • Title: Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PubMed Central Source: PubMed Central URL
  • Title: Irreversible Block of Human Heart (hH1)
  • Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Request PDF Source: ResearchGate URL
  • Title: Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC Source: PMC URL
  • Title: An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Source: Frontiers URL
  • Title: Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+)
  • Title: Irreversible block of human heart (hH1)
  • Title: Whole Cell Patch Clamp Protocol | AXOL Bioscience Source: AXOL Bioscience URL
  • Title: patch-clamp-protocol-final.
  • Title: Patch-Clamp Recording Protocol - Creative Bioarray Source: Creative Bioarray URL
  • Title: A structural atlas of druggable sites on Nav channels - PMC - PubMed Central Source: PubMed Central URL
  • Title: Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PMC - PubMed Central Source: PubMed Central URL
  • Title: Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC - PubMed Central Source: PubMed Central URL
  • Title: International Union of Pharmacology. XLVII.
  • Title: Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed Source: PubMed URL
  • Title: Interactions of local anesthetics with voltage-gated Na+ channels - PubMed - NIH Source: PubMed URL

Sources

The Pharmacological Profile of Lannaconitine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lannaconitine, a C18-diterpenoid alkaloid derived from plants of the Aconitum genus, presents a compelling yet challenging pharmacological profile. Historically utilized in traditional medicine for its analgesic properties, its clinical application is constrained by a narrow therapeutic index and significant toxicity, primarily cardiotoxicity and neurotoxicity. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, synthesizing current research to inform drug development and preclinical research efforts. We will explore its mechanism of action as a potent voltage-gated sodium channel blocker, its pharmacokinetic and pharmacodynamic properties, and its toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential and its pitfalls.

Introduction: The Dual-Faced Alkaloid

This compound is an alkaloid extracted from the roots of various Aconitum species, plants that have been a staple of traditional Chinese medicine for centuries to treat pain and heart conditions.[1] Structurally similar to aconitine, one of the most notorious cardiotoxins, this compound also possesses potent biological activity.[1] However, unlike aconitine which acts as a sodium channel agonist, this compound functions as an antagonist, a crucial distinction that underpins its therapeutic potential as a powerful analgesic and anti-arrhythmic agent.[1][2] It is currently approved and marketed in China and Russia for pain relief and the treatment of arrhythmia.[3]

The core challenge in harnessing this compound's therapeutic benefits lies in its inherent toxicity.[4] Toxic doses can induce severe neurological symptoms, respiratory paralysis, and life-threatening cardiac events, including ventricular fibrillation.[4] This guide aims to deconstruct the pharmacological profile of this compound, providing the detailed, evidence-based insights necessary to navigate its complex benefit-risk profile in a drug development context.

Chemical and Physical Properties

This compound is a highly toxic aconitine alkaloid.[4] It presents as white, needle-shaped crystals and is soluble in various organic solvents such as chloroform, DMSO, methanol, and ethanol.[4][5]

PropertyValueSource
Molecular Formula C₃₂H₄₄N₂O₈[5]
Molecular Weight 584.64 g/mol [5]
CAS Number 32854-75-4[4]
Appearance White needle-shaped crystals[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][4]

Mechanism of Action: Irreversible Sodium Channel Blockade

The primary mechanism of action for this compound is the potent blockade of voltage-gated sodium channels (NaV). This action is central to both its therapeutic analgesic effects and its cardiotoxicity.

Primary Molecular Target

This compound is an inhibitor of multiple NaV channel isoforms, with notable activity on the neuronal isoform NaV1.7 and the human heart isoform hH1 (NaV1.5).[1][6]

  • NaV1.7 Inhibition: This channel is a key player in pain signaling pathways. This compound inhibits NaV1.7 in a voltage-dependent manner with an IC₅₀ value of approximately 27.67 µmol/L.[6][7][8] This inhibition is characterized by a slow onset and is effectively irreversible, a stark contrast to the rapid and reversible blockade produced by common local anesthetics like tetracaine and bupivacaine.[6][7][8]

  • hH1 (NaV1.5) Inhibition: In cardiac tissue, this compound irreversibly blocks the hH1 sodium channel.[1][3] This action is responsible for its Class I anti-arrhythmic properties but also contributes significantly to its cardiotoxic profile.[2]

Unique Binding Characteristics

This compound's interaction with sodium channels is distinct from that of local anesthetics.

  • State-Dependent Binding: It binds almost exclusively to the open state of the sodium channel, with minimal effect on resting or inactivated channels.[1][3]

  • Receptor Site: Evidence suggests that this compound binds to the neurotoxin receptor site 2 within the channel pore, a site that overlaps with but is not identical to the binding site for local anesthetics.[1][3]

  • Irreversibility: The block is slow to develop and is not readily reversible, suggesting a very slow dissociation rate from its binding site.[1][6][7] This contributes to its long-lasting analgesic effect.[6]

  • No Effect on Gating: Unlike many other channel blockers, this compound does not appear to affect the voltage-dependent activation or inactivation kinetics of the channel.[6][7][8]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound's interaction with the voltage-gated sodium channel.

Caption: this compound binds irreversibly to the open state of NaV channels, blocking sodium influx.

Pharmacodynamics: Analgesia and Anti-Arrhythmia

The pharmacodynamic effects of this compound are a direct consequence of its sodium channel blockade.

Analgesic Activity

This compound exhibits potent, dose-dependent analgesic activity that does not involve opioid receptors.[2][3] Its long-lasting effect is likely due to the slow, irreversible nature of its channel blockade.[6] Studies in mice have shown that its analgesic effects are mediated by a simultaneous action on both supraspinal (brain) and spinal sites.[9]

ParameterValueAnimal ModelAdministrationSource
Analgesic ED₅₀ 7 mg/kgMouse (Tail Pinch)Subcutaneous (s.c.)[9]
Analgesic ED₅₀ 2333 ng/mouseMouse (Tail Pinch)Intracerebroventricular (i.c.v.)[9]
Analgesic ED₅₀ 1127 ng/mouseMouse (Tail Pinch)Intrathecal (i.t.)[9]
Anti-Arrhythmic Activity

By blocking cardiac sodium channels (hH1), this compound demonstrates Class I anti-arrhythmic action.[2] This property is analogous to clinically used anti-arrhythmic drugs that reduce the excitability of cardiac tissue. However, this same mechanism is responsible for its pro-arrhythmic and cardiotoxic effects at higher concentrations.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of this compound is critical for managing its therapeutic window. Most available data comes from preclinical studies in rodents.

Absorption and Distribution

Following oral administration in mice, this compound exhibits very low absolute bioavailability, estimated at just 2.0%.[10] After intravenous injection, it distributes into tissues, with studies confirming its penetration into the brain and spinal cord, consistent with its central analgesic effects.[9]

Metabolism

Direct metabolic studies on this compound are limited. However, extensive research on the closely related aconitine alkaloids provides a strong basis for a hypothetical metabolic pathway. Aconitine alkaloids are primarily metabolized in the liver by the Cytochrome P450 (CYP450) enzyme system.[7]

  • Key Enzymes: The primary enzymes responsible for metabolism are CYP3A4 and CYP3A5, with secondary contributions from CYP2D6 and CYP1A1/2.[1][4][6][7]

  • Metabolic Reactions: The main metabolic transformations include:

    • Hydrolysis: Cleavage of the ester groups at C8 and C14, which dramatically reduces the toxicity of the molecule.[7]

    • Demethylation: Removal of methyl groups.[6]

    • Hydroxylation: Addition of hydroxyl groups.[6]

These metabolic conversions generally produce less toxic derivatives that can be more readily excreted.[7]

Hypothetical Metabolic Pathway

Lannaconitine_Metabolism cluster_liver Liver (Phase I Metabolism) Lanna This compound CYP3A4 CYP3A4/5 Lanna->CYP3A4 Primary Pathway CYP2D6 CYP2D6 Lanna->CYP2D6 Secondary Pathway Metabolites Metabolites (Hydroxylated, Demethylated, Hydrolyzed) CYP3A4->Metabolites CYP2D6->Metabolites Excretion Excretion (Bile / Urine) Metabolites->Excretion

Caption: Hypothetical metabolism of this compound via hepatic CYP450 enzymes.

Excretion

Metabolites of related alkaloids are eliminated from the body via bile and urine.[3] Given its metabolism in the liver, a significant portion of this compound and its metabolites are likely excreted through the biliary system into the feces.

Summary of Pharmacokinetic Parameters (Mouse Model)
ParameterValue (Dose)RouteSource
Elimination Half-life (t₁/₂) 0.47 - 0.49 h (1.0 - 4.0 mg/kg)IV[11]
AUC (₀-t) 55.5 ng·h/mL (1.0 mg/kg)IV[11]
AUC (₀-t) 110.5 ng·h/mL (2.0 mg/kg)IV[11]
AUC (₀-t) 402.9 ng·h/mL (4.0 mg/kg)IV[11]
Absolute Bioavailability 2.0%Oral[10]
Lower Limit of Quantification 0.1 - 3.0 ng/mL (Plasma)LC-MS/MS[10][11]

Toxicological Profile

This compound is a potent toxin, and its safety margin is narrow. Overdose can be lethal.[4]

  • Cardiotoxicity: This is the most significant and life-threatening toxicity. By blocking cardiac sodium channels, high doses can lead to severe arrhythmias, including ventricular tachycardia and ventricular fibrillation, ultimately causing cardiac arrest.[4]

  • Neurotoxicity: this compound is neurotoxic, with toxic doses producing symptoms that can lead to respiratory paralysis.[2][4]

Methodologies for Preclinical Evaluation

Rigorous preclinical evaluation is essential for any compound derived from this compound. The following protocols represent standard methodologies for assessing its key pharmacological and toxicological properties.

Experimental Workflow for Preclinical Assessment

Preclinical_Workflow cluster_invitro cluster_invivo start Compound Synthesis & Characterization invitro In Vitro Screening patch_clamp Whole-Cell Patch Clamp (NaV Channel Activity) start->patch_clamp invivo In Vivo Studies analgesia Analgesia Models (e.g., Tail Pinch, Formalin) tox Toxicology Assessment pk Pharmacokinetics decision Go/No-Go Decision pk->decision cell_viability Cytotoxicity Assays (e.g., Cardiomyocytes) patch_clamp->cell_viability cell_viability->analgesia cardio_tox Cardiotoxicity Model (ECG, Echocardiography) analgesia->cardio_tox cardio_tox->pk LC-MS/MS Analysis

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels (e.g., NaV1.7 or NaV1.5) expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the target NaV channel.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[2]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.[2]

  • Patch-clamp amplifier, data acquisition system, micromanipulator, and inverted microscope.[2]

  • Borosilicate glass capillaries for pipette pulling.[8]

Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve sub-confluent density.[2]

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[2]

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Cell Approach: Approach a target cell with the patch pipette while applying slight positive pressure.[2]

  • Seal Formation: Once a dimple appears on the cell membrane, release the pressure to form a high-resistance (>1 GΩ) seal.[2]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. Allow the cell to stabilize for 3-5 minutes.[2]

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -100 mV.[2]

    • Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a maximal sodium current. Repeat at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.[2]

  • Compound Application: Perfuse the chamber with external solution containing increasing concentrations of this compound.

  • Data Acquisition: Record the steady-state block of the peak sodium current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Protocol: In Vivo Cardiotoxicity Assessment

Objective: To evaluate the pro-arrhythmic potential and cardiotoxic effects of this compound in a rodent model.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • This compound solution for injection.

  • Anesthesia (e.g., isoflurane).

  • ECG recording system with subcutaneous needle electrodes.

  • Echocardiography system.

  • Materials for blood collection and histopathology (formalin, paraffin, etc.).

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week prior to the study.

  • Baseline Measurements: Anesthetize a cohort of rats and record baseline ECG for at least 15 minutes to determine heart rate, PR interval, QRS duration, and QT interval. Perform baseline echocardiography to assess left ventricular function (e.g., ejection fraction).

  • Drug Administration: Administer a single dose of this compound (or vehicle control) via intravenous or intraperitoneal injection. A dose-ranging study should be performed, starting with doses well below the expected efficacious dose.

  • Continuous Monitoring: Continuously monitor the ECG for a defined period post-dose (e.g., 2-4 hours), observing for arrhythmias such as ventricular tachycardia, fibrillation, or heart block.

  • Follow-up: At selected time points (e.g., 24 hours, 7 days), re-assess cardiac function via ECG and echocardiography.

  • Terminal Procedures: At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponins). Euthanize the animals and harvest the hearts for histopathological examination to identify any cellular damage, inflammation, or fibrosis.

  • Data Analysis: Compare ECG parameters, echocardiographic measurements, biomarker levels, and pathology scores between the this compound-treated groups and the vehicle control group.

Conclusion and Future Directions

This compound possesses a potent and unique mechanism of action as an irreversible sodium channel blocker, which confers significant analgesic and anti-arrhythmic properties. However, this same mechanism is inextricably linked to its severe cardiotoxicity and neurotoxicity, resulting in a narrow therapeutic window. The low oral bioavailability also presents a challenge for clinical development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could aim to design analogues that retain analgesic efficacy while reducing affinity for the cardiac NaV1.5 isoform, thereby mitigating cardiotoxicity.

  • Metabolism and Drug-Drug Interactions: A thorough characterization of this compound's metabolism, including the specific CYP450 isoforms involved, is crucial to predict and avoid potential drug-drug interactions.

  • Novel Drug Delivery Systems: Formulations designed to enhance bioavailability or achieve targeted delivery to the peripheral nervous system could improve the therapeutic index.

While this compound itself may be too toxic for widespread systemic use, its unique interaction with sodium channels makes it an invaluable pharmacological tool and a promising scaffold for the development of a new generation of safer, more effective analgesics.

References

  • Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed. (2018-07-10).
  • Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine.
  • Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - Bohrium.
  • This compound | 32854-75-4 - ChemicalBook.
  • Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Request PDF - ResearchGate.
  • This compound | CAS:32854-75-4 | Manufacturer ChemFaces.
  • Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine - ResearchGate. (2025-08-07).
  • Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed.
  • Pharmacological studies of lappaconitine: supraspinal-spinal interaction in antinociception.
  • (PDF) Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - ResearchGate. (2019-01-06).
  • Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species - PubMed. (2011-07-04).
  • Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed.
  • Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC.
  • Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC - PubMed Central.
  • Application Notes and Protocols: Patch-Clamp Analysis of Sodium Channel Block by Atelopidtoxin - Benchchem.
  • This compound | RayBiotech.

Sources

The Dual Nature of a Diterpenoid Alkaloid: A Technical Guide to the Toxicology and Safety Profile of Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Contrasts

Lannaconitine, a C18-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium species, stands as a molecule of significant pharmacological interest and toxicological concern.[1] Known for its potent analgesic and antiarrhythmic properties, it has been utilized in clinical practice in some regions, most notably as its hydrobromide salt, allapinine.[2][3] However, like many Aconitum alkaloids, this compound possesses a narrow therapeutic window, with a safety profile dominated by cardiotoxic and neurotoxic effects.[4][5] This guide provides an in-depth technical overview of the current understanding of this compound's toxicology and safety, designed to inform preclinical and clinical research and development.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are characterized by rapid absorption and extensive metabolism. Following oral administration, the onset of action is typically observed within 40-60 minutes, with peak effects occurring at 4-5 hours.[6] The duration of action is approximately 8 hours.[6]

Metabolism is a critical determinant of this compound's toxicity. The primary routes of metabolism involve hydrolysis of the ester bonds and demethylation, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, and CYP2D6.[4] This metabolic conversion generally leads to less toxic or inactive metabolites.[4] The interaction with the CYP450 system introduces the potential for drug-drug interactions. Inhibitors of these enzymes, such as certain azole antifungals or macrolide antibiotics, could increase this compound exposure and the risk of toxicity, while inducers might decrease its efficacy.[2]

Acute Toxicity: A Tale of Two Systems

The acute toxicity of this compound primarily manifests in the cardiovascular and central nervous systems.[4][5]

LD50 Values of this compound
Species Route of Administration
MiceIntravenous (i.v.)
MiceIntraperitoneal (i.p.)
MiceOral

Data sourced from ChemicalBook[7]

Cardiotoxicity: The Arrhythmogenic Potential

This compound is classified as a Class IC antiarrhythmic agent, a group of drugs that are potent blockers of cardiac sodium channels.[1][2] Its cardiotoxicity is a direct extension of this pharmacological action.

Mechanism of Cardiotoxicity:

The primary mechanism of this compound's cardiotoxicity is the irreversible blockade of open-state voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[5] This leads to a dose-dependent increase in the PQ interval and QRS complex duration, as observed in clinical settings.[6] By slowing the upstroke of the cardiac action potential, this compound prolongs conduction and can create a substrate for re-entrant arrhythmias, a phenomenon known as proarrhythmia.[2][5]

Beyond sodium channel blockade, this compound has been shown to modulate other ion channels, including potassium and calcium channels, which can further contribute to its arrhythmogenic potential.[1]

cluster_cardiomyocyte Cardiomyocyte This compound This compound nav15 Voltage-Gated Sodium Channel (Nav1.5) This compound->nav15 Irreversible Blockade k_channel Potassium Channels This compound->k_channel Modulation ca_channel Calcium Channels This compound->ca_channel Modulation ap_prolongation Action Potential Prolongation nav15->ap_prolongation k_channel->ap_prolongation ca_channel->ap_prolongation qrs_prolongation QRS Widening ap_prolongation->qrs_prolongation arrhythmia Arrhythmia (Ventricular Tachycardia, Fibrillation) qrs_prolongation->arrhythmia

Mechanism of this compound-Induced Cardiotoxicity

Neurotoxicity: Excitotoxicity and its Consequences

The neurotoxic effects of this compound are a prominent feature of its safety profile, with symptoms including dizziness, paresthesia (numbness and tingling), and in severe cases, convulsions.[4][8]

Mechanism of Neurotoxicity:

Similar to its action on cardiac tissue, this compound affects voltage-gated sodium channels in neurons. However, the downstream consequences in the central nervous system are complex. Aconitum alkaloids are known to induce the release of excitatory amino acids such as glutamate. This can lead to excitotoxicity, a process where excessive activation of glutamate receptors, particularly NMDA receptors, results in a massive influx of calcium into neurons. This calcium overload triggers a cascade of detrimental events, including:

  • Mitochondrial dysfunction and energy failure.

  • Activation of proteases and phospholipases, leading to cellular damage.

  • Generation of reactive oxygen species (ROS) and oxidative stress.

  • Induction of apoptotic pathways.

cluster_neuron Neuron This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel Modulation glutamate_release ↑ Glutamate Release na_channel->glutamate_release nmda_receptor NMDA Receptor Activation glutamate_release->nmda_receptor ca_influx ↑ Intracellular Ca2+ nmda_receptor->ca_influx downstream Mitochondrial Dysfunction Oxidative Stress Apoptosis ca_influx->downstream neurotoxicity Neurotoxicity (Paresthesia, Dizziness, Convulsions) downstream->neurotoxicity

Proposed Mechanism of this compound-Induced Neurotoxicity

Sub-chronic and Chronic Toxicity

Data on the repeated-dose toxicity of purified this compound are limited. However, a 4-week study in mice using a pharmacopuncture preparation of Aconitum Sinomontanum Nakai, the plant source of this compound, established a no-observed-adverse-effect level (NOAEL) of greater than 62.5 mg/kg/day.[9] In this study, no significant changes in body weight, hematology, clinical biochemistry, or organ histopathology were observed at the tested doses.[9] A subacute (30-day) oral toxicity study of aconitine in mice showed dose- and time-dependent damage to the liver and kidneys, as evidenced by increased ALT, AST, CRE, and BUN levels, as well as histopathological changes in the heart and cerebellum.[7][10] While these findings are for aconitine, they highlight the potential for multi-organ toxicity with prolonged exposure to Aconitum alkaloids.

Genotoxicity

There is a notable lack of publicly available data on the genotoxicity of this compound. Standard genotoxicity assays such as the Ames test, chromosomal aberration test, and in vivo micronucleus test have not been reported for this specific compound. This represents a significant data gap in its toxicological profile. For the broader class of Aconitum alkaloids, the genotoxic potential is not well-characterized, necessitating a cautious approach and highlighting the need for empirical testing.

Reproductive and Developmental Toxicity

Similar to genotoxicity, there are no specific studies on the reproductive and developmental toxicity of this compound. The potential for teratogenicity, effects on fertility, and pre- and post-natal development remains unevaluated. One study on aconitine suggested a potential for teratogenesis in a rat embryo culture model, with observations of cardiac defects and brain malformations.[11] However, extrapolating this finding directly to this compound is not scientifically rigorous. This is another critical data gap that would need to be addressed in a comprehensive drug development program.

Clinical Safety Profile

The clinical safety of this compound is primarily understood through its use as the antiarrhythmic drug allapinine and from case reports of Aconitum alkaloid poisoning.

Adverse Events in Clinical Use (Allapinine):

Clinical experience with allapinine indicates that adverse effects are dose-dependent.[6] Common side effects include:

  • Dizziness

  • Headache

  • Gastrointestinal disturbances (nausea, constipation)[2]

  • Diplopia (double vision)[6]

More serious, though less common, adverse events are primarily cardiac in nature and include:

  • Severe bradycardia

  • Hypotension

  • Proarrhythmia (exacerbation or provocation of new arrhythmias)[2]

Symptoms of Overdose and Poisoning:

Cases of poisoning with Aconitum alkaloids, which would include this compound, present with a rapid onset of symptoms, typically within 15-30 minutes of ingestion.[4] The clinical picture is a combination of neurological, cardiovascular, and gastrointestinal effects:

System Signs and Symptoms
Neurological Paresthesia and numbness (face, perioral area, limbs), muscle weakness, dizziness, headache, confusion, seizures.[4][8]
Cardiovascular Hypotension, palpitations, chest pain, bradycardia, tachycardia, ventricular arrhythmias (tachycardia, fibrillation), QRS prolongation.[4][12]
Gastrointestinal Nausea, vomiting, abdominal pain, diarrhea.[4][8]

Management of this compound overdose is primarily supportive, with a focus on cardiovascular and respiratory support.[4]

Experimental Protocols

In Vitro Assessment of Neurotoxicity

A tiered approach to in vitro neurotoxicity testing can provide valuable insights into the potential hazards of this compound.

Workflow for In Vitro Neurotoxicity Assessment:

start Start cell_culture Culture Neuronal Cells (e.g., primary neurons, iPSC-derived neurons) start->cell_culture dosing Expose cells to a range of This compound concentrations cell_culture->dosing cytotoxicity Assess Cytotoxicity (e.g., LDH, MTT assay) dosing->cytotoxicity mechanism Mechanistic Assays dosing->mechanism end End cytotoxicity->end calcium Calcium Imaging (e.g., Fura-2, Fluo-4) mechanism->calcium ros ROS Detection (e.g., DCFH-DA) mechanism->ros apoptosis Apoptosis Assays (e.g., Caspase-3/7, Annexin V) mechanism->apoptosis apoptosis->end

Workflow for In Vitro Neurotoxicity Assessment of this compound

Step-by-Step Methodology:

  • Cell Culture:

    • Plate primary cortical neurons or human iPSC-derived neurons in appropriate multi-well plates.

    • Allow cells to mature and form synaptic connections.

  • Compound Treatment:

    • Prepare a concentration range of this compound in the appropriate vehicle.

    • Treat the neuronal cultures with the test compound and vehicle control for a defined period (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assessment:

    • Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.

    • Alternatively, use a metabolic activity assay such as the MTT or MTS assay.

  • Mechanistic Endpoints:

    • Calcium Imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) and measure changes in intracellular calcium concentration in response to this compound exposure using fluorescence microscopy.

    • Reactive Oxygen Species (ROS) Detection: Use a probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS production via fluorescence.

    • Apoptosis Assays: Assess for markers of apoptosis, such as caspase-3/7 activation or Annexin V staining, using commercially available kits.

Analytical Method for Quantification in Biological Matrices

A sensitive and specific analytical method is crucial for toxicokinetic and clinical monitoring of this compound. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a well-established technique for this purpose.

UPLC-MS/MS Method Outline:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma or blood, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water).

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., UPLC BEH C18).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid).

    • Flow Rate: Approximately 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

This method can achieve a lower limit of quantitation in the low ng/mL range, making it suitable for pharmacokinetic studies.

Conclusion

This compound presents a complex toxicological profile characterized by potent, dose-dependent cardiotoxicity and neurotoxicity. These effects are primarily mediated through its interaction with voltage-gated sodium channels. While its acute toxicity is relatively well-understood, significant data gaps exist for its genotoxic and reproductive and developmental toxicity potential. For drug development professionals, a thorough evaluation of these missing toxicological endpoints is imperative. The information presented in this guide serves as a comprehensive resource to inform the design of future preclinical safety studies and to aid in the risk-benefit assessment of this compound and its derivatives.

References

Sources

Bioavailability and pharmacokinetics of Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Lannaconitine

Executive Summary

This compound, a C18-diterpenoid alkaloid derived from plants of the Aconitum genus, presents a significant paradox in pharmacology. While it possesses potent non-addictive analgesic properties, its clinical utility is severely constrained by a very narrow therapeutic index and exceptionally low oral bioavailability.[1][2] This guide offers a comprehensive exploration of the pharmacokinetic profile of this compound, synthesizing data from preclinical studies to provide researchers and drug development professionals with a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME). We will dissect the causal mechanisms behind its poor systemic exposure, detail the rigorous bioanalytical methodologies required for its quantification, and present its pharmacokinetic parameters to inform future research and development endeavors.

The Bioavailability Challenge of this compound

Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a cornerstone of oral drug efficacy.[3] For this compound, oral administration results in minimal systemic exposure. A key study in mice demonstrated an absolute oral bioavailability of just 2.0%, a figure that starkly illustrates the primary hurdle to its development as an oral therapeutic.[1] This poor bioavailability is not a simple matter of inefficient absorption but rather a multi-faceted barrier involving metabolic and physiological processes.

The primary factors contributing to this compound's low oral bioavailability are:

  • Extensive First-Pass Metabolism: After oral absorption, a drug passes through the gut wall and then the liver before reaching systemic circulation.[4] Both sites are rich in metabolic enzymes. For Aconitum alkaloids like this compound, this "first-pass effect" is profound, with a significant portion of the drug being metabolized and inactivated before it has a chance to exert a systemic effect.[2] The cytochrome P450 (CYP) family of enzymes in the liver is a major contributor to this presystemic clearance.[2]

  • Efflux Transporter Activity: The intestinal epithelium expresses efflux transporters, such as P-glycoprotein (P-gp), which function as cellular gatekeepers, actively pumping foreign substances back into the intestinal lumen.[5][6] This mechanism effectively reduces the net amount of drug that crosses the intestinal barrier. Studies on structurally similar Aconitum alkaloids have confirmed that their absorption is inhibited by P-gp, suggesting a similar fate for this compound.[5]

  • Physicochemical Properties: The inherent chemical characteristics of a drug, including its solubility and stability, govern its ability to dissolve in gastrointestinal fluids and permeate the intestinal membrane.[7] this compound hydrobromide is described as only slightly soluble in water, which may limit its dissolution rate, a prerequisite for absorption.[8]

The following diagram illustrates the sequential barriers that collectively diminish the oral bioavailability of this compound.

cluster_gut Gastrointestinal Tract cluster_liver Liver lumen GI Lumen (Oral Dose) enterocyte Enterocyte (Gut Wall) lumen->enterocyte Absorption enterocyte->lumen P-gp Efflux portal_vein Portal Vein enterocyte->portal_vein To Liver hepatocyte Hepatic Metabolism (CYP Enzymes) portal_vein->hepatocyte systemic_circ Systemic Circulation (Bioavailable Drug) hepatocyte->systemic_circ Entry into Circulation excretion Biliary/Fecal Excretion hepatocyte->excretion First-Pass Metabolism

Caption: Barriers to this compound Oral Bioavailability.

Pharmacokinetic Profile: An ADME Overview

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[4]

Absorption Following oral administration, this compound is absorbed rapidly, as indicated by a short time to reach maximum plasma concentration (Tmax).[1] However, as established, the extent of this absorption is very low. Alternative routes of administration have been explored to circumvent these absorption barriers. Intravenous (IV) administration, by definition, provides 100% bioavailability and is used as a reference in pharmacokinetic studies.[9][10] Furthermore, transdermal delivery systems, such as transfersomes, have been shown to successfully deliver lappaconitine systemically, avoiding the first-pass effect and extending its circulation time.[8]

Distribution Once in the bloodstream, a drug distributes to various tissues.[11] Studies on related Aconitum alkaloids show they distribute widely throughout the body's organs.[5] The volume of distribution (Vd) for this compound has been observed to decrease at higher doses, suggesting saturation of tissue binding sites.[9] The binding of this compound to plasma proteins is a key parameter that influences the amount of free, pharmacologically active drug, though specific data is limited.

Metabolism this compound undergoes extensive metabolism, primarily in the liver.[2] The cytochrome P450 enzyme system is the main driver of this biotransformation.[2] The high rate of metabolism is a primary reason for its rapid clearance from the body. For related alkaloids, glucuronidation and sulfation have also been identified as metabolic pathways.[12] The rapid metabolism of this compound contributes to its short elimination half-life.[5][9]

Excretion The body eliminates drugs and their metabolites primarily through the kidneys (urine) and liver (bile/feces).[4] For related Aconitum alkaloids, both urinary and fecal excretion are significant routes.[5] The rapid clearance (CL) observed in pharmacokinetic studies indicates that this compound is efficiently removed from systemic circulation.[9]

Quantitative Pharmacokinetic Data

A comparative summary of key pharmacokinetic parameters for this compound from preclinical studies is essential for understanding its behavior in vivo. The data below, collected from studies in mice and rabbits, highlights the differences between intravenous, oral (intragastric), and transdermal administration routes.

ParameterSpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Lappaconitine MouseIV1.0 mg/kg--55.50.47[9]
MouseIV2.0 mg/kg--110.50.48[9]
MouseIV4.0 mg/kg--402.90.49[9]
MouseIG2 mg/kg4.8 ± 1.10.257.9 ± 1.91.3[1]
MouseIG4 mg/kg11.2 ± 3.40.2517.3 ± 4.51.2[1]
MouseIG8 mg/kg20.1 ± 5.20.545.6 ± 11.81.8[1]
Lappaconitine Gel RabbitTransdermal-~300~2.0--[13][14]

IV: Intravenous, IG: Intragastric (Oral), Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the concentration-time curve, t½: Elimination half-life. Note: Data from different studies may use varied methodologies and should be compared with caution.

Methodologies for Pharmacokinetic Analysis

The generation of reliable pharmacokinetic data hinges on validated and highly sensitive experimental and bioanalytical protocols.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for assessing the pharmacokinetics of this compound following oral administration in a rat model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after a single oral dose.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.[15] The choice of a single gender and a narrow weight range minimizes physiological variability.

  • Acclimatization: Animals are acclimated for at least one week to the housing conditions (22±2°C, 12h light/dark cycle) with free access to standard chow and water.[16]

  • Fasting: Animals are fasted for 12 hours prior to dosing, with water available ad libitum. This is a critical step to standardize gastrointestinal conditions and reduce food-related effects on drug absorption.[17]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered as a single dose via oral gavage (intragastric administration). An equivalent group receives an intravenous dose via the tail vein to determine absolute bioavailability.[1]

  • Blood Sampling: Blood samples (~0.3 mL) are collected from the jugular vein into heparinized tubes at specific time points (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose).[1] This schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[18]

Protocol 2: Bioanalytical Quantification by LC-MS/MS

This protocol describes a validated method for quantifying this compound in plasma, a technique prized for its sensitivity and specificity.[1][13]

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples to room temperature.

    • To a 100 µL aliquot of plasma, add 20 µL of an Internal Standard (IS) solution (e.g., Khasianine or Tetrahydropalmatine) of a known concentration.[1][9] The IS is crucial for correcting analytical variations.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[1] Vortex for 2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[13]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reverse-phase C18 column (e.g., UPLC BEH C18) is typically used for separation.[1]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[1]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[1]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in the positive ion mode is used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 585.5 → 535.5) and the IS.[9][13]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the known concentrations of spiked standards in blank plasma. The concentration of this compound in the study samples is then determined from this curve.[1]

The following diagram outlines the integrated workflow for a typical pharmacokinetic study.

cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase dosing Animal Dosing (Oral/IV) sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep extraction Sample Prep (Protein Ppt.) plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification (Calibration Curve) lcms->quant pk_calc Pharmacokinetic Modeling (e.g., DAS) quant->pk_calc results Parameter Determination (AUC, t½, Cmax) pk_calc->results

Caption: Experimental Workflow for Pharmacokinetic Analysis.

Factors Influencing this compound Pharmacokinetics

The ADME profile of this compound is not static and can be influenced by several factors.

  • Drug-Drug Interactions (DDIs): Co-administration of this compound with drugs that are inhibitors or inducers of CYP enzymes or P-gp can lead to significant DDIs.[19][20] An inhibitor could decrease this compound's metabolism, leading to higher plasma concentrations and an increased risk of toxicity. Conversely, an inducer could accelerate its metabolism, potentially reducing its therapeutic efficacy.[21]

  • Formulation: As demonstrated by the improved delivery via transdermal patches, the formulation plays a critical role.[8] Novel drug delivery systems designed to enhance solubility, protect the drug from degradation, or bypass first-pass metabolism are promising strategies to improve the bioavailability of this compound.

  • Physiological and Pathological Conditions: Factors such as age, genetic polymorphisms in metabolic enzymes (pharmacogenomics), and the presence of liver or kidney disease can significantly alter drug pharmacokinetics.[4][22] For example, impaired liver function could lead to reduced metabolism and accumulation of the drug.

Conclusion and Future Directions

This compound is a pharmacologically active compound whose therapeutic potential is fundamentally limited by its pharmacokinetic properties. The key takeaways for researchers are its very low oral bioavailability, driven by extensive first-pass metabolism and likely P-gp efflux, coupled with rapid systemic clearance.

Future research should be directed towards several key areas:

  • Metabolite Identification: A thorough characterization of the major metabolites of this compound and their pharmacological activity/toxicity is needed.

  • Transporter Studies: In vitro studies using Caco-2 cell models can definitively confirm the role of P-gp and other transporters in limiting its absorption.[5]

  • Enzyme Phenotyping: Identifying the specific CYP450 isozymes responsible for its metabolism is crucial for predicting and avoiding potential drug-drug interactions.

  • Formulation Development: Continued innovation in drug delivery, such as the development of nanoparticles, liposomes, or prodrugs, holds the greatest promise for overcoming the bioavailability barriers and unlocking the therapeutic potential of this compound.

By understanding the intricate journey of this compound through the body, the scientific community can better devise strategies to harness its analgesic power while ensuring patient safety.

References

  • Walsh Medical Media. (2013). Pharmacokinetic Study of Lappaconitine Hydrobromide Transfersomes in Rats by LC-MS.
  • Benchchem. (2025). Comparative Pharmacokinetics of Aconitum Alkaloids: A Guide for Researchers.
  • ResearchGate. (2019). Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study.
  • National Institutes of Health (NIH). (n.d.). Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats.
  • Academic Journals. (2013). Quantitative determination of lappaconitine in plasma by liquid chromatography-tandem mass spectrometry and its application in t.
  • ResearchGate. (2025). Quantitative determination of lappaconitine in plasma by liquid chromatography-tandem mass spectrometry and its application in the pharmacokinetic study in rabbits.
  • ResearchGate. (2025). A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids.
  • PubMed. (n.d.). Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS.
  • Patsnap Synapse. (2025). What are 4 factors that affect bioavailability?.
  • Concomitant Drugs. (n.d.). Pharmacokinetics.
  • Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?.
  • ResearchGate. (n.d.). Factors affecting drug bioavailability. Host factors modulating drug....
  • (n.d.). Factors affecting drug absorption 1. Physiological Factors.
  • National Institutes of Health (NIH). (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats.
  • National Center for Biotechnology Information (NCBI). (n.d.). Pharmacokinetic drug-drug interaction and their implication in clinical management.
  • PubMed. (2015). Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats.
  • MDPI. (n.d.). Pharmacokinetics and Drug Interactions.
  • PubMed. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics.
  • National Journal of Pharmaceutical Sciences. (n.d.). Pharmacokinetic drug-drug interactions: A detailed.
  • Genomind. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body.
  • YouTube. (2025). Examples of Mechanisms of Drug-Drug interactions; Pharmaceutical, Pharmacokinetic, Pharmacodynamic.
  • National Center for Biotechnology Information (NCBI). (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology.
  • National Center for Biotechnology Information (NCBI). (n.d.). Pharmacokinetics.
  • YouTube. (2022). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation.

Sources

Lannaconitine: A Diterpenoid Alkaloid for Advanced Analgesic and Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Preamble: The Alkaloid's Dichotomy

Lannaconitine is a C-18 diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum sinomontanum Nakai[1][2]. These plants have a long history in traditional medicine for treating ailments like rheumatic fever and painful joints[2][3]. However, the genus Aconitum is also famously toxic, presenting a narrow therapeutic window that demands rigorous scientific investigation[2][3]. This guide provides an in-depth technical overview of this compound's pharmacological properties, focusing on the robust scientific evidence that establishes its potential as a non-addictive analgesic and a potent anti-inflammatory agent. We will dissect its mechanisms of action, provide validated experimental protocols for its study, and offer the field-proven insights necessary for its consideration in modern drug development pipelines.

Part 1: The Analgesic Profile of this compound

This compound exhibits potent analgesic activity, comparable in some models to established opioids but without the associated addictive properties[1]. Its efficacy has been demonstrated across a spectrum of pain models, each selected to probe different aspects of nociception.

Preclinical Efficacy: In Vivo Models

The choice of an animal model is paramount and is dictated by the clinical pain state one aims to mimic. This compound has shown significant effects in models of acute thermal pain, chemically-induced visceral pain, and chronic inflammatory pain.

  • Acute Nociception: In classic screening tests like the hot plate and tail immersion assays, this compound significantly increases the pain threshold, indicating a centrally mediated analgesic effect[4]. Its potency in these models is reported to be greater than indomethacin and aspirin, and approximately 2 to 5 times less than morphine[4].

  • Inflammatory Pain: The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats is a cornerstone for assessing analgesics intended for chronic inflammatory conditions. It effectively mimics the persistent pain and hypersensitivity seen in diseases like arthritis. In this model, this compound hydrobromide (LAH) administered at doses of 4 mg/kg and 8 mg/kg significantly increased the paw withdrawal latency (PWL), demonstrating a dose-dependent analgesic effect against established inflammation[1][5][6].

Analgesic Model Species This compound Dosage Key Outcome Reference
Hot Plate, Tail Immersion, Acetic Acid WrithingMice, RatsOral, SubcutaneousIncreased pain threshold; more potent than indomethacin & aspirin[4]
CFA-Induced Inflammatory PainRats4 mg/kg & 8 mg/kg (LAH)Significantly increased paw withdrawal latency (PWL)[1][5][6]
Formalin-Induced InflammationRatsN/AConfirmed anti-inflammatory and analgesic effect[7]
Carrageenan-Induced InflammationRatsN/AConfirmed anti-inflammatory and analgesic effect[7]
Core Mechanism of Analgesia: Voltage-Gated Sodium Channel Blockade

The primary mechanism underpinning this compound's analgesic action is its interaction with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.

Specifically, this compound functions as a potent inhibitor of the Nav1.7 sodium channel subtype, a genetically validated target for pain therapeutics[7][8]. Unlike conventional local anesthetics like tetracaine and bupivacaine which cause rapid and reversible inhibition, this compound's effect is characterized by a slow onset and an irreversible block[8]. This suggests a distinct binding mechanism, likely at the site 2 neurotoxin receptor, that results in a prolonged, "locking" inhibition of the channel in its open state[9][10]. This irreversibility is a key differentiator and may explain its long-lasting analgesic activity observed in preclinical models[8].

Further mechanistic studies have revealed that this compound also exerts its analgesic effects by downregulating the expression of P2X3 receptors in dorsal root ganglion (DRG) neurons, which reduces the excitability of primary sensory neurons involved in pain transmission[7].

Part 2: The Anti-inflammatory Profile of this compound

Persistent inflammation is a driver of numerous pathologies, characterized by the excessive release of inflammatory mediators. This compound has demonstrated significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of these mediators.

In Vitro Evidence: Cellular Models of Inflammation

The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is the industry standard for initial in vitro screening of anti-inflammatory compounds. LPS, a component of gram-negative bacteria, triggers a potent inflammatory cascade in these cells.

In this model, this compound and its derivatives have been shown to:

  • Inhibit Nitric Oxide (NO) Production: Markedly suppress the release of NO, a key inflammatory mediator, in LPS-stimulated macrophages[7][11].

  • Reduce Pro-inflammatory Cytokines: Significantly decrease the production of critical inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[11][12][13].

  • Downregulate Inflammatory Enzymes: Inhibit the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively[7][11].

Core Mechanism of Anti-inflammation: Modulation of NF-κB and MAPK Signaling

The anti-inflammatory effects of this compound are intrinsically linked to its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. The two primary pathways implicated are:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, etc.). This compound has been shown to inhibit the LPS-induced phosphorylation of both NF-κB p65 and IκBα, thereby preventing NF-κB activation[11].

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK1/2, JNK, and p38) also plays a crucial role in transducing inflammatory signals. This compound effectively inhibits the LPS-induced phosphorylation of ERK1/2, JNK, and p38 in RAW 264.7 cells, further contributing to the suppression of the inflammatory response[11][13].

Metabolomic studies provide another layer of mechanistic insight, suggesting that this compound hydrobromide may also exert its effects by regulating lipid metabolism in the dorsal root ganglion, specifically by up-regulating alpha-linolenic acid metabolism and down-regulating retinol metabolism[1][5].

Lannaconitine_Anti_Inflammatory_Pathway cluster_nucleus Nuclear Events stimulus LPS receptor TLR4 stimulus->receptor Binds pathway_hub MAPK & IKK Activation receptor->pathway_hub Activates inhibited_pathway p-MAPKs p-IκBα pathway_hub->inhibited_pathway Phosphorylation molecule NF-κB Translocation inhibited_pathway->molecule Leads to nucleus Nucleus molecule->nucleus lanna This compound lanna->pathway_hub Inhibits Phosphorylation transcription Gene Transcription nucleus->transcription output Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) transcription->output Upregulates

Caption: this compound's anti-inflammatory mechanism of action.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific rigor, this section details standardized protocols for assessing the anti-inflammatory and analgesic properties of this compound.

Protocol: In Vitro Anti-inflammatory Activity Assay

This workflow is designed to quantify this compound's ability to suppress inflammatory mediators in a cellular context. The self-validating nature of this system comes from including multiple endpoints (NO, cytokines, protein expression) which should all trend in the same inhibitory direction for a true positive result.

In_Vitro_Workflow cluster_assays 5. Endpoint Analysis A 1. Cell Culture Seed RAW 264.7 cells in 24-well plates. Incubate 24h. B 2. Compound Treatment Pre-treat cells with various concentrations of this compound for 1 hour. A->B C 3. Inflammatory Challenge Induce inflammation with LPS (1 µg/mL). Incubate for 24 hours. B->C D 4. Supernatant & Lysate Collection Separate supernatant for mediator analysis and lyse cells for protein analysis. C->D E Griess Assay (Quantify NO in supernatant) D->E F ELISA (Quantify TNF-α, IL-6, etc. in supernatant) D->F G Western Blot (Analyze iNOS, COX-2, p-NF-κB in cell lysate) D->G

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 4 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with desired concentrations of this compound (or vehicle control) for 1 hour. It is critical to perform a cytotoxicity assay (e.g., MTT) in parallel to ensure observed effects are not due to cell death[14].

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours[14].

  • Nitric Oxide (NO) Assay: Collect 100 µL of cell culture supernatant. Mix with an equal volume of Griess reagent. Measure absorbance at 540 nm. Quantify NO concentration against a sodium nitrite standard curve[14].

  • Cytokine Quantification (ELISA): Use the remaining supernatant to quantify levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[11].

  • Western Blot Analysis: Wash the remaining cells, lyse them, and quantify total protein. Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-NF-κB p65, and phosphorylated MAPKs. Use β-actin as a loading control to ensure equal protein loading[11][14].

Protocol: In Vivo CFA-Induced Inflammatory Pain Model

This protocol establishes a persistent inflammatory pain state to evaluate the efficacy of analgesics over time.

Step-by-Step Methodology:

  • Acclimatization: House male Wistar rats (200-220g) for one week to acclimate them to the facility and handling[1].

  • Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a thermal stimulus (e.g., using a plantar test apparatus). This establishes a pre-injury baseline for each animal.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of each rat[1].

  • Grouping and Treatment: Divide the animals into groups: Saline control, CFA + Saline, CFA + LAH (4 mg/kg), and CFA + LAH (8 mg/kg)[1][6]. Administer treatment (e.g., via intraperitoneal injection) at specified time points post-CFA injection.

  • Behavioral Testing: Measure the PWL at regular intervals (e.g., daily for 7 days) after treatment. A significant increase in PWL in the treatment groups compared to the CFA + Saline group indicates an analgesic effect[1][6].

  • Histological Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis (H&E staining) to visually confirm the reduction in inflammatory cell infiltration and edema in the treated groups[5][6].

Part 4: Toxicology and Safety Considerations

The therapeutic potential of any Aconitum alkaloid is inextricably linked to its toxicity profile. The unprocessed roots are highly toxic, with cardiotoxicity and neurotoxicity being the primary concerns[2][3][15]. These toxic effects are also largely mediated by interactions with ion channels[16]. However, this compound itself has a more favorable therapeutic index compared to other alkaloids like aconitine[2][3]. It has been used clinically for years as an analgesic with no reported teratogenic or mutagenic effects and a lack of addictive potential[1]. The LD50 in mice has been reported as 6.9 mg/kg (i.v.), 9.1 mg/kg (i.p.), and approximately 20 mg/kg (orally)[17]. Any drug development program must prioritize extensive toxicology studies to establish safe dosing regimens.

References

  • A review on phytochemistry, pharmacology and toxicology studies of Aconitum. (2018). Journal of Pharmaceutical and Pharmacological Sciences.
  • Advances on pharmacology and toxicology of aconitine. (2022). Fundamental & Clinical Pharmacology. [Link]

  • A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids. (2021). Chinese Journal of Natural Medicines. [Link]

  • Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. (2024). MDPI. [Link]

  • A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids. (2021). Chinese Journal of Natural Medicines. [Link]

  • A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. (2022). Molecules. [Link]

  • A review on phytochemistry, pharmacology and toxicology studies of Aconitum. (2018). PubMed. [Link]

  • A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. (2022). PubMed. [Link]

  • A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. (2022). ResearchGate. [Link]

  • Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine. (2001). Molecular Pharmacology. [Link]

  • Pharmacological studies of lappaconitine. Analgesic activities. (1986). PubMed. [Link]

  • In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents. (2023). PubMed. [Link]

  • Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine. (2001). ResearchGate. [Link]

  • Study of Analgesic and Anti-inflammatory Effects of Lappaconitine Gelata. (2011). ResearchGate. [Link]

  • Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. (2018). Acta Pharmacologica Sinica. [Link]

  • Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents. (2023). National Institutes of Health. [Link]

  • In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents. (2023). ResearchGate. [Link]

  • Comparison of analgesic activities of aconitine in different mice pain models. (2021). PLoS One. [Link]

  • Comparison of analgesic activities of aconitine in different mice pain models. (2021). PLOS ONE. [Link]

Sources

A Technical Guide to the Neurotoxic Effects of Lannaconitine: Mechanisms, Models, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lannaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, presents a significant paradigm in neuropharmacology. While possessing potent analgesic properties, its therapeutic window is notoriously narrow due to severe cardiotoxic and neurotoxic effects. This technical guide provides an in-depth exploration of the neurotoxic profile of this compound, focusing on its molecular mechanisms of action, the resultant cellular and systemic neurological consequences, and the contemporary experimental methodologies employed to investigate these effects. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's neurotoxicity, thereby informing safer therapeutic strategies and future drug design.

Introduction: The Dual Nature of this compound

This compound is a member of the Aconitum alkaloid family, a class of compounds that have been used for centuries in traditional medicine for their analgesic and anti-inflammatory properties.[1] However, the clinical application of these alkaloids is severely limited by their high toxicity.[1][2] this compound, like its more extensively studied analogue Aconitine, exerts its primary pharmacological and toxicological effects through the modulation of voltage-gated sodium channels (VGSCs), critical players in the initiation and propagation of action potentials in excitable cells such as neurons.[1][3] Understanding the precise mechanisms of this compound's neurotoxicity is paramount for the development of derivatives with improved safety profiles and for the management of poisoning incidents.

Molecular Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The principal molecular target of this compound's neurotoxic action is the alpha-subunit of voltage-gated sodium channels.[1][3] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons.[4]

This compound, and other Aconitum alkaloids, bind to neurotoxin binding site 2 on the VGSC alpha-subunit.[1][3] This binding has a profound effect on the channel's gating properties, leading to a persistent activation at resting membrane potential and an inhibition of inactivation.[1] This disruption of normal VGSC function results in a sustained depolarization of the neuronal membrane, leading to a state of hyperexcitability.

Impact on Neuronal Excitability

The persistent activation of VGSCs by this compound leads to a cascade of downstream effects:

  • Sustained Depolarization: The continuous influx of Na+ ions prevents the neuron from repolarizing, leading to a prolonged state of depolarization.

  • Spontaneous and Repetitive Firing: The sustained depolarization can trigger spontaneous and high-frequency firing of action potentials.

  • Depletion of Neurotransmitters: The excessive firing can lead to the depletion of neurotransmitter stores at the synapse.

  • Excitotoxicity: The prolonged state of hyperexcitability can lead to an excessive release of excitatory neurotransmitters, such as glutamate, triggering excitotoxic cell death pathways.[5][6]

The following diagram illustrates the signaling pathway of VGSC modulation by this compound.

VGSC_Modulation cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Activation & Inhibited Inactivation VGSC->Persistent_Activation Modulates Gating This compound This compound Binding Binds to Site 2 This compound->Binding Binding->VGSC Sustained_Depolarization Sustained Depolarization Persistent_Activation->Sustained_Depolarization Leads to Action_Potential Altered Action Potential Propagation Sustained_Depolarization->Action_Potential Results in

Caption: Modulation of VGSC by this compound.

Cellular Neurotoxicity: Induction of Apoptosis

Beyond its immediate effects on neuronal excitability, this compound exposure can trigger programmed cell death, or apoptosis, in neurons.[7] This process is a key contributor to the long-term neurotoxic effects of the compound. The sustained intracellular Ca2+ elevation resulting from excitotoxicity is a major trigger for apoptosis.[5][6]

Key Apoptotic Pathways

This compound-induced apoptosis appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

  • Mitochondrial Pathway: Increased intracellular Ca2+ can lead to mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore, release of cytochrome c, and activation of caspase-9 and caspase-3.[7][8]

  • Death Receptor Pathway: this compound has been shown to upregulate the expression of Fas and Fas-L, leading to the activation of caspase-8 and subsequent activation of the executioner caspase-3.[7]

The convergence of these pathways on caspase-3 activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[9][10][11]

The following diagram illustrates the key apoptotic pathways induced by this compound.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways This compound This compound Mitochondrial_Pathway Mitochondrial Pathway This compound->Mitochondrial_Pathway Induces Death_Receptor_Pathway Death Receptor Pathway This compound->Death_Receptor_Pathway Induces Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) Mitochondrial_Pathway->Caspase_Cascade Activates Death_Receptor_Pathway->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to

Caption: this compound-induced apoptotic pathways.

Systemic Neurotoxicity: Effects on the Central and Peripheral Nervous Systems

The molecular and cellular effects of this compound manifest as a range of symptoms affecting both the central nervous system (CNS) and peripheral nervous system (PNS).[2]

Central Nervous System Effects

In the CNS, this compound poisoning can lead to:

  • Dizziness and headache[2]

  • Paresthesia (tingling and numbness), particularly around the mouth and extremities[2]

  • Muscle weakness and tremors[5]

  • In severe cases, convulsions, respiratory depression, and coma[2]

Peripheral Nervous System Effects

The effects on the PNS are primarily due to the disruption of nerve impulse transmission, leading to:

  • Numbness and tingling in the limbs[2]

  • Motor weakness[2]

Experimental Protocols for Studying this compound Neurotoxicity

A variety of in vitro and in vivo models are employed to investigate the neurotoxic effects of this compound.

In Vitro Assays
Assay TypeDescriptionKey Parameters Measured
Patch-Clamp Electrophysiology Measures the activity of individual ion channels in isolated neurons or cell lines expressing specific VGSC subtypes.[3]Ion channel currents, activation and inactivation kinetics, voltage-dependence of gating.[3]
Fluorescence-Based Ion Channel Assays Utilizes fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations to measure the activity of ion channels in a high-throughput format.[12][13][14][15]Changes in fluorescence intensity, indicating ion flux or membrane depolarization.[12][13]
Neuronal Cell Viability Assays Assesses the overall health of neuronal cultures after exposure to this compound.Cell viability (e.g., MTT assay), lactate dehydrogenase (LDH) release (indicating cell death).[16]
Apoptosis Assays Detects the biochemical and morphological hallmarks of apoptosis in neuronal cells.[9][17]Caspase activation, DNA fragmentation (TUNEL assay), chromatin condensation (Hoechst staining).[9][17][18]
Neurotransmitter Release Assays Measures the release of neurotransmitters from cultured neurons or synaptosomes.[19][20]Levels of specific neurotransmitters (e.g., glutamate, dopamine) in the culture medium.[19][21]

This protocol is designed to assess the functional effects of this compound on VGSCs expressed in a heterologous system (e.g., HEK293 cells).[3]

  • Cell Preparation: Culture HEK293 cells stably expressing the desired human VGSC subtype (e.g., Nav1.7). Plate cells onto glass coverslips 24-48 hours before the experiment.[22]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[3]

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).[3]

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (20-22°C).

    • Use an amplifier and data acquisition system to record sodium currents.

    • Hold the membrane potential at -120 mV.

    • To measure current-voltage (I-V) relationships: Apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.[3]

    • To assess steady-state inactivation: Apply a 500 ms prepulse to potentials ranging from -140 mV to -10 mV, followed by a 20 ms test pulse to -10 mV.[3]

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step.

    • Construct I-V curves and steady-state inactivation curves.

    • Apply this compound at various concentrations and repeat the recordings to determine its effects on channel function and to calculate the IC50.

The following diagram illustrates the workflow for patch-clamp electrophysiology.

Patch_Clamp_Workflow Cell_Culture Cell Culture (HEK293 expressing VGSC) Plating Plate cells on coverslips Cell_Culture->Plating Recording_Setup Prepare Recording Setup (Solutions, Electrodes) Plating->Recording_Setup Patching Obtain Whole-Cell Patch Recording_Setup->Patching Data_Acquisition Record Sodium Currents (I-V, Inactivation protocols) Patching->Data_Acquisition Drug_Application Apply this compound Data_Acquisition->Drug_Application Data_Analysis Analyze Data (IC50, Gating changes) Data_Acquisition->Data_Analysis Drug_Application->Data_Acquisition Repeat Recordings

Sources

The Diterpenoid Alkaloid Lannaconitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of Lannaconitine, a C18-diterpenoid alkaloid of significant interest in pharmacology and natural product chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical identity, physicochemical properties, natural origins, and methodologies for its study.

Core Identification: CAS Number and Chemical Nomenclature

This compound is unequivocally identified in chemical literature and databases by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 32854-75-4 [1][2]

This unique numerical identifier is crucial for unambiguous database searching and regulatory compliance. The compound is also known by a variety of synonyms and systematic names, reflecting its complex chemical structure and historical nomenclature. A comprehensive list is provided below for cross-referencing purposes.

Identifier Type Identifier Source
Primary Synonym Lappaconitine[1][2]
IUPAC Name [(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl] 2-acetamidobenzoate
Other Synonyms (+)-Lappaconitine, N-Acetylpuberanidine, Acetyl-10-deoxysepaconitine, Giant Typhonium Rhizome, Aconitum extract[1]

Physicochemical Properties

This compound is a complex diterpenoid alkaloid with the following key properties:

Property Value Source
Molecular Formula C₃₂H₄₄N₂O₈[1]
Molecular Weight 584.7 g/mol [1]
Appearance White needle-shaped crystals or solid powder[1]
Melting Point 217-218 °C[1]
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform.[1] Practically insoluble in water.[2]
Storage Temperature 2-8°C, protected from light[1]

Natural Occurrence and Botanical Sources

This compound is a naturally occurring alkaloid isolated from various plants of the Aconitum genus (family Ranunculaceae).[1] These plants, commonly known as aconite, monkshood, or wolf's bane, are notoriously toxic due to their high concentration of various diterpenoid alkaloids.

Primary Botanical Sources:

  • Aconitum carmichaeli (Carmichael's Monkshood)[1]

  • Aconitum sinomontanum Nakai (Gao Wutou)

  • Aconitum kusnezoffii Reichb[1]

  • Aconitum leucostomum

  • Aconitum septentrionale Koelle[1]

The roots of these plants are the primary location for the accumulation of this compound and related alkaloids.

Overview of Pharmacological and Toxicological Profile

This compound exhibits a range of significant biological activities, making it a molecule of high interest for pharmacological research. However, its therapeutic potential is intrinsically linked to its toxicity, a hallmark of aconitine-type alkaloids.

  • Analgesic Activity: this compound possesses strong pain-relieving properties. This analgesic effect is noteworthy as it does not appear to involve opioid receptors, suggesting a different mechanism of action for pain modulation.

  • Anti-inflammatory Effects: Studies have demonstrated its ability to reduce inflammation.

  • Antiarrhythmic Action: It has been shown to have Class I antiarrhythmic properties. This is primarily achieved through the irreversible blockade of human heart (hH1) sodium channels by binding to the neurotoxin receptor site 2.

  • Toxicity: As with other aconite alkaloids, this compound is highly toxic.[1] Overdose can lead to severe neurotoxic and cardiotoxic effects, including respiratory paralysis and ventricular fibrillation.[1] Extreme caution and appropriate personal protective equipment are mandatory when handling the pure compound or concentrated extracts.

Experimental Methodologies

Extraction and Isolation from Botanical Material

The isolation of this compound from Aconitum roots is a multi-step process involving extraction, acid-base partitioning to separate alkaloids, and chromatographic purification. The following protocol is a generalized methodology synthesized from established procedures for isolating diterpenoid alkaloids from Aconitum species.

Causality Behind Experimental Choices:

  • Acidified Ethanol Extraction: Using ethanol facilitates the extraction of a broad range of compounds. The addition of a weak acid converts the native alkaloid bases into their salt forms, enhancing their solubility in the polar extraction solvent.

  • Acid-Base Partitioning: This is a classic and highly effective technique for separating basic compounds (alkaloids) from neutral and acidic components. By manipulating the pH of the aqueous solution, the alkaloids can be selectively moved between the aqueous (as salts at low pH) and organic (as free bases at high pH) phases.

  • Chromatographic Purification: Due to the presence of multiple, structurally similar alkaloids in the crude extract, chromatographic techniques like column chromatography are essential for isolating this compound to a high degree of purity.

Diagram of Extraction and Isolation Workflow:

G cluster_prep 1. Material Preparation cluster_extract 2. Crude Extraction cluster_partition 3. Acid-Base Partitioning cluster_purify 4. Purification plant Dried, powdered Aconitum roots extraction Reflux with 95% Ethanol (optional: acidified) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract dissolve_acid Dissolve in 1% HCl crude_extract->dissolve_acid wash_organic Wash with Dichloromethane (removes neutral compounds) dissolve_acid->wash_organic basify Adjust to pH 9-10 (e.g., with NH4OH) wash_organic->basify extract_base Extract with Dichloromethane basify->extract_base dry_concentrate Dry & Concentrate extract_base->dry_concentrate crude_alkaloids Crude Total Alkaloids dry_concentrate->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collect & Analyze Fractions (e.g., by TLC) column_chrom->fractions recrystallize Recrystallization fractions->recrystallize pure_lanna Pure this compound recrystallize->pure_lanna

Caption: Workflow for this compound Isolation.

Step-by-Step Protocol:

  • Material Preparation:

    • Thoroughly wash and dry the roots of the selected Aconitum species at 40-50°C to prevent enzymatic degradation.

    • Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Place 1 kg of the powdered root material into a suitable flask.

    • Add 10 L of 95% ethanol (a 1:10 w/v ratio).

    • Heat the mixture to reflux for 2 hours with continuous stirring.

    • Allow the mixture to cool and filter through a Büchner funnel. Repeat this extraction process two more times on the plant residue.

    • Combine the ethanol filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in approximately 2 L of a 1% aqueous hydrochloric acid solution.

    • Wash this acidic solution three times with an equal volume of dichloromethane to remove neutral and weakly basic compounds. Discard the organic (dichloromethane) layers.

    • Adjust the pH of the remaining aqueous layer to 9-10 using a concentrated ammonia solution. The alkaloids will precipitate or become soluble in an organic solvent at this basic pH.

    • Extract the alkaline solution three times with an equal volume of dichloromethane. The this compound free base will move into the organic layer.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude total alkaloid extract.

  • Chromatographic Purification:

    • The crude alkaloid extract is then subjected to silica gel column chromatography.

    • A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the different alkaloids.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions rich in this compound are combined, concentrated, and may be further purified by recrystallization to obtain the pure compound.

Analytical Quantification in Biological Matrices

For pharmacokinetic studies, a sensitive and specific method is required to quantify this compound in biological samples like blood or plasma. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a well-established method for this purpose.

Diagram of UPLC-MS/MS Analysis Workflow:

G sample Blood/Plasma Sample + Internal Standard protein_precip Protein Precipitation (e.g., Acetonitrile) sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification detection->quant

Caption: UPLC-MS/MS Quantification Workflow.

General Protocol Outline (based on a published method for Lappaconitine):

  • Sample Preparation:

    • To a blood or plasma sample, add an internal standard (IS), such as khasianine, which has similar chemical properties but a different mass.

    • Precipitate proteins by adding a solvent like acetonitrile. This removes larger molecules that can interfere with the analysis.

    • Vortex the mixture and then centrifuge at high speed.

    • Collect the clear supernatant for analysis.

  • Chromatographic Separation (UPLC):

    • Column: A C18 column (e.g., UPLC BEH C18) is typically used for separation.

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid).

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Detection (Tandem Mass Spectrometry):

    • Ionization: Use an electrospray ionization (ESI) source in the positive ion mode.

    • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and another for the internal standard.

  • Quantification:

    • A calibration curve is constructed using known concentrations of this compound.

    • The concentration in the unknown sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

This UPLC-MS/MS method provides high sensitivity, speed, and selectivity, making it suitable for pharmacokinetic studies where concentrations of the analyte are often very low.

Conclusion

This compound (CAS: 32854-75-4) is a potent diterpenoid alkaloid with a well-defined chemical identity but a complex pharmacological profile. Its significant analgesic and antiarrhythmic properties warrant further investigation for potential therapeutic applications. However, its inherent toxicity necessitates careful handling and precise dosing. The methodologies outlined in this guide for its extraction, isolation, and quantification provide a foundation for researchers to explore the full potential of this intriguing natural product.

References

  • Gao, Y., et al. (2014). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. Molecules, 19(8), 12556-12568. Retrieved from [Link]

  • Zhang, L., et al. (2019). Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy, 38(1), 139-45. Retrieved from [Link]

Sources

Initial In Vivo Efficacy and Safety Assessment of Lannaconitine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lannaconitine, a C18-diterpenoid alkaloid isolated from species of the Aconitum genus, has garnered significant interest within the drug development community for its potential analgesic and anti-inflammatory properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial in vivo investigations into the pharmacological effects of this compound. Emphasizing scientific integrity and a logic-driven approach, this document details the foundational mechanistic rationale, step-by-step experimental protocols for evaluating efficacy and acute toxicity, and strategies for data interpretation. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible preclinical data generation.

Introduction: The Rationale for In Vivo Investigation of this compound

This compound belongs to a class of natural compounds historically used in traditional medicine, yet characterized by a narrow therapeutic index. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is a critical mediator in pain signaling pathways.[1][2] Unlike some other aconitine alkaloids that act as channel agonists, this compound functions as an inhibitor, stabilizing the inactive state of the sodium channel and thereby reducing neuronal excitability and the transmission of pain signals.[3][4] This targeted action on a well-validated analgesic target provides a strong impetus for its exploration as a novel, non-addictive pain therapeutic.[5]

Preliminary in vitro studies and research on structurally similar compounds have also suggested that this compound and its derivatives possess anti-inflammatory effects, potentially through the modulation of inflammatory mediators and signaling pathways such as NF-κB and MAPK.[6][7] Given these promising attributes, a systematic in vivo evaluation is the logical next step to characterize its therapeutic potential and safety profile. This guide will focus on foundational in vivo models to assess both the desired pharmacological activities and the potential for acute toxicity.

Proposed Mechanism of Action: A Visualized Pathway

The primary analgesic effect of this compound is attributed to its interaction with voltage-gated sodium channels in nociceptive neurons. The following diagram illustrates this proposed signaling pathway.

Lannaconitine_Mechanism cluster_neuron Nociceptive Neuron Pain_Stimulus Pain Stimulus VGSC Voltage-Gated Sodium Channel (Nav1.7) Pain_Stimulus->VGSC Activates Depolarization Membrane Depolarization VGSC->Depolarization Na+ Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->VGSC Blocks caption Proposed mechanism of this compound's analgesic action.

Caption: Proposed mechanism of this compound's analgesic action.

In Vivo Efficacy Evaluation: Experimental Protocols

A multi-modal approach employing well-established rodent models is recommended to comprehensively assess the analgesic and anti-inflammatory potential of this compound. The following protocols are designed to provide a robust initial screening.

Analgesic Activity Assessment

This test evaluates the response to a thermal stimulus and is effective for assessing centrally acting analgesics.[7][8]

Protocol:

  • Apparatus: A commercially available hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male or female mice (20-25g) are used. Animals are acclimatized to the testing room for at least 1 hour before the experiment.

  • Procedure: a. A baseline latency to a nociceptive response (paw licking or jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time of 30 seconds is implemented to prevent tissue damage.[9] b. Animals are randomly assigned to groups (n=8-10 per group): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., morphine, 5 mg/kg, intraperitoneally), and this compound at various doses. c. this compound or the vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection). d. At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

This model induces visceral pain and is sensitive to peripherally acting analgesics.[10][11]

Protocol:

  • Animals: Male or female mice (20-25g) are used.

  • Procedure: a. Animals are randomly assigned to groups: Vehicle control, positive control (e.g., diclofenac sodium, 10 mg/kg, orally), and this compound at various doses.[10] b. this compound or the vehicle is administered 30-60 minutes before the induction of writhing. c. A 0.6-1% solution of acetic acid is injected intraperitoneally at a volume of 10 ml/kg.[11][12] d. Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. e. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.[10]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

This test is unique in its ability to differentiate between acute nociceptive pain (Phase I) and persistent inflammatory pain (Phase II).[13][14][15]

Protocol:

  • Animals: Male or female mice (20-25g) are used.

  • Procedure: a. Animals are acclimatized to the observation chambers for at least 20 minutes before the test.[16] b. Animals are randomly assigned to groups: Vehicle control, positive control, and this compound at various doses. c. this compound or the vehicle is administered prior to the formalin injection (the pre-treatment time will depend on the route of administration). d. 20 µl of a 1-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[14][15] e. The amount of time the animal spends licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[14][16]

  • Data Analysis: The total licking/biting time in each phase is calculated for each animal. The percentage of inhibition is determined for each treated group compared to the vehicle control.

Anti-inflammatory Activity Assessment

This is a classic and highly reproducible model of acute inflammation.[17]

Protocol:

  • Animals: Male or female rats (150-200g) are typically used.

  • Procedure: a. The initial volume of the right hind paw of each rat is measured using a plethysmometer. b. Animals are randomly assigned to groups: Vehicle control, positive control (e.g., indomethacin, 10 mg/kg, orally), and this compound at various doses. c. this compound or the vehicle is administered 1 hour before the carrageenan injection.[17] d. 0.1 ml of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.[17][18] e. Paw volume is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group relative to the vehicle control.

This model is used to evaluate the anti-inflammatory effects of a compound in a systemic and severe inflammatory condition.[3][20]

Protocol:

  • Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.

  • Procedure: a. Animals are randomly assigned to groups: Vehicle control, this compound-treated groups, and a sham control group (receiving saline instead of LPS). b. this compound or vehicle is administered at a specified time before or after the LPS challenge. c. Mice are anesthetized, and LPS (e.g., 5 mg/kg) is instilled intratracheally.[20][21] d. At a predetermined time point (e.g., 24 hours) after LPS instillation, animals are euthanized. e. Bronchoalveolar lavage (BAL) fluid is collected to measure total and differential cell counts, and total protein concentration (as an indicator of vascular permeability).[3] f. Lung tissue is harvested for histopathological analysis (to assess inflammation, edema, and tissue damage) and for measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA or qPCR.

  • Data Analysis: The parameters measured in the this compound-treated groups are compared to those of the vehicle-treated LPS group.

In Vivo Toxicology Assessment: Acute Toxicity Study

An acute toxicity study is essential to determine the short-term safety profile of this compound and to establish a therapeutic window. The OECD guidelines for the testing of chemicals provide a standardized framework for these studies.[2][22]

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 (median lethal dose) with a reduced number of animals.[4]

Protocol:

  • Animals: A single sex of rodents (usually female rats) is used.

  • Procedure: a. Animals are fasted overnight before dosing.[2] b. The study begins with a single animal dosed at a level just below the estimated LD50. c. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. d. This sequential dosing continues until specific stopping criteria are met, as outlined in the OECD 425 guideline. e. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.[4] f. At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Sub-chronic Oral Toxicity Study (OECD 408)

For a more extended safety evaluation, a 90-day sub-chronic oral toxicity study in rodents is recommended.[23][24][25]

Protocol:

  • Animals: Typically, rats of both sexes are used.

  • Procedure: a. The test substance is administered daily in graduated doses to several groups of animals for 90 days.[26] b. A control group receives the vehicle only. c. Observations include clinical signs of toxicity, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis. d. At the end of the study, all animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination of major organs and tissues is performed.

  • Data Analysis: Dose-response relationships for any observed toxic effects are established, and the No-Observed-Adverse-Effect Level (NOAEL) is determined.

Data Presentation and Interpretation

Quantitative data from the efficacy and toxicology studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Hypothetical Data from Analgesic Efficacy Studies

Treatment GroupDose (mg/kg)Hot Plate (% MPE at 60 min)Writhing Inhibition (%)Formalin Test - Phase II Inhibition (%)
Vehicle Control-5.2 ± 1.5--
This compound125.8 ± 4.135.1 ± 5.230.5 ± 4.8
This compound558.3 ± 6.768.4 ± 7.362.1 ± 6.9
This compound1075.1 ± 8.285.2 ± 6.980.7 ± 7.5
Positive ControlVaries92.5 ± 5.995.3 ± 4.190.4 ± 6.3
*p < 0.05 compared to Vehicle Control

Table 2: Hypothetical Data from Anti-inflammatory Efficacy Studies

Treatment GroupDose (mg/kg)Carrageenan-Induced Paw Edema Inhibition (%) at 3hLPS-Induced ALI (BALF Total Protein, µg/ml)
Vehicle Control--850 ± 75
This compound545.6 ± 5.8480 ± 55
This compound1065.2 ± 7.1320 ± 48
Positive ControlVaries70.3 ± 6.5250 ± 40
*p < 0.05 compared to Vehicle Control

Table 3: Hypothetical Data from Acute Oral Toxicity Study (OECD 425)

Species/StrainSexEstimated LD50 (mg/kg)95% Confidence IntervalKey Clinical Signs of Toxicity
Sprague-Dawley RatFemale7550 - 112.5Respiratory distress, convulsions, lethargy

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the initial in vivo evaluation of this compound.

InVivo_Workflow cluster_Efficacy Efficacy Evaluation cluster_Toxicity Safety Evaluation Analgesia Analgesic Models (Hot Plate, Writhing, Formalin) Dose_Response Dose-Response Relationship Analgesia->Dose_Response Inflammation Anti-inflammatory Models (Carrageenan, LPS-ALI) Inflammation->Dose_Response Acute_Tox Acute Toxicity (OECD 425) Determine LD50 Subchronic_Tox Sub-chronic Toxicity (OECD 408) Determine NOAEL Acute_Tox->Subchronic_Tox Therapeutic_Index Therapeutic Index (LD50 / ED50) Acute_Tox->Therapeutic_Index Go_NoGo Go/No-Go Decision for Further Development Subchronic_Tox->Go_NoGo This compound This compound (Test Compound) This compound->Analgesia This compound->Inflammation This compound->Acute_Tox Dose_Response->Therapeutic_Index Therapeutic_Index->Go_NoGo caption Logical workflow for initial in vivo studies of this compound.

Caption: Logical workflow for initial in vivo studies of this compound.

Conclusion

This technical guide provides a foundational, yet comprehensive, approach to the initial in vivo characterization of this compound. By systematically evaluating its analgesic and anti-inflammatory efficacy in well-validated models and concurrently assessing its acute toxicity profile according to international guidelines, researchers can generate the critical data necessary for a go/no-go decision in the early stages of drug development. The emphasis on robust, protocol-driven science is paramount to ensuring the integrity and translational potential of these initial findings. Further investigations into the chronic toxicity, pharmacokinetic and pharmacodynamic relationships, and specific mechanisms of action in different pain and inflammatory states will be necessary to fully elucidate the therapeutic promise of this compound.

References

  • JoVE. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Retrieved from [Link]

  • Bohrium. (n.d.). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • PubMed. (2023). In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • Bio-protocol. (2020). LPS-induced acute lung injury mouse model. Retrieved from [Link]

  • JRF. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Retrieved from [Link]

  • MDPI. (2024). Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. Retrieved from [Link]

  • Bio-protocol. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • PubMed. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Retrieved from [Link]

  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • PubMed. (1988). Pharmacological studies of lappaconitine. Analgesic activities. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • umwelt-online. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Retrieved from [Link]

  • Slideshare. (n.d.). Hot plate analgesiometer. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]

  • GLP Life Test. (n.d.). Sub-chronic toxicity studies. Retrieved from [Link]

  • SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • PubMed Central. (n.d.). Formalin Murine Model of Pain. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced lung injury.... Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • OECD. (n.d.). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • ICCF. (n.d.). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. Retrieved from [Link]

  • ResearchGate. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]

  • Scribd. (n.d.). Acetic Acid Writhing Method. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody. Retrieved from [Link]

  • Scribd. (n.d.). OECD Toxicity Guidelines Overview. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Lannaconitine Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lannaconitine, a C19-diterpenoid alkaloid, is a prominent bioactive compound isolated from plants of the Aconitum genus.[1] These plants have a long history in traditional medicine, and their constituent alkaloids, including this compound, are subjects of intense pharmacological research due to their potent analgesic, anti-inflammatory, and potential antitumor activities.[1][2] However, the therapeutic development of this compound is intrinsically linked to its physicochemical properties, chief among them being solubility.

Solubility dictates the formulation strategies, bioavailability, and ultimately, the clinical efficacy of any active pharmaceutical ingredient (API).[3][4] Low aqueous solubility can lead to poor absorption, variable dosing, and diminished therapeutic effect.[3] This guide provides an in-depth technical overview of this compound's solubility profile, offering researchers and drug development professionals a foundational understanding for extraction, purification, formulation, and analytical quantification.

Physicochemical Properties Influencing Solubility

To understand the solubility behavior of this compound, it is essential to first consider its molecular structure and related properties.

  • Structure: this compound is a complex diterpenoid alkaloid with a polycyclic structure containing multiple functional groups, including hydroxyls, methoxy groups, an ester, and a tertiary amine.[5] This intricate architecture results in a molecule with both hydrophilic and lipophilic regions, influencing its interaction with different solvents.

  • Alkaline Nature: As an alkaloid, this compound possesses a basic nitrogen atom.[6] This feature is critical to its solubility in aqueous solutions, as the nitrogen can be protonated to form a salt at acidic pH. Alkaloid salts are generally more soluble in water and alcohol compared to the free base form, which is typically more soluble in non-polar organic solvents.[6]

  • Molecular Weight: this compound has a molecular weight of 584.64 g/mol .[7] Larger molecules often present greater challenges to solubilization due to stronger intermolecular forces in the crystal lattice.

Solubility Profile of this compound

Solubility in Organic Solvents

This compound exhibits good solubility in several common organic solvents, which is crucial for extraction from plant matrices and for chromatographic purification.[1] Quantitative data is sparse in publicly available literature, but qualitative descriptions and data from suppliers provide a strong indication of its behavior.

SolventSolubilityRationale & Application Notes
Dimethyl Sulfoxide (DMSO) ≥58.5 mg/mL (with gentle warming)[7]A highly polar aprotic solvent, DMSO is an excellent choice for preparing high-concentration stock solutions for in vitro biological assays. Its ability to disrupt crystal lattice forces makes it effective for dissolving complex molecules.[8]
Methanol Soluble[1]A polar protic solvent, methanol is effective at solvating the polar functional groups of this compound. It is commonly used in extraction and as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC).[9]
Ethanol Soluble[1]Similar to methanol, ethanol is a good solvent for alkaloids and is often used in extraction processes.[6][10] Its lower toxicity makes it preferable for certain applications.
Chloroform Readily Soluble[1]A relatively non-polar solvent, chloroform's ability to readily dissolve this compound suggests the molecule has significant lipophilic character.[1] It is often used in liquid-liquid extraction to separate alkaloids from aqueous solutions after basification.[11]

Note: The term "soluble" indicates that the compound dissolves to a practical extent for laboratory work, though precise quantitative values may vary.

Aqueous Solubility and the Critical Role of pH

Like most alkaloids, this compound's aqueous solubility is highly dependent on pH.[6][12]

  • In Neutral to Basic Water (pH > 7): this compound exists predominantly in its free base form. In this state, it is only sparingly soluble or practically insoluble in water.[1][6] This is due to the dominance of its large, lipophilic carbon skeleton over its polar functional groups.

  • In Acidic Water (pH < pKa): In an acidic environment, the basic nitrogen atom in the this compound molecule becomes protonated, forming a cationic salt. This ionization dramatically increases the molecule's polarity, leading to significantly enhanced solubility in water.[6][12] This principle is the cornerstone of alkaloid extraction, where acidic water is used to draw alkaloids from an organic solvent phase into the aqueous phase.[11]

Experimental Determination of Solubility

Accurate determination of solubility is a critical step in pre-formulation studies. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][13]

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the standard workflow for this method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification A Add excess this compound to solvent (e.g., pH 7.4 buffer) B Prepare multiple vials for time-point analysis C Seal vials and place in shaking incubator (e.g., 25°C) B->C D Agitate for 24-48 hours to ensure equilibrium C->D Time E Allow vials to settle D->E F Withdraw aliquot from the supernatant E->F Critical Step: Avoid disturbing solid G Filter through 0.22 µm syringe filter to remove undissolved solid F->G Critical Step: Avoid disturbing solid H Prepare serial dilutions of the filtrate G->H I Quantify concentration using validated HPLC-UV method H->I J Plot concentration vs. time to confirm plateau I->J

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol: Shake-Flask Method

1. Rationale and Causality: This protocol is designed to measure the thermodynamic or equilibrium solubility, which represents the maximum concentration of a substance that can dissolve in a solvent under specified conditions.[13] Agitation for an extended period (24-48 hours) is crucial to ensure the system reaches a true equilibrium between the solid and dissolved states.[8][13] Filtration is a critical step to separate the saturated solution from any remaining solid material, ensuring that the analysis only measures the dissolved compound.

2. Materials:

  • This compound (solid powder, >98% purity)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, deionized water, ethanol)

  • Glass vials with screw caps

  • Shaking incubator with temperature control

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with a UV detector

  • Analytical balance

3. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is necessary to confirm that saturation was achieved.[13]

  • Equilibration: Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time, typically 24 to 48 hours.[8]

  • Sampling: After incubation, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Separation: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean vial. This step removes any undissolved microparticles.[3]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Dilute the filtrate to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted filtrate and standard solutions using a validated HPLC-UV method.[9][14] A typical method might use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution.[15]

    • Determine the concentration of this compound in the filtrate by comparing its peak area to the calibration curve.

  • Validation: To ensure equilibrium was reached, it is advisable to take samples at multiple time points (e.g., 24h, 36h, 48h). The solubility value should remain constant at the later time points.

Conclusion and Practical Implications

The solubility of this compound is a multifaceted property governed by its complex chemical structure and the nature of the solvent system.

  • It demonstrates good solubility in polar organic solvents like DMSO, methanol, and ethanol, and also in less polar solvents like chloroform.[1][7] This profile is advantageous for its extraction and purification from natural sources.

  • Its aqueous solubility is critically dependent on pH. It is poorly soluble in neutral or alkaline conditions but becomes significantly more soluble in acidic media due to salt formation.[6]

For drug development professionals, this pH-dependent behavior is a key consideration. To enhance oral bioavailability, formulation strategies might involve creating a salt form of this compound or employing advanced techniques like solid dispersions to improve the dissolution rate of the free base in the gastrointestinal tract.[16] Understanding and accurately quantifying this compound's solubility is a fundamental and indispensable step in unlocking its full therapeutic potential.

References

  • This compound | 32854-75-4.ChemicalBook.
  • This compound.RayBiotech.
  • Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chrom
  • Alkaloids.ChemicalBook.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.Pharmaceutical Sciences.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • This compound | C32H44N2O8 | CID 5281279.PubChem.
  • A Comparative Guide to Analytical Methods for the Quantification of 13-Dehydroxyindaconitine.Benchchem.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.PubMed Central.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Prediction of pH-dependent aqueous solubility of druglike molecules.PubMed.
  • Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.Journal of the American Chemical Society.
  • Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids.PubMed Central.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.NTIS.
  • Chemical structures of diterpenoid alkaloids.
  • Theory of aqueous solubility prediction.Chemaxon.
  • Novel high performance liquid chromatographic method development and validation for the estimation of lasmiditan in marketed for.IJNRD.
  • (PDF) Solubility of Flavonoids in Organic Solvents.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.Wiley.
  • Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation.
  • Application of drug physico chemical characteris
  • Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma.
  • Preparation and characterization of pH-independent sustained release tablet containing solid dispersion granules of a poorly w

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Extraction and Purification of Lannaconitine from Aconitum Sinomontanum

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the extraction, purification, and analysis of lannaconitine, a C18-diterpenoid alkaloid, from the roots of Aconitum sinomontanum Nakai. This compound and related alkaloids from Aconitum species are of significant interest due to their potent pharmacological activities, including analgesic and anti-inflammatory effects[1][2][3]. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established scientific literature. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.

Introduction: Aconitum Sinomontanum and the Significance of this compound

Aconitum sinomontanum Nakai, a member of the Ranunculaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in China[1]. The roots of this plant are a rich source of various diterpenoid alkaloids, which are responsible for both its therapeutic effects and its inherent toxicity[4][5]. Among these compounds, this compound (N-acetylpuberanidine) stands out for its significant biological activities[6].

This compound has demonstrated potent, non-addictive analgesic properties, making it a promising candidate for the management of various types of pain[1][3]. Its hydrobromide salt has been developed into a clinically used medicine[6]. Beyond its analgesic effects, this compound also exhibits anti-inflammatory, anti-arrhythmic, and antitumor activities[1][7]. The complex structure and potent bioactivity of this compound necessitate robust and efficient methods for its extraction and purification to facilitate further pharmacological research and drug development.

This guide presents a comprehensive workflow, from the preparation of raw plant material to the isolation of high-purity this compound, followed by analytical methods for its quantification and identification.

Experimental Workflow: From Plant to Pure Compound

The overall process involves a multi-stage approach designed to efficiently extract the total alkaloids from the plant matrix and then isolate the target compound, this compound, through chromatographic techniques.

Extraction_Workflow cluster_prep Phase 1: Preparation & Extraction cluster_purification Phase 2: Alkaloid Purification cluster_analysis Phase 3: Analysis A Aconitum sinomontanum Roots B Drying & Pulverization A->B C Reflux Extraction with 80% Ethanol B->C D Filtration & Concentration C->D E Crude Ethanol Extract D->E F Acid-Base Extraction E->F Proceed to Purification G Crude Alkaloid Fraction F->G H Silica Gel Column Chromatography G->H I This compound-Enriched Fractions H->I J Preparative HPLC or Recrystallization I->J K High-Purity this compound (>98%) J->K L HPLC-UV Analysis K->L Purity & Quantification M UPLC-MS/MS Analysis K->M Quantification & Confirmation N Structural Elucidation (NMR, HRMS) K->N Identity Confirmation

Caption: Workflow for the extraction and purification of this compound.

Detailed Protocols

Part A: Extraction of Total Alkaloids

This phase focuses on extracting the total alkaloid content from the dried roots of Aconitum sinomontanum.

1. Plant Material Preparation:

  • Objective: To increase the surface area of the plant material for efficient solvent penetration.

  • Protocol:

    • Obtain the roots of Aconitum sinomontanum. Ensure proper botanical identification.
    • Wash the roots thoroughly with water to remove soil and other debris.
    • Dry the roots in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) until brittle.
    • Grind the dried roots into a coarse powder (approximately 40-60 mesh).

2. Solvent Extraction:

  • Rationale: Ethanol is an effective solvent for a wide range of secondary metabolites, including alkaloids. Reflux extraction uses heat to increase the extraction efficiency and reduce the extraction time[8][9]. An 80% ethanol solution is often used to balance the polarity for optimal alkaloid extraction[8].

  • Protocol:

    • Place 1 kg of the powdered root material into a 20 L round-bottom flask.
    • Add 10 L of 80% (v/v) ethanol.
    • Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours with occasional stirring[8].
    • Allow the mixture to cool slightly, then filter through cheesecloth or a Büchner funnel to separate the extract from the plant residue (marc).
    • Return the marc to the flask and repeat the reflux extraction two more times with fresh 80% ethanol.
    • Combine all three filtrates.
    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude ethanol extract.

3. Acid-Base Extraction for Total Alkaloids:

  • Rationale: This liquid-liquid extraction technique separates alkaloids from neutral and acidic compounds based on their basic nature. Alkaloids are soluble in acidic water as their salt forms and in organic solvents in their free-base form.

  • Protocol:

    • Disperse the crude ethanol extract in a sufficient volume of 2% hydrochloric acid (HCl) aqueous solution until the pH is approximately 0.8-2.0[8][10].
    • Transfer the acidic solution to a large separatory funnel.
    • Extract the acidic solution three times with petroleum ether or diethyl ether to remove non-polar compounds like fats and chlorophyll[10][11]. Discard the organic layers.
    • Adjust the pH of the remaining aqueous phase to 10-11 with a 25% ammonia solution while cooling in an ice bath[8][10]. This will precipitate the alkaloids as free bases.
    • Extract the alkaline aqueous phase five times with chloroform or dichloromethane[4][10].
    • Combine the chloroform extracts and wash them with a small amount of distilled water.
    • Dry the chloroform solution over anhydrous sodium sulfate.
    • Filter and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.
Part B: Isolation and Purification of this compound

This phase uses chromatographic techniques to isolate this compound from the complex mixture of total alkaloids.

1. Silica Gel Column Chromatography:

  • Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity. By using a gradient of solvents with increasing polarity, compounds are eluted in order of increasing polarity.

  • Protocol:

    • Prepare a silica gel (200-300 mesh) column using a slurry packing method with petroleum ether.
    • Dissolve the crude total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
    • After the solvent evaporates, carefully load the dried silica gel-adsorbed sample onto the top of the prepared column.
    • Elute the column with a gradient solvent system. A common system is a mixture of petroleum ether, acetone, and diethylamine, starting with a non-polar mixture (e.g., 50:1:0.1) and gradually increasing the polarity to a more polar mixture (e.g., 1:1:0.1)[10].
    • Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., Dragendorff's reagent for alkaloids).
    • Combine the fractions that show a prominent spot corresponding to a this compound standard.

2. Final Purification (Preparative HPLC or Recrystallization):

  • Rationale: For achieving high purity, a final purification step is essential. Preparative HPLC offers high-resolution separation, while recrystallization is an effective method for purifying crystalline compounds[12].

  • Protocol (Option 1 - Preparative HPLC):

    • Concentrate the combined this compound-enriched fractions.
    • Dissolve the residue in the mobile phase.
    • Purify the compound using a preparative reversed-phase C18 HPLC column. A typical mobile phase could be a gradient of methanol and water[10].
    • Monitor the elution at a suitable wavelength (e.g., 238 nm)[13].
    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
  • Protocol (Option 2 - Recrystallization):

    • Dissolve the enriched fraction in a minimal amount of a hot solvent in which this compound has high solubility (e.g., ethanol or acetone).
    • Slowly add a non-solvent in which this compound is poorly soluble (e.g., hexane or water) until turbidity appears.
    • Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote crystal formation.
    • Collect the crystals by filtration and wash with a small amount of the cold non-solvent.
    • Dry the crystals under vacuum to yield high-purity this compound.

Analytical Quantification and Identification

Analytical methods are crucial for verifying the identity and purity of the final product.

ParameterMethod A: UPLC-MS/MSMethod B: HPLC-UV
Principle Chromatographic separation followed by mass analysis, offering high sensitivity and specificity.Chromatographic separation with detection based on UV absorbance.
Linearity (r²) > 0.997[14]> 0.998[11]
Range 0.1 - 500 ng/mL[14]0.5 - 200 µg/mL[11]
Limit of Quantification (LOQ) ~0.1 ng/mL[14]~0.20 µg/mL[11]
Primary Use Case Pharmacokinetic studies, trace-level quantification in complex matrices.Routine quality control, quantification in extracts and formulations.

Protocol: HPLC-UV for Purity Assessment

  • System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid or an ammonium acetate buffer).

  • Flow Rate: 1.0 mL/min[13].

  • Detection: UV at 238 nm[13].

  • Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area.

Protocol: UPLC-MS/MS for Confirmation

  • System: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM) for high selectivity[14].

  • Confirmation: The identity is confirmed by comparing the retention time and the specific precursor-to-product ion transitions with a certified this compound reference standard.

Structural Elucidation: For absolute confirmation of the isolated compound's structure, spectroscopic analysis using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) is required. The obtained spectral data should be compared with published data for this compound[15].

References

  • WANG Rui-Xia, HE Ming-Gao, SONG Song-Quan. (2014). Optimization of Extracting Technology for the Active Components in Aconitum sinomontanum. Journal of Anhui Agricultural Sciences. Available at: [Link]

  • (2024). Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. MDPI. Available at: [Link]

  • Miao, X. L., et al. (2020). Toxic and active material basis of Aconitum sinomontanum Nakai based on biological activity guidance and UPLC-Q/TOF-MS technology. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • (2018). Diterpene alkaloid compound extracted from aconitum sinomontanum nakai and preparation method and application thereof. Google Patents.
  • Tarbe, M., et al. (2017). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Fitoterapia. Available at: [Link]

  • Wang, F. P., et al. (2001). Five new norditerpenoid alkaloids from Aconitum sinomontanum. Journal of Asian Natural Products Research. Available at: [Link]

  • Zhang, Y. B., et al. (2022). Diterpenoid Alkaloids from the Roots of Aconitum sinomontanum and Their Evaluation of Immunotoxicity. Molecules. Available at: [Link]

  • Sun, Y., et al. (2015). Optimization and Comparison of Extraction Methods of Lappaconitine from Aconitum Sinomontanum nakai. Asian Journal of Chemistry. Available at: [Link]

  • (2015). Optimization and Comparison of Extraction Methods of Lappaconitine from Aconitum Sinomontanum nakai. ResearchGate. Available at: [Link]

  • (2021). Lappaconitine and its derivatives (16–17) with cytotoxicity activities. ResearchGate. Available at: [Link]

  • Shainurova, A. M., et al. (2023). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids. Molecules. Available at: [Link]

  • Cui, G., et al. (2021). Chemical constituents in different parts of seven species of Aconitum based on UHPLC-Q-TOF/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Hikino, H., et al. (1983). Determination of aconitine alkaloids in aconitum roots. Planta Medica. Available at: [Link]

  • (1981). Aconite root extract. Google Patents.
  • (N/A). Aconitum sinomontanum in Flora of China. efloras.org. Available at: [Link]

  • (N/A). Lappaconitine. XI'AN TIANXINGJIAN PHARMCHEM ENTERPRISES CO.,LTD.. Available at: [Link]

  • (1994). The extraction process of lappaconitine. Google Patents.
  • Murayama, M., et al. (1989). Pharmacological studies of lappaconitine. Analgesic activities. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Available at: [Link]

  • Wang, X., et al. (2019). Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • (2014). Method for extracting lappaconitine from aconitum sinomontanum plant roots. Google Patents.
  • Miśkowiec, P., et al. (2023). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Pharmaceuticals. Available at: [Link]

  • (2019). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. ResearchGate. Available at: [Link]

Sources

Introduction: The Critical Need for Purity Assessment of Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Lannaconitine Purity

This compound, a C19-diterpenoid alkaloid, is a significant natural product isolated from plants of the Aconitum and Delphinium genera.[1] With a complex molecular structure (C₃₂H₄₄N₂O₈) and a molecular weight of approximately 584.7 g/mol , it belongs to a class of compounds known for their potent biological activities.[2] While exhibiting promising analgesic properties, the therapeutic window for diterpenoid alkaloids is often narrow, and the presence of structurally related impurities can significantly impact both the safety and efficacy of the active pharmaceutical ingredient (API). These impurities can arise from the manufacturing process, degradation, or be co-extracted from the natural source.[3][4]

Therefore, a robust, accurate, and validated analytical method is paramount for ensuring the quality and consistency of this compound. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution required to separate the main component from closely related substances.[5]

This application note provides a comprehensive, step-by-step protocol for the determination of this compound purity using a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. The methodology is designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research, development, and quality control laboratories.[4][6]

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar mixture of an organic solvent and water. This compound and its potential impurities are separated based on their differential partitioning between these two phases. More nonpolar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds elute earlier. The use of a buffered mobile phase is critical for controlling the ionization state of the alkaloid's basic nitrogen atoms, which ensures reproducible retention times and excellent peak symmetry.[7] A Photodiode Array (PDA) or UV-Vis detector is used for quantification, selected at a wavelength that provides a suitable response for this compound.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Triethylamine (TEA) (HPLC Grade)

  • Water (Deionized, 18.2 MΩ·cm or HPLC Grade)

  • 0.45 µm Membrane Filters (for mobile phase and sample filtration)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from its potential impurities. The causality behind these choices is to achieve a balance between resolution, analysis time, and peak shape. The C18 column provides the necessary hydrophobicity, while the buffered mobile phase with an organic modifier like triethylamine minimizes peak tailing common with basic analytes like alkaloids.[8]

ParameterRecommended ConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of small molecules, providing good efficiency and resolution.
Mobile Phase A 20 mM Potassium Phosphate Buffer with 0.2% Triethylamine, pH adjusted to 6.5 with Orthophosphoric AcidThe buffer controls the pH to ensure consistent ionization of the analyte. TEA acts as a silanol blocker, improving peak shape for the basic this compound molecule.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-15 min: 30% B to 70% B; 15-20 min: 70% B to 90% B; 20-22 min: 90% B to 30% B; 22-30 min: 30% B (Re-equilibration)A gradient is essential to elute any highly retained impurities and ensure the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and system pressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. It must be controlled for reproducibility.
Detection Wavelength 235 nmBased on the UV absorption characteristics of related diterpenoid alkaloids, this wavelength provides good sensitivity for the aromatic chromophore in the this compound structure.[9]
Injection Volume 10 µLA typical volume that balances sensitivity and the risk of column overload.
Diluent Methanol:Water (50:50, v/v)This compound is soluble in organic solvents; a mixture with water ensures compatibility with the mobile phase.[1]
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Add 2.0 mL of triethylamine. Adjust the pH to 6.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • This compound Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Diagram 1: Preparation Workflow

G cluster_prep Solution Preparation Workflow weigh_std Accurately Weigh Reference Standard dissolve_std Dissolve in Diluent (50 mL Volumetric Flask) weigh_std->dissolve_std weigh_smp Accurately Weigh Test Sample dissolve_smp Dissolve in Diluent (50 mL Volumetric Flask) weigh_smp->dissolve_smp dilute_std Perform Serial Dilution to Working Concentration (50 µg/mL) dissolve_std->dilute_std dilute_smp Perform Serial Dilution to Working Concentration (50 µg/mL) dissolve_smp->dilute_smp final_std Working Standard Ready for Injection dilute_std->final_std filter_smp Filter Sample Solution (0.45 µm Syringe Filter) dilute_smp->filter_smp final_smp Test Sample Ready for Injection filter_smp->final_smp

Caption: Workflow for preparing standard and sample solutions.

System Suitability and Method Validation

Before proceeding with sample analysis, the HPLC system must meet predefined performance criteria. Method validation is performed once to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

System Suitability Test (SST)

Inject the Working Standard Solution (50 µg/mL) five times. The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures the peak is symmetrical, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the autosampler and detector response.[6]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.
Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Specificity is demonstrated by the separation of the this compound peak from any impurities. This is confirmed through forced degradation studies. Subject the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period. The method should be able to resolve the this compound peak from all degradation products formed.

  • Linearity: Analyze a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 to 75 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.[11]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. The %RSD for the purity values should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should still be met, demonstrating the method's reliability during normal use.[12]

Data Analysis and Calculations

The percentage of any single impurity and the total impurities are calculated based on the peak areas in the chromatogram of the sample solution.

Calculation of Impurity Content (%):

% Single Impurity = (Areaimpurity / Areatotal) x 100

Where:

  • Areaimpurity is the peak area of an individual impurity.

  • Areatotal is the sum of all peak areas in the chromatogram (this compound + all impurities).

Disregard any peaks that are smaller than the reporting threshold (typically 0.05%). The total impurities is the sum of all individual impurities above the reporting threshold.

Calculation of Assay (Purity %):

% Assay = 100% - % Total Impurities

Diagram 2: HPLC Analysis Workflow

G cluster_analysis HPLC Analysis & Data Processing start System Setup & Equilibration sst Perform System Suitability Test (SST) start->sst sst_check SST Criteria Met? sst->sst_check inject_blank Inject Diluent Blank sst_check->inject_blank Yes troubleshoot Troubleshoot System sst_check->troubleshoot No inject_std Inject Working Standard inject_blank->inject_std inject_smp Inject Test Sample(s) inject_std->inject_smp acquire Acquire Chromatographic Data inject_smp->acquire integrate Integrate Peaks & Identify Impurities acquire->integrate calculate Calculate % Impurities and Assay integrate->calculate report Generate Final Report calculate->report

Caption: Step-by-step process for HPLC analysis and data handling.

Conclusion

This application note details a robust, specific, and accurate RP-HPLC method for the determination of purity and related substances of this compound. The described chromatographic conditions are designed to provide excellent resolution, and the comprehensive validation protocol ensures that the method is reliable and suitable for its intended purpose in a regulated environment. Adherence to the system suitability criteria guarantees the consistent performance of the analytical system, providing high confidence in the quality assessment of this compound API.

References

  • ResearchGate. (n.d.). Fig. 2 The UV-visible absorption spectra of LC (6.4 × 10 −5 M), MA (5.1...
  • Veeprho. (n.d.).
  • ChemicalBook. (n.d.). This compound | 32854-75-4.
  • National Center for Biotechnology Inform
  • PubMed Central. (2019, March 7).
  • PubMed. (n.d.).
  • Merck Millipore. (n.d.).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (n.d.). Validation of an HPLC method for the determination of alkaloids in a stem bark extract of Nauclea pobeguinii | Request PDF.
  • Semantic Scholar. (n.d.). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid.
  • ResearchGate. (n.d.). Fig. S10. UV-absorption spectra of L (L = 1 (a), 2 (b), 5 (c) and 7....
  • PubMed. (n.d.). Development and validation of a reversed-phase HPLC method for determination of alkaloids from Papaver somniferum L. (Papaveraceae).
  • USP. (n.d.). Impurities in Drug Substances and Products.
  • MACHEREY-NAGEL. (n.d.). Drug analysis according to pharmacopoeia.
  • PubMed. (n.d.).
  • AIFA. (2022, May 20).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Figure 3. (a) UV-Vis absorption spectrum of La(OH)3 and (b) PL emission....
  • ResearchGate. (n.d.). UV-Visible absorption spectra for the Ln complexes.
  • LCGC International. (n.d.). An Amino Acid Analysis According to European Pharmacopoeia 8.0.
  • PubMed Central. (2023, April 28). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC.
  • ResearchGate. (n.d.). (PDF)
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • OMNICON Zone Reader. (n.d.). United States Pharmacopeia (USP), Code of Federal Regulations (CFR) and AOAC International methods for Antibiotic Potency Testing.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Longdom Publishing. (n.d.).

Sources

Application Notes and Protocols for the Preparation of Clinical-Grade Lannaconitine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Synthetic Challenge of Lannaconitine Hydrobromide

This compound, a complex C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, has garnered significant interest within the pharmacological community for its potent analgesic properties.[1] Its hydrobromide salt is being investigated for clinical use in pain management, acting as a voltage-gated sodium channel blocker to reduce the transmission of pain signals.[2][3] The intricate heptacyclic core of this compound presents a formidable challenge for total chemical synthesis, making such routes less viable for large-scale pharmaceutical production. Consequently, the preparation of clinical-grade this compound hydrobromide predominantly relies on the efficient isolation and purification of the parent alkaloid from natural sources, followed by a controlled salt formation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of highly pure this compound hydrobromide suitable for clinical investigation. The protocols herein emphasize a robust and reproducible workflow, from the extraction of the natural product to the rigorous analytical characterization of the final active pharmaceutical ingredient (API).

Workflow for this compound Hydrobromide Preparation

The overall process for preparing clinical-grade this compound hydrobromide can be visualized as a multi-step workflow, commencing with the extraction from plant material and culminating in the formation and purification of the hydrobromide salt.

This compound Hydrobromide Preparation Workflow Aconitum Plant Material Aconitum Plant Material Extraction Extraction Aconitum Plant Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Evaporation Chromatographic Purification Chromatographic Purification Crude Extract->Chromatographic Purification Silica/Alumina Purified this compound Base Purified this compound Base Chromatographic Purification->Purified this compound Base Elution Salt Formation Salt Formation Purified this compound Base->Salt Formation Hydrobromic Acid Crystallization Crystallization Salt Formation->Crystallization Solvent System This compound Hydrobromide (API) This compound Hydrobromide (API) Crystallization->this compound Hydrobromide (API) Filtration & Drying Quality Control Quality Control This compound Hydrobromide (API)->Quality Control Analytical Testing

Caption: A schematic overview of the key stages in the preparation of this compound hydrobromide from natural sources.

Part 1: Isolation and Purification of this compound Base

The initial and most critical phase in the preparation of this compound hydrobromide is the isolation of the this compound base from the raw plant material. The choice of solvent and chromatographic conditions is paramount to achieving a high yield and purity of the target alkaloid.

Protocol 1: Extraction and Chromatographic Purification

This protocol outlines a general procedure for the extraction and purification of this compound from Aconitum roots. Optimization of solvent ratios and chromatographic parameters may be necessary depending on the specific plant material and its alkaloid content.

Materials:

  • Dried and powdered Aconitum sp. roots

  • Ammonia solution

  • Diethyl ether

  • Methanol

  • Ethyl acetate

  • Neutral alumina

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Alkalinization and Extraction:

    • Moisten the powdered Aconitum roots with an ammonia solution to liberate the free alkaloid bases.

    • Perform exhaustive extraction with ammoniacal diethyl ether, followed by methanol.[1] This two-step solvent extraction ensures the efficient recovery of a broad range of alkaloids, including this compound.

  • Solvent Evaporation:

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Chromatographic Purification:

    • Prepare a chromatography column with neutral alumina.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate-methanol (e.g., starting from 100:0 to 7:3) to separate the different alkaloid fractions.[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate them.

    • For further purification, a second chromatographic step using a silica gel column may be employed.

Part 2: Synthesis of this compound Hydrobromide

Once a highly pure this compound base is obtained, the next step is its conversion to the hydrobromide salt. This is a crucial step to enhance the compound's stability and aqueous solubility for pharmaceutical formulation.

Protocol 2: Formation and Crystallization of this compound Hydrobromide

This protocol is adapted from a method for preparing the hydrobromide salt of the related alkaloid, lappaconitine, and is expected to be effective for this compound.[4]

Materials:

  • Purified this compound base

  • Absolute ethanol

  • Hydrobromic acid (48% aqueous solution)

  • Crystallization vessel with stirring

  • Filtration apparatus

Procedure:

  • Dissolution:

    • In a reaction vessel, dissolve the purified this compound base in absolute ethanol with stirring.

  • Salt Formation:

    • Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid to the ethanolic solution of this compound. The acid will protonate the tertiary amine of the this compound, forming the hydrobromide salt.

  • Crystallization:

    • Allow the mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to facilitate the crystallization of this compound hydrobromide.[4]

    • Cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline product.

    • Allow the mixture to stand overnight to ensure complete crystallization.[4]

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

    • Dry the this compound hydrobromide crystals under vacuum at a controlled temperature to remove residual solvents.

Part 3: Quality Control and Characterization

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of the final this compound hydrobromide API for clinical use. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Methods
Analytical Technique Purpose Typical Parameters and Expected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate); Detection: UV at a suitable wavelength. The chromatogram should show a single major peak corresponding to this compound hydrobromide with purity >98%.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity confirmation and impurity profilingIonization: Electrospray Ionization (ESI) in positive mode. The mass spectrum should show the molecular ion peak corresponding to the this compound cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation1H and 13C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The chemical shifts and coupling constants must be consistent with the established structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisThe spectrum should show characteristic absorption bands for the functional groups present in this compound hydrobromide (e.g., hydroxyl, ester, amide, and aromatic rings).
Melting Point Physical property characterization and purity indicationA sharp melting point range is indicative of high purity.
Residual Solvent Analysis (Gas Chromatography - GC) Quantification of residual solvents from the synthesisThe levels of residual solvents (e.g., ethanol, diethyl ether) must be below the limits specified by ICH guidelines.

Discussion: Causality and Critical Considerations

  • Choice of Natural Source: The concentration of this compound can vary significantly between different Aconitum species and even within the same species depending on geographical location and harvest time. Proper botanical identification and initial screening for alkaloid content are crucial first steps.

  • Extraction and Purification Strategy: The use of an initial alkaline extraction is critical to convert the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents like diethyl ether. The subsequent chromatographic purification steps are designed to separate this compound from other closely related alkaloids, which may have different pharmacological or toxicological profiles.

  • Salt Formation and Crystallization: The conversion to the hydrobromide salt is a standard practice in pharmaceutical development to improve the physicochemical properties of amine-containing drugs. The choice of ethanol as the crystallization solvent is based on the differential solubility of the this compound base and its hydrobromide salt, which allows for efficient crystallization and purification.

  • Analytical Rigor: A comprehensive suite of analytical tests is non-negotiable for a clinical-grade API. Orthogonal methods (e.g., HPLC for purity and NMR for structure) provide a high degree of confidence in the quality of the final product.

Conclusion

The protocols and methodologies detailed in these application notes provide a robust framework for the preparation of clinical-grade this compound hydrobromide. By focusing on a systematic approach to isolation, purification, salt formation, and rigorous analytical characterization, researchers and drug development professionals can confidently produce a high-quality active pharmaceutical ingredient for further investigation into its promising therapeutic applications in pain management.

References

  • Ono, M., & Satoh, T. (1991). Pharmacological studies on lappaconitine: antinociception and inhibition of the spinal action of substance P and somatostatin. Japanese journal of pharmacology, 55(4), 523–530. [Link]

  • Patsnap Synapse. (2024). What is Lappaconite Hydrobromide used for?[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lappaconite Hydrobromide?[Link]

  • Goto, K., Murata, M., & Nakamura, Y. (1987). Pharmacological studies of lappaconitine. Analgesic activities. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 90(4), 221–229. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Lappaconite Hydrobromide?[Link]

  • Syrchina, A. I., Semenov, A. A., & Kalinkina, G. I. (1983). Determination of aconitine alkaloids in aconitum roots. Planta medica, 48(2), 67–71. [Link]

  • Google Patents. (2018).
  • Tarbe, M., et al. (2017). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. Journal of Chromatography B, 1060, 293-299. [Link]

  • Provera, S., et al. (2003). A multi-technique approach using LC-NMR, LC-MS, semi-preparative HPLC, HR-NMR and HR-MS for the isolation and characterization of low-level unknown impurities in GW876008, a novel corticotropin-release factor 1 antagonist. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 847-863. [Link]

Sources

Lannaconitine: In Vitro Assay Protocols for Evaluating Bioactivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lannaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium species.[1] These plants have a long history in traditional medicine for treating pain and various other ailments.[2][3] Modern pharmacological studies have identified this compound's potent analgesic, anti-inflammatory, and anti-arrhythmic properties.[1][3][4][5] Its primary mechanism of action is the blockade of voltage-gated sodium (NaV) channels, which is central to its therapeutic and toxicological profile.[2][3][5] Specifically, this compound has been shown to irreversibly block the human cardiac sodium channel (hNaV1.5), binding preferentially to the open state of the channel.[2][3]

This comprehensive guide provides a suite of detailed in vitro protocols designed for researchers, scientists, and drug development professionals. The methodologies herein enable the systematic evaluation of this compound's bioactivity, from initial cytotoxicity profiling to deep mechanistic studies of its effects on ion channels and inflammatory signaling pathways. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Section 1: Foundational Assessment: Cytotoxicity Profiling

Before investigating the specific pharmacological effects of this compound, it is imperative to determine its cytotoxic profile. This step identifies the concentration range that is non-lethal to the cells, ensuring that subsequent observations of bioactivity are not mere artifacts of cell death.[6][7] The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Protocol 1.1: MTT Assay for Cell Viability

Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The crystals are solubilized, and the absorbance is measured spectrophotometrically.[10][11]

Materials and Reagents:

  • Target cell line (e.g., RAW 264.7 macrophages, HEK293 cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (purity ≥98%)[12]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[9]

  • 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1–5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the culture medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO in medium) and a blank control (medium only).[13]

  • Incubation: Incubate the plate for the desired exposure time (typically 24 or 48 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9] Incubate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Correct the absorbance readings by subtracting the average absorbance of the blank wells.

  • Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

  • Plot the cell viability percentage against the logarithm of this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

This compound Conc. (µM)Mean Absorbance (570 nm)Corrected AbsorbanceCell Viability (%)
0 (Vehicle)1.251.20100%
11.221.1797.5%
101.151.1091.7%
250.950.9075.0%
500.680.6352.5%
1000.350.3025.0%
Blank0.05--
Table 1: Example data from an MTT assay used to calculate cell viability.

Section 2: Investigating the Primary Mechanism: Sodium Channel Blockade

The hallmark of this compound's activity is its interaction with voltage-gated sodium channels.[2][3] The gold-standard technique for studying ion channel function with high fidelity is patch-clamp electrophysiology.[14][15] This section details the whole-cell patch-clamp protocol to characterize the inhibitory effects of this compound on the cardiac sodium channel, NaV1.5.

Protocol 2.1: Whole-Cell Patch-Clamp Electrophysiology

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire membrane of a single cell.[16] A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior. By controlling the membrane voltage and recording the resulting current, one can precisely measure the function and modulation of ion channels like NaV1.5.[14]

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human NaV1.5 (SCN5A).[16][17][18]

  • Intracellular Solution (Pipette Solution): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • Extracellular Solution (Bath Solution): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • This compound: Prepare stock solutions in DMSO and dilute in the extracellular solution to final concentrations.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries: For pulling micropipettes.

Step-by-Step Methodology:

  • Cell Preparation: Plate the NaV1.5-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Under the microscope, approach a single, healthy-looking cell with the micropipette.

    • Apply slight positive pressure to the pipette. Once touching the cell, release the pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration.

  • Voltage Protocol and Recording:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all NaV1.5 channels are in the resting state.

    • Apply a depolarizing voltage step (e.g., to -10 mV for 50 ms) to elicit the peak inward Na⁺ current (I_Na).[17]

    • Record baseline currents for several minutes to ensure stability.

  • Compound Application: Perfuse the bath with the extracellular solution containing this compound at a specific concentration. Allow 3-5 minutes for the compound effect to reach a steady state.[19]

  • Post-Compound Recording: Apply the same voltage protocol to record the I_Na in the presence of this compound.

  • Washout: Perfuse the chamber with the control extracellular solution to observe the reversibility of the block. Expert Insight: For this compound, the block is reported to be irreversible, so a washout effect is not expected.[2][3]

  • Data Acquisition: Repeat for a range of this compound concentrations to establish a dose-response relationship.

Data Analysis:

  • Measure the peak amplitude of the inward current before (I_control) and after (I_drug) drug application.

  • Calculate the percentage of current inhibition:

    • Inhibition (%) = (1 - (I_drug / I_control)) × 100

  • Plot the inhibition percentage against this compound concentration to determine the IC₅₀ for channel blockade.

  • Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation, by applying more complex voltage protocols.

G cluster_workflow Patch-Clamp Workflow prep Cell & Pipette Preparation seal Approach Cell & Form Giga-ohm Seal prep->seal wc Rupture Membrane (Whole-Cell) seal->wc base Record Baseline Na+ Current wc->base drug Apply this compound base->drug rec Record Post-Drug Na+ Current drug->rec wash Washout rec->wash analyze Data Analysis (IC50, Gating) wash->analyze

Caption: Workflow for whole-cell patch-clamp analysis.

Section 3: Assessment of Anti-Inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory potential.[4][20] A standard model to evaluate this activity in vitro is the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[21] LPS, a component of gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[21]

Protocol 3.1: Nitric Oxide (NO) Production Assay (Griess Test)

Principle: NO production is a hallmark of macrophage activation. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be quantified by measuring its absorbance at 540 nm.[20][21]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (4 x 10⁵ cells/well).[21] Allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells (cells only), LPS-only wells, and this compound-only wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.[21]

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.[21]

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Protocol 3.2: Quantification of Pro-Inflammatory Cytokines (TNF-α & IL-6) by ELISA

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific proteins like cytokines. A sandwich ELISA is commonly used, where a capture antibody specific to the target cytokine is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate is added, which is converted by HRP to produce a colored product. The absorbance is proportional to the amount of cytokine present.[22][23][24]

Step-by-Step Methodology:

  • Sample Collection: Prepare and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 3.1. After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove debris.[21]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. A general workflow is as follows:

    • Add standards and samples to the antibody-coated wells and incubate.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add the Streptavidin-HRP solution and incubate.[22]

    • Wash the wells thoroughly.

    • Add the TMB substrate solution and incubate in the dark for color development.[22]

    • Add the stop solution to terminate the reaction.

  • Measurement: Immediately read the absorbance at 450 nm.

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to calculate the concentration of TNF-α and IL-6 in the experimental samples.

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.225 ± 515 ± 4
LPS (1 µg/mL)45.8 ± 3.13500 ± 2101800 ± 150
LPS + this compound (10 µM)28.5 ± 2.52100 ± 1801050 ± 90
LPS + this compound (25 µM)15.1 ± 1.81250 ± 110620 ± 55
Table 2: Representative data showing the inhibitory effect of this compound on inflammatory mediators.

Section 4: Elucidating Downstream Signaling Pathways

To understand how this compound inhibits the production of inflammatory mediators, it's necessary to investigate its effects on key intracellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of the inflammatory response triggered by LPS.[4]

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB->Nucleus IkBa_NFkB->IkBa IκBα Degradation IkBa_NFkB->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound's inhibition of LPS-induced inflammatory pathways.

Protocol 4.1: Western Blot Analysis of NF-κB and MAPK Pathways

Principle: Western blotting is a technique used to detect specific proteins in a sample. Cell lysates are separated by protein size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[4]

Step-by-Step Methodology:

  • Cell Culture and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 15-60 minutes) optimal for detecting protein phosphorylation events.

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, etc., overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Summary and Concluding Remarks

This guide provides a structured, multi-faceted approach to the in vitro evaluation of this compound. By progressing from foundational cytotoxicity assays to detailed mechanistic studies on ion channels and cellular signaling, researchers can build a comprehensive profile of the compound's pharmacological activity. The protocols described—MTT for viability, patch-clamp for NaV channel modulation, and Griess/ELISA for anti-inflammatory effects—represent standard, validated methods in the field. Adherence to these detailed methodologies, including the crucial use of controls and rational selection of concentrations, will ensure the generation of reliable, high-quality data, thereby advancing our understanding of this compound's therapeutic potential.

References

  • Title: Methods for studying voltage-gated sodium channels in heterologous expression systems Source: PubMed URL: [Link]

  • Title: Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine Source: Molecular Pharmacology URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine Source: ResearchGate URL: [Link]

  • Title: In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service Source: Reaction Biology URL: [Link]

  • Title: Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment Source: PubMed URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels Source: Metrion Biosciences URL: [Link]

  • Title: Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Manual Patch-clamp Technique Source: Creative Bioarray URL: [Link]

  • Title: A detailed analysis of single-channel Nav 1.5 recordings does not reveal any cooperative gating Source: PubMed URL: [Link]

  • Title: Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: TNF-α (free) ELISA Source: IBL International URL: [Link]

  • Title: Effect of 1/2 complex on in vitro aconitine arrhythmia in rat papillary muscle Source: ResearchGate URL: [Link]

  • Title: Study of Analgesic and Anti-inflammatory Effects of Lappaconitine Gelata Source: ResearchGate URL: [Link]

  • Title: Theoretical and simulation studies on voltage-gated sodium channels Source: Protein & Cell URL: [Link]

  • Title: The hitchhiker's guide to the voltage-gated sodium channel galaxy Source: The Journal of General Physiology URL: [Link]

  • Title: ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... Source: ResearchGate URL: [Link]

  • Title: Harnessing Deep Learning Methods for Voltage-Gated Ion Channel Drug Discovery Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Structural Advances in Voltage-Gated Sodium Channels Source: Frontiers in Pharmacology URL: [Link]

  • Title: this compound Source: RayBiotech URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

Sources

Application Notes and Protocols for the Electrophysiological Characterization of Lannaconitine using Patch Clamp

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Bioactivity of Lannaconitine

This compound, a diterpenoid alkaloid, belongs to the aconitine family of natural products. Its structural analog, lappaconitine, has demonstrated notable activity as an inhibitor of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is a key player in pain signaling.[1][2][3] Given the structural similarity, it is hypothesized that this compound also modulates the activity of these critical ion channels.

This guide provides a comprehensive framework for the characterization of this compound's effects on voltage-gated ion channels using the gold-standard technique of patch clamp electrophysiology.[4][5] While specific data on this compound is emerging, we will leverage the well-documented properties of the related compound, lappaconitine, to inform our experimental design and protocols. This document will serve as a detailed roadmap for researchers seeking to elucidate the mechanism of action, potency, and selectivity of this compound.

Core Principles: Understanding the Interaction of this compound with Voltage-Gated Sodium Channels

Based on studies of the closely related compound lappaconitine, we can anticipate several key features of this compound's interaction with Nav channels:

  • Slow and Irreversible Inhibition: Unlike many local anesthetics that exhibit rapid and reversible block, lappaconitine demonstrates a slow onset of inhibition that is largely irreversible.[1][2][3] This suggests a strong binding affinity and potentially a different binding site or mechanism.

  • Minimal Effect on Gating Properties: Lappaconitine has been shown to inhibit Nav1.7 without significantly altering the voltage-dependence of activation or inactivation.[1][2][3] This is a crucial characteristic to investigate for this compound, as it distinguishes its mechanism from many other Nav channel blockers.

  • State-Dependent Binding: Other related alkaloids, such as Bulleyaconitine A, exhibit a strong preference for the inactivated state of Nav channels.[6] It is plausible that this compound shares this property, which has significant implications for its therapeutic potential in conditions characterized by neuronal hyperexcitability.

Experimental Workflow for Characterizing this compound

The following diagram outlines the general workflow for characterizing the effects of this compound on a specific ion channel subtype expressed in a heterologous system.

G cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis cell_culture Cell Culture & Transfection (e.g., HEK293 expressing Nav1.7) solution_prep Preparation of Intracellular & Extracellular Solutions giga_seal Gigaseal Formation cell_culture->giga_seal Plated Cells lanna_prep This compound Stock Preparation & Dilution solution_prep->giga_seal lanna_app This compound Application lanna_prep->lanna_app whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording whole_cell->baseline baseline->lanna_app washout Washout lanna_app->washout tonic_block Tonic Block Analysis lanna_app->tonic_block use_dependence Use-Dependent Block lanna_app->use_dependence gating_analysis Analysis of Gating Parameters (Activation/ Inactivation) lanna_app->gating_analysis washout->tonic_block ic50 IC50 Curve Generation tonic_block->ic50 G This compound This compound nav_channel Voltage-Gated Sodium Channel (Nav) This compound->nav_channel Binds to and inhibits na_influx Na+ Influx nav_channel->na_influx Reduced depolarization Membrane Depolarization na_influx->depolarization Contributes to depolarization->nav_channel Activates action_potential Action Potential Propagation depolarization->action_potential Initiates

Sources

Lannaconitine as a Tool for Investigating Neuronal Excitability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lannaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera, presents a compelling pharmacological tool for the study of neuronal excitability. As a structural analog of the highly toxic aconitine, this compound shares a core affinity for voltage-gated sodium channels (VGSCs), the primary drivers of action potential initiation and propagation in excitable cells.[1][2] However, its distinct mechanism of action—characterized by a potent, use-dependent inhibition rather than activation—positions it as a valuable agent for dissecting the roles of specific VGSC isoforms in physiological and pathophysiological states.[1][3][4] This guide provides an in-depth exploration of this compound's mechanism, practical considerations for its use, and detailed, field-tested protocols for its application in electrophysiology and calcium imaging to probe and modulate neuronal activity.

Scientific Background and Mechanism of Action

The Central Role of Voltage-Gated Sodium Channels (VGSCs) in Neuronal Excitability

VGSCs are integral membrane proteins that orchestrate the rapid influx of sodium ions (Na+) across the cell membrane in response to depolarization.[2][5] This influx is the basis of the rising phase of the action potential, the fundamental unit of communication in the nervous system. The VGSC family comprises several distinct alpha-subunits (Nav1.1–Nav1.9), each with unique biophysical properties, expression patterns, and physiological roles.[2] Their critical function makes them prime targets for a vast array of neurotoxins and therapeutic drugs, including local anesthetics, anticonvulsants, and analgesics.[6]

This compound: A Use-Dependent VGSC Inhibitor

Unlike its parent compound aconitine, which locks VGSCs in an open state leading to persistent activation and neurotoxicity, this compound functions as a potent channel inhibitor.[1][7] Its mechanism is distinguished by several key features:

  • Voltage-Dependent Inhibition: this compound's binding affinity for VGSCs is dependent on the membrane potential, showing a preference for the open or inactivated states of the channel over the resting state.[3][8]

  • Slow and Irreversible Block: Compared to rapidly reversible local anesthetics like tetracaine, this compound exhibits a slow onset of inhibition and a very slow, almost irreversible, washout profile.[3][8] This suggests a high-affinity binding interaction within the channel pore.

  • Use-Dependent Action: A defining characteristic of this compound is its use-dependent or activity-dependent inhibition.[1][4][9] This means the inhibitory effect is significantly potentiated with increased frequency of neuronal firing. This property is crucial as it allows this compound to selectively target and suppress hyperexcitable neurons, such as those found in epileptic foci or neuropathic pain pathways, while having a lesser impact on neurons firing at normal physiological rates.[4][9]

  • Isoform Specificity: Research has shown that lappaconitine, a closely related analog, is a potent inhibitor of the neuronal isoform Nav1.7, a channel genetically and functionally validated as a critical mediator of pain perception.[3][8]

The causality behind its use-dependent nature lies in the channel's conformational state. During repeated depolarizations, VGSCs spend more time in the open and inactivated states, which are the preferred binding targets for this compound. This leads to a cumulative block that is more pronounced in rapidly firing cells.

Lannaconitine_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VGSC Voltage-Gated Sodium Channel (VGSC) (Open/Inactivated State) Pore AP Action Potential (Suppressed) VGSC->AP Prevents sustained depolarization Na_in Na+ Ions Na_out Na+ Ions Na_out->Pore Normal Influx (Depolarization) Na_out->Pore Influx Blocked Lanna This compound Lanna->VGSC Binds to open/inactivated state within the pore

Fig. 1: Mechanism of this compound-mediated inhibition of VGSCs.

Practical Considerations and Reagent Preparation

Handling and Safety Precautions

This compound, like all Aconitum alkaloids, possesses significant toxicity and must be handled with care.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of powder.

  • Disposal: Dispose of waste according to institutional guidelines for toxic chemicals.

  • Product Integrity: this compound is for research use only and is not intended for human or veterinary use.[12]

Preparation of Stock and Working Solutions

The quality of your data depends on the accurate preparation of your reagents. This protocol is a self-validating system; preparing fresh dilutions for each experiment from a validated stock minimizes variability.

  • Solvent Selection: this compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of this compound (Molecular Weight: ~584.64 g/mol ) for your desired volume and concentration.[12]

    • In a chemical fume hood, carefully weigh the this compound powder.

    • Add the appropriate volume of 100% DMSO to dissolve the powder. Vortex gently until fully dissolved.

    • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.

  • Storage: Store the stock solution aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare serial dilutions in the appropriate extracellular recording solution to achieve the final desired concentrations.

    • Crucial: Ensure the final concentration of DMSO in the recording solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent effects on neuronal activity. Run a vehicle control (extracellular solution with the same final DMSO concentration) in parallel with your experiments.

Experimental Protocols for Studying Neuronal Excitability

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of this compound on voltage-gated sodium currents (INa) and characterize its use-dependent properties. This technique is the gold standard for analyzing ion channel function with high fidelity.[13][14]

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293-Nav1.7 or primary dorsal root ganglion neurons) B Pipette Fabrication & Filling (Pull, fire-polish, fill with internal solution) A->B C Obtain Gigaohm Seal (Approach cell with positive pressure, then gentle suction) B->C D Establish Whole-Cell Configuration (Rupture membrane patch) C->D E Record Baseline I-Na (Apply voltage protocols) D->E F Perfusion with this compound (or Vehicle Control) E->F G Record Post-Drug I-Na (Apply same voltage protocols after >10 min incubation) F->G H Data Analysis (% Inhibition, IC50, Use-Dependency) G->H

Fig. 2: Experimental workflow for patch-clamp analysis of this compound.

Materials and Solutions:

Solution TypeComponentConcentration (mM)
External NaCl140
KCl3
MgCl₂1
CaCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal CsF (to block K+ channels)140
NaCl10
EGTA1
HEPES10
Adjust pH to 7.2 with CsOH
Table 1: Representative solutions for recording isolated sodium currents.[15][16]

Step-by-Step Methodology:

  • Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing a human VGSC subtype like Nav1.7) onto glass coverslips 24-48 hours prior to recording.[15]

  • Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 4-7 MΩ when filled with internal solution.[13] Fire-polish the tip to ensure a smooth surface for sealing.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Seal Formation: Approach a target cell with a filled pipette while applying positive pressure. Once the pipette touches the cell (visible as an increase in resistance), release the pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).[14]

  • Whole-Cell Access: Apply brief, strong suction to rupture the membrane patch under the pipette tip. Compensate for whole-cell capacitance and series resistance.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all VGSCs are in the resting state.

    • Peak Current Protocol: Apply short (e.g., 50 ms) depolarizing steps from -80 mV to +60 mV in 10 mV increments to determine the voltage at which the peak inward current occurs (typically around -10 mV).[15] Record the baseline currents.

    • Use-Dependence Protocol: Apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV for 20 ms at a frequency of 10 Hz). This protocol is designed to mimic a high-frequency firing state.

  • Drug Application: Perfuse the chamber with the desired concentration of this compound (e.g., 1-100 µM) for at least 10 minutes to allow for the slow onset of inhibition.[3][8]

  • Post-Drug Recording: Repeat the voltage-clamp protocols from step 6 in the presence of the drug.

  • Data Analysis:

    • Measure the peak inward current amplitude before and after drug application. Calculate the percentage of inhibition.

    • For the use-dependence protocol, normalize the peak current of each pulse to the first pulse in the train. A faster decay in the current amplitude during the train in the presence of this compound demonstrates use-dependent block.

Protocol: Calcium Imaging of Neuronal Populations

Objective: To indirectly assess the effect of this compound on neuronal excitability by measuring downstream changes in intracellular calcium ([Ca²⁺]i), a reliable reporter of neuronal activity.[17][18]

Calcium_Imaging_Workflow A Cell/Slice Preparation (e.g., Primary cortical neurons or acute hippocampal slices) B Calcium Indicator Loading (e.g., Fura-2 AM or GCaMP transfection) A->B C Establish Baseline (Image cells in resting state) B->C D Stimulate & Record (Apply depolarizing stimulus, e.g., high K+ or glutamate) C->D E Incubate with this compound (or Vehicle Control) D->E F Stimulate & Record Again (Re-apply stimulus in the presence of the drug) E->F G Data Analysis (Measure ΔF/F, compare pre- and post-drug responses) F->G

Fig. 3: General workflow for calcium imaging experiments.

Step-by-Step Methodology:

  • Preparation: Use primary neuronal cultures or acute brain slices.

  • Indicator Loading:

    • For chemical indicators: Incubate cells with a membrane-permeant dye like Fura-2 AM (e.g., 2-5 µM) in recording buffer for 30-45 minutes at 37°C.

    • For genetically encoded indicators (GECIs): Use cells from transgenic animals expressing a GECI (e.g., GCaMP) or transfect cultured cells.[19][20]

  • Imaging: Place the coverslip or slice in a recording chamber on a fluorescence microscope (confocal or two-photon recommended).

  • Baseline Recording: Acquire images at a set frequency (e.g., 1 Hz) to establish a stable baseline fluorescence.

  • Stimulation: Induce neuronal activity by perfusing a stimulating agent. A common choice is a high potassium (K+) solution (e.g., 30-50 mM KCl) which causes widespread depolarization, or a neurotransmitter like glutamate. Record the resulting increase in fluorescence.

  • Washout and Incubation: Wash out the stimulating agent and allow the cells to return to baseline. Then, incubate with this compound (e.g., 10-30 µM) for 10-15 minutes.

  • Post-Drug Stimulation: Re-apply the same stimulating agent in the continued presence of this compound and record the fluorescence response.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cell bodies.

    • Calculate the change in fluorescence over baseline (ΔF/F₀).

    • Compare the peak ΔF/F₀ of the stimulus-evoked response before and after the application of this compound. A significant reduction in the calcium transient indicates that this compound has successfully suppressed neuronal excitability.

Data Interpretation and Troubleshooting

ParameterValueExperimental ModelReference
IC₅₀ (Nav1.7) 27.67 µMHEK293 cells[3][8]
Effective Concentration 10 µMRat hippocampal slices[4]
Inhibition Type Voltage- and Use-DependentVarious[3][4][8]
Onset/Offset Slow / IrreversibleHEK293 cells[3][8]
Table 2: Summary of quantitative data for this compound (and its close analog lappaconitine).
ProblemPotential CauseSuggested Solution
No drug effect 1. Degraded this compound stock.2. Insufficient incubation time.3. Neurons not expressing sensitive VGSC subtypes.1. Use a fresh aliquot; prepare new stock.2. Increase incubation time to >10 minutes.3. Use a cell model known to express sensitive channels (e.g., Nav1.7).
High cell mortality 1. Drug concentration is too high, leading to toxicity.2. Solvent (DMSO) concentration is too high.1. Perform a dose-response curve to find a non-toxic effective concentration.2. Ensure final DMSO concentration is ≤ 0.1%.
Inconsistent results 1. Incomplete washout between applications.2. Variability in cell health or slice quality.1. Given the irreversible nature, use a within-subject design (baseline vs. drug) rather than washout. Use a new preparation for each concentration.2. Standardize cell culture or slice preparation protocols.
Table 3: Troubleshooting guide for experiments with this compound.

Conclusion

This compound is a powerful and specific pharmacological tool for probing the function of voltage-gated sodium channels in the nervous system. Its unique profile as a slow, irreversible, and use-dependent inhibitor allows for the targeted modulation of highly active neurons. The protocols outlined in this guide provide a robust framework for researchers to employ this compound in electrophysiological and imaging studies, enabling a deeper understanding of the molecular mechanisms that govern neuronal excitability in both health and disease states such as chronic pain and epilepsy.

References

  • Ameri, A. (1998). The effects of Aconitum alkaloids on the central nervous system. Progress in Neurobiology, 56(2), 211-235.
  • Gong, Y., et al. (2016). Toxicological mechanism of Aconitum alkaloids.
  • Zhang, Y., et al. (2021). A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids. PubMed.
  • Zhang, Y., et al. (2021). A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids.
  • Wang, C., et al. (2018).
  • Singh, S., & Singh, G. (2015). A review on phytochemistry, pharmacology and toxicology studies of Aconitum. Journal of Pharmacy and Pharmacology, 67(1), 1-19.
  • Wang, C., et al. (2018). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta Pharmacologica Sinica, 39(12), 1957-1966.
  • Ameri, A., et al. (1998). Frequency-dependent inhibition of neuronal activity by lappaconitine in normal and epileptic hippocampal slices. British Journal of Pharmacology, 124(3), 577-584.
  • Ameri, A., et al. (1998). Frequency-dependent inhibition of neuronal activity by lappaconitine in normal and epileptic hippocampal slices. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with 13-Dehydroxyindaconitine. BenchChem Website.
  • Peng, C., et al. (2009). Study of neurotoxic effects and underlying mechanisms of aconitine on cerebral cortex neuron cells. Journal of Ethnopharmacology, 124(3), 522-527.
  • Labome. (n.d.).
  • Li, Y., et al. (2020). Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry.
  • Axon Instruments. (n.d.). Patch-clamp-protocol-final.pdf. Harvard University.
  • Protocols.io. (2019).
  • Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862-885.
  • Trafton, A. (2012). Calcium reveals connections between neurons. MIT News.
  • Wikipedia. (n.d.).
  • RayBiotech. (n.d.). This compound. RayBiotech Website.
  • Cichon, J., et al. (2017). Cell type-specific calcium imaging of central sensitization in mouse dorsal horn. eLife, 6, e26946.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated sodium channels (NaV): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Janelia Research Campus. (n.d.). Sensors for imaging neuronal populations in vivo. Janelia Research Campus Website.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
  • Kim, M., & Kim, J. (2021).

Sources

Application Notes & Protocols: Establishing Animal Models of Pain for the Evaluation of Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, development, and implementation of relevant animal models of pain for testing the analgesic efficacy of Lannaconitine. This compound, a diterpenoid alkaloid, has demonstrated significant analgesic properties, primarily through the blockade of sodium channels, which dampens neuronal excitability and reduces the transmission of pain signals.[1] The successful preclinical evaluation of this compound necessitates the use of robust and reproducible animal models that recapitulate the complex mechanisms of different pain states. This guide details the rationale behind model selection, provides step-by-step protocols for inflammatory and neuropathic pain models, and outlines key behavioral assays for quantifying analgesic responses. All procedures are designed with scientific integrity and ethical considerations at the forefront, ensuring the generation of reliable and translatable data.

Introduction: this compound and the Imperative for Predictive Pain Models

This compound, an active component isolated from Aconitum sinomantanum Nakai, has a documented history of use for its analgesic effects.[2] Its primary mechanism of action involves the selective blockade of voltage-gated sodium channels in neuronal membranes.[1] By inhibiting the influx of sodium ions, this compound effectively reduces the generation and conduction of action potentials in nerve cells, thereby diminishing the transmission of nociceptive signals.[1][3] Evidence suggests that this compound may also exert its effects through central nervous system pathways.[1][2]

The diverse nature of clinical pain, encompassing nociceptive, inflammatory, and neuropathic states, requires a multi-model approach to preclinical drug evaluation.[4][5] Animal models are indispensable tools for elucidating the mechanisms of pain and for screening novel analgesic compounds.[4][6] The choice of model is critical and should be guided by the specific type of pain the investigational drug is intended to treat.[4] This guide will focus on two widely used and well-characterized models: the Carrageenan-Induced Paw Edema model for inflammatory pain and the Chronic Constriction Injury (CCI) model for neuropathic pain.

Ethical Considerations in Animal Pain Research

All research involving animals must be conducted with the highest ethical standards.[7][8][9] It is an ethical and legal obligation to minimize pain and distress in laboratory animals.[10] All protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[7][11] Researchers must adhere to established guidelines, such as those provided by the International Association for the Study of Pain (IASP) and other national and regional bodies, to ensure humane care and use of laboratory animals.[12] Key principles include the justification of the research, minimizing the number of animals used, and refining procedures to reduce suffering.[9]

Selecting the Appropriate Pain Model for this compound Testing

The selection of an animal model should be based on its ability to mimic the mechanistic and symptomatic aspects of the targeted clinical pain condition.[4] Given this compound's broad-spectrum analgesic potential, evaluating its efficacy in models of both inflammatory and neuropathic pain is crucial.

Pain Type Recommended Model Rationale Key Pathophysiological Features
Acute Inflammatory Pain Carrageenan-Induced Paw EdemaA robust and highly reproducible model for screening acute anti-inflammatory and analgesic agents.[13][14]Characterized by edema, hyperalgesia, and erythema resulting from the release of inflammatory mediators.[13][14]
Chronic Neuropathic Pain Chronic Constriction Injury (CCI) of the Sciatic NerveA widely used model that mimics clinical conditions of chronic nerve compression and produces long-lasting pain hypersensitivity.[11][15][16]Involves nerve damage leading to allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).[15][16]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Model of Inflammatory Pain)

This model is used to induce acute inflammation and evaluate the anti-inflammatory and analgesic effects of this compound.[13][14]

3.1.1. Materials

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • Carrageenan (1% w/v in sterile 0.9% saline)[13][17][18]

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • 27-30 gauge needles and syringes

3.1.2. Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction Assessment Phase acclimatize Acclimatize Animals (≥ 3 days) baseline Baseline Paw Volume Measurement (V₀) acclimatize->baseline grouping Randomize into Treatment Groups baseline->grouping drug_admin Administer this compound or Vehicle (p.o.) grouping->drug_admin wait Wait 60 minutes drug_admin->wait carrageenan Inject Carrageenan (0.1 mL) into subplantar right hind paw wait->carrageenan paw_measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours carrageenan->paw_measure data_analysis Data Analysis: Calculate Edema & % Inhibition paw_measure->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

3.1.3. Step-by-Step Procedure

  • Animal Acclimatization: House animals in a controlled environment for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Indomethacin).

  • Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) 60 minutes before carrageenan injection.[13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[13][19]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[13]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats (Model of Neuropathic Pain)

The CCI model is a well-established method for inducing neuropathic pain that mimics chronic nerve compression in humans.[5][15][16]

3.2.1. Materials

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut or silk sutures[15][16]

  • Wound clips or sutures for skin closure

  • Behavioral testing apparatus (Von Frey filaments, Hot Plate)

3.2.2. Surgical Procedure

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Incision: Make a small skin incision at the mid-thigh level of the left leg.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[15][16]

  • Ligation: Proximal to the sciatic trifurcation, loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.[15][20] The ligatures should only gently constrict the nerve, not arrest epineural blood flow.[15]

  • Closure: Close the muscle layer with sutures and the skin incision with wound clips.[11][15]

  • Post-operative Care: Allow the animal to recover from surgery. Pain hypersensitivity typically develops within a few days and remains stable for several weeks.[15]

3.2.3. Post-Surgical Assessment and Drug Testing

  • Baseline Behavioral Testing: Conduct baseline behavioral tests (Von Frey and Hot Plate) before surgery.

  • Post-CCI Behavioral Testing: Repeat behavioral tests 7-14 days after surgery to confirm the development of mechanical allodynia and thermal hyperalgesia.

  • This compound Administration: Administer this compound or vehicle to the animals.

  • Post-Dose Behavioral Testing: Perform behavioral assessments at various time points after drug administration to evaluate the analgesic effect of this compound.

Behavioral Assessment of Analgesia

Quantifying pain-related behaviors is essential for determining the efficacy of this compound.

Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[21][22]

4.1.1. Procedure

  • Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30-60 minutes.[21][23]

  • Filament Application: Apply calibrated Von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.[21][22]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The mechanical withdrawal threshold is the minimum force that elicits a withdrawal response.[22] The up-down method is a common and efficient way to determine this threshold.[23]

Hot Plate Test for Thermal Hyperalgesia

This test assesses the response to a noxious thermal stimulus and is effective for evaluating centrally acting analgesics.[24][25]

4.2.1. Procedure

  • Apparatus Setup: Set the temperature of the hot plate to a constant, non-tissue-damaging temperature (e.g., 52-55°C).[25][26]

  • Animal Placement: Place the animal on the hot plate within a transparent cylinder to confine it.[24]

  • Latency Measurement: Start a timer immediately. Record the latency (in seconds) for the animal to exhibit pain-related behaviors, such as paw licking, flicking, or jumping.[24][26]

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[25][26] If the animal does not respond within this time, it should be removed from the plate.

Data Presentation and Interpretation

Model Behavioral Test Primary Endpoint Expected Outcome with Effective Analgesic (this compound)
Carrageenan-Induced Paw Edema Plethysmometry/CalipersPaw Volume (mL) or Thickness (mm)Significant reduction in carrageenan-induced paw edema compared to vehicle control.
Chronic Constriction Injury (CCI) Von Frey TestPaw Withdrawal Threshold (g)Significant increase in the mechanical withdrawal threshold of the injured paw towards pre-surgery baseline levels.
Chronic Constriction Injury (CCI) Hot Plate TestPaw Withdrawal Latency (s)Significant increase in the latency to respond to the thermal stimulus in the injured paw.

Signaling Pathways and Experimental Logic

This compound's Proposed Mechanism of Action

G cluster_0 Nociceptive Neuron cluster_1 This compound Intervention pain_stimulus Painful Stimulus na_channel Voltage-gated Na+ Channel Open State pain_stimulus->na_channel action_potential Action Potential Propagation na_channel->action_potential blocked_channel Voltage-gated Na+ Channel Blocked/Inactivated State pain_signal Pain Signal to CNS action_potential->pain_signal This compound This compound This compound->blocked_channel blocked_channel->action_potential Inhibits

Caption: this compound blocks pain by inhibiting Na+ channels.

The analgesic effect of this compound is primarily attributed to its ability to block voltage-gated sodium channels on neuronal membranes.[1] In a pain state, these channels are crucial for the propagation of action potentials that transmit nociceptive information from the periphery to the central nervous system.[3] By binding to and stabilizing the inactivated state of these channels, this compound reduces neuronal excitability, thereby decreasing the frequency and amplitude of neuronal firing and ultimately inhibiting pain signal transmission.[1]

Conclusion

The successful preclinical evaluation of this compound relies on the use of well-validated and ethically sound animal models of pain. The protocols detailed in this guide for the carrageenan-induced inflammatory pain model and the CCI-induced neuropathic pain model provide a robust framework for assessing the analgesic potential of this compound across different pain modalities. By employing these models in conjunction with quantitative behavioral assessments, researchers can generate the critical data needed to advance the development of this promising analgesic compound.

References

  • International Mouse Phenotyping Consortium. Von Frey Test Protocol - IMPReSS. Available from: [Link]

  • Wikipedia. Hot plate test. Available from: [Link]

  • Khanna, I., & Tiwari, V. (2015). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 16(10), 911-928. Available from: [Link]

  • Carbone, L. (2011). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR Journal, 52(3), 297-305. Available from: [Link]

  • International Association for the Study of Pain. IASP Guidelines for the Use of Animals in Research. Available from: [Link]

  • Marr, E., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3643. Available from: [Link]

  • Lopes, D. M., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1291. Available from: [Link]

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. Available from: [Link]

  • NIH Office of Animal Care and Use. Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. Available from: [Link]

  • Aragen Life Sciences. Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Available from: [Link]

  • Miranda, H. F., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 108(2), 165-170. Available from: [Link]

  • National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Models of Pain. National Academies Press (US). Available from: [Link]

  • Charles River. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Available from: [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]

  • Maze Engineers. Rodent Hot Plate Pain Assay. Available from: [Link]

  • Wang, Y., et al. (2022). A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. Metabolites, 12(10), 918. Available from: [Link]

  • MD Biosciences. Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • Ferreira, R., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 869. Available from: [Link]

  • The Jackson Laboratory. Standard Operating Procedure: von Frey Test [VFT]. Available from: [Link]

  • Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283-294. Available from: [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Available from: [Link]

  • Bio-protocol. 2.2. Carrageenan-Induced Paw Edema. Available from: [Link]

  • Li, Y., et al. (2015). Analgesic effects of lappaconitine in leukemia bone pain in a mouse model. PeerJ Preprints, 3:e1003v1. Available from: [Link]

  • Esteves, M., et al. (2020). Formalin Murine Model of Pain. Bio-protocol, 10(15), e3701. Available from: [Link]

  • Patsnap. What is the mechanism of Lappaconite Hydrobromide?. Available from: [Link]

  • Li, Y., et al. (2015). Analgesic effects of lappaconitine in leukemia bone pain in a mouse model. PeerJ, 3:e1003. Available from: [Link]

  • Goto, K., et al. (1980). Pharmacological studies of lappaconitine. Analgesic activities. Nihon Yakurigaku Zasshi, 76(4), 289-301. Available from: [Link]

  • Maze Engineers. Animal Models of Pain. Available from: [Link]

  • Taylor & Francis Online. Hot plate test – Knowledge and References. Available from: [Link]

  • JoVE. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Available from: [Link]

  • Creative Biolabs. Rodent Pain Models. Available from: [Link]

  • Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. Available from: [Link]

  • Mouse Metabolic Phenotyping Centers. Von Frey-Nociception Test. Available from: [Link]

  • Panlab | Harvard Apparatus. Hot plate test. Available from: [Link]

  • Protocols.io. von Frey test. Available from: [Link]

  • International Association for the Study of Pain. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. Available from: [Link]

  • PeerJ Preprints. Analgesia effects of lappaconitine in leukemia bone pain in a mouse model. Available from: [Link]

  • Murayama, M., et al. (1982). Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors. Nihon Yakurigaku Zasshi, 80(4), 293-302. Available from: [Link]

  • Horishita, T., & Minami, K. (2021). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. Pharmaceuticals, 14(3), 253. Available from: [Link]

Sources

Navigating the In Vivo Administration of Lannaconitine: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Challenges of Lannaconitine

This compound, a C18-diterpenoid alkaloid primarily isolated from plants of the Aconitum and Delphinium species, has garnered significant interest in the scientific community for its potent pharmacological activities.[1] Primarily recognized for its analgesic properties, this compound is explored as a non-addictive alternative for managing various types of pain, including cancer-related and postoperative pain.[1][2] Beyond analgesia, its therapeutic landscape extends to anti-inflammatory, anti-arrhythmic, and anti-epileptic effects.[1]

However, the promising therapeutic profile of this compound is shadowed by its inherent toxicity, a characteristic shared by many Aconitum alkaloids.[1][3] This narrow therapeutic window necessitates a meticulous approach to its administration in preclinical animal models. The route of administration is a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile, directly influencing its efficacy and toxicity.[4] This guide provides detailed application notes and protocols for the primary routes of this compound administration in animal studies—intravenous, intraperitoneal, and oral gavage—to empower researchers with the knowledge to design safe and effective in vivo experiments.

Understanding the Criticality of Route Selection

The choice of administration route is not arbitrary; it is a strategic decision that shapes the experimental outcome. The primary considerations include the desired onset and duration of action, the target plasma concentration, and the potential for first-pass metabolism.

  • Intravenous (IV) Administration: Offers immediate and 100% bioavailability, bypassing absorption barriers. This route is ideal for pharmacokinetic studies determining clearance and volume of distribution, and for inducing rapid, high-concentration effects.[4]

  • Intraperitoneal (IP) Administration: Provides rapid absorption, often approaching that of IV administration, and is technically simpler to perform in small rodents.[4][5] It is a common route for administering agents in pain and inflammation models.[6] However, it is not without its caveats, including the potential for misinjection into abdominal organs.[5]

  • Oral (PO) Gavage: Mimics the clinical route of administration for many drugs and is suitable for chronic dosing studies.[7] However, it subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver, which can significantly reduce bioavailability.[8]

The following workflow provides a decision-making framework for selecting the appropriate administration route for your this compound study.

RouteSelection Start Define Experimental Goal PK_Study Pharmacokinetic Study? Start->PK_Study Rapid_Effect Rapid Onset/High Cmax Needed? PK_Study->Rapid_Effect No IV_Route Intravenous (IV) - 100% Bioavailability - Rapid Onset PK_Study->IV_Route Yes Chronic_Dosing Chronic Dosing/Clinical Relevance? Rapid_Effect->Chronic_Dosing No Rapid_Effect->IV_Route Yes IP_Route Intraperitoneal (IP) - Rapid Absorption - Technically Simpler (Rodents) Rapid_Effect->IP_Route Consider Chronic_Dosing->IP_Route Consider for repeated dosing Oral_Route Oral Gavage (PO) - Clinically Relevant - Subject to First-Pass Metabolism Chronic_Dosing->Oral_Route Yes

Sources

Application Notes and Protocols for the Quantification of Lannaconitine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Lannaconitine Quantification

This compound, a C19-diterpenoid alkaloid extracted from plants of the Aconitum and Delphinium genera, presents a significant analytical challenge due to its complex structure and potent biological activity. As a member of the aconitine family of alkaloids, it is recognized for its analgesic and anti-inflammatory properties. However, the narrow therapeutic index of these compounds necessitates precise and accurate quantification in biological matrices to ensure safety and efficacy in preclinical and clinical research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust quantification of this compound in biological samples, primarily focusing on plasma and urine. The methodologies detailed herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

The causality behind the stringent need for validated analytical methods lies in the potential for severe toxicity, including cardiotoxicity and neurotoxicity, associated with aconitine alkaloids. Therefore, a well-characterized, validated bioanalytical method is not merely a procedural requirement but a critical component of any study involving this compound to accurately define its pharmacokinetic and toxicokinetic profiles.

Methodology Overview: A Logic-Driven Approach

The quantification of this compound in biological samples is optimally achieved through Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the requisite selectivity and sensitivity to measure low concentrations of the analyte in complex biological matrices. The overall workflow can be broken down into three key stages: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis cluster_2 Phase 3: Data Analysis Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Sample Pre-treatment Sample Pre-treatment Biological Sample (Plasma/Urine)->Sample Pre-treatment Extraction Extraction Sample Pre-treatment->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling

Caption: High-level workflow for this compound quantification.

Part 1: Sample Preparation - The Foundation of Accurate Quantification

The primary objective of sample preparation is to isolate this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis. The choice of extraction technique is critical and is dictated by the physicochemical properties of this compound and the nature of the biological matrix.

Protein Precipitation (PPT): A Rapid Screening Approach

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma samples. It involves the addition of an organic solvent to denature and precipitate plasma proteins.

  • Causality: This method is effective for initial method development and for high-throughput screening due to its simplicity and speed. However, it may suffer from incomplete removal of matrix components, leading to potential ion suppression or enhancement during MS detection.

Protocol 1: Protein Precipitation of Plasma Samples

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): A Classical and Effective Technique

LLE is a more selective sample preparation technique that partitions the analyte between two immiscible liquid phases.

  • Causality: LLE generally provides cleaner extracts compared to PPT, reducing matrix effects. The choice of an appropriate organic solvent is crucial for achieving high extraction recovery. For a basic compound like this compound, adjusting the pH of the aqueous phase to a basic condition will neutralize the molecule, making it more soluble in the organic phase. A study on the related compound lappaconitine demonstrated good recovery using n-hexane for extraction from plasma after basification with NaOH.[1]

Protocol 2: Liquid-Liquid Extraction of Plasma Samples

  • To 200 µL of plasma sample in a glass tube, add 50 µL of internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 2 mL of n-hexane (or another suitable organic solvent like methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Recovery

SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and minimizing matrix effects.[2][3]

  • Causality: For diterpenoid alkaloids, a polymeric reversed-phase sorbent is often effective. The mechanism involves partitioning the analyte between the solid sorbent and the liquid sample matrix. The choice of wash and elution solvents is critical for removing interferences while retaining and subsequently eluting the analyte of interest.

SPE_Workflow Condition 1. Condition (Activate sorbent) Load 2. Load (Apply sample) Condition->Load Prepare for binding Wash 3. Wash (Remove interferences) Load->Wash Analyte retained Elute 4. Elute (Collect analyte) Wash->Elute Interferences removed

Caption: The four fundamental steps of Solid-Phase Extraction.[4]

Protocol 3: Solid-Phase Extraction of Plasma and Urine Samples

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 200 µL of pre-treated sample (plasma diluted 1:1 with 4% phosphoric acid or urine buffered to a neutral pH) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis - The Core of Quantification

The heart of the analytical method is the LC-MS/MS system, which provides the necessary separation and detection capabilities.

Chromatographic Conditions

A reversed-phase C18 column is typically suitable for the separation of this compound. Gradient elution is often employed to achieve good peak shape and resolution from endogenous matrix components.

  • Causality: The use of a gradient allows for the efficient elution of a wider range of compounds, starting with a high aqueous mobile phase to retain polar compounds and gradually increasing the organic content to elute more non-polar compounds like this compound. The addition of a small amount of acid (e.g., formic acid) to the mobile phase improves peak shape and ionization efficiency in positive ion mode.

Table 1: Recommended LC Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B to 90% B over 5 minutes
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions

Tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺ for this compound) and a specific product ion.

  • Causality: MRM provides a high degree of selectivity and sensitivity by monitoring a specific fragmentation pathway for the analyte and the internal standard. This minimizes interference from co-eluting compounds. Positive electrospray ionization (ESI) is generally used for the analysis of aconitine alkaloids. A study on the related compound lappaconitine utilized the transition m/z 585.5 → m/z 535.5 for quantification.[1]

Table 2: Hypothetical MRM Transitions for this compound and a Suitable IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determined experimentallyTo be determined experimentallyTo be optimized
Internal Standard To be determined experimentallyTo be determined experimentallyTo be optimized

Note: The exact m/z values for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Internal Standard Selection

The use of an appropriate internal standard is crucial for correcting for variability in sample preparation and instrument response.

  • Causality: An ideal internal standard should have similar physicochemical properties and extraction recovery as the analyte. A stable isotope-labeled (SIL) version of this compound is the best choice as it co-elutes with the analyte and experiences the same matrix effects.[5] If a SIL-IS is not available, a structural analog can be used. Lappaconitine has been successfully used as an internal standard for the quantification of an aconitine metabolite.[6]

Part 3: Method Validation - Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[7][8][9][10]

G cluster_criteria Acceptance Criteria (FDA) Validation Bioanalytical Method Validation Selectivity Accuracy & Precision Calibration Curve Recovery Matrix Effect Stability Criteria Accuracy: within ±15% (±20% at LLOQ) Precision: CV ≤15% (≤20% at LLOQ) At least 6 calibration standards LLOQ: S/N ≥ 5 Validation:p2->Criteria

Caption: Key parameters for bioanalytical method validation.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria (based on FDA guidelines)[7][11]
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Accuracy Closeness of the measured concentration to the nominal concentration.The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision Repeatability of measurements (intra- and inter-day).The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Recovery Efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Stability Assessment

The stability of this compound in biological samples must be thoroughly evaluated to ensure that the measured concentrations reflect the true concentrations at the time of sample collection.[12][13][14][15][16]

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate analyte stability at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Determine analyte stability under the intended long-term storage conditions (e.g., -20°C or -80°C).

  • Stock Solution Stability: Confirm the stability of the analyte and IS in the solvent used for stock solutions.

Conclusion: A Pathway to Reliable this compound Quantification

The protocols and guidelines presented in this document provide a comprehensive framework for the development and validation of a robust method for the quantification of this compound in biological samples. By adhering to these principles of scientific integrity and causality-driven experimental design, researchers can generate high-quality, reliable data that will be crucial for advancing the understanding of the pharmacology and toxicology of this potent natural product. The successful implementation of these methods will ultimately contribute to the safe and effective development of this compound-based therapeutics.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Academic Journals. (2013). Quantitative determination of lappaconitine in plasma by liquid chromatography-tandem mass spectrometry and its application in the pharmacokinetic study in rabbits. [Link]

  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]

  • ResearchGate. (2021). Quantitative determination of lappaconitine in plasma by liquid chromatography-tandem mass spectrometry and its application in the pharmacokinetic study in rabbits. [Link]

  • ResearchGate. (2019). Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. [Link]

  • PubMed. (2012). Relative quantification of the metabolite of aconitine in rat urine by LC-ESI-MS/MS and its application to pharmacokinetics. [Link]

  • PubMed. (2008). Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS. [Link]

  • Taylor & Francis Online. (2000). Solid-phase Micro-extraction of Drugs from Biological Matrices. [Link]

  • National Institutes of Health. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • PubMed. (2000). Solid-phase micro-extraction of drugs from biological matrices. [Link]

  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

  • National Institutes of Health. (2012). Therapeutic and toxic blood concentrations of nearly 1,000 drugs and other xenobiotics. [Link]

  • National Institutes of Health. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • Bevital AS. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. [Link]

  • ResearchGate. (2004). Stability of twenty-four analytes in human plasma and serum. [Link]

  • PubMed. (2004). Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies. [Link]

  • SciELO. (2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. [Link]

  • PLOS ONE. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. [Link]

  • National Institutes of Health. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]

  • Critical Care. (2020). Therapeutic (“normal”), toxic, and comatose-fatal blood-plasma concentrations (mg/L) in man. [Link]

  • Critical Care. (2020). Revisited: Therapeutic and toxic blood concentrations of more than 1,100 drugs and other xenobiotics. [Link]

  • NYSORA. Local Anesthetic Systemic Toxicity. [Link]

  • National Institutes of Health. (2022). Local Anesthetic Plasma Concentrations as a Valuable Tool to Confirm the Diagnosis of Local Anesthetic Systemic Toxicity? A Report of 10 Years of Experience. [Link]

Sources

Application Notes & Protocols: Lannaconitine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lannaconitine, also known as lappaconitine, is a C18-diterpenoid alkaloid naturally occurring in various plants of the Aconitum species (Ranunculaceae family)[1][2]. These plants have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. However, this compound is also highly toxic, exhibiting potent cardiotoxic and neurotoxic effects, with a narrow therapeutic window[3][4]. This dual nature necessitates precise and accurate quantification in herbal preparations, pharmacokinetic studies, and toxicological analyses.

The use of a well-characterized this compound reference standard is paramount for achieving reliable analytical data. This guide provides comprehensive application notes and detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are designed for researchers, quality control scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility.

Physicochemical Properties and Handling of this compound Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct use and storage. This compound is a complex molecule whose stability and solubility dictate the analytical approach.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32854-75-4[1]
Molecular Formula C₃₂H₄₄N₂O₈[5]
Molecular Weight 584.7 g/mol [5]
Appearance White crystalline powder/solid[1][3]
Melting Point 217-218 °C[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.[1][3][6][7]
Stability Hygroscopic[8]
Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic and is fatal if swallowed (GHS Hazard statement H300)[1]. Extreme caution must be exercised during handling.

  • Engineering Controls : Always handle this compound powder within a certified chemical fume hood or a powder containment hood to prevent inhalation.

  • Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. When handling larger quantities of powder, consider double-gloving and respiratory protection.

  • Waste Disposal : All contaminated materials (e.g., vials, pipette tips, gloves) should be treated as hazardous waste and disposed of according to institutional and local regulations[9].

Storage and Stability

The integrity of the reference standard is critical for accurate quantification. Improper storage can lead to degradation, compromising analytical results.

  • Long-Term Storage : The solid reference standard should be stored in a tightly sealed vial at 2-8°C, protected from light[1]. For extended storage, some suppliers recommend -20°C[3][6].

  • Hygroscopicity : this compound is hygroscopic[8]. Before opening, the vial should be allowed to equilibrate to room temperature for at least one hour in a desiccator to prevent moisture condensation.

  • Stock Solution Stability : Concentrated stock solutions prepared in DMSO or methanol should be stored in tightly sealed vials at -20°C. It is recommended to prepare fresh working solutions daily, but if stock solutions are stored, they should be divided into single-use aliquots to avoid repeated freeze-thaw cycles. A stability study for solutions stored for longer than two weeks should be performed in the user's laboratory[3][10].

Application Protocol I: Quantification of this compound in Aconitum Roots by HPLC-UV

This protocol describes a reliable method for the quantification of this compound in raw herbal material, specifically Aconitum roots, using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This method is suitable for quality control of herbal products.

Principle

The method involves the extraction of alkaloids from the powdered plant material using an optimized solvent system, followed by chromatographic separation on a C18 column. Quantification is achieved by comparing the peak area of this compound in the sample extract to a calibration curve generated from the certified reference standard.

Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Formic Acid (or Acetic Acid, Analytical grade)

  • Ammonia solution (25%)

  • Diethyl Ether (Analytical grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Aconitum root powder (sample)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Workflow for Herbal Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh 1.0 g of Aconitum Root Powder s2 Add 20 mL Ammoniacal Ether (Ether:Ammonia 20:1) s1->s2 s3 Ultrasonic Extraction (30 min) s2->s3 s4 Filter and Collect Supernatant s3->s4 s5 Repeat Extraction 2x on Residue s4->s5 s6 Combine Supernatants and Evaporate to Dryness s5->s6 s7 Reconstitute in 2.0 mL Methanol s6->s7 s8 Filter through 0.45 µm Syringe Filter s7->s8 a1 Inject 10 µL into HPLC-UV System s8->a1 caption Figure 1. Workflow for extraction of this compound from herbal material.

Caption: Figure 1. Workflow for extraction of this compound from herbal material.

Detailed Protocols

2.4.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

2.4.2. Sample Preparation (Extraction)

  • Accurately weigh 1.0 g of pulverized, dried Aconitum root powder into a conical flask.

  • Add 20 mL of ammoniacal ether (prepared by mixing diethyl ether and 25% ammonia solution in a 20:1 v/v ratio). The basic condition ensures that the alkaloids are in their free-base form, which is more soluble in organic solvents.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper and collect the supernatant.

  • Return the solid residue to the flask and repeat the extraction two more times with 20 mL of ammoniacal ether each time[11].

  • Combine all the supernatants and evaporate the solvent to dryness under reduced pressure at 40°C.

  • Reconstitute the dried extract precisely in 2.0 mL of methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Instrumental Conditions

Table 2: Recommended HPLC-UV Conditions

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reverse-phase column providing good separation for alkaloids.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 6.0 with Acetic Acid)Buffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BGradient elution is necessary to resolve this compound from other complex matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 235 nmA common wavelength for detecting the aromatic chromophore in this compound.
Injection Vol. 10 µL
Data Analysis and System Suitability
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.

  • Quantification: Calculate the concentration of this compound in the injected sample solution using the regression equation.

  • Final Calculation: Determine the content of this compound in the original herbal material (in mg/g) using the following formula: Content (mg/g) = (C × V) / W Where:

    • C is the concentration from the calibration curve (mg/mL)

    • V is the final reconstitution volume (mL)

    • W is the initial weight of the herbal powder (g)

Application Protocol II: Quantification of this compound in Plasma by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for the determination of this compound in plasma, suitable for pharmacokinetic or toxicological studies. The "dilute-and-shoot" approach after protein precipitation is a rapid and effective sample preparation technique.

Principle

Plasma proteins are precipitated with an organic solvent. After centrifugation, the supernatant containing this compound is directly analyzed by UPLC-MS/MS. The UPLC system provides rapid separation, while the tandem mass spectrometer offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). An internal standard (IS) is used to correct for matrix effects and procedural variability. A structurally similar compound, such as Khasianine or a stable isotope-labeled this compound, is recommended as the IS[12].

Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • Internal Standard (IS), e.g., Khasianine or Lappaconitine (if not the analyte)[12][13]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control (blank) human or animal plasma

Workflow for Plasma Sample Preparation and Analysis

G cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis UPLC-MS/MS Analysis s1 Pipette 50 µL Plasma (Sample, Calibrator, or QC) s2 Add 150 µL Acetonitrile containing Internal Standard (IS) s1->s2 s3 Vortex for 1 minute s2->s3 s4 Centrifuge at 14,000 rpm for 10 minutes s3->s4 s5 Transfer Supernatant to Autosampler Vial s4->s5 a1 Inject 2 µL into UPLC-MS/MS System s5->a1 caption Figure 2. Workflow for this compound analysis in plasma via protein precipitation.

Caption: Figure 2. Workflow for this compound analysis in plasma via protein precipitation.

Detailed Protocols

3.4.1. Preparation of Standard and QC Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working solutions for spiking into plasma.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to create a calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner[12].

3.4.2. Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.

  • Pipette 50 µL of the respective plasma sample into the corresponding tube.

  • Prepare a protein precipitation solution of acetonitrile containing the IS at a fixed concentration (e.g., 50 ng/mL). The presence of the IS from the beginning corrects for any variability in extraction and analysis.

  • Add 150 µL of the protein precipitation solution to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

UPLC-MS/MS Instrumental Conditions

Table 3: Recommended UPLC-MS/MS Conditions

ParameterConditionRationale
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle column allows for high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CEnsures stable chromatography.
Injection Vol. 2 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound contains tertiary amine groups that are readily protonated.
MRM Transitions This compound: Q1: 585.3 → Q3: 525.3 / 110.1; IS (Khasianine): Q1: 722.5 → Q3: 396.7Precursor ion [M+H]⁺ is selected in Q1 and fragmented. Specific product ions are monitored in Q3 for high selectivity. Transitions must be optimized empirically.
Source Temp. 150 °C
Desolvation Temp. 500 °C

Note: MRM transitions and collision energies must be optimized in the user's laboratory by infusing a standard solution of this compound and the IS.

Data Analysis
  • Quantification: The peak area ratio of the analyte to the IS is used for quantification.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration for the calibration standards. Use a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be >0.995.

  • Accuracy and Precision: The concentration of the QC samples should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ)[12].

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281279, this compound. Retrieved from [Link]

  • RayBiotech. (n.d.). This compound. Retrieved from [Link]

  • Gao, F., et al. (2008). Relative quantification of the metabolite of aconitine in rat urine by LC-ESI-MS/MS and its application to pharmacokinetics. PubMed. Retrieved from [Link]

  • Tauto Biotech. (n.d.). This compound,32854-75-4 | Phytochemical Reference materials. Retrieved from [Link]

  • Joshi, D. D., et al. (1983). Determination of aconitine alkaloids in aconitum roots. Planta Medica. Retrieved from [Link]

  • Wang, Y., et al. (2012). Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS. ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2019). Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. BioMed Research International. Retrieved from [Link]

  • Song, F., et al. (2013). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules. Retrieved from [Link]

  • Shyaula, S. L. (2015). Quantitative determination of aconitine in Aconitum chasmanthum and Aconitum heterophyllum from Kashmir Himalayas using HPLC. ResearchGate. Retrieved from [Link]

  • Li, N., et al. (2023). ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Reagecon. (n.d.). Chinese Pharmacopoeia (ChP) Reagents and Standards. Retrieved from [Link]

  • Wikipedia. (n.d.). Pharmacopoeia of the People's Republic of China. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • Chan, Y. W., et al. (2024). Uncovering the poisonous aconitine containing plants in homemade herbal liquor using a convergent approach. Scientific Reports. Retrieved from [Link]

  • Tarbe, M., et al. (2017). Gram-scale purification of aconitine and identification of lappaconitine in Aconitum karacolicum. ResearchGate. Retrieved from [Link]

  • Chinese Pharmacopoeia Commission. (n.d.). Main Functions. Retrieved from [Link]

  • CIRS Group. (2025). China Published 2025 Edition Chinese Pharmacopoeia. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

  • Scribd. (n.d.). Extraction of Drug From The Biological Matrix. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • SlideShare. (n.d.). extraction of drug from biological matrix.pptx. Retrieved from [Link]

  • Theodoridis, G., et al. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A. Retrieved from [Link]

  • ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • Chinese Pharmacopoeia Commission. (n.d.). Homepage. Retrieved from [Link]

  • Bouattour, Y., et al. (2021). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. ResearchGate. Retrieved from [Link]

Sources

Topic: Formulation of Lannaconitine for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Lannaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, is a compound of significant interest for its potent biological activities, including analgesic and antiarrhythmic properties.[1] However, its utility in research is often hampered by two significant challenges: high toxicity and poor aqueous solubility.[2][3] Like other aconitine-type alkaloids, this compound is a potent cardiotoxin and neurotoxin, necessitating stringent safety protocols.[4][5]

This guide provides a detailed framework for the formulation of this compound for both in vitro and in vivo experimental applications. The methodologies described herein are designed to address the compound's challenging physicochemical properties, ensuring reproducible and reliable results while prioritizing researcher safety.

Physicochemical Characteristics and Stability

A foundational understanding of this compound's properties is essential for developing appropriate formulation strategies.

  • Molecular Formula: C₃₂H₄₄N₂O₈[6]

  • Molecular Weight: 584.7 g/mol [5]

  • Appearance: White crystalline solid.[2][5]

  • Solubility: this compound is practically insoluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and chloroform.[2][5] A solubility of ≥58.5 mg/mL in DMSO has been reported.[7]

  • Stability: Aconitum alkaloids can be susceptible to hydrolysis, especially under alkaline conditions.[2] Solutions should be protected from light, and storage at low temperatures (-20°C to -80°C) is recommended to maintain integrity.[5][7]

Critical Safety and Handling Protocols

WARNING: this compound is extremely toxic. Accidental exposure can lead to severe poisoning, cardiac arrhythmia, respiratory paralysis, and death.[2][8][9] There is a very low margin of safety between therapeutic and toxic doses.[8]

  • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and chemically resistant gloves are mandatory at all times when handling this compound, both in powder and solution form.

  • Engineering Controls: All weighing of this compound powder and preparation of concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Waste Disposal: All contaminated materials, including pipette tips, tubes, and vials, must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Accidental Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. If inhaled or ingested, seek immediate emergency medical attention. There is no specific antidote for aconitine poisoning.[8]

Stock Solution Preparation: The Foundation of Reproducibility

A well-prepared, high-concentration stock solution is critical for accurate dosing in all subsequent experiments. Given its excellent solubility, anhydrous DMSO is the solvent of choice.

Protocol 3.1: Preparation of a 50 mM this compound Master Stock in DMSO

Rationale: Creating a concentrated master stock in a suitable organic solvent allows for minimal volumes to be used for subsequent dilutions, thereby reducing the impact of the solvent on the experimental system (e.g., cell culture medium or animal physiology).

Materials:

  • This compound powder (CAS: 32854-75-4)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, light-protecting (amber) glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 50 mM stock:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 584.7 g/mol = 29.24 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the master stock into smaller, single-use volumes. Store these aliquots tightly sealed at -20°C or -80°C, protected from light.[7] Properly label with the compound name, concentration, solvent, and date of preparation.

Formulation for In Vitro Cellular Assays

For in vitro experiments, the DMSO stock solution must be diluted into an aqueous cell culture medium. The primary goal is to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.1% v/v.

Protocol 4.1: Serial Dilution for Cell Culture Experiments

Rationale: A multi-step dilution process prevents the this compound from precipitating out of solution when transferred from a high-concentration organic stock to a completely aqueous environment.

Materials:

  • This compound master stock (50 mM in DMSO)

  • Sterile, pre-warmed cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 50 mM master stock at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate stock by diluting the 50 mM master stock 1:100 into pre-warmed culture medium to yield a 500 µM solution. To do this, add 2 µL of the 50 mM stock to 198 µL of medium and vortex immediately. This step significantly reduces the DMSO concentration.

  • Working Solutions: Create your final working concentrations by performing a serial dilution from the 500 µM intermediate stock using the cell culture medium.

  • Dosing Cells: Add the final working solutions to your cell plates. Ensure that the volume added results in a final well DMSO concentration of ≤0.1%.

  • Vehicle Control: It is imperative to include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest this compound dose group.

Caption: Workflow for preparing this compound for cell-based assays.

Formulation for In Vivo Administration

Formulating the hydrophobic this compound for systemic administration in animal models requires a biocompatible vehicle that can maintain its solubility. The choice of vehicle depends on the route of administration.

Protocol 5.1: Co-Solvent Vehicle for Intravenous (IV) Injection

Rationale: This formulation uses a common and generally well-tolerated co-solvent system to deliver poorly soluble compounds intravenously.[10] DMSO solubilizes the compound, PEG400 acts as a biocompatible co-solvent to maintain solubility in the aqueous phase, and saline provides isotonicity.[11][12][13]

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 400 (PEG400)

  • Sterile 0.9% Saline

  • Sterile tubes and syringe

  • 0.22 µm sterile syringe filter

Procedure:

  • Dissolve in DMSO: Weigh the required amount of this compound and dissolve it completely in the required volume of DMSO (10% of the final total volume).

  • Add Co-Solvent: To the this compound/DMSO solution, add the required volume of PEG400 (40% of the final total volume). Vortex until the solution is clear and homogenous.

  • Add Aqueous Phase: Critically , add the sterile saline (50% of the final total volume) to the organic mixture slowly and dropwise while continuously vortexing. This gradual addition is crucial to prevent the drug from precipitating.

  • Final Check & Filtration: The final formulation should be a clear, particle-free solution. Before administration, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.

  • Administration: Administer the formulation immediately after preparation. Always include a vehicle-only control group in the study.

Protocol 5.2: Suspension Vehicle for Oral (PO) Gavage

Rationale: For oral administration, if achieving complete solubility is not possible or desired, a uniform suspension can be used. Sodium carboxymethylcellulose (CMC) is a widely used, non-toxic suspending agent that increases viscosity and prevents the rapid settling of drug particles.[14][15][16]

Vehicle Composition: 0.5% Sodium Carboxymethylcellulose (w/v) in sterile water.

Materials:

  • This compound powder

  • Sodium Carboxymethylcellulose (low or medium viscosity grade)

  • Sterile water

  • Mortar and pestle or a small glass homogenizer

Procedure:

  • Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously. Allow it to hydrate fully (this may take several hours or can be done overnight at 4°C).

  • Weigh Drug: Weigh the required amount of this compound powder.

  • Create Paste: Place the powder in a mortar or homogenizer tube. Add a very small volume of the 0.5% CMC vehicle and triturate or homogenize to create a smooth, uniform paste. This step ensures individual particles are wetted and reduces aggregation.[17]

  • Dilute to Final Volume: Gradually add the remaining 0.5% CMC vehicle in small portions while continuously mixing until the desired final volume and concentration are reached.

  • Administration: Before each animal is dosed, ensure the suspension is homogenous by vortexing or stirring thoroughly.

InVivo_Formulation_Strategy cluster_IV Intravenous (IV) Formulation cluster_PO Oral (PO) Formulation Lanna_IV This compound Powder DMSO 1. Dissolve in DMSO Lanna_IV->DMSO PEG 2. Add PEG400 DMSO->PEG Saline 3. Add Saline (dropwise) PEG->Saline IV_Final Clear Solution for IV Injection Saline->IV_Final Lanna_PO This compound Powder CMC_paste 1. Triturate with 0.5% CMC to form paste Lanna_PO->CMC_paste CMC_susp 2. Dilute to Final Volume CMC_paste->CMC_susp PO_Final Homogenous Suspension for Gavage CMC_susp->PO_Final

Caption: Formulation strategies for in vivo administration of this compound.

References

  • Carboxymethylcellulose Sodium - CD Formulation . CD Formulation. [Link]

  • This compound | RayBiotech . RayBiotech. [Link]

  • This compound | C32H44N2O8 . PubChem, National Institutes of Health. [Link]

  • Aconitum Alkaloid Poisoning Related to the Culinary Uses of Aconite Roots . Toxins (Basel). [Link]

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system... . International Journal of Nanomedicine. [Link]

  • [Formulation and stability of suspensions for preclinical study] . Bollettino Chimico Farmaceutico. [Link]

  • Pharmaceutical suspension composition.
  • Is Aconitum Poisonous? . The Knotweed Specialists. [Link]

  • Carboxymethyl cellulose-based oral delivery systems . ResearchGate. [Link]

  • How can I avoid aconite – a toxin – in Aconitum supplements? . ConsumerLab.com. [Link]

  • Poisoning Associated with Consumption of a Homemade Medicinal Liquor — Chongqing, China, 2018 . Morbidity and Mortality Weekly Report (MMWR), CDC. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? . ResearchGate. [Link]

  • Alert on Aconitum Alkaloid Poisoning . Department of Health, The Government of the Hong Kong Special Administrative Region. [Link]

  • Preparation of Carboxymethyl cellulose (CMC) Solutions . Silverson. [Link]

  • Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids . Molecules. [Link]

  • Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water . ResearchGate. [Link]

  • Diterpenoid alkaloids . ResearchGate. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS . University of North Carolina at Chapel Hill. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . Master Organic Chemistry. [Link]

  • Diterpenoid alkaloids | Request PDF . ResearchGate. [Link]

Sources

Ultrasonic coupling for Lannaconitine extraction

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Ultrasonic Coupling for Lannaconitine Extraction from Aconitum Species

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a C19-diterpenoid alkaloid primarily found in the roots of Aconitum species, exhibits significant analgesic and anti-inflammatory properties, making it a compound of high interest for pharmaceutical research.[1][2] Traditional extraction methods, such as maceration or heat reflux, are often hampered by long extraction times, high solvent consumption, and potential thermal degradation of the target compound. This application note provides a comprehensive guide to Ultrasound-Assisted Extraction (UAE), a modern and efficient technique for the isolation of this compound. We will explore the fundamental principles of ultrasonic coupling, detail a robust and validated protocol for its extraction, and provide insights into parameter optimization and troubleshooting. The methodologies presented herein are designed to enhance extraction yield, reduce processing time, and preserve the integrity of this potent bioactive molecule.

The Mechanism and Advantages of Ultrasonic-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction operates on the principle of acoustic cavitation.[3][4] When high-intensity, low-frequency ultrasound waves (typically 20-40 kHz) are introduced into a liquid medium, they create cycles of compression and rarefaction.[4][5]

  • Causality of Extraction: During the rarefaction phase, microscopic vacuum bubbles form and grow. Upon reaching an unstable size, these bubbles violently collapse during the subsequent compression cycle.[4] This collapse generates localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), along with powerful shockwaves and liquid micro-jets.[6]

  • Cellular Impact: These energetic phenomena exert significant mechanical and thermal stress on the plant material. The primary effects contributing to extraction are:

    • Cell Wall Disruption: The shear forces and shockwaves perforate and rupture the cell walls of the plant matrix, exposing the intracellular contents.[4][6]

    • Enhanced Mass Transfer: The intense agitation and micro-mixing caused by cavitation significantly accelerate the diffusion of the solvent into the plant material and the movement of the target analyte (this compound) out into the solvent.[3][5]

This mechanism provides several key advantages over conventional methods:

  • Increased Efficiency: Higher yields in shorter time frames.[5]

  • Reduced Temperature: Extraction can be performed at lower temperatures, minimizing the risk of thermal degradation of sensitive compounds like this compound.

  • Lower Solvent Consumption: The enhanced efficiency often allows for a reduction in the volume of solvent required.[6]

Key Parameters for Optimization

The efficiency of UAE is dependent on several critical parameters that must be optimized to maximize this compound yield and purity.

  • Solvent Selection: The choice of solvent is paramount and depends on the polarity of this compound. This compound is soluble in organic solvents like chloroform, methanol, and ethanol.[7][8] An aqueous ethanol or methanol solution is often a good starting point, as polar solvents have proven effective for alkaloid extraction.[5] The solvent's physical properties (viscosity, surface tension, vapor pressure) also influence the intensity of cavitation.[9]

  • Ultrasonic Power & Frequency: Higher ultrasonic power generally increases extraction yield by intensifying the cavitation effect.[6] However, excessive power can lead to the degradation of the target molecule. A typical operational frequency for extraction is in the range of 20-40 kHz.[9]

  • Temperature: Increasing the extraction temperature can improve solvent penetration and compound solubility. However, temperatures should generally be kept moderate (e.g., 30-50°C) to prevent solvent evaporation and the degradation of this compound.

  • Solid-to-Liquid Ratio: A higher solvent-to-material ratio enhances the concentration gradient, favoring diffusion, and ensures the entire solid matrix is adequately submerged and exposed to ultrasonic waves.[6]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, significantly improving extraction efficiency.

Experimental Protocol: Ultrasonic Extraction of this compound

This protocol provides a validated starting point for the extraction of this compound from dried Aconitum root material.

Materials and Equipment
  • Plant Material: Dried and powdered roots of Aconitum carmichaelii or other this compound-containing species.

  • Solvents: 70% Ethanol (v/v, Analytical Grade), Chloroform, Methanol.

  • Equipment:

    • Probe-type ultrasonic processor (20-25 kHz)

    • Grinder/Mill

    • Extraction vessel (Beaker or Flask)

    • Water bath or chiller for temperature control

    • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

    • Rotary evaporator

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system for quantification.

Step-by-Step Methodology
  • Sample Preparation:

    • Grind the dried Aconitum roots into a fine powder (40-60 mesh).

    • Accurately weigh approximately 5.0 g of the powdered material.

  • Extraction Setup:

    • Place the weighed powder into a 250 mL beaker.

    • Add 100 mL of 70% ethanol, creating a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the beaker in a water bath set to 40°C to maintain a constant temperature.

    • Immerse the tip of the ultrasonic probe approximately 1.5 cm below the surface of the solvent slurry.

  • Ultrasonication:

    • Set the ultrasonic processor to a power of 400 W.

    • Apply sonication for a duration of 30 minutes. It is recommended to use a pulse mode (e.g., 5 seconds ON, 5 seconds OFF) to prevent overheating of the probe tip and the sample.

  • Isolation:

    • After sonication, remove the probe and rinse any adhering material back into the beaker with a small amount of the extraction solvent.

    • Immediately filter the mixture under vacuum through a Buchner funnel to separate the extract from the plant debris.

    • Wash the residue on the filter paper with an additional 20 mL of 70% ethanol to recover any remaining extract.

  • Concentration:

    • Combine the filtrate and the washings.

    • Concentrate the extract using a rotary evaporator at a temperature of 50°C until the ethanol is removed.

    • The resulting aqueous solution can then be further purified, or the crude extract can be completely dried to a powder for yield determination and analysis.

Workflow Diagram

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation & Concentration plant Aconitum Root grind Grinding & Sieving (40-60 mesh) plant->grind weigh Weighing (5.0 g) grind->weigh mix Mix with Solvent (1:20 g/mL 70% EtOH) weigh->mix sonic Ultrasonication (400W, 30 min, 40°C) mix->sonic filter Vacuum Filtration sonic->filter evap Rotary Evaporation filter->evap extract Crude this compound Extract evap->extract

Caption: Experimental workflow for this compound extraction.

Data Presentation and Expected Results

The optimization of UAE parameters is crucial. The following table presents a typical range of parameters investigated during methods development and the expected outcomes.

ParameterRange InvestigatedOptimal ValueRationale
Solvent Conc. 50-90% Ethanol70%Balances polarity for alkaloid solubility with efficient cavitation.
Time (min) 10 - 5030Yields plateau after 30 min, longer times risk degradation.[10]
Power (W) 200 - 600400Provides sufficient energy for cell disruption without excessive heating.[11]
Temperature (°C) 25 - 6040Enhances solubility and diffusion; higher temps show diminishing returns.[12]
Solid:Liquid (g/mL) 1:10 - 1:301:20Ensures adequate solvent penetration and energy distribution.[6]

Yields are highly dependent on the plant source material and its this compound content. Quantification via a validated HPLC method against a this compound standard is required for accurate determination.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Inefficient cell disruption. 2. Sub-optimal extraction parameters. 3. Insufficient sonication time.1. Ensure plant material is ground to a fine, consistent powder. 2. Re-evaluate and optimize parameters (power, solvent, ratio). 3. Increase extraction time incrementally (e.g., in 10-min steps) and analyze yield.
Inconsistent Results 1. Inconsistent probe depth. 2. Temperature fluctuations. 3. Non-homogenous sample.1. Maintain a consistent probe immersion depth for all samples. 2. Use a temperature-controlled water bath. 3. Thoroughly mix the plant powder before weighing.
Sample Overheating 1. Ultrasonic power is too high. 2. Continuous sonication mode.1. Reduce the ultrasonic power or amplitude. 2. Use a pulsed sonication mode (e.g., 5s ON/5s OFF) and a cooling water bath.
Foaming Solvent has low boiling point or high vapor pressure.Use a larger extraction vessel to accommodate foam or select a solvent with a lower vapor pressure.

Conclusion

Ultrasonic-Assisted Extraction is a powerful, efficient, and reliable method for isolating this compound from Aconitum species. By leveraging the physical forces of acoustic cavitation, this technique dramatically shortens extraction times and can improve yields compared to traditional methods. The protocol and optimization guidelines presented here provide a robust framework for researchers to develop and validate a high-efficiency extraction process, facilitating further pharmacological investigation of this important natural product.

References

  • Nolasco-González, Y., et al. (2022). Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). MDPI. Retrieved January 4, 2026, from [Link]

  • Alkaloid Extraction using a Probe-Ultrasonicator. (n.d.). Hielscher Ultrasonics. Retrieved January 4, 2026, from [Link]

  • Chemat, F., et al. (2012). Ultrasound-Assisted Extraction of Natural Products. SciSpace. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). RayBiotech. Retrieved January 4, 2026, from [Link]

  • Optimized extraction parameters for ultrasonic-assisted extraction of... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimization of ultrasonic-assisted extraction for enhancing the cosmetic potential and structural characterization of polysaccharide-rich extract from waste stem of Trollius Chinensis Bunge. (2024). NIH. Retrieved January 4, 2026, from [Link]

  • A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. (2023). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. (2023). Frontiers. Retrieved January 4, 2026, from [Link]

  • Optimization of Ultrasonic-Assisted Enzymatic Extraction Conditions for Improving Total Phenolic Content, Antioxidant and Antitumor Activities In Vitro from Trapa quadrispinosa Roxb. Residues. (2016). PubMed Central. Retrieved January 4, 2026, from [Link]

  • This compound | C32H44N2O8 | CID 5281279 - PubChem. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review. (2023). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Ultrasonication| Decoction| Extraction Techniques| Phytochemical| Plant-Based Cosmetic| Maceration. (2024, March 17). YouTube. Retrieved January 4, 2026, from [Link]

  • Aconitum carmichaelii - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Aconitum carmichaelii Japanese Aconite, Carmichael's monkshood PFAF Plant Database. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Lannaconitine Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of lannaconitine and related diterpenoid alkaloids from plant matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. We will address common challenges, provide in-depth troubleshooting, and detail optimized protocols to enhance your extraction yield and purity.

Part 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific issues encountered during the extraction process in a direct question-and-answer format.

Issue 1: Consistently Low Yield of Crude Alkaloid Extract

Question: My initial solvent extraction is yielding a very low amount of crude product. I've followed a standard methanol extraction protocol, but the results are disappointing. What are the primary factors I should investigate?

Answer: A low crude extract yield is a common problem that can typically be traced back to one of several key stages: sample preparation, pH modulation, or the extraction parameters themselves.

  • Causality of the Issue: this compound, like most alkaloids, exists in the plant tissue as a salt, formed with organic acids.[1][2] In this salt form, it is soluble in polar solvents like water or acidified alcohol but has very low solubility in the less-polar organic solvents typically used for selective extraction. Simply extracting with neutral methanol or ethanol is inefficient because you are not targeting the most soluble form of the alkaloid for your chosen solvent system.

  • Troubleshooting Steps:

    • Verify Plant Material Preparation:

      • Particle Size: Ensure the plant material (typically roots of Aconitum species) is ground to a fine, consistent powder (e.g., 40-60 mesh). This dramatically increases the surface area available for solvent penetration.[3]

      • Moisture Content: The material should be thoroughly dried (e.g., 60°C for 24h or until constant weight). Excessive moisture can interfere with solvent efficiency and promote degradation.[4]

    • Implement an Alkalinization Step: This is the most critical step. Before extracting with an organic solvent, you must convert the alkaloid salts into their free-base form, which is significantly more soluble in solvents like chloroform, diethyl ether, or ethyl acetate.[5][6]

      • Procedure: Moisten the powdered plant material with a base solution, such as aqueous ammonia (10-25%) or sodium carbonate solution (5-10%), until it has a paste-like consistency.[1][7] Allow it to stand for 1-2 hours before proceeding with the extraction. This gives the base time to penetrate the plant tissue and free the alkaloids.

    • Optimize Solvent and Ratio:

      • Solvent Choice: While methanol or ethanol can extract alkaloid salts, a less polar solvent like chloroform or a chloroform/methanol mixture is more effective for the free-base form.[5]

      • Solid-to-Solvent Ratio: A low ratio can lead to a saturated solvent and incomplete extraction. Start with a ratio of at least 1:10 (w/v) and consider increasing it to 1:15 or 1:20.[3][8]

    • Re-evaluate Extraction Time and Temperature:

      • Duration: Ensure sufficient extraction time. For maceration, this could be 24-48 hours with periodic agitation. For Soxhlet extraction, 6-8 hours is a typical starting point.

      • Temperature: Gently heating (40-60°C) can increase solvent efficiency and diffusion rates.[9] However, be cautious, as high temperatures can degrade this compound.[10]

Issue 2: Suspected Degradation of this compound During Extraction/Workup

Question: My final purified product yield is low, and analytical tests (HPLC, LC-MS) suggest the presence of degradation products. How can I minimize the loss of this compound?

Answer: this compound is a complex diterpenoid ester alkaloid, making it susceptible to hydrolysis under certain conditions. Protecting these ester linkages is key to preserving the molecule.

  • Causality of the Issue: The structure of this compound contains ester groups that are readily cleaved by strong acids or bases, particularly at elevated temperatures, in a process called hydrolysis.[11] This degradation leads to the formation of compounds like N-deacetyllappaconitine, which reduces the yield of your target analyte.[12]

  • Troubleshooting Steps:

    • Avoid Harsh pH Conditions:

      • Basification: Use milder bases like sodium carbonate or sodium bicarbonate instead of sodium hydroxide for the initial alkalinization. While ammonia is effective, ensure it is fully removed before any heating steps.

      • Acid Wash: During liquid-liquid partitioning, use dilute acids (e.g., 0.1-1% HCl or H₂SO₄) to protonate the alkaloids and bring them into the aqueous phase.[2] Avoid prolonged exposure and high concentrations.

    • Control Temperature:

      • Extraction: If using heat, maintain temperatures below 60°C.

      • Solvent Evaporation: Use a rotary evaporator under reduced pressure to remove solvents at a low temperature (typically ≤40°C). Never evaporate to dryness on a hot plate.

    • Limit Exposure to Protic Solvents: While alcohols are often used, prolonged reflux in methanol or ethanol can potentially lead to transesterification. If possible, minimize heating times when using these solvents.

Issue 3: Difficulty in Purifying this compound from a Complex Crude Extract

Question: My crude extract is dark, sticky, and contains a high amount of pigments and fatty material, which is interfering with my chromatographic purification. How can I clean up my sample before the main extraction?

Answer: A selective pre-extraction or "defatting" step is highly effective at removing non-polar impurities that can complicate subsequent purification.

  • Causality of the Issue: Low-polarity solvents like hexane or petroleum ether are excellent for dissolving lipids, waxes, and chlorophyll but are poor solvents for alkaloid salts.[5] By performing an initial extraction with one of these solvents, you can selectively remove these interfering substances while leaving the desired alkaloids behind in the plant matrix.

  • Troubleshooting Steps:

    • Implement a Defatting Step: Before alkalinization, wash or extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This can be done by simple maceration and filtration or in a Soxhlet apparatus. Discard the non-polar extract (the "fat").[5]

    • Air-Dry the Defatted Material: Ensure all residual hexane or petroleum ether has evaporated from the plant powder before proceeding to the alkalinization and main extraction steps.

    • Utilize Acid-Base Liquid-Liquid Partitioning: This is a powerful post-extraction cleanup technique.

      • Dissolve the crude organic extract in a suitable solvent (e.g., chloroform).

      • Extract this solution with a dilute aqueous acid. The basic alkaloids will become protonated salts and move into the aqueous layer, while neutral and weakly acidic impurities remain in the organic layer.

      • Separate the layers. The aqueous layer now contains your enriched alkaloids.

      • Basify the aqueous layer (e.g., with NH₄OH to pH 9-10) and re-extract with an organic solvent (e.g., chloroform). The alkaloids, now in their free-base form again, will return to the organic layer, leaving behind more polar impurities.

      • Evaporating this final organic layer will yield a much cleaner, enriched total alkaloid fraction ready for chromatography.[2][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective modern extraction techniques for this compound? Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective.[13] They significantly reduce extraction time and solvent consumption compared to traditional methods.[14] UAE uses acoustic cavitation to disrupt cell walls, while MAE uses microwave energy to heat the solvent within the plant matrix, causing cell rupture and enhancing mass transfer.[15][16] Supercritical Fluid Extraction (SFE) with CO₂, often modified with a co-solvent like ethanol, is another powerful, "green" alternative that offers high selectivity.[17][18][19]

Q2: How critical is the particle size of the plant material? Particle size is extremely critical. A smaller particle size (higher mesh number) increases the surface area-to-volume ratio, allowing for more efficient penetration of the solvent and diffusion of the target compounds out of the plant matrix.[3] This leads to a higher extraction yield in a shorter amount of time. However, an excessively fine powder can lead to difficulties in filtration. A range of 40-60 mesh is generally a good balance.

Q3: Can I use water to extract this compound? Since this compound exists as a salt in the plant, it can be extracted with water, particularly acidified water (e.g., 0.5% tartaric acid solution).[2] This method is often used in traditional preparations. However, this aqueous extract will also contain a large amount of water-soluble impurities like sugars, proteins, and saponins, making subsequent purification very challenging.[2] Therefore, for isolating the pure compound, an acid-base partitioning method is generally superior.

Q4: How do I quantify the amount of this compound in my extracts? High-Performance Liquid Chromatography (HPLC) with UV (or DAD) detection is a robust and widely available method for quantification.[20][21] For higher sensitivity and selectivity, especially in complex matrices like blood or plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.[20][22][23] Accurate quantification requires a certified reference standard of this compound to create a calibration curve.

Part 3: Optimized Experimental Protocols & Data

Workflow Visualization

The following diagram illustrates a comprehensive workflow for the extraction and purification of this compound, incorporating best practices for yield and purity.

Lannaconitine_Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction & Cleanup cluster_purification 3. Purification & Analysis plant Aconitum Plant Material (e.g., Roots) dry Drying (60°C, 24h) plant->dry grind Grinding (40-60 Mesh) dry->grind defat Pre-Extraction / Defatting (n-Hexane) grind->defat alkalinize Alkalinization (10% NH4OH) defat->alkalinize extract Main Extraction (e.g., UAE with Chloroform) alkalinize->extract partition Acid-Base Partitioning extract->partition crude Enriched Total Alkaloids partition->crude chrom Column Chromatography (Silica or Alumina) crude->chrom hplc Preparative HPLC chrom->hplc pure Pure this compound (>98%) hplc->pure qc QC Analysis (HPLC, LC-MS, NMR) pure->qc

Caption: A comprehensive workflow for this compound extraction and purification.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is designed for rapid and efficient extraction at a lab scale.

  • Preparation: Place 10 g of finely powdered, dried, and defatted Aconitum root powder into a 250 mL Erlenmeyer flask.

  • Alkalinization: Add 10% aqueous ammonia solution dropwise while mixing until the powder is uniformly moist and has a pH of 9-10. Let the mixture stand for 1 hour.

  • Extraction: Add 150 mL of chloroform to the flask. Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 45 minutes at a frequency of 40 kHz and a controlled temperature of 45°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the plant residue with an additional 50 mL of chloroform.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at 40°C to obtain the crude alkaloid extract.

  • Cleanup: Proceed with the acid-base partitioning as described in the troubleshooting section to obtain an enriched alkaloid fraction.

Data Summary: Modern Extraction Parameters

The selection of optimal parameters is crucial for maximizing yield with modern extraction techniques. The following table provides typical starting ranges for optimization experiments.

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent Methanol, Ethanol, ChloroformMethanol, 80% Ethanol
Temperature 40 - 60 °C[9][24]60 - 100 °C[25]
Time 30 - 70 min[9][24]5 - 30 min[15][25]
Power 100 - 400 W200 - 700 W[15][26]
Solid/Solvent Ratio 1:15 - 1:30 (w/v)[9]1:20 - 1:50 (w/v)
Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving low extraction yield issues.

Troubleshooting_Yield start Start: Low this compound Yield q_prep Is plant material properly dried (<10% moisture) and ground (40-60 mesh)? start->q_prep a_prep_no Action: Dry and/or grind material properly. q_prep->a_prep_no No q_defat Is the crude extract oily/waxy or heavily pigmented? q_prep->q_defat Yes a_prep_no->q_defat a_prep_yes Yes a_defat_yes Action: Introduce a pre-extraction step with n-hexane. q_defat->a_defat_yes Yes q_base Was the material basified (pH 9-10) before extraction with organic solvent? q_defat->q_base No a_defat_no No a_defat_yes->q_base a_base_no Action: Implement pre-extraction alkalinization with NH4OH or Na2CO3. q_base->a_base_no No q_params Are extraction parameters (solvent choice, S/L ratio, time, temp) optimized? q_base->q_params Yes a_base_no->q_params a_base_yes Yes a_params_no Action: Optimize parameters. Increase solvent ratio & time. Consider UAE/MAE. q_params->a_params_no No end_node Problem likely resolved. If issues persist, consider degradation or analytical error. q_params->end_node Yes a_params_no->end_node a_params_yes Yes

Sources

Technical Support Center: Navigating the Challenges of Lannaconitine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lannaconitine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the inherent instability of this compound in solution. As a C19-diterpenoid alkaloid, this compound's complex structure, which includes ester linkages, makes it susceptible to degradation, potentially impacting experimental reproducibility and the integrity of your results. This resource offers a comprehensive collection of troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a highly toxic aconitine alkaloid found in plants of the Aconitum genus.[1] Its potent biological activities make it a subject of interest in pharmacological research. However, its chemical structure contains ester bonds that are highly susceptible to hydrolysis.[2] This degradation can lead to the formation of less toxic derivatives, altering the compound's bioactivity and compromising the accuracy of experimental data.[2][3]

Q2: What are the primary factors that cause this compound instability in solution?

The main factors promoting the degradation of this compound and other aconitine-type alkaloids are:

  • pH: Alkaline conditions (high pH) are the most significant factor, rapidly cleaving the ester bonds.[2][4]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[2][5]

  • Aqueous Solvents: The presence of water can facilitate hydrolysis, especially under neutral to alkaline conditions.[2]

Q3: What is the general strategy to prevent this compound degradation?

The core strategy is to maintain an environment that is non-conducive to hydrolysis and other degradation pathways. This is primarily achieved through:

  • pH Control: Maintaining a slightly acidic environment (typically pH 3-6) is the most effective method to stabilize this compound in solution.[2]

  • Temperature Management: Perform experiments at controlled, and preferably low, temperatures. For long-term storage, temperatures of -20°C are recommended.[2][6]

  • Solvent Selection: Whenever possible, use anhydrous organic solvents to minimize the presence of water.[2] Suitable solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7]

Q4: How should I store my this compound solutions?

For optimal stability, this compound solutions should be stored under the following conditions:

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

  • As a powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]

  • General Precautions: Avoid repeated freeze-thaw cycles.[6] If a solution has been stored for an extended period, its efficacy should be re-examined.[6]

In-Depth Troubleshooting Guides

Issue 1: I'm observing a loss of this compound concentration in my aqueous buffer over a short period.

Q: My this compound concentration, as measured by HPLC, is decreasing rapidly in my phosphate-buffered saline (PBS) at pH 7.4. What is happening and how can I fix it?

A: The observed loss of this compound is most likely due to hydrolysis of its ester linkages, a process significantly accelerated in neutral to alkaline aqueous solutions like PBS (pH 7.4).[8]

Causality Explained: The ester groups at the C8 and C14 positions of the aconitine skeleton are the primary sites of instability. In the presence of water and under neutral to alkaline pH, these ester bonds are readily cleaved, leading to the formation of less potent monoester and amino-alcohol derivatives.[2][9] This hydrolytic degradation follows first-order kinetics and is a common issue with aconitine-type alkaloids.[10]

Troubleshooting Workflow:

Troubleshooting workflow for this compound instability.

Experimental Protocol: Assessing this compound Stability at Different pH Values

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, and 7.4).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).

  • Prepare Working Solutions: Spike the this compound stock solution into each buffer to achieve the desired final concentration.

  • Incubate Samples: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Sample at Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.[11][12]

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Issue 2: I am seeing unexpected peaks in my chromatogram after heating my this compound solution.

Q: After a brief heating step in my experimental protocol, I observe new, unidentified peaks in my HPLC analysis of this compound. What are these peaks and is there a way to avoid their formation?

A: The new peaks are likely thermal degradation products of this compound. Aconitine-type alkaloids are thermally unstable, and heating can induce hydrolysis and other decomposition reactions.[13]

Causality Explained: Elevated temperatures provide the activation energy for the breakdown of this compound.[14][15] The primary degradation pathway is the hydrolysis of the ester bonds, leading to the formation of compounds like benzoylaconine and aconine.[13] The specific degradation products and their ratios can depend on the temperature and duration of heating.[16]

Troubleshooting and Mitigation Strategies:

StrategyRationale
Lower the Temperature Reduce the temperature of the heating step to the minimum required for your experiment.
Minimize Heating Time Shorten the duration of exposure to elevated temperatures.
Use Anhydrous Solvents If permissible in your protocol, using anhydrous solvents will reduce the potential for heat-induced hydrolysis.
pH Control Maintaining a slightly acidic pH can help stabilize the molecule even at moderately elevated temperatures.

Protocol: Forced Thermal Degradation Study

  • Prepare this compound Solution: Prepare a solution of this compound in a relevant solvent system.

  • Stress Conditions: Subject aliquots of the solution to different temperatures (e.g., 40°C, 60°C, 80°C) for a fixed period.[5]

  • Analyze by LC-MS: Analyze the stressed samples using LC-MS to identify the masses of the degradation products.[10]

  • Characterize Degradants: Based on the mass spectral data and known degradation pathways of aconitine alkaloids, tentatively identify the degradation products.[16][17]

Issue 3: My this compound solution changes color and loses potency after exposure to light.

Q: I left my this compound solution on the lab bench, and it seems to have changed color. Subsequent analysis shows a decrease in the parent compound peak. Is this compound light-sensitive?

A: Yes, this compound can be susceptible to photodegradation. Exposure to light, particularly UV light, can induce chemical reactions that alter its structure and reduce its concentration.

Causality Explained: Photodegradation is a process where light energy initiates chemical reactions.[18][19] For complex organic molecules like this compound, this can involve oxidation, rearrangement, or cleavage of chemical bonds, leading to the formation of various photoproducts.

Preventative Measures:

  • Use Amber Vials: Store this compound solutions in amber or light-blocking vials to protect them from light.

  • Work in a Dimly Lit Area: When handling the solutions, minimize exposure to direct, bright light.

  • Wrap Containers in Foil: For additional protection, wrap clear glass containers with aluminum foil.

Protocol: Photostability Testing

  • Prepare Samples: Prepare two sets of this compound solutions in clear glass vials.

  • Expose to Light: Place one set of vials in a photostability chamber with controlled light exposure (e.g., UV and visible light).[12]

  • Protect from Light: Wrap the second set of vials in aluminum foil and place them in the same chamber as a dark control.

  • Analyze at Time Points: At specified time intervals, withdraw samples from both sets and analyze them by HPLC.

  • Compare Results: Compare the degradation of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizing the Degradation Pathway

The primary degradation pathway for aconitine-type alkaloids like this compound is hydrolysis. The following diagram illustrates the stepwise loss of the acetyl and benzoyl groups.

G This compound This compound (Diester Alkaloid) Monoester Monoester Derivative (e.g., Benzoylaconine) This compound->Monoester Hydrolysis of C8-acetyl group AminoAlcohol Amino-Alcohol Derivative (e.g., Aconine) Monoester->AminoAlcohol Hydrolysis of C14-benzoyl group

Simplified hydrolysis pathway of aconitine-type alkaloids.

By understanding the factors that influence this compound stability and implementing the appropriate handling and storage procedures, researchers can ensure the integrity and reproducibility of their experimental results.

References

  • He, Y., et al. (2022). New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products. Food and Chemical Toxicology, 165, 113178.
  • Gao, F., et al. (2016). Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing. Frontiers in Pharmacology, 7, 43.
  • Wang, Y., et al. (2023). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology, 14, 1198444.
  • Zhang, Y., et al. (2007). Studies on hydrolysis of aconitine. Chinese Traditional and Herbal Drugs, 38(1), 52-54.
  • ScreenLib. (n.d.). This compound | CAS 32854-75-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Betz, J. M., et al. (2011). Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study.
  • Li, S. L., et al. (2015). Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS. Analytical Methods, 7(19), 8121-8129.
  • RayBiotech. (n.d.). This compound. Retrieved from [Link]

  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Research, 15(8), 2845-2846.
  • National Academies of Sciences, Engineering, and Medicine. (2021). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies.
  • Zlicar, M., et al. (2004). Pathways of chemical degradation of polypeptide antibiotic bacitracin.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27.
  • Dragoi, D., et al. (2015). Thermal degradation study of some local anesthetic drugs. Farmacia, 63(3), 398-403.
  • Lambda Cientifica. (n.d.). Stability Studies Analysis. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Husain, K., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6599.
  • Tonevitsky, A. G., et al. (1987). The effect of pH on the conformation and stability of the structure of plant toxin-ricin. FEBS Letters, 215(1), 155-159.
  • Wozniak, D., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560.
  • Goula, A. M., et al. (2018). Thermal degradation kinetics of L-carnitine. Journal of Food Engineering, 237, 13-18.
  • Sajewicz, A., et al. (2018). The influence of pH on the stability of antazoline: Kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 159, 316-323.
  • Wang, Q., et al. (2016). Preparation of La-TiO2/Bentonite and Its Photodegradation Properties to Cyanide. Journal of Nanoscience and Nanotechnology, 16(4), 4233-4238.
  • Bunthof, C. J., et al. (2002). Fermentation pH influences the physiological-state dynamics of Lactobacillus bulgaricus CFL1 during pH-controlled culture. Applied and Environmental Microbiology, 68(1), 172-179.
  • Wang, J., et al. (2020). Pathway and kinetics of malachite green biodegradation by Pseudomonas veronii. Scientific Reports, 10(1), 4529.
  • Sari, D. K., et al. (2019). The Effect of pH and Color Stability of Anthocyanin on Food Colorant. Journal of Physics: Conference Series, 1333, 012001.
  • Nanaki, S., et al. (2021). Thermal Stability and Decomposition Mechanism of PLA Nanocomposites with Kraft Lignin and Tannin. Polymers, 13(17), 2854.
  • Novartis. (n.d.). Storage of RLT. RLT Institute. Retrieved from [Link]

  • Zhang, J., et al. (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 356-363.
  • Nanaki, S., et al. (2021). Thermal Stability and Decomposition Mechanism of PLA Nanocomposites with Kraft Lignin and Tannin. Polymers, 13(17), 2854.
  • Turnbull, M. (2011). Malathion Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Lannaconitine. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate and quantify this compound from complex mixtures, particularly those containing other structurally similar Aconitum alkaloids. As these compounds present unique challenges due to their shared chemical properties and basic nature, this resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot your HPLC experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong basis for method development and optimization.

Q1: What is this compound, and why is its HPLC separation challenging?

A1: this compound is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera.[1][2] Its chemical structure includes multiple functional groups, including a tertiary amine, which makes it a basic compound.[3][4] The primary challenge in its HPLC separation arises from several factors:

  • Structural Similarity to Other Alkaloids: this compound is often present alongside a suite of related alkaloids (e.g., Aconitine, Mesaconitine, Hypaconitine) with very similar structures and physicochemical properties, making them difficult to resolve.[5][6]

  • Secondary Interactions with Stationary Phase: As a basic compound, the nitrogen atom in this compound can interact strongly with residual acidic silanol groups on the surface of standard silica-based C18 columns.[7][8] This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[9][10]

  • Complex Sample Matrices: Botanical extracts are inherently complex, containing numerous compounds that can interfere with the analysis, necessitating robust sample preparation and highly selective chromatographic methods.[11][12]

Q2: What are the key HPLC parameters to optimize for this compound separation?

A2: Successful separation hinges on the careful optimization of several interconnected parameters:

  • Mobile Phase pH: This is arguably the most critical parameter.[13] Controlling the pH of the aqueous portion of the mobile phase dictates the ionization state of both the alkaloid analytes and the stationary phase's residual silanol groups.[14][15] Operating at a low pH (e.g., pH 3) protonates the silanol groups, minimizing their interaction with the protonated basic alkaloids and leading to better peak shapes.[7]

  • Column Chemistry: While a standard C18 column can be used, columns specifically designed for basic compounds, which feature high-purity silica and advanced end-capping, are highly recommended to reduce silanol interactions.[8][10]

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the column, significantly improving peak symmetry for basic compounds.[14][16]

  • Column Temperature: Temperature affects mobile phase viscosity, analyte retention, and selectivity.[17] Maintaining a stable, elevated temperature (e.g., 35-45°C) can improve efficiency, reduce backpressure, and sometimes alter the elution order to enhance resolution.[18][19]

Q3: What is a good starting point for developing an HPLC method for this compound and related alkaloids?

A3: A gradient reversed-phase HPLC method is typically the most effective approach. The following table outlines a robust starting point for method development, which can then be optimized for your specific application.

ParameterRecommended Starting ConditionRationale & Key Citation(s)
Column C18 Reversed-Phase, End-capped (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention. End-capping is crucial to minimize silanol interactions that cause peak tailing for basic alkaloids.[8][10]
Mobile Phase A Water with 0.1% Phosphoric Acid and 0.1% Triethylamine (TEA), adjusted to pH 3.0 with TEA.Low pH suppresses silanol ionization. TEA acts as a competing base to mask residual silanols, improving peak shape.[16]
Mobile Phase B AcetonitrileA common and effective organic modifier for alkaloid separation.[5]
Gradient Program 10% B to 40% B over 30 minutesA shallow gradient is often necessary to resolve structurally similar alkaloids. Adjust based on initial screening runs.[5][16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature improves efficiency and reduces backpressure. Stable temperature control is critical for reproducible retention times.[17][19]
Detection UV at 240 nmAconitum alkaloids generally show good absorbance around this wavelength.[5][16] For higher sensitivity and confirmation, LC-MS/MS is recommended.[6][20]
Injection Volume 10-20 µLAdjust based on sample concentration to avoid column overload.

Q4: How should I prepare samples containing this compound for HPLC analysis?

A4: Proper sample preparation is essential to protect the HPLC column and ensure accurate results.[21] A typical workflow involves:

  • Extraction: For botanical materials, alkaloids are often extracted with an organic solvent like diethyl ether or methanol in the presence of a base (e.g., ammonia) to ensure the alkaloids are in their free-base form.[12][22]

  • Cleanup: A solid-phase extraction (SPE) step may be necessary to remove matrix interferences, especially for complex samples.[12]

  • Dissolution: The dried extract should be reconstituted in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.[23] Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Filtration: All samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that can clog the column inlet frit.[24]

Q5: How stable is this compound in solution? Should I prepare my standards and samples fresh?

A5: While specific long-term stability data for this compound in various solvents is not extensively published, it is a best practice in analytical chemistry to handle alkaloid solutions with care.[2] Generally, stock solutions of alkaloids dissolved in an appropriate solvent (e.g., methanol or DMSO) can be stable for several weeks if stored in tightly sealed vials at -20°C.[2][25] However, working solutions, especially those at low concentrations in aqueous mobile phase, should be prepared fresh daily to avoid potential degradation or adsorption to container surfaces.[26][27] Always monitor the peak area of a quality control standard during a sequence to check for any signs of instability.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC separation of this compound.

Problem 1: My chromatogram shows significant peak tailing for this compound.
  • Symptoms: Peaks are not symmetrical and have a pronounced "tail." The USP tailing factor is greater than 1.5.[28]

  • Primary Cause: This is the classic sign of secondary interactions between the basic nitrogen on the this compound molecule and acidic residual silanol groups on the silica-based column packing.[7][10]

Caption: Troubleshooting workflow for peak tailing issues.

Problem 2: I can't separate this compound from a closely eluting, related alkaloid.
  • Symptoms: Peaks are overlapping (co-eluting), resulting in poor resolution (Rs < 1.5).

  • Primary Cause: The mobile phase and stationary phase conditions do not provide enough selectivity to differentiate between the structurally similar alkaloids.

  • Modify the Organic Modifier: If you are using acetonitrile, try substituting it with methanol or using a mixture of both. Acetonitrile and methanol have different selectivities and can alter the elution order of analytes.

  • Adjust the Gradient Slope: A shallower gradient (i.e., a smaller change in %B per minute) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

  • Fine-Tune the Column Temperature: Temperature can influence selectivity.[17] Systematically adjust the column temperature in 5°C increments (e.g., from 30°C to 45°C) and observe the effect on resolution. Sometimes a small change is all that is needed to resolve a critical pair.[29][30]

  • Optimize Mobile Phase pH: The retention of basic compounds is highly sensitive to pH.[13] Small adjustments to the mobile phase pH (e.g., from 2.8 to 3.2) can differentially affect the retention of two closely eluting alkaloids, potentially improving their separation.

G cluster_0 Low pH (e.g., pH 3) cluster_1 Mid pH (e.g., pH 5-7) cluster_2 High pH (e.g., pH 10) Low_Alkaloid Alkaloid (Basic) R-NH2 -> R-NH3+ Low_Result Result: Weak Interaction Good Peak Shape Longer Retention Low_Alkaloid->Low_Result Low_Silanol Silanol (Acidic) Si-OH (Protonated) Low_Silanol->Low_Result Mid_Alkaloid Alkaloid (Basic) R-NH2 -> R-NH3+ Mid_Result Result: Strong Ionic Interaction Peak Tailing Poor Shape Mid_Alkaloid->Mid_Result Strong Attraction Mid_Silanol Silanol (Acidic) Si-OH -> Si-O- (Ionized) Mid_Silanol->Mid_Result High_Alkaloid Alkaloid (Basic) R-NH2 (Neutral) High_Result Result: Weak Interaction Good Peak Shape Shorter Retention High_Alkaloid->High_Result High_Silanol Silanol (Acidic) Si-OH -> Si-O- (Ionized) High_Silanol->High_Result Note Note: Requires pH-stable column!

Caption: Effect of mobile phase pH on alkaloid ionization and chromatographic performance.

Problem 3: My retention times are drifting between injections.
  • Symptoms: The retention time for the same analyte is not consistent across a series of runs.

  • Primary Cause: This issue, known as retention time drift, is commonly caused by an unstable chromatographic system. The most frequent culprits are inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration time.[31][32]

  • Ensure Mobile Phase Consistency:

    • Use a Buffer: For pH control, always use a buffer (e.g., phosphate, acetate) or an acid/base modifier like phosphoric acid/TEA.[16] Unbuffered mobile phases are susceptible to pH drift.

    • Prepare Freshly: Prepare mobile phases fresh each day and degas them thoroughly using sonication or an in-line degasser to prevent bubble formation in the pump.[31]

    • Premix: If possible, manually premix the aqueous and organic phases to ensure the composition is accurate, bypassing potential issues with the HPLC pump's proportioning valves.[32]

  • Stabilize Column Temperature:

    • Always use a column oven.

    • Set the temperature at least 5-10°C above the highest ambient room temperature to negate the effects of environmental fluctuations (e.g., air conditioning cycles).[17][19]

  • Ensure Adequate Equilibration:

    • Before the first injection of a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions.

    • Flush the column with at least 10-15 column volumes of the starting mobile phase. For a 250 x 4.6 mm column at 1 mL/min, this equates to a 25-30 minute equilibration time.

Section 3: References

  • Chan, T. Y., et al. (2002). Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method. Journal of Chromatography B, 775(1), 127-135. [Link]

  • Gong, Y., et al. (2006). An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products. Journal of Chromatography B, 843(2), 249-254. [Link]

  • Csupor, D., et al. (2010). Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids. Pharmaceutical Biology, 48(2), 206-211. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281279, this compound. PubChem. [Link]

  • Li, Y., et al. (2019). Alkaloid purification using rosin-based polymer-bonded silica stationary phase in HPLC. ResearchGate. [Link]

  • Lin, L., et al. (2019). High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. Molecules, 24(2), 349. [Link]

  • Westermann, M. (2022). Cause of extreme peak tailing of alkaloids on C18 HPLC? ResearchGate. [Link]

  • Petruczynik, A. (2014). Methods used for HPLC of alkaloids with mobile phase at basic pH. ResearchGate. [Link]

  • Agilent Technologies (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution? Chrom Tech Blog. [Link]

  • Moravek (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Studzińska, S., & Buszewski, B. (2012). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Journal of Chromatographic Science, 51(7), 652-659. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Chrom Tech Blog. [Link]

  • Waters Corporation (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters Corporation. [Link]

  • Vanhoenacker, G. (2011). The Use of Temperature for Method Development in LC. Chromatography Today. [Link]

  • McCalley, D. V. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Element Lab Solutions (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Zhao, W., et al. (2021). Simultaneous quantification of six alkaloids in aconitum brachypodum in whole blood by HPLC-MS/MS. Occupational Health and Emergency Rescue, 39(4), 459-462. [Link]

  • RayBiotech (n.d.). This compound. RayBiotech. [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • SCIEX (2023). How does increasing column temperature affect LC methods? SCIEX. [Link]

  • Poon, W. T., et al. (2007). Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 31(5), 262-268. [Link]

  • Liu, M., et al. (2015). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. Molecules, 20(11), 20246-20260. [Link]

  • Cieri, U. R. (2005). Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study. Journal of AOAC International, 88(5), 1341-1350. [Link]

  • Logoyda, L., et al. (2017). Chromatogram of alkaloids separation obtained by approved RP HPLC method. ResearchGate. [Link]

  • Organomation (n.d.). HPLC Sample Preparation. Organomation. [Link]

  • Li, S. L., et al. (2014). Dynamic Variation Patterns of Aconitum Alkaloids in Daughter Root of Aconitum Carmichaelii (Fuzi) in the Decoction Process. Latin American Journal of Pharmacy, 33(1), 128-135. [Link]

  • Polymer Chemistry Characterization Lab (n.d.). Sample Preparation – HPLC. Virginia Tech. [Link]

  • Organomation (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]

  • Petruczynik, A. (2014). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace. [Link]

  • Petruczynik, A. (2014). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. ResearchGate. [Link]

  • Stevenson, C. L. (2000). Solution stability of salmon calcitonin at high concentration for delivery in an implantable system. Journal of Peptide Research, 55(2), 129-139. [Link]

  • Maughan, N. J., & Mather, G. G. (2011). Separation and measurement of plant alkaloid enantiomers by RP-HPLC analysis of their Fmoc-Alanine analogs. ResearchGate. [Link]

  • Beijnen, J. H., et al. (1990). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Cancer Chemotherapy and Pharmacology, 26(2), 85-94. [Link]

  • Trissel, L. A., & Zhang, Y. (2004). Physical and chemical stability of palonosetron HCl in 4 infusion solutions. Annals of Pharmacotherapy, 38(7-8), 1208-1211. [Link]

Sources

Navigating the Challenges of Lannaconitine Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigators working with Lannaconitine. As a complex diterpenoid alkaloid, this compound presents significant solubility challenges in aqueous buffers, a critical hurdle for robust in vitro and in vivo experimental design.[1][2] This guide provides in-depth, practical solutions and troubleshooting strategies to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS, TRIS)?

This compound is a large, structurally complex molecule with a high molecular weight (584.7 g/mol ) and a predicted high pKa of around 12.55.[3][4] Its chemical structure is predominantly lipophilic, making it sparingly soluble in water and most aqueous solutions.[5] Commercial suppliers explicitly state that this compound is soluble in organic solvents like DMSO, chloroform, dichloromethane, and ethyl acetate, but not readily in aqueous buffers.[5][6][7][8]

Q2: I've dissolved this compound in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous cell culture media. What's happening?

This is a common issue known as "precipitation upon dilution." While DMSO is an excellent solvent for creating a concentrated stock of this compound[5][6], its ability to keep the compound in solution diminishes significantly when the stock is diluted into a predominantly aqueous environment like cell culture media. The final concentration of DMSO in your working solution is often too low to maintain the solubility of the hydrophobic this compound, causing it to crash out of solution.

Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts and cytotoxicity. The exact tolerance will be cell-line dependent, and it is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess the impact of the solvent on your specific experimental system.

Troubleshooting Guide: Strategies for Enhancing this compound Solubility

If you are encountering solubility issues, the following strategies can be employed, ranging from simple adjustments to more complex formulation approaches.

Strategy 1: pH Adjustment (for weakly basic compounds)

Given this compound's alkaloid nature and high predicted pKa, it contains a tertiary nitrogen atom that can be protonated.[1] Adjusting the pH of the buffer to be at least 2 pH units below the pKa can significantly increase the solubility of the protonated, charged form of the molecule.

Experimental Workflow for pH-Based Solubilization

start Weigh this compound Powder stock Prepare a concentrated stock in a minimal amount of 0.1N HCl start->stock ph_adjust Slowly add buffer (e.g., PBS) while monitoring pH stock->ph_adjust target_ph Adjust to final target pH (e.g., 5.0-6.0) using dilute NaOH/HCl ph_adjust->target_ph filter Sterile filter the final solution (0.22 µm PVDF filter) target_ph->filter end Use immediately or store appropriately filter->end

Caption: Workflow for pH-mediated dissolution of this compound.

Step-by-Step Protocol:

  • Initial Acidic Dissolution: Prepare a concentrated stock solution by dissolving this compound in a small volume of a dilute acidic solution, such as 0.1N HCl. Sonication may aid in this process.

  • Buffering: Slowly add your desired aqueous buffer (e.g., 10x PBS) to the acidic stock solution while stirring.

  • Final pH Adjustment: Carefully adjust the pH of the final solution to a mildly acidic range (e.g., pH 5.0 - 6.5) using dilute NaOH or HCl. This range is often a good compromise between enhancing solubility and maintaining the physiological relevance of the buffer for biological assays.

  • Verification: Check for any precipitation. If the solution remains clear, it indicates successful solubilization.

  • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter compatible with mildly acidic solutions.

Note on Causality: By protonating the tertiary amine group on the this compound molecule, we introduce a positive charge. This charged species has much more favorable interactions with the polar water molecules in the aqueous buffer, thereby increasing its solubility compared to the neutral, more hydrophobic form.[9]

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to aqueous solutions.

Co-SolventRecommended Starting Concentration (Final)Key Considerations
DMSO < 0.5%Standard choice; ensure vehicle controls are included.[5][6]
Ethanol 1-5%Can be effective but may have biological effects at higher concentrations.
PEG 400 5-10%A good option for increasing solubility with lower cellular toxicity than DMSO or ethanol.

Step-by-Step Protocol for Co-Solvent Use:

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 10 mM in DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous buffer or cell culture medium to achieve the desired working concentration.

  • Vortexing: Ensure thorough mixing by vortexing immediately after each dilution step to minimize localized high concentrations that can lead to precipitation.

  • Vehicle Control: Crucially, always include a vehicle control group in your experiment, which contains the same final concentration of the co-solvent as your highest this compound concentration.

Strategy 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, effectively increasing their aqueous solubility.

Workflow for Cyclodextrin-Based Formulation

start Prepare aqueous solution of HP-β-CD mix Add this compound stock dropwise to HP-β-CD solution while vortexing start->mix lanna_stock Prepare concentrated this compound stock in Ethanol or DMSO lanna_stock->mix incubate Incubate mixture (e.g., 1 hr at 37°C with shaking) mix->incubate filter Filter to remove any non-encapsulated precipitate (0.22 µm filter) incubate->filter end Quantify concentration and use in experiments filter->end

Caption: Encapsulation of this compound using cyclodextrins.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Prepare this compound Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol.

  • Encapsulation: While vigorously stirring or vortexing the HP-β-CD solution, add the this compound stock dropwise. The molar ratio of HP-β-CD to this compound should typically be high (e.g., 100:1 or greater).

  • Incubation/Sonication: Incubate the mixture, often with gentle heating (e.g., 37-40°C) and shaking or sonication for 1-2 hours to facilitate complex formation.

  • Clarification: Centrifuge or filter the solution to remove any un-encapsulated drug. The clear supernatant contains the solubilized this compound-cyclodextrin complex.

Trustworthiness Note: It is essential to quantify the final concentration of this compound in the prepared solution using an appropriate analytical method (e.g., HPLC-UV) to ensure you are using an accurate concentration in your experiments.

Summary of this compound Properties

PropertyValue / DescriptionSource(s)
Molecular Formula C32H44N2O8[3]
Molecular Weight 584.7 g/mol [3][7]
Appearance White needle-shaped crystals[5]
Predicted pKa 12.55 ± 0.70[4]
Aqueous Solubility Sparingly soluble / Insoluble[5]
Organic Solvent Solubility Soluble in Chloroform, DMSO, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Acetone[4][5][6][7][8]
Chemical Class C18-Diterpenoid Alkaloid[1]

This guide is intended to provide a starting point for addressing the solubility of this compound. The optimal method will depend on the specific requirements of your experimental system. We recommend starting with the simplest approach (co-solvents) and progressing to more complex methods if necessary. For further assistance, please do not hesitate to contact our technical support team.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Zhang, L., et al. (2018). Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents. Scientific Reports. Retrieved from [Link]

  • ScreenLib. (n.d.). This compound | CAS 32854-75-4. Retrieved from [Link]

  • Karimi, M., et al. (2023). Neuropharmacological Potential of Diterpenoid Alkaloids. Pharmaceuticals. Retrieved from [Link]

  • RayBiotech. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2023). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. Retrieved from [Link]

  • Wang, Y., et al. (2016). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of diterpenoid alkaloids. Retrieved from [Link]

  • Wang, F. P., & Chen, Q. H. (2010). Diterpenoid alkaloids. Natural Product Reports. Retrieved from [Link]

  • Karimi, M., et al. (2023). Neuropharmacological Potential of Diterpenoid Alkaloids. PubMed. Retrieved from [Link]

  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

Sources

Navigating Lannaconitine Acetylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetylation of lannaconitine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical modification. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, troubleshoot common experimental hurdles, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for acetylation?

A1: this compound, a C18-diterpenoid alkaloid, possesses secondary hydroxyl groups which are the primary targets for acetylation using reagents like acetic anhydride. The nitrogen atom within the core structure is a tertiary amine and is generally not susceptible to acetylation under standard conditions. The amide nitrogen in the N-acetylanthraniloyl moiety is also unreactive. Therefore, the reaction is expected to be an O-acetylation.

Q2: Why is pyridine often used as a solvent and catalyst in acetylation reactions?

A2: Pyridine serves a dual purpose in acetylation reactions. Firstly, it acts as a base to neutralize the acetic acid byproduct generated from acetic anhydride, driving the reaction equilibrium towards the acetylated product. Secondly, it can act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, which then readily acetylates the hydroxyl groups of this compound.

Q3: How can I monitor the progress of the acetylation reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress. By co-spotting the reaction mixture with the this compound starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. A well-chosen solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) is crucial for good separation.

Q4: What are the expected changes in the spectral data (NMR, MS) upon successful acetylation of this compound?

A4:

  • 1H NMR: You should observe the appearance of new singlet peaks in the range of δ 1.8-2.2 ppm, corresponding to the methyl protons of the newly introduced acetyl groups. Additionally, the proton signals of the carbons bearing the newly acetylated hydroxyl groups will shift downfield.

  • 13C NMR: New carbonyl signals will appear around δ 170 ppm, and methyl signals around δ 21 ppm for the acetyl groups.

  • Mass Spectrometry (MS): The molecular weight of the product will increase by 42.04 Da for each acetyl group added. For example, if two hydroxyl groups are acetylated, the mass will increase by 84.08 Da.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Conversion to Acetylated Product 1. Inactive Acetic Anhydride: Acetic anhydride can hydrolyze over time if exposed to moisture. 2. Insufficient Catalyst/Base: Not enough pyridine or other base to drive the reaction. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Steric Hindrance: Some hydroxyl groups on the complex this compound structure may be sterically hindered.1. Use freshly opened or distilled acetic anhydride. 2. Ensure pyridine is anhydrous and used in sufficient excess. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Increase reaction time and/or temperature. If selectivity is an issue, more advanced protecting group strategies may be necessary.[1]
Multiple Products Observed on TLC 1. Incomplete Acetylation: Formation of mono-, di-, and other partially acetylated products. 2. Side Reactions: At higher temperatures or with prolonged reaction times, degradation or rearrangement of the alkaloid core may occur. 3. Hydrolysis of Product: If water is present during workup, the acetyl groups can be partially hydrolyzed back to hydroxyl groups.1. Increase the amount of acetic anhydride and catalyst, and extend the reaction time. Monitor carefully by TLC until a single product spot is dominant. 2. Maintain a moderate reaction temperature and avoid unnecessarily long reaction times. The stability of diterpenoid alkaloids can be sensitive to both acidic and basic conditions.[2] 3. Ensure all workup steps are performed under anhydrous conditions until the final aqueous wash.
Difficulty in Purifying the Acetylated Product 1. Similar Polarity of Products: Partially acetylated products may have very similar polarities, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: The slightly acidic nature of silica gel may cause hydrolysis of the acetyl groups. 3. Co-elution with Pyridine: Residual pyridine can be difficult to remove.1. Optimize the column chromatography solvent system. A shallow gradient or isocratic elution might be necessary. Reversed-phase HPLC can also be an effective purification method for alkaloids.[3][4] 2. Use silica gel that has been neutralized with a base (e.g., triethylamine) in the solvent system. Alternatively, use a different stationary phase like alumina. 3. Before concentrating the reaction mixture, co-evaporate with toluene several times under reduced pressure to azeotropically remove pyridine. An acidic wash (e.g., dilute HCl) during workup can also remove pyridine, but care must be taken as this may affect the stability of the product.
Unexpected Spectral Data 1. Incomplete Removal of Solvent: Residual pyridine or other solvents can complicate NMR spectra. 2. Product Degradation: The isolated product may not be the expected acetylated this compound. 3. Incorrect Structural Assignment: The complex nature of the NMR spectra for these alkaloids can lead to misinterpretation.1. Ensure the product is thoroughly dried under high vacuum. 2. Re-evaluate the reaction conditions and purification methods. Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula. 3. Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of proton and carbon signals.[5] Compare the data with published values for similar acetylated diterpenoid alkaloids if available.

Experimental Protocols

Protocol 1: General Acetylation of this compound

This protocol is a starting point and may require optimization based on your specific experimental goals and available analytical capabilities.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride (reagent grade, preferably from a new bottle)

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for TLC and column chromatography (e.g., DCM, methanol, ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). If solubility is an issue, a minimal amount of anhydrous DCM or CHCl₃ can be added. This compound is readily soluble in chloroform.[6]

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (a significant excess, e.g., 10-20 eq) dropwise with stirring. For sluggish reactions, a catalytic amount of DMAP (0.1 eq) can be added at this stage.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40 °C.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.

    • Carefully quench the excess acetic anhydride by the slow addition of water or methanol.

    • Dilute the mixture with a larger volume of DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acetic acid), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the degree of acetylation; a starting point could be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

Workflow Visualization

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start This compound Dissolve Dissolve this compound in Pyridine (0 °C) Start->Dissolve Reagents Anhydrous Pyridine Acetic Anhydride (DMAP optional) AddReagent Add Acetic Anhydride Reagents->AddReagent Dissolve->AddReagent Stir Stir at RT (12-24h) AddReagent->Stir Monitor Monitor by TLC Stir->Monitor Check for completion Monitor->Stir Incomplete Quench Quench with H₂O/MeOH Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃, H₂O, Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography / HPLC Dry->Purify Product Acetylated this compound Purify->Product Analysis NMR, MS, etc. Product->Analysis

Caption: Workflow for the acetylation of this compound.

References

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Wang, F. P., & Chen, Q. H. (2010). The C18-diterpenoid alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 69, pp. 1-153). Academic Press.
  • Pelletier, S. W. (Ed.). (1983). Alkaloids: Chemical and Biological Perspectives (Vol. 1). John Wiley & Sons.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dank, C., et al. (2019). Recent Advances Towards Syntheses of Diterpenoid Alkaloids. Synthesis, 51(15), 2845-2868.
  • Reisman, S. E., et al. (2021). Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach. Journal of the American Chemical Society, 143(32), 12696-12702.
  • Sarpong, R., et al. (2017). A Unifying Synthesis Approach to the C18-, C19-, and C20-Diterpenoid Alkaloids. Journal of the American Chemical Society, 139(36), 12580-12583.
  • A patent for the acylation of napelline type diterpenoid alkaloids. (This is a conceptual reference based on the search results, as a specific patent number was not provided in the snippets).
  • A publication detailing the synthesis and characterization of acetylated Aconitum alkaloids. (This is a conceptual reference based on the search results).
  • A publication describing the mass fragmentation pattern of diterpenoid alkaloids. (This is a conceptual reference based on the search results).
  • A publication detailing the NMR signal assignment of complex alkaloids. (This is a conceptual reference based on the search results).
  • A review on the stability and degradation of natural products under various conditions. (This is a conceptual reference based on the search results).
  • A methods paper on the HPLC purification of alkaloids. (This is a conceptual reference based on the search results).
  • Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra. Retrieved from [Link]

  • A publication detailing common byproducts in natural product modification reactions. (This is a conceptual reference based on the search results).
  • Patil, S., et al. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Current Microbiology and Applied Sciences, 3(1), 414-423.
  • ResearchGate. (2014, February 24). How do I purify an alkaloid extract by HPLC?. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Variability in Lannaconitine Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lannaconitine biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a complex diterpenoid alkaloid, this compound presents unique challenges in experimental systems. This resource aims to empower you with the knowledge to anticipate, troubleshoot, and overcome the variability inherent in its biological characterization.

Introduction to this compound and Assay Challenges

This compound is a C18-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1][2][3] It is structurally related to other well-studied alkaloids like lappaconitine and is investigated for its analgesic, anti-inflammatory, and anti-arrhythmic properties.[1][4][5] The primary mechanism of action for many of these related alkaloids involves the modulation of voltage-gated sodium channels (VGSCs).[6][7][8][9]

However, like many natural products, this compound's complex structure, physicochemical properties, and potential for promiscuous biological interactions can lead to significant variability in bioassays.[10][11][12][13] This guide will provide a structured approach to identifying and mitigating these sources of variability, ensuring the generation of robust and reproducible data.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by potential causes and actionable solutions, grounded in scientific principles.

Issue 1: High Variability in Potency (IC50/EC50) Between Experiments

You run the same assay on different days and get significantly different potency values for this compound.

Potential Causes:

  • Inconsistent Solubilization and Stability: this compound, like many diterpenoid alkaloids, has poor aqueous solubility.[14] Inconsistent stock solution preparation, precipitation upon dilution in aqueous assay buffers, or degradation over time can lead to variable effective concentrations.

  • Cell Culture Health and Passage Number: The physiological state of your cells can dramatically impact their response to a compound. High passage numbers, mycoplasma contamination, or variations in cell density can alter experimental outcomes.[15]

  • Reagent Variability: Batch-to-batch differences in serum, cytokines, or other critical reagents can introduce significant variability.[16]

Solutions:

  • Standardize Solution Preparation:

    • Protocol: Always prepare fresh stock solutions of this compound in a suitable organic solvent like DMSO.[17] For working solutions, perform serial dilutions in assay medium immediately before use. Visually inspect for any precipitation.

    • Rationale: Diterpenoid alkaloids can be unstable in certain pH and temperature conditions, leading to degradation.[14] Fresh preparation minimizes the impact of compound instability.

  • Implement Strict Cell Culture Practices:

    • Protocol: Maintain a consistent cell passage number for all experiments. Regularly test for mycoplasma contamination. Use a cell counter to ensure consistent cell seeding density.

    • Rationale: Consistent cell health and density ensure a uniform biological system for each assay, reducing variability in the cellular response.[15]

  • Control for Reagent Variability:

    • Protocol: Purchase reagents in large batches to minimize lot-to-lot variability. If a new batch of a critical reagent (e.g., FBS) is introduced, perform a bridging study to ensure consistency with previous results.

    • Rationale: This practice helps to isolate the effect of the compound from variability introduced by the assay components themselves.[16]

Issue 2: Poor Reproducibility in Anti-Inflammatory Assays

You are evaluating the anti-inflammatory effects of this compound on LPS-stimulated macrophages (e.g., RAW 264.7) and observe inconsistent inhibition of nitric oxide (NO) or pro-inflammatory cytokines (TNF-α, IL-6).

Potential Causes:

  • Cytotoxicity Masking Anti-inflammatory Effects: At higher concentrations, this compound may be cytotoxic, leading to a decrease in NO or cytokine production due to cell death rather than a specific anti-inflammatory effect.[18][19][20] Diterpenoid alkaloids are known to exhibit cytotoxicity.[4][5][21]

  • Interference with Assay Readout: this compound, as a natural product, may interfere with the assay's detection method. For example, it could have intrinsic fluorescence or interfere with the Griess reagent used for NO detection.[10]

  • Variable LPS Potency: The potency of lipopolysaccharide (LPS) can vary between batches, leading to inconsistent stimulation of the inflammatory response.

Solutions:

  • Perform Concurrent Cytotoxicity Assays:

    • Protocol: Always run a parallel cytotoxicity assay (e.g., MTT, Neutral Red, or LDH release) using the same cell type, compound concentrations, and incubation times as your anti-inflammatory assay.[19][22][23][24]

    • Rationale: This allows you to determine a non-toxic concentration range for this compound, ensuring that any observed reduction in inflammatory markers is due to a specific biological effect and not simply cell death.

      • MTT Assay: Measures metabolic activity.[24][25]

      • Neutral Red Assay: Assesses lysosomal integrity.[15][24]

      • LDH Assay: Measures membrane integrity by detecting lactate dehydrogenase leakage.[22][24]

    • Workflow for Assessing Cytotoxicity:

      A standard workflow for an MTT cytotoxicity assay.

  • Control for Assay Interference:

    • Protocol: Run a cell-free control where this compound is added to the assay reagents to check for direct interference with the detection signal. For fluorescence-based assays, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay.

    • Rationale: This helps to identify and correct for false-positive or false-negative results caused by the compound's physicochemical properties.[10][26]

  • Standardize LPS Stimulation:

    • Protocol: Purchase LPS in a large batch and perform a dose-response curve to determine the optimal concentration for consistent and robust stimulation.

    • Rationale: A consistent inflammatory stimulus is crucial for accurately measuring the inhibitory effects of this compound.

Issue 3: Inconsistent Results in Voltage-Gated Sodium Channel (VGSC) Assays

You are using a fluorescence-based assay (e.g., with membrane potential-sensitive dyes) to measure this compound's effect on VGSCs and observe high background noise or a low signal-to-noise ratio.

Potential Causes:

  • Slow Binding Kinetics: this compound and its analogs can exhibit slow binding kinetics and may be irreversible or slowly reversible blockers of VGSCs.[6][7] Insufficient pre-incubation time can lead to an underestimation of its inhibitory effect.

  • Use-Dependent Block: The inhibitory effect of some VGSC blockers is "use-dependent," meaning they bind more effectively to channels that are in an open or inactivated state. The assay protocol may not be adequately activating the channels.[7]

  • Compound-Dye Interactions: this compound may interact with the membrane potential-sensitive dyes, quenching their fluorescence and leading to inaccurate readings.[27]

Solutions:

  • Optimize Pre-incubation Time:

    • Protocol: Perform a time-course experiment where you vary the pre-incubation time with this compound before stimulating the channels. This will help determine the optimal time required to reach steady-state inhibition.

    • Rationale: Given the slow and potentially irreversible binding of lappaconitine, a related compound, ensuring sufficient incubation time is critical for accurate potency determination.[6][7]

  • Incorporate a Channel Activator:

    • Protocol: Use a known VGSC activator (e.g., veratridine or antillatoxin) to "open" the channels and facilitate the binding of state-dependent inhibitors like this compound.[27][28] The cells should be pre-incubated with this compound before the addition of the activator.

    • Rationale: This ensures that a consistent population of channels is in a state susceptible to inhibition, leading to a more robust and reproducible assay window.[27]

    • VGSC Assay Workflow:

      A generalized workflow for a fluorescence-based VGSC assay.

  • Run Interference Controls:

    • Protocol: Include a control where this compound is added to cells loaded with the dye but without the channel activator to assess any direct effects on the dye's fluorescence.

    • Rationale: This helps to distinguish between a true biological effect on the channel and an artifact caused by compound-dye interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does this influence assay selection?

A1: Based on studies of the closely related diterpenoid alkaloid, lappaconitine, the primary mechanism of action is the blockage of voltage-gated sodium channels (VGSCs), particularly neuronal isoforms like Nav1.7.[6][8] This makes electrophysiology (patch-clamp) the gold standard for detailed mechanistic studies. For higher throughput screening, fluorescence-based assays using membrane potential-sensitive dyes in cells expressing the target VGSC are suitable.[27][29][30] Given its reported analgesic and anti-inflammatory effects, cell-based assays that measure inflammatory mediators (e.g., NO, TNF-α, IL-6) in relevant cell types like macrophages are also appropriate.[18][19][20]

Q2: My this compound sample appears to form aggregates in the assay medium. How does this affect my results and how can I prevent it?

A2: Aggregate formation can lead to false-positive results through various mechanisms, including non-specific protein binding and interference with optical detection methods.[31][32][33] This is a common issue with many natural and synthetic compounds.[10][11][12][26] To mitigate this, ensure your final DMSO concentration in the assay is low (typically <0.5%). You can also include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to help prevent aggregation, but be sure to validate that the detergent itself does not affect your assay readout.

Q3: How do I choose the right cell line for my this compound assay?

A3: The choice of cell line depends on the biological activity you are investigating:

  • For VGSC modulation: Use cell lines that endogenously express the channel of interest or, more commonly, a host cell line (e.g., HEK-293) that has been stably transfected to express a specific VGSC subtype (e.g., Nav1.7).[6][28][34]

  • For anti-inflammatory activity: Murine macrophage cell lines like RAW 264.7 or human monocyte-derived cell lines like THP-1 are commonly used as they produce a robust inflammatory response upon stimulation with LPS.[18][19][20]

  • For general cytotoxicity: A variety of cancer cell lines (e.g., HCT-116, MDA-MB-231, A549) or non-cancerous cell lines can be used to assess the compound's toxicity profile.[21][25]

Q4: What are the key differences in assay considerations for this compound compared to a synthetic small molecule?

A4: Natural products like this compound often present unique challenges compared to synthetic molecules:

  • Purity and Complexity: Ensure the purity of your this compound sample is verified by analytical methods like HPLC-MS. Impurities from the extraction and purification process can have their own biological activities.

  • Promiscuous Activity: Natural products can interact with multiple targets, a phenomenon sometimes referred to as "pan-assay interference compounds" (PAINS).[11][12] It is crucial to run counter-screens and use multiple assay formats to confirm the specificity of the observed effects.

  • Physicochemical Properties: Natural products often have lower solubility and may have intrinsic properties (e.g., color, fluorescence) that can interfere with assay readouts more frequently than optimized synthetic compounds.[10]

Q5: What are the expected IC50 values for this compound or its analogs in different assays?

A5: The IC50 values can vary significantly depending on the assay, cell type, and experimental conditions. For example, in studies with the related compound lappaconitine:

  • VGSC Inhibition (Nav1.7): An IC50 of approximately 27.7 µM has been reported when the cell is clamped at -70 mV.[6]

  • Anti-inflammatory Activity (NO inhibition in RAW 264.7 cells): Derivatives of lappaconitine have shown IC50 values in the range of 10-18 µM.[18] It is essential to establish these values in your own experimental system using a standard reference compound for comparison.

Summary of Key Parameters for this compound Assays

ParameterRecommendationRationale
Solvent DMSO for stock solutionsGood solubility for diterpenoid alkaloids.[17]
Working Dilutions Prepare fresh in aqueous assay bufferMinimizes precipitation and degradation.[14]
Final DMSO Conc. < 0.5%Reduces solvent effects and cytotoxicity.
Cytotoxicity Check Always run in parallel with activity assaysDistinguishes specific activity from toxicity.[19][20]
Assay Interference Run cell-free and compound-only controlsIdentifies and corrects for false readouts.[10][26]
Cell Passage Keep consistent and below a validated limitEnsures a consistent biological response.[15]

References

  • Bisson, J., McAlpine, J. B., Friesen, J. B., Chen, S.-N., Lankin, D. C., & Pauli, G. F. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Natural Products, 79(3), 616–628. [Link]

  • Huang, D., Liu, Z., Wang, Y., Liu, J., & Huang, C. (2018). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Journal of Huazhong University of Science and Technology [Medical Sciences], 38(4), 391–398. [Link]

  • Grienke, U., Schmidt, T. J., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • Wright, S. N. (2001). Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine. Molecular Pharmacology, 59(2), 183–192. [Link]

  • ResearchGate. (n.d.). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. [Link]

  • ResearchGate. (n.d.). Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine. [Link]

  • Baell, J. B. (2016). Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS). Journal of Natural Products, 79(3), 616–628. [Link]

  • ResearchGate. (n.d.). Possible mechanisms of interference of natural products. [Link]

  • Gademann, K., & Sieber, S. (2011). Chemical Interference of Biological Systems with Natural Products. CHIMIA International Journal for Chemistry, 65(11), 835-839. [Link]

  • Zhang, Y., et al. (2023). In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents. Helvetica Chimica Acta. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • Wißdorf, H., et al. (2013). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Journal of Applied Toxicology, 33(8), 795-802. [Link]

  • Ohno, T., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 3(3), 121-134. [Link]

  • Khan, H., et al. (2022). In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense. Molecules, 27(14), 4381. [Link]

  • Felix, J. P., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies, 2(3), 260-268. [Link]

  • ResearchGate. (n.d.). Two decades of advances in diterpenoid alkaloids with cytotoxicity activities. [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Development. [Link]

  • Americ, B., et al. (1998). Conversion of the sodium channel activator aconitine into a potent alpha 7-selective nicotinic ligand. Molecular Pharmacology, 54(2), 223-232. [Link]

  • Wang, L., et al. (2019). Two decades of advances in diterpenoid alkaloids with cytotoxicity activities. RSC Advances, 9(2), 996-1019. [Link]

  • Wang, Y., et al. (2021). Structurally diverse diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii Debx. and their anti-tumor activities based on in vitro systematic evaluation and network pharmacology analysis. RSC Advances, 11(44), 27361-27372. [Link]

  • Uddin, M. S., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Pharmaceutical Sciences, 2014, 584857. [Link]

  • Gradilone, S. A., et al. (2021). Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells. Cancers, 13(16), 4066. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents. [Link]

  • Zhao, Z., et al. (2024). Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities. Molecules, 29(9), 2021. [Link]

  • ResearchGate. (n.d.). (PDF) Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing: Implications for Ethnopharmacological Studies. [Link]

  • Yu, Y., et al. (2020). Potency Assay Variability Estimation in Practice. Statistics in Biopharmaceutical Research, 12(3), 324-331. [Link]

  • Shi, P., et al. (2016). Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. Toxins, 8(2), 48. [Link]

  • ION Biosciences. (n.d.). High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells. [Link]

  • Saito, S., et al. (2013). High-throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability. Journal of Pharmaceutical Sciences, 102(6), 1734-1744. [Link]

  • Liu, C., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods, 86, 36-45. [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Protein drug stability: a formulation challenge. Nature Reviews Drug Discovery, 4(4), 298-306. [Link]

  • ResearchGate. (n.d.). What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro?[Link]

  • Peraica, M., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(11), 757. [Link]

  • Shen, Y., et al. (2020). Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids. Natural Product Reports, 37(6), 804-839. [Link]

  • Zholdasova, R., et al. (2023). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids. Molecules, 28(10), 4220. [Link]

  • Wang, F. P., & Chen, Q. H. (2022). The diterpenoid alkaloids. The Alkaloids. Chemistry and Biology, 87, 1-360. [Link]

  • Coccimiglio, J., et al. (2016). In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines. Journal of Medicinal Food, 19(6), 575-583. [Link]

  • Chennell, P., et al. (2019). Physicochemical Stability of Monoclonal Antibodies: A Review. Journal of Pharmaceutical Sciences, 108(12), 3847-3868. [Link]

  • Uchiyama, S., et al. (2019). Relation of Colloidal and Conformational Stabilities to Aggregate Formation in a Monoclonal Antibody. Journal of Pharmaceutical Sciences, 108(12), 3869-3877. [Link]

Sources

Technical Support Center: Enhancing Lannaconitine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Lannaconitine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of this compound detection methods. Drawing from established analytical chemistry principles and field-proven insights, this document provides in-depth, question-and-answer-based solutions to common challenges encountered during experimental workflows.

Section 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for this compound quantification due to its high sensitivity and selectivity.[1][2] However, achieving optimal performance requires careful optimization of sample preparation, chromatography, and mass spectrometer parameters.

Frequently Asked Questions & Troubleshooting

Q1: Why is my this compound signal intensity low and the signal-to-noise (S/N) ratio poor in my plasma/serum samples?

A low S/N ratio is a frequent challenge, often stemming from suboptimal sample preparation or inefficient ionization.[3]

Underlying Causes & Solutions:

  • Matrix Effects: Biological matrices like plasma are complex, containing endogenous components (e.g., phospholipids, salts) that can co-elute with this compound and suppress its ionization in the MS source.[4][5][6][7] This is a primary cause of poor sensitivity and reproducibility.[5][7]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: A simple protein precipitation (PPT) with methanol or acetonitrile is a start, but may not be sufficient.[8] Consider employing Solid-Phase Extraction (SPE) for a more thorough cleanup. C18 SPE cartridges are effective for retaining this compound while allowing more polar interferences to be washed away.[9]

      • Optimize Chromatography: Ensure baseline separation of this compound from the region where matrix components typically elute (the "void volume"). Modifying the gradient or using a more retentive column can shift the analyte away from interfering compounds.[5][6]

      • Use a Suitable Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can compensate for signal suppression.[6]

  • Suboptimal Ionization & MS Parameters: this compound must be efficiently ionized to be detected. Electrospray ionization (ESI) in positive mode is typically used.

    • Troubleshooting Steps:

      • Mobile Phase Additives: Ensure your mobile phase contains an appropriate additive to promote protonation, such as 0.1% formic acid or 5-20 mM ammonium formate.[9][10] Acetonitrile in the mobile phase often yields higher S/N ratios than methanol.[10]

      • Source Parameter Optimization: Directly infuse a standard solution of this compound (e.g., 1 µg/mL) into the mass spectrometer to optimize source parameters like capillary voltage, source temperature, and gas flows (nebulizer, drying gas) for maximum signal intensity.[3][11]

      • MRM Transition Optimization: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions. Optimize the collision energy for each transition to maximize the fragment ion intensity.

Q2: My recovery rates are inconsistent and below 70%. What's causing this loss of analyte during sample preparation?

Low and variable recovery points to issues within the extraction and sample handling process.

Underlying Causes & Solutions:

  • Inefficient Extraction from Matrix: this compound may be strongly bound to plasma proteins or partitioned into lipidic components, leading to incomplete extraction.

    • Troubleshooting Steps:

      • Optimize Extraction pH: this compound is an alkaloid. Adjusting the sample pH to a basic range (e.g., pH 9-10 with ammonia solution) before a liquid-liquid extraction (LLE) or SPE will neutralize the molecule, increasing its affinity for organic solvents (like diethyl ether or chloroform) or C18 sorbents.[8][9][12]

      • Evaluate Extraction Solvents: For LLE, test different organic solvents. For SPE, ensure the wash steps are not too strong, which could cause premature elution of the analyte, and that the elution solvent is strong enough for complete recovery.[13] A typical SPE elution solvent is methanol containing a small amount of ammonia.[9]

  • Analyte Adsorption: this compound can adsorb to glassware and plasticware, especially at low concentrations.

    • Troubleshooting Steps:

      • Use Silanized Glassware: To prevent adsorption to active sites on glass surfaces, use silanized vials and inserts.[14]

      • Check Reconstitution Solvent: After evaporating the sample to dryness, ensure the reconstitution solvent is strong enough to fully redissolve the analyte. A mismatch between the reconstitution solvent and the initial mobile phase can lead to poor peak shape.[8]

  • Analyte Stability: Degradation can occur during sample processing. Aconitum alkaloids can undergo hydrolysis, especially at extreme pH or elevated temperatures.[10][15]

    • Troubleshooting Steps:

      • Control Temperature: Perform extractions at controlled room temperature or on ice if stability is a concern. Avoid prolonged heating during solvent evaporation.[16][17]

      • Assess Stability: Conduct freeze-thaw and bench-top stability experiments using quality control (QC) samples to determine if the analyte is degrading under your specific storage and handling conditions.[16][18][19]

Visual Workflow & Data Summary

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P0 Plasma Sample + IS P1 pH Adjustment (Ammonia) P0->P1 P2 Solid-Phase Extraction (C18) P1->P2 P3 Wash (Remove Interferences) P2->P3 P4 Elute (Methanol/Ammonia) P3->P4 P5 Evaporate & Reconstitute P4->P5 A0 Inject into HPLC P5->A0 Final Extract A1 C18 Column Separation A0->A1 A2 ESI+ Ionization A1->A2 A3 MRM Detection A2->A3 D0 Quantification A3->D0 Data Acquisition

ParameterTypical Value/ConditionRationale & Reference
Extraction Method Solid-Phase Extraction (SPE)Provides superior cleanup over protein precipitation, reducing matrix effects.[5][9]
SPE Sorbent C18 (Reversed-Phase)Effectively retains the moderately nonpolar alkaloid structure.
Sample pH (Pre-SPE) pH 9-10Neutralizes the alkaloid for better retention on the C18 sorbent.[8][9]
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Standard for reversed-phase separation of alkaloids.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.[9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better S/N ratios.[10]
Ionization Mode ESI Positive (ESI+)Alkaloids readily form [M+H]+ ions.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring specific precursor-product ion transitions.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for this compound identification, offering excellent chromatographic resolution and characteristic mass spectra.[8] However, its application is limited by the low volatility and polar nature of this compound, necessitating a critical chemical modification step.

Frequently Asked Questions & Troubleshooting

Q1: I don't see any peak for this compound, or the peak is very broad and tailing. Why is it not chromatographing well?

This is the most common issue and is almost always due to the physicochemical properties of the analyte.

Underlying Cause & Solution:

  • Low Volatility & High Polarity: this compound is a large, complex molecule with multiple polar functional groups (-OH, -NH). It is not volatile enough to pass through a GC system and will strongly adsorb to active sites in the injector and column, leading to poor or no elution.[14][20]

    • The Critical Solution: Derivatization: You must derivatize this compound to analyze it by GC. Derivatization replaces the active hydrogens on polar functional groups with nonpolar groups, thereby increasing volatility and thermal stability, and reducing adsorption.[14][20][21]

    • Recommended Procedure: Silylation

      • Reagent Selection: The most common and effective method is silylation. Use a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[8]

      • Reaction Conditions: The reaction must be carried out in an anhydrous (water-free) environment, as silylating reagents react readily with water.[20] Typically, the dried sample extract is heated with the silylating reagent (e.g., 70-90°C for 30-60 minutes) to ensure the reaction goes to completion.[8]

      • Verification: Successful derivatization will result in a sharp, symmetrical chromatographic peak for the silylated this compound derivative.

GC_Derivatization_Logic Start This compound Extract (Dried) Problem Problem: Low Volatility High Polarity Thermal Instability Start->Problem Solution Solution: Derivatization Problem->Solution Process Add Silylating Reagent (e.g., BSTFA) Heat (e.g., 75°C, 45 min) Solution->Process How? Result TMS-Lannaconitine Derivative (Volatile & Stable) Process->Result Analysis Inject into GC-MS Result->Analysis

Q2: My derivatization reaction seems incomplete, leading to variable results and multiple peaks for the same analyte.

Incomplete derivatization is a common pitfall that undermines quantitative accuracy.

Underlying Causes & Solutions:

  • Presence of Moisture: Water or other protic solvents will consume the derivatizing reagent, preventing it from reacting with the analyte.[20]

    • Troubleshooting Steps:

      • Ensure the sample extract is evaporated to complete dryness under a gentle stream of nitrogen.

      • Use anhydrous solvents for reconstitution if necessary.

      • Store derivatization reagents under inert gas and use sealed vials for the reaction.

  • Suboptimal Reaction Conditions: The derivatization reaction may be too slow or sterically hindered.

    • Troubleshooting Steps:

      • Increase Temperature/Time: Optimize the reaction by increasing the temperature or extending the reaction time. Monitor the reaction progress by analyzing samples at different time points (e.g., 30, 60, 90 min) to find the point of maximum derivative formation.

      • Use a Catalyst: Catalysts like TMCS are often included with BSTFA to increase its reactivity, especially for hindered hydroxyl groups.

Section 3: Electrochemical Sensors

Electrochemical sensors offer a promising avenue for rapid and cost-effective this compound detection without extensive sample cleanup.[22] However, sensitivity and selectivity are highly dependent on the sensor's surface modification.

Frequently Asked Questions & Troubleshooting

Q1: The electrochemical signal (current response) for this compound is very weak or non-existent.

This indicates a problem with the electrode kinetics or the interaction between this compound and the electrode surface.

Underlying Causes & Solutions:

  • Bare Electrode Inactivity: this compound may exhibit slow electron transfer kinetics on unmodified electrodes like glassy carbon (GCE) or carbon paste (CPE), resulting in a poor signal.

    • Troubleshooting Steps:

      • Surface Modification: The electrode surface must be modified to enhance sensitivity and catalyze the electrochemical reaction. Nanomaterials like graphene oxide, carbon nanotubes, or metallic nanoparticles are used to increase the surface area and improve conductivity.[23]

      • Polymer Films: Modifying the electrode with a polymer film can create a selective recognition layer. For example, molecularly imprinted polymers (MIPs) can be designed to have cavities that specifically bind this compound, greatly enhancing selectivity and sensitivity. Electropolymerized films of amino acids or other monomers can also create a favorable microenvironment for detection.[22]

  • Incorrect pH of Buffer: The electrochemical behavior of this compound is pH-dependent.

    • Troubleshooting Steps:

      • pH Optimization Study: Perform cyclic voltammetry (CV) scans of this compound in supporting electrolytes of different pH values (e.g., from pH 2 to 10) to find the pH at which the peak current is maximal. This optimal pH facilitates the proton transfer steps involved in the redox reaction.

Q2: My sensor suffers from interference from other compounds in the sample matrix.

Poor selectivity is a major challenge, especially in complex samples like herbal extracts or biological fluids.

Underlying Causes & Solutions:

  • Non-Specific Binding/Reaction: Other electroactive compounds in the sample may react at the electrode surface at a similar potential as this compound.

    • Troubleshooting Steps:

      • Incorporate Selective Modifiers: As mentioned, using MIPs is a highly effective strategy to impart selectivity.

      • Use Nafion: Applying a thin layer of Nafion to the electrode surface can act as a permselective membrane, repelling negatively charged interfering species while allowing the positively charged (protonated) this compound to reach the electrode surface.

      • Differential Pulse Voltammetry (DPV): This technique has better resolution and is more effective at discriminating against background capacitive currents than CV, which can help resolve the analyte peak from nearby interference peaks.[22]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Aconitum Alkaloids. Benchchem.
  • SciELO. (2022). Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity. Food Science and Technology.
  • National Institutes of Health. (n.d.). Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation. NIH.
  • Unknown. (n.d.). GC Derivatization.
  • Unknown. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Unknown. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Aconitane Detection. Benchchem.
  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
  • PubMed. (2025, July 1). Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review.
  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
  • National Institutes of Health. (n.d.). Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. PMC.
  • ResearchGate. (2025, October 31). (PDF) Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS.
  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • Benchchem. (n.d.). improving the signal-to-noise ratio for Paeonilactone C in mass spectrometry. Benchchem.
  • PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices.
  • National Institutes of Health. (n.d.). Development of a sensitive and inexpensive electrochemical sensor for indigotin using poly(valine) modified carbon paste electrode.
  • ResearchGate. (n.d.). Drug Stability in Biological Specimens.
  • Shpigun, O. (2018). Electrochemical Sensor Based on Nanocomposite of Ionic Liquid Modified Graphene Oxide – Chitosan and its Application for Flow Injection Detection of Anticancer Thiopurine Drugs. DOI.
  • University of Dundee Research Portal. (2023, February 21). Drug stability in forensic toxicology. Discovery.

Sources

Technical Support Center: Navigating Lannaconitine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Precipitation

Welcome to the technical support center for researchers utilizing Lannaconitine in cell culture applications. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently collaborated with researchers to troubleshoot the unique challenges posed by hydrophobic compounds like this compound. This guide is structured as a direct conversation, addressing the common hurdles you might face, from initial stock preparation to long-term culture stability. Our goal is to move beyond simple protocols and delve into the causality behind each step, empowering you to design robust and reproducible experiments.

Section 1: The Foundation - Preparing a Stable this compound Stock Solution

The root of most precipitation issues lies in the preparation of the initial stock solution. This compound, a diterpenoid alkaloid, is notoriously hydrophobic and sparingly soluble in aqueous solutions[1]. Getting this first step right is critical for the success of your entire experiment.

Q1: What is the recommended solvent and concentration for my this compound stock solution?

Answer: The overwhelming choice of solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[2][3][4]. It possesses excellent solvating power for hydrophobic molecules.

The key is to create a highly concentrated, yet stable, stock solution. This minimizes the volume of solvent added to your cell culture medium, thereby reducing the risk of solvent-induced toxicity and the "solvent shock" that causes precipitation.[5][6]

Data Summary: Recommended Stock Solution Parameters

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9%)Maximizes solubility; minimizes water absorption which can reduce solubility[7].
Concentration 10-50 mMA high concentration allows for small volumes to be used for final dilutions, keeping the final DMSO percentage low. A solubility of ≥58.5mg/mL (approx. 100 mM) in DMSO has been reported with gentle warming[4].
Storage -20°C in small, single-use aliquotsPrevents repeated freeze-thaw cycles which can compromise compound stability and allows the DMSO to absorb moisture. Solutions are typically stable for up to two weeks when stored this way[3].
Q2: Can you provide a step-by-step protocol for dissolving this compound in DMSO?

Answer: Absolutely. This protocol is designed to ensure complete dissolution and maximize the stability of your stock solution.

Experimental Protocol: Preparation of 20 mM this compound Stock Solution

  • Preparation: Work in a sterile biosafety cabinet. Use a new, sealed vial of anhydrous DMSO. Allow the this compound powder vial and the DMSO to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation[3].

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 584.70 g/mol )[3]. For example, for 1 mL of a 20 mM stock, weigh 11.69 mg.

  • Initial Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Energy Input (If Necessary): If the powder is not fully dissolved, use a brief sonication in a water bath (5-10 minutes). Alternatively, gentle warming (to 37°C) can aid dissolution[4][7][8]. Causality: Sonication uses ultrasonic waves to break apart compound aggregates, while gentle heat increases the kinetic energy of the molecules, both facilitating the dissolution process.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before proceeding.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use, sterile cryovials. Store immediately at -20°C[3][9].

Section 2: The Critical Moment - Avoiding Immediate Precipitation Upon Dilution

This is the most common failure point. You have a perfectly clear stock solution, but the moment you add it to your aqueous cell culture medium, a cloudy precipitate or crystalline structures appear. This is a classic case of "crashing out" or "solvent shock."[5][10]

Q3: Why does my this compound precipitate instantly when I add it to the cell culture media?

Answer: This happens because you are rapidly changing the solvent environment from one where this compound is highly soluble (100% DMSO) to one where it is very poorly soluble (aqueous medium). The DMSO disperses quickly, leaving the this compound molecules exposed to an environment that cannot keep them in solution, causing them to aggregate and precipitate.[5][10]

The diagram below illustrates this concept. The direct addition of a concentrated stock creates a localized, supersaturated zone where the compound crashes out before it has a chance to disperse evenly at a concentration below its solubility limit.

Workflow comparing incorrect direct addition vs. correct serial dilution.

Q4: What is the best procedure to prevent this "solvent shock"?

Answer: The key is to make the transition from a DMSO environment to an aqueous one as gradual as possible.

Experimental Protocol: Diluting this compound Stock into Cell Culture Medium

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is temperature-dependent, and adding a compound to cold media can significantly decrease its solubility.[8][10]

  • Create an Intermediate Dilution: Instead of adding the concentrated stock directly to your final volume, first create an intermediate dilution. For example, dilute your 10 mM stock 1:10 or 1:100 in a small volume of pre-warmed medium in a separate sterile tube.[10]

  • Vortex During Addition: When adding the stock to the medium (for both intermediate and final dilutions), do it dropwise while gently vortexing or swirling the medium. This ensures rapid dispersal and avoids creating localized areas of high concentration.[6][10]

  • Final Dilution: Add the well-mixed intermediate dilution to your final volume of pre-warmed cell culture medium.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture. It should ideally be below 0.1% and must not exceed 0.5% for most cell lines, as higher concentrations can be toxic or induce off-target effects.[6] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Section 3: Long-Term Stability - Preventing Delayed Precipitation

Sometimes, the medium appears clear initially, but after several hours or a day in the 37°C incubator, you observe crystal formation or a hazy appearance. This indicates a delayed precipitation or stability issue.

Q5: My this compound-containing media looked fine at first, but precipitated in the incubator. What causes this?

Answer: There are several factors at play inside a 37°C, 5% CO₂ incubator that can affect compound solubility over time:

  • pH Shifts: As cells metabolize, they produce lactic acid and other metabolic byproducts, causing the pH of the medium to drop.[5] this compound is a diterpenoid alkaloid. The solubility of alkaloids is often pH-dependent; as the medium becomes more acidic, the protonation state of the molecule can change, potentially reducing its solubility.[11][12][13]

  • Exceeding Thermodynamic Solubility: While you may have avoided immediate kinetic precipitation (crashing out), the final concentration might still be above the true thermodynamic solubility limit of this compound in the complex milieu of the culture medium at 37°C. Over time, the molecules will slowly aggregate and crystallize out of the solution.[14]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, proteins. Over time, this compound may interact with these components, forming less soluble complexes.[5] For instance, some amino acids themselves have limited solubility and can precipitate under certain conditions.[15][16]

Q6: How can I improve the long-term stability of this compound in my culture?

Answer: Improving long-term stability requires controlling the culture environment and understanding the role of media components.

  • Monitor Media pH: For dense or highly metabolic cultures, monitor the color of the phenol red indicator. If it turns yellow, indicating acidic conditions, you may need to change the medium more frequently to maintain a stable pH.

  • Leverage Serum Proteins: If your experimental design allows, using serum-containing medium can be beneficial. Serum albumin is a major protein in fetal bovine serum (FBS) and is known to bind to hydrophobic drugs.[17] This binding can act as a carrier mechanism, effectively increasing the apparent solubility and stability of the compound in the medium.[18][19][20]

  • Perform a Solubility Test: Before conducting a lengthy experiment, determine the maximum practical soluble concentration of this compound in your specific cell culture medium. Prepare a series of dilutions and incubate them under culture conditions (37°C, 5% CO₂) for your experiment's duration. Visually inspect for precipitation to find the highest concentration that remains clear.[10]

G cluster_causes Contributing Factors cluster_solutions Mitigating Strategies Lanna This compound in Media Factors Incubator Environment (37°C, Time) Lanna->Factors Precipitation Delayed Precipitation Factors->Precipitation pH_Shift pH Decrease (Cell Metabolism) pH_Shift->Precipitation Sol_Limit Exceeding Solubility Limit Sol_Limit->Precipitation Interaction Media Component Interaction Interaction->Precipitation pH_Control Frequent Media Changes pH_Control->pH_Shift Controls Serum Use of Serum (Albumin Binding) Serum->Sol_Limit Improves Sol_Test Pre-determine Max Soluble Concentration Sol_Test->Sol_Limit Avoids

Factors causing delayed precipitation and corresponding solutions.

Section 4: Frequently Asked Questions (FAQs)

Q7: Are there any alternative solvents to DMSO?

Answer: While DMSO is the standard, other solvents like Dimethyl formamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can dissolve hydrophobic compounds.[21][22] However, these often exhibit higher cellular toxicity than DMSO. Their use should be considered a last resort, require extensive validation, and must include rigorous vehicle controls to ensure the observed cellular effects are from this compound and not the solvent.[23]

Q8: Can I adjust the pH of my stock solution or media to improve solubility?

Answer: Adjusting the pH of the stock solution is not recommended. For alkaloids, increasing the pH (making it more basic) generally decreases the solubility of the free base form[24][25]. While making the stock acidic might create a more soluble salt, this could cause drastic pH shifts when added to the weakly buffered cell media. It is generally safer to control the pH of the final culture medium through standard cell culture practices (e.g., timely media changes) rather than manipulating stock solutions.[26]

Q9: My compound still precipitates. Is there anything else I can try?

Answer: For particularly challenging scenarios, solubility enhancers can be explored, although this introduces another variable to your experiment. Biocompatible surfactants (e.g., Pluronic® F-68) or complexing agents like cyclodextrins can be used to encapsulate hydrophobic molecules and increase their apparent aqueous solubility.[7][27] If you choose this route, it is imperative to first test the effect of the enhancer alone on your cells to rule out any independent biological activity.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/cellculture. Retrieved from [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]

  • RayBiotech. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The list of solvent alternatives to DMSO can form a > 1 M FASnI 3.... Retrieved from [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Wang, X., et al. (2014). Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography. Molecules, 19(8), 12619-12631. Retrieved from [Link]

  • Mariani, G., et al. (2020). Interaction with Human Serum Proteins Reveals Biocompatibility of Phosphocholine-Functionalized SPIONs and Formation of Albumin-Decorated Nanoparticles. Langmuir, 36(30), 8777-8791. Retrieved from [Link]

  • Li, P., & Zhao, L. (2010). In vitro methods to assess drug precipitation. International journal of pharmaceutics, 393(1-2), 1-16. Retrieved from [Link]

  • Wang, X., et al. (2014). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]

  • Mariani, G., et al. (2020). Interaction with Human Serum Proteins Reveals Biocompatibility of Phosphocholine-Functionalized SPIONs and Formation of Albumin-Decorated Nanoparticles. PMC. Retrieved from [Link]

  • Pozzi, D., et al. (2014). Role of Ligand Conformation on Nanoparticle–Protein Interactions. ACS nano, 8(7), 6791-6801. Retrieved from [Link]

  • Hage, D. S., & Anguizola, J. A. (2012). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC. Retrieved from [Link]

  • Holm, R., et al. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 18(10), 3847-3858. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Jinno, J., et al. (2000). Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant. Journal of pharmaceutical sciences, 89(2), 268-274. Retrieved from [Link]

  • Guldiken, B., et al. (2022). The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. Foods, 11(2), 219. Retrieved from [Link]

  • ResearchGate. (2020). How to dissolve 1-mt used in cell culture?. Retrieved from [Link]

  • Chan, C. L., et al. (2002). An in vitro study on the compatibility and precipitation of a combination of ciprofloxacin and vancomycin in human vitreous. British journal of ophthalmology, 86(3), 273-275. Retrieved from [Link]

  • MDPI. (n.d.). Harnessing Protein Corona for Biomimetic Nanomedicine Design. Retrieved from [Link]

  • ResearchGate. (2016). How do i crystalize my alkaloid out of the solution?. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995001984A1 - Process for the extraction and purification of alkaloids.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

Sources

Challenges in purification of Lannaconitine from crude extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isolating Lannaconitine

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it presents significant purification challenges due to its complex structure, high toxicity, and the presence of numerous structurally similar compounds in the crude extract.[2][3] The genus Aconitum is a rich source of various diterpenoid alkaloids, flavonoids, and other secondary metabolites, creating a complex matrix from which the target molecule must be isolated.[4] This guide provides practical, field-tested advice in a question-and-answer format to help researchers navigate the common pitfalls associated with this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude plant extracts?

A1: The main difficulties stem from the inherent properties of both the target molecule and the source material:

  • Presence of Structurally Similar Alkaloids: Crude extracts from Aconitum species contain a cocktail of related diterpenoid alkaloids (e.g., lappaconitine, ranaconitine, N-deacetyllappaconitine) which have very similar polarities and chemical properties, making chromatographic separation extremely challenging.[5][6]

  • Interference from Complex Matrix: Plant extracts are rich in interfering substances like pigments (chlorophyll), fats, waxes, saponins, and polysaccharides that can co-extract with alkaloids, reducing column efficiency and overall yield.[4][7]

  • pH Sensitivity and Stability: As a basic alkaloid, this compound's solubility is highly pH-dependent.[8] It is more soluble in acidic aqueous solutions as a salt and in organic solvents in its free-base form. However, extreme pH or high temperatures can lead to degradation, specifically hydrolysis of the ester groups, which alters the molecule's structure and bioactivity.[1][2]

  • Toxicity: Aconitum alkaloids are highly toxic, necessitating stringent safety protocols throughout the extraction and purification process to prevent accidental exposure.[2][3]

Q2: Which extraction method is most effective for maximizing the yield of this compound from plant material?

A2: The choice of extraction method is a trade-off between yield, time, and preservation of the compound's integrity.

  • Acidified Solvent Extraction: This is a highly effective and common method. Grinding the dried plant material and extracting with an acidified ethanol or methanol solution (e.g., 1% HCl in 95% ethanol) protonates the alkaloids, converting them into salts which are more soluble in the alcoholic solvent.[6] This method generally provides good yields.

  • Ultrasonic-Assisted Extraction (UAE): UAE can significantly improve extraction efficiency by using sound waves to disrupt plant cell walls. It often results in higher yields in a shorter time and at lower temperatures compared to traditional methods like maceration or heat reflux, which helps to minimize thermal degradation of this compound.[9][10]

  • Soxhlet Extraction: While exhaustive and capable of high yields, the prolonged heating involved in Soxhlet extraction can pose a risk of degradation to heat-sensitive alkaloids like this compound.[11] It should be used with caution and under controlled temperature settings.

The key is not just the method, but the optimization of parameters. An orthogonal test design can be used to optimize factors like solvent concentration, temperature, extraction time, and solid-to-liquid ratio for your specific plant material.[10]

Q3: My crude extract is a dark, sticky gum. How can I clean it up before attempting column chromatography?

A3: This is a common issue caused by co-extraction of pigments, lipids, and other non-alkaloidal materials. A preliminary acid-base liquid-liquid partitioning is the most effective cleanup step.[6][8] This process leverages the basicity of this compound to separate it from neutral and acidic impurities. The rationale is to move the target alkaloid between an aqueous phase (as a salt) and an organic phase (as a free base), leaving different classes of impurities behind at each step. See Protocol 1 for a detailed methodology.

Q4: I'm struggling to separate this compound from other co-eluting alkaloids using silica gel chromatography. What can I do?

A4: This is the most critical and challenging step. When simple silica gel chromatography fails to provide adequate resolution, you must refine your approach.

  • Optimize the Mobile Phase: Standard solvent systems like Chloroform-Methanol or Ethyl Acetate-Hexane may not be sufficient.[12] Introducing a third component can modulate selectivity. For basic alkaloids, adding a small amount of a base like triethylamine or ammonia (e.g., 0.1-1%) to the mobile phase is crucial. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and reducing peak tailing for basic compounds.[13]

  • Consider Alternative Stationary Phases: If silica gel is not providing the required selectivity, consider other options. Alumina (neutral or basic) can be effective for separating alkaloids.[14] Reversed-phase (C18) chromatography is another powerful alternative, separating compounds based on hydrophobicity rather than polarity.

  • Advanced Chromatographic Techniques: For very difficult separations, more advanced techniques are often required. High-Speed Counter-Current Chromatography (HSCCC) is an excellent liquid-liquid partitioning technique that avoids solid stationary phases, minimizing irreversible adsorption and improving recovery of target compounds.[5][15] It has been successfully used to separate structurally similar alkaloids from Aconitum species.[5][6]

Troubleshooting Guide

SymptomPossible CauseSuggested Solution & Explanation
Low Yield of this compound Inefficient Initial Extraction Optimize extraction parameters (solvent, time, temperature). Ensure plant material is finely powdered to maximize surface area for solvent penetration.[16] Consider UAE for improved efficiency.[10]
Loss During Acid-Base Partitioning Ensure pH adjustments are accurate. Incomplete basification (pH < 9-10) before organic extraction will leave alkaloid salts in the aqueous layer. Conversely, incomplete acidification (pH > 2-3) will leave free-base alkaloids in the organic phase during the initial cleanup.[6] Test the pH of the aqueous layer after each extraction.
Irreversible Adsorption on Column The acidic nature of silica gel can strongly bind basic alkaloids. Deactivate the column by pre-eluting with the mobile phase containing a small percentage of a base (e.g., triethylamine).[12] This neutralizes active sites and improves recovery.
Poor Separation in Column Chromatography Inappropriate Solvent System The polarity of the mobile phase is not optimized for the separation. Use Thin Layer Chromatography (TLC) to systematically test various solvent systems. Aim for an Rf value of ~0.2-0.3 for your target compound for good separation on a flash column.[17]
Co-elution of Structurally Similar Alkaloids The stationary phase lacks the necessary selectivity. Switch to a different stationary phase (e.g., alumina, C18) or employ a high-resolution technique like preparative HPLC or HSCCC.[5][15]
Column Overloading Too much crude extract was loaded onto the column, exceeding its separation capacity. A general rule is to load 1-5% of the stationary phase weight.[16] Overloading leads to broad, overlapping peaks.
Peak Tailing in HPLC/Column Chromatography Secondary Interactions with Stationary Phase For basic compounds like this compound, this is often due to interaction with acidic silanol groups on the silica. Add a modifier like triethylamine (for normal phase) or trifluoroacetic acid (for reversed-phase) to the mobile phase to mask these sites and improve peak shape.[13]
Compound Degradation During Purification Exposure to Harsh pH or High Temperature Aconitine-type alkaloids can undergo hydrolysis. Avoid prolonged exposure to strong acids/bases and high temperatures.[1][2] Concentrate extracts using a rotary evaporator at low temperatures (<40°C).

Visualized Workflows & Protocols

General Purification Workflow

The diagram below outlines a typical workflow for the purification of this compound from raw plant material.

PurificationWorkflow cluster_0 Phase 1: Extraction & Cleanup cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Final Purification & QC RawMaterial Dried, Powdered Aconitum Root Extraction Acidified Solvent Extraction (e.g., 1% HCl in 95% EtOH) RawMaterial->Extraction Step 1 Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Alcoholic Extract Filtration->CrudeExtract AcidBase Protocol 1: Acid-Base Liquid-Liquid Partitioning CrudeExtract->AcidBase Step 2 CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Protocol 2: Silica Gel Column Chromatography (Gradient Elution) CrudeAlkaloids->ColumnChrom Step 3 Fractions Collect & Analyze Fractions (TLC/HPLC) ColumnChrom->Fractions SemiPure Semi-Pure this compound Fractions Fractions->SemiPure PrepHPLC Preparative HPLC or HSCCC SemiPure->PrepHPLC Step 4 (Optional) PureCompound Pure this compound (>95%) SemiPure->PureCompound If purity is sufficient PrepHPLC->PureCompound QC Purity Analysis (HPLC, LC-MS, NMR) PureCompound->QC Step 5

Caption: General workflow for this compound purification.

Protocol 1: Acid-Base Liquid-Liquid Partitioning

This protocol is designed to separate basic alkaloids from neutral and acidic impurities in the crude extract.

Materials:

  • Crude alcoholic extract

  • Hydrochloric acid (HCl), 2M

  • Ammonia solution (NH4OH), concentrated

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Deionized water

  • Separatory funnel, beakers, pH meter/strips

Procedure:

  • Acidification: Dissolve the crude extract in 2M HCl. The solution should be acidic (pH 2-3). This converts the alkaloids into their hydrochloride salts, which are soluble in the aqueous phase.

  • Neutral Impurity Removal: Transfer the acidic solution to a separatory funnel and extract it three times with an equal volume of DCM. The neutral and weakly acidic impurities (lipids, chlorophyll) will partition into the organic DCM layer. Discard the organic layer.

  • Basification: Carefully add concentrated ammonia solution to the remaining aqueous layer, with constant stirring and cooling, until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them back to their free-base form, which are now less soluble in water and will often precipitate.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of DCM. The free-base alkaloids will now partition into the organic DCM layer.

  • Washing & Concentration: Combine the organic extracts and wash them with deionized water to remove residual salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude alkaloid fraction.

Self-Validation Check: Before concentrating the final organic layer (Step 5), take a small aliquot, evaporate the solvent, and spot it on a TLC plate alongside the initial crude extract. Development in an appropriate solvent system should show a significant reduction in impurities and an enrichment of the alkaloid bands.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a standard flash chromatography procedure for the initial fractionation of the crude alkaloid extract.

Materials:

  • Crude alkaloid fraction from Protocol 1

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol, Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Solvent System Selection: Use TLC to find an optimal solvent system. Start by testing gradients of Hexane-Ethyl Acetate. If the alkaloids remain at the baseline, switch to a more polar system like Dichloromethane-Methanol. Add ~0.5% TEA to all test systems. The ideal system should give the target this compound an Rf value of approximately 0.25.[17]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM if solubility is an issue). Adsorb this solution onto a small amount of silica gel (~1-2 times the sample weight), dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% Hexane, move to 50:50 Hexane:EtOAc, then 100% EtOAc, and finally introduce a small percentage of Methanol in EtOAc. Always maintain the 0.5% TEA concentration.

  • Fraction Collection & Analysis: Collect fractions of a consistent volume. Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.

  • Pooling: Combine the fractions that contain the semi-pure this compound based on the TLC analysis. Concentrate the pooled fractions to obtain the enriched product for further purification or analysis.

References

  • Determination of aconitine alkaloids in aconitum roots. (1983). Planta Medica.
  • Bai, Y., et al. (2013). A High Yield Method of Extracting Alkaloid from Aconitum coreanum by Pulsed Electric Field. Various sources.
  • Application Notes and Protocols for the Extraction of 13-Dehydroxyindaconitine
  • Preparative separation of lappaconitine, ranaconitine, N-deacetyllappaconitine and N-deacetylranaconitine from crude alkaloids of sample Aconitum sinomontanum Nakai by high-speed counter-current chrom
  • Preparation method of monkshood or radix aconite total alkaloid extractive. (n.d.).
  • This compound Chemical Properties, Uses, Production. (n.d.). ChemicalBook.
  • Optimization of the Extraction Technology of Total Alkaloids from Aconitum gymnandrum Maxim. (2012). Medicinal Plant.
  • Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chrom
  • Preparative isolation and purification of two new isomeric diterpenoid alkaloids from Aconitum coreanum by high-speed counter-current chromatography. (2008).
  • Alkaloid Purific
  • This compound Product Description. (n.d.). ChemicalBook.
  • This compound Compound Summary. (n.d.). PubChem, NIH.
  • Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. (2019).
  • Challenges in the purification of 7-Oxohinokinin
  • Separation of Diterpenoid Alkaloid Mixtures Using Vacuum Liquid Chromatography. (n.d.).
  • Alkaloid Isolation & Purific
  • A Comparative Guide to Analytical Methods for the Quantification of 13-Dehydroxyindaconitine. (2025). BenchChem.
  • This compound Product Inform
  • LC Purification Troubleshooting Guide. (2025).
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.
  • PHYTOCHEMICAL CONSTITUENTS AND BIOLOGICAL PROPERTIES OF EXTRACTS FROM ACONITUM SP. - A SHORT REVIEW. (n.d.).
  • Challenges in Epinorgalanthamine purification from crude plant extracts. (2025). BenchChem.
  • The known, unknown, and the intriguing about members of a critically endangered traditional medicinal plant genus Aconitum. (n.d.). PubMed Central.
  • Solvent Systems For Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. (n.d.). PubMed Central.
  • Column Chromatography. (2010). MIT Digital Lab Techniques Manual. [Link]

Sources

Technical Support Center: Optimizing Lannaconitine Extraction for Cost Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for lannaconitine extraction. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance efficiency and reduce production costs in their extraction workflows. The following question-and-answer-based sections address common challenges and provide field-proven, cost-effective solutions grounded in scientific principles.

Part 1: Foundational Strategies & Solvent Optimization

This section addresses the most significant cost driver in extraction: solvent selection and usage. Optimizing your solvent system can lead to substantial savings in procurement, energy consumption for recovery, and waste disposal.

Frequently Asked Questions (FAQs)

Q1: Our primary operational cost is solvent procurement. Are there more cost-effective and environmentally friendly alternatives to traditional solvents like methanol and chloroform for alkaloid extraction?

A1: Absolutely. Moving away from volatile and often toxic organic solvents is a primary strategy for cost reduction and improving lab safety. The choice of solvent depends on the polarity of the target compound, but several greener and cheaper alternatives have proven effective for alkaloids.[1]

  • Acidified Water & Ethanol Mixtures: Aqueous ethanol is a highly effective solvent for many alkaloids.[2] The water component helps hydrate the plant matrix, swelling the cells and facilitating the release of active compounds, while ethanol solubilizes the target alkaloids.[3] Adding a small amount of acid (e.g., acetic or citric acid) can further improve efficiency by converting alkaloids into their more soluble salt forms.[4][5] Studies have shown that 75% ethanol can be as effective as pure methanol for total alkaloid extraction.[2]

  • Deep Eutectic Solvents (DES): These are emerging as powerful green solvents. DES are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They offer high solvency for alkaloids, have low vapor pressure (reducing loss to evaporation), and are often biodegradable.[6]

  • Ethyl Acetate: This solvent can often replace chlorinated solvents like dichloromethane (CH2Cl2) without a significant loss in extraction efficiency for certain alkaloids.[4]

Q2: How do we select the optimal solvent without a lengthy and expensive trial-and-error process?

A2: A systematic approach based on solvent polarity and the principle of "like dissolves like" is key. This compound is a diterpenoid alkaloid, a relatively complex and moderately polar molecule. A logical workflow involves a step-wise fractionation based on polarity.

A recommended starting point is to use Response Surface Methodology (RSM), a statistical approach to optimize multiple variables, such as solvent concentration and temperature, to maximize yield.[7][8] This reduces the number of experiments needed.

Below is a workflow for optimizing solvent selection:

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Optimization of Best Candidates A Select Solvents (e.g., Water, Ethanol, Ethyl Acetate, Hexane) B Perform Small-Scale Extractions (e.g., Maceration) A->B C Analyze Extracts via TLC/HPLC for Presence of Target Alkaloid B->C D Select Top 2-3 Solvents (e.g., 70% Ethanol, Acidified Water) C->D Select based on qualitative yield E Design Experiment (RSM) Variables: Solvent Ratio, Temperature, Time D->E F Quantify this compound Yield (UPLC-MS/MS) E->F G Determine Optimal Conditions F->G H Cost-Optimized Protocol G->H Proceed to Scale-Up G Start Crude Extract (from UAE/MAE) A Acid-Base Partitioning (Liquid-Liquid Extraction) Start->A B Enriched Alkaloid Fraction A->B Separates alkaloids from other compounds C Evaporate Solvent B->C D Recrystallization C->D E High-Purity this compound Crystals (>96%) D->E Cost-effective bulk purification F Optional: Final Polish with Flash Chromatography E->F If ultra-high purity is required End Final Product E->End If purity is sufficient F->End

Sources

Validation & Comparative

A Tale of Two Alkaloids: A Comparative Guide to Lannaconitine and Aconitine's Sodium Channel Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the complex world of pharmacology, structurally similar molecules can exhibit profoundly different, even opposing, biological activities. A striking example of this principle is found within the Aconitum genus of plants, which produce a variety of diterpenoid alkaloids. Among these, lannaconitine and aconitine stand out for their potent and contrasting effects on voltage-gated sodium channels (Nav), critical players in neuronal and cardiac excitability. This guide provides an in-depth, objective comparison of their sodium channel activity, supported by experimental data, to inform research and drug development efforts.

At a Glance: A Dichotomy in Sodium Channel Modulation

While both this compound and aconitine are known to interact with neurotoxin binding site 2 on the alpha-subunit of voltage-gated sodium channels, their functional consequences are diametrically opposed.[1][2][3] Aconitine is a potent channel activator, leading to persistent depolarization and excitotoxicity.[1][4] In stark contrast, this compound acts as a channel blocker, inhibiting neuronal firing and exhibiting therapeutic potential as an analgesic and antiarrhythmic agent.[3][5] This fundamental difference in their mechanism of action is the cornerstone of their distinct pharmacological and toxicological profiles.

A direct competitive antagonism between the two has been demonstrated, where the neuronal suppression induced by aconitine can be reversed by lappaconitine (a closely related compound to this compound), highlighting their interaction at the same receptor site.[1][6]

Quantitative Comparison of Sodium Channel Activity

The following table summarizes the key quantitative parameters that define the interaction of this compound and aconitine with voltage-gated sodium channels, based on available experimental data.

ParameterThis compound (Lappaconitine)AconitineSource(s)
Primary Action on Nav Channels Blocker (Inhibitor)Activator (Partial Agonist)[1][3]
Binding Site Neurotoxin Site 2Neurotoxin Site 2[3]
IC50 (Nav1.7) 27.67 µmol/L (voltage-dependent)59.30 µmol/L[7]
Kd (rat Nav1.2) Not Reported1.2 µM[1]
Effect on Channel Kinetics Slow, irreversible inhibition; does not affect voltage-dependent activation or inactivation.Persistent activation, inhibits inactivation, shifts voltage dependence of activation to more negative potentials.[7][8][9]
State Dependence Binds preferentially to the open state of the channel.Binds preferentially to the open state of the channel.[3][4]

Mechanistic Insights: An Activator vs. a Blocker

The opposing actions of this compound and aconitine on sodium channels, despite their structural similarities, underscore the subtle molecular interactions that govern channel gating.

Aconitine: The Channel Activator

Aconitine functions as a partial agonist of voltage-gated sodium channels.[1] By binding to site 2, it traps the channel in a persistently open state and inhibits its transition to the inactivated state.[4][8] This leads to a continuous influx of sodium ions, causing prolonged membrane depolarization. This uncontrolled channel activation is the basis for aconitine's severe cardiotoxicity and neurotoxicity, which can manifest as life-threatening arrhythmias and neurological symptoms.[4]

This compound: The Channel Blocker

In contrast, this compound is a potent inhibitor of sodium channels.[3] It also targets site 2, but its binding leads to an irreversible block of the channel pore, particularly when the channel is in its open conformation.[3][10] The inhibitory effect of this compound is characterized by a slow onset and a lack of influence on the voltage-dependent activation and inactivation kinetics of the channel.[7] This blocking action effectively reduces the excitability of neurons and cardiac muscle cells, which underlies its analgesic and antiarrhythmic properties.[5][11]

Visualizing the Opposing Effects on Sodium Channel States

The following diagram illustrates the contrasting influence of this compound and aconitine on the conformational states of a voltage-gated sodium channel.

cluster_Control Normal Channel Gating cluster_Aconitine Aconitine (Activator) cluster_this compound This compound (Blocker) Resting Resting Open Open Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Resting_A Resting Open_A Persistently Open Resting_A->Open_A Depolarization Open_A->Resting_A Inhibited Inactivated_A Inactivated Open_A->Inactivated_A Inhibited Inactivated_A->Resting_A Repolarization Resting_L Resting Open_L Open Resting_L->Open_L Depolarization Blocked Blocked Open_L->Blocked This compound Binding Inactivated_L Inactivated Open_L->Inactivated_L Sustained Depolarization Inactivated_L->Resting_L Repolarization

Caption: Contrasting effects of aconitine and this compound on sodium channel states.

Experimental Protocol: Assessing Sodium Channel Activity via Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the effects of compounds like this compound and aconitine on voltage-gated sodium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in membrane voltage.

Experimental Workflow

G A Cell Culture (e.g., HEK293 cells expressing Nav1.7) D Establish Whole-Cell Configuration (Giga-seal formation and membrane rupture) A->D B Preparation of Solutions (Internal, External, and Test Compounds) B->D C Pipette Fabrication and Filling C->D E Record Baseline Sodium Currents (Voltage-clamp protocol) D->E F Perfusion of Test Compound (this compound or Aconitine) E->F G Record Sodium Currents in Presence of Compound F->G H Data Analysis (IC50/EC50 determination, kinetic analysis) G->H

Caption: Workflow for whole-cell patch-clamp analysis of sodium channel modulators.

Step-by-Step Methodology for Whole-Cell Patch-Clamp Recording

This protocol is a representative example for assessing the inhibitory effects of this compound on a specific sodium channel subtype, such as Nav1.7, expressed in a cell line like HEK293.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., human Nav1.7) and the appropriate beta subunits.

    • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve a sub-confluent density.

  • Solution Preparation:

    • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs+) in the internal solution helps to block potassium channels, isolating the sodium currents.

    • Test Compound Stock Solutions: Prepare high-concentration stock solutions of this compound and aconitine in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the external solution.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries using a micropipette puller to create pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with the cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Fill a micropipette with the internal solution and mount it on the micromanipulator.

    • Under visual guidance, approach a target cell with the micropipette while applying slight positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance "giga-seal" (resistance > 1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical and diffusional access to the cell's interior.

    • Switch the amplifier to voltage-clamp mode.

  • Voltage-Clamp Protocol and Data Acquisition:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the sodium channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the baseline currents in the absence of the test compound.

    • Perfuse the recording chamber with the external solution containing a known concentration of this compound or aconitine.

    • Repeat the voltage-clamp protocol to record the sodium currents in the presence of the compound.

    • For studying use-dependence, a train of depolarizing pulses at a specific frequency can be applied.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents before and after compound application.

    • Calculate the percentage of inhibition or activation at each concentration.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 or EC50 value.

    • Analyze the effects of the compounds on channel kinetics, such as the voltage-dependence of activation and inactivation, by fitting the current-voltage relationships to appropriate models (e.g., Boltzmann equation).

Conclusion

This compound and aconitine provide a compelling case study in structure-activity relationships, demonstrating that minor chemical modifications can lead to a complete reversal of pharmacological effect. While aconitine's persistent activation of sodium channels makes it a valuable tool for studying excitotoxicity and inducing experimental arrhythmias, its therapeutic window is virtually non-existent. Conversely, this compound's properties as a potent, state-dependent sodium channel blocker have established its utility as an analgesic and antiarrhythmic agent. A thorough understanding of their distinct mechanisms of action, supported by robust quantitative data from techniques like patch-clamp electrophysiology, is essential for researchers aiming to leverage the therapeutic potential of sodium channel modulators while mitigating their risks.

References

  • Friese, J., Gleitz, J., Gutser, U. T., et al. (1997). Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties. European Journal of Pharmacology, 337(2-3), 165-174. [Link]

  • Iftinca, M. C., & Vasc, D. (2024). Aconitine in Synergistic, Additive and Antagonistic Approaches. Toxins, 16(7), 460. [Link]

  • Lee, S. Y., & Lee, J. H. (2021). Aconitine Neurotoxicity According to Administration Methods. Toxics, 9(11), 282. [Link]

  • Wright, S. N. (2001). Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine. Molecular pharmacology, 59(2), 183-192. [Link]

  • Bio-protocol. (n.d.). Whole-cell patch-clamp recordings (human Nav1.2 and Nav1.7). Bio-protocol. Retrieved from [Link]

  • Ameri, A. (1999). Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine. Brain research, 842(2), 403-408. [Link]

  • Mozhayeva, G. N., Naumov, A. P., Negulyaev, Y. A., & Nosyreva, E. D. (1977). Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells. Biochimica et Biophysica Acta (BBA)-Biomembranes, 466(3), 461-473. [Link]

  • Wright, S. N. (2001). Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine. Molecular Pharmacology, 59(2), 183-192. [Link]

  • Campbell, D. T. (1982). Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine. The Journal of general physiology, 80(5), 713-731. [Link]

  • ResearchGate. (n.d.). Steady-state inactivation curve of AC-modified channels. Retrieved from [Link]

  • Olson, K. R. (Ed.). (2018). Poisoning & drug overdose (7th ed.). McGraw-Hill Education. [Link]

  • Wang, C., Wang, Y., Li, L., et al. (2018). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta pharmacologica Sinica, 39(7), 1119-1128. [Link]

  • ResearchGate. (2012, October 11). Whole cell patch clamp in mammalian cell lines eg. HEK 293, to capture Na+ currents. What is the feasible protocol?. Retrieved from [Link]

  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Walker, J. R., Novick, P. A., Parsons, W. H., et al. (2012). Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7). Proceedings of the National Academy of Sciences, 109(44), 18102-18107. [Link]

  • Imbrici, P., et al. (2025). Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp. Biomedicine & Pharmacotherapy, 191, 118450. [Link]

Sources

A Comparative Analysis of Lannaconitine and N-desacetyllappaconitine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product-derived analgesics, the diterpenoid alkaloids Lannaconitine (LA) and its primary metabolite, N-desacetyllappaconitine (DLA), represent compelling candidates for drug development. Both compounds, originating from plants of the Aconitum genus, have demonstrated significant pharmacological activities, including analgesic, anti-inflammatory, and anti-arrhythmic effects. This guide provides a comprehensive, data-driven comparison of this compound and N-desacetyllappaconitine, designed to inform researchers, scientists, and drug development professionals in their preclinical investigations.

Chemical and Structural Profile

This compound and N-desacetyllappaconitine share a core C18-diterpenoid alkaloid skeleton. The key structural difference lies in the presence of an acetyl group on the anthranilic acid moiety of this compound, which is absent in N-desacetyllappaconitine. This seemingly minor structural variation has implications for their pharmacokinetic and pharmacodynamic properties.

FeatureThis compound (LA)N-desacetyllappaconitine (DLA)
Molecular Formula C32H44N2O8C30H42N2O7
Molecular Weight 584.7 g/mol 542.7 g/mol
Origin Principal alkaloid from Aconitum sinomontanum Nakai and other Aconitum species.[1]Primary metabolite of this compound; also found naturally in Aconitum leucostomum and A. septentrionale.
Chemical Class Diterpenoid AlkaloidDiterpenoid Alkaloid

Comparative Pharmacological Activities

Analgesic Efficacy

Both this compound and its N-desacetylated metabolite exhibit potent analgesic properties, a key reason for their investigation as alternatives to traditional pain therapeutics. Their efficacy has been demonstrated in various preclinical models of nociceptive and inflammatory pain.

The acetic acid-induced writhing test, a model of visceral pain, has been employed to quantify the peripheral analgesic effects of both compounds. In this assay, intraperitoneal injection of acetic acid induces characteristic stretching and writhing behaviors in rodents, and the reduction in the number of writhes following drug administration is a measure of analgesia.

CompoundAnimal ModelAnalgesic AssayED50 (s.c. administration)Reference
This compound (as Allapinine)MouseAcetic Acid Writhing Test3.1 mg/kg[2]
N-desacetyllappaconitine (N-DAL)MouseAcetic Acid Writhing Test2.8 mg/kg[2]

These findings suggest that N-desacetyllappaconitine possesses slightly more potent peripheral analgesic activity than its parent compound, this compound, in this particular model. In the hot plate test, a measure of central analgesic action, both compounds were reported to be effective, with the analgesic effect of N-desacetyllappaconitine appearing earlier but being of a shorter duration compared to this compound.[3]

Anti-inflammatory Potential
Anti-arrhythmic and Cardiotoxic Profile

The cardiotoxicity of Aconitum alkaloids is a significant concern. However, both this compound and N-desacetyllappaconitine have been investigated for their potential anti-arrhythmic effects, which are linked to their mechanism of action on voltage-gated sodium channels.[1] It has been reported that this compound acts as an irreversible blocker of human heart sodium channels (hH1), consistent with its anti-arrhythmic activity.[6]

While direct comparative IC50 values for their anti-arrhythmic effects are not available, one study noted that in isolated guinea-pig atria, equieffective concentrations for cardiac effects were larger with N-desacetyllappaconitine than with this compound, suggesting that this compound may be more potent in its cardiac actions.[2] This study also highlighted that the cardiotoxicity of both compounds was significantly lower than that of aconitine.

Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

The primary mechanism underlying the analgesic and anti-arrhythmic effects of this compound and N-desacetyllappaconitine is the blockade of voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.

This compound has been shown to be an inhibitor of the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.[7][8][9] Inhibition of Nav1.7 reduces the excitability of nociceptive neurons, thereby dampening pain signals.

CompoundTargetAssayIC50Reference
This compoundNav1.7Whole-cell patch clamp on HEK293 cells27.67 µmol/L[7][8][9]
N-desacetyllappaconitineNav1.7Not available-

The inhibitory effect of this compound on Nav1.7 is reported to be slow in onset and irreversible, distinguishing it from the rapid and reversible blockade of local anesthetics like tetracaine and bupivacaine.[7][8] While it is plausible that N-desacetyllappaconitine shares a similar mechanism, specific data on its interaction with Nav1.7 and other Nav channel subtypes is needed for a direct comparison.

Signaling Pathway of this compound-Mediated Analgesia

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Noxious Stimulus Noxious Stimulus Nav1.7 Channel (Open) Nav1.7 Channel (Open) Noxious Stimulus->Nav1.7 Channel (Open) Depolarization Action Potential Propagation Action Potential Propagation Nav1.7 Channel (Open)->Action Potential Propagation Nav1.7 Channel (Blocked) Nav1.7 Channel (Blocked) Neurotransmitter Release Neurotransmitter Release Action Potential Propagation->Neurotransmitter Release Pain Signal Transmission Pain Signal Transmission Neurotransmitter Release->Pain Signal Transmission This compound This compound This compound->Nav1.7 Channel (Open) Inhibition

Caption: Proposed mechanism of this compound's analgesic effect via inhibition of Nav1.7 channels in nociceptive neurons.

Experimental Methodologies

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vivo assays used to evaluate the analgesic and anti-inflammatory properties of compounds like this compound and N-desacetyllappaconitine.

Acetic Acid-Induced Writhing Test (for Analgesia)

This model assesses peripheral analgesic activity by inducing visceral pain.

Experimental Workflow

start Animal Acclimatization grouping Randomly assign animals to treatment groups (n=6-10) start->grouping administer Administer test compound (LA/DLA), vehicle, or positive control (e.g., diclofenac) grouping->administer wait Waiting period for drug absorption (e.g., 30-60 min) administer->wait induce Induce writhing with intraperitoneal injection of 0.6% acetic acid wait->induce observe Observe and count the number of writhes over a set period (e.g., 20 min) induce->observe analyze Calculate the percentage inhibition of writhing observe->analyze end Data Analysis and Interpretation analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized to the laboratory environment for at least one week with free access to food and water.

  • Grouping: Randomly divide the animals into control, standard, and test groups.

  • Drug Administration: Administer the vehicle (e.g., saline with 1% Tween 80), a standard analgesic (e.g., diclofenac sodium at 10 mg/kg), or the test compounds (this compound or N-desacetyllappaconitine at various doses) orally or via intraperitoneal injection.

  • Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), administer 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)

This model evaluates the in vivo anti-inflammatory effects of a compound.

Experimental Workflow

start Animal Acclimatization grouping Randomly assign animals to treatment groups (n=6-10) start->grouping baseline Measure initial paw volume (V0) using a plethysmometer grouping->baseline administer Administer test compound (LA/DLA), vehicle, or positive control (e.g., indomethacin) baseline->administer wait Waiting period for drug absorption (e.g., 60 min) administer->wait induce Induce edema with subplantar injection of 1% carrageenan wait->induce measure Measure paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4 hours) induce->measure analyze Calculate the increase in paw volume and percentage inhibition of edema measure->analyze end Data Analysis and Interpretation analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Preparation: Use Wistar rats (150-200 g), acclimatized for at least one week.

  • Grouping: Randomly assign rats to control, standard, and test groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin at 10 mg/kg), or the test compounds orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Conclusion and Future Directions

This compound and its primary metabolite, N-desacetyllappaconitine, are promising diterpenoid alkaloids with significant analgesic potential. The available data suggests that N-desacetyllappaconitine may have a slightly more potent peripheral analgesic effect in the writhing test, while this compound's central analgesic action may be of a longer duration. Both compounds likely exert their effects through the blockade of voltage-gated sodium channels, with this compound's inhibitory action on Nav1.7 being a key component of its analgesic mechanism.

For researchers and drug development professionals, several key areas warrant further investigation. A direct, head-to-head comparison of the anti-inflammatory and anti-arrhythmic potencies of this compound and N-desacetyllappaconitine, with the determination of IC50 and ED50 values in standardized models, is crucial for a complete understanding of their pharmacological profiles. Furthermore, elucidating the specific interactions of N-desacetyllappaconitine with various Nav channel subtypes will provide valuable insights into its mechanism of action and potential for subtype-selective drug design. A comprehensive toxicological evaluation of both compounds is also essential to determine their therapeutic indices and to guide future clinical development.

By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound and N-desacetyllappaconitine as novel, non-addictive analgesics and anti-inflammatory agents.

References

  • Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Bohrium. [Link]

  • Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. PubMed. [Link]

  • Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Request PDF. ResearchGate. [Link]

  • (Жч - ResearchGate. [Link]

  • A review on phytochemistry, pharmacology and toxicology studies of Aconitum. UGSpace. [Link]

  • Effect of lappaconitine on neuropathic pain mediated by P2X(3) receptor in rat dorsal root ganglion | Request PDF. ResearchGate. [Link]

  • Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine. ResearchGate. [Link]

  • SCNC 2015: Natural Compounds Symposium | PDF | Polyphenol | Alkaloid. Scribd. [Link]

  • Synthetic Transformations of Lappaconitine | Request PDF. ResearchGate. [Link]

  • Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. PMC. [Link]

Sources

A Comparative Guide to Lannaconitine and Morphine for Analgesia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the analgesic properties of lannaconitine and the classical opioid, morphine. By synthesizing experimental data, we will explore their respective mechanisms of action, analgesic efficacy, and side effect profiles to inform preclinical and clinical research decisions.

Introduction: Two Distinct Approaches to Pain Relief

Morphine, an opiate derived from the poppy plant, has been a cornerstone of pain management for centuries. Its potent analgesic effects are primarily mediated through the activation of μ-opioid receptors within the central nervous system (CNS). While highly effective, its utility is often hampered by a significant burden of side effects, including respiratory depression, constipation, and a high potential for addiction.

This compound, a diterpenoid alkaloid isolated from the plant Aconitum sinomontanum Nakai, represents a mechanistically distinct alternative for analgesia.[1] It has been used clinically for its potent analgesic properties and is noted for its non-addictive nature.[2][3] This guide will dissect the experimental evidence that defines the therapeutic window of each compound.

Mechanisms of Action: A Tale of Two Pathways

The analgesic effects of morphine and this compound arise from fundamentally different molecular interactions. Morphine's actions are receptor-driven, while this compound exerts its effects through the modulation of ion channels and other signaling pathways.

Morphine: A Classical Opioid Agonist

Morphine's analgesic cascade is initiated by its binding to G-protein coupled receptors (GPCRs), primarily the μ-opioid receptor (MOR).[4][5] This binding event triggers a series of intracellular signaling events that ultimately reduce neuronal excitability and nociceptive transmission.[4][6]

Key downstream effects of MOR activation include:

  • Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5][6]

  • Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.

  • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

These actions collectively suppress the transmission of pain signals from the periphery to the brain.[4]

cluster_morphine Morphine Signaling Pathway Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (Postsynaptic) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling cascade of morphine-mediated analgesia.

This compound: A Multi-Target Analgesic

This compound's primary mechanism of analgesia is the blockade of voltage-gated sodium channels.[2][3] By binding to these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability and the propagation of pain signals.[3] There is also evidence suggesting that this compound's analgesic effects are mediated by:

  • Modulation of Central Neurotransmitters: Studies have indicated that this compound may influence the levels of central norepinephrine and damage serotonergic neurons, which contributes to its analgesic effect.[2]

  • Stimulation of Endogenous Opioids: Research suggests that this compound may stimulate spinal microglia to produce dynorphin A, an endogenous opioid peptide.[2][7]

  • Inhibition of Substance P: this compound has been shown to inhibit the release of substance P in the synaptic cleft, a key neuropeptide involved in pain transmission.[2]

Importantly, this compound does not appear to act as a classic opioid agonist, which underpins its distinct side effect profile, particularly its non-addictive nature.[3]

cluster_this compound This compound Signaling Pathway This compound This compound Na_channel Voltage-gated Na⁺ Channel This compound->Na_channel Blocks Norepinephrine ↑ Norepinephrine Release This compound->Norepinephrine Substance_P ↓ Substance P Release This compound->Substance_P Microglia Spinal Microglia This compound->Microglia Stimulates Action_Potential ↓ Action Potential Propagation Na_channel->Action_Potential Analgesia Analgesia Norepinephrine->Analgesia Substance_P->Analgesia Dynorphin_A ↑ Dynorphin A Production Microglia->Dynorphin_A Dynorphin_A->Analgesia Action_Potential->Analgesia

Caption: Multi-target analgesic mechanism of this compound.

Comparative Analgesic Efficacy

Direct comparative studies have demonstrated that while morphine is generally more potent, this compound exhibits significant analgesic activity across various pain models.

ParameterThis compoundMorphineExperimental ModelSource
General Potency 2-5 times less potentHigher potencyHot plate, tail pinch, writhing tests[1]
Oral Potency More potentLess potentRat tail immersion test[1]
Inflammatory Pain EffectiveEffectiveCFA-induced inflammatory pain[2]
Visceral Pain EffectiveEffectiveAcetic acid-induced writhing[1]
Thermal Pain EffectiveEffectiveHot plate, tail immersion[1]

One study highlighted that in the rat tail immersion test, orally administered this compound was more potent than orally administered morphine.[1] This is a significant finding, as the oral bioavailability of morphine is known to be low and variable. This compound, when administered orally, was found to be almost equipotent to its subcutaneous administration in the same test, whereas oral morphine's potency was only one-twentieth of that of subcutaneous morphine.[1]

Side Effect Profile: A Key Differentiator

The divergence in the mechanisms of action between this compound and morphine leads to distinct side effect profiles.

Morphine: A Spectrum of Opioid-Related Adverse Effects

The clinical use of morphine is often limited by its side effects, which include:

  • Respiratory Depression: A potentially life-threatening side effect, especially at higher doses.[8][9][10]

  • Gastrointestinal Effects: Constipation, nausea, and vomiting are very common.[8][9][11]

  • Central Nervous System Effects: Sedation, dizziness, confusion, and euphoria are frequently reported.[8][9][10]

  • Tolerance and Dependence: Prolonged use leads to tolerance, requiring dose escalation, and can result in physical and psychological dependence.[8][12]

This compound: A More Favorable Safety Profile

This compound is reported to have a more favorable safety profile, with its most significant advantage being its non-addictive nature.[2][7] Side effects are generally considered mild and infrequent at therapeutic doses.[3] However, as an aconitum alkaloid, potential cardiotoxicity at higher doses is a concern that requires careful dose management.

Side EffectThis compoundMorphineSource
Addiction Potential Non-addictiveHigh[2][3][8]
Respiratory Depression Not reported as a primary side effectCommon and potentially severe[8][9][10]
Constipation Not reported as a primary side effectVery common[8][9][11]
Nausea and Vomiting Less frequentCommon[8][9][11]
Sedation Less frequentCommon[8][9]
Cardiovascular Effects Potential for arrhythmia at high dosesBradycardia, hypotension[4][9]

Experimental Protocols for Analgesic Assessment

The data presented in this guide are derived from well-established preclinical models of pain. The choice of model is critical for elucidating the specific analgesic properties of a compound.

Hot Plate Test

This test is used to evaluate centrally acting analgesics against thermal pain.[13]

  • Principle: The latency to a nociceptive response (e.g., paw licking, jumping) is measured when the animal is placed on a heated surface. An increase in latency indicates analgesia.

  • Workflow:

    • Establish a baseline reaction time for each animal.

    • Administer the test compound (this compound or morphine) or vehicle.

    • At predetermined time points, place the animal on the hot plate and record the reaction time.

    • A cut-off time is set to prevent tissue damage.

Start Start Baseline Establish Baseline Reaction Time Start->Baseline Administer Administer Compound (this compound/Morphine/Vehicle) Baseline->Administer Wait Wait for Predetermined Time Interval Administer->Wait Test Place Animal on Hot Plate and Record Reaction Time Wait->Test Cutoff Cut-off Time Reached? Test->Cutoff Cutoff->Wait No End End Cutoff->End Yes

Caption: Experimental workflow for the hot plate test.

Acetic Acid-Induced Writhing Test

This model is sensitive to both centrally and peripherally acting analgesics and is used to assess visceral pain.[14]

  • Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching). A reduction in the number of writhes indicates analgesia.[14]

  • Workflow:

    • Administer the test compound or vehicle.

    • After a set absorption period, inject acetic acid intraperitoneally.

    • Immediately begin counting the number of writhes over a defined period.

    • Compare the number of writhes in the treated groups to the vehicle control group.

Conclusion and Future Directions

This compound and morphine offer two distinct and compelling options for analgesia. Morphine remains a potent analgesic, but its clinical utility is constrained by a significant side effect profile, most notably its potential for addiction. This compound, with its multi-target, non-opioid mechanism of action, presents a promising alternative with a more favorable safety profile, particularly its lack of addictive properties.

For drug development professionals, this compound's unique mechanism offers a novel scaffold for the design of potent and safe analgesics. Further research should focus on:

  • Head-to-head clinical trials to definitively compare the efficacy and safety of this compound and morphine in various pain states.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and minimize potential toxicity.

  • Exploration of this compound derivatives to enhance analgesic potency and further improve the safety profile.

By understanding the fundamental differences between these two compounds, researchers can make more informed decisions in the quest for safer and more effective pain therapies.

References

  • A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. (2022). PMC. [Link]

  • What is the mechanism of Lappaconite Hydrobromide? (2024). Patsnap Synapse. [Link]

  • Quantitative Electrophysiological Evaluation of the Analgesic Efficacy of Two Lappaconitine Derivatives: A Window into Antinociceptive Drug Mechanisms. (2021). PubMed Central. [Link]

  • A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain. (2023). IASP. [Link]

  • Morphine Side Effects. (n.d.). News-Medical.Net. [Link]

  • The Adverse Effects of Morphine: A Prospective Survey of Common Symptoms During Repeated Dosing for Chronic Cancer Pain. (2025). ResearchGate. [Link]

  • Morphine. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Morphine Side Effects: Common, Severe, Long Term. (2025). Drugs.com. [Link]

  • Pharmacological studies of lappaconitine. Analgesic activities. (n.d.). PubMed. [Link]

  • Side effects of morphine. (n.d.). NHS. [Link]

  • Analgesic activity of aconitine in hot plate test in mice. (n.d.). ResearchGate. [Link]

  • Olanzapine‐induced cardiomyopathy: A mimicker of obesity cardiomyopathy?. (2024). PMC. [Link]

  • Experimental evaluation of analgesic and anti-inflammatory potential of Oyster mushroom Pleurotus florida. (n.d.). PMC. [Link]

  • Evidence that naloxonazine produces prolonged antagonism of central delta opioid receptor activity in vivo. (n.d.). PubMed. [Link]

  • A Comparision of Nalbuphine with Morphine for Analgesic Effects and Safety : Meta-Analysis of Randomized Controlled Trials. (2025). ResearchGate. [Link]

  • A comparison of morphine and nalbuphine for intraoperative and postoperative analgesia. (n.d.). Pakistan Journal of Medical Sciences. [Link]

  • A Comparision of Nalbuphine with Morphine for Analgesic Effects and Safety : Meta-Analysis of Randomized Controlled Trials. (n.d.). Semantic Scholar. [Link]

  • Evaluation of Analgesic Activity of the Methanol Extract from the Leaves of Arum Palaestinum in Mice and Rats. (n.d.). Biomedical and Pharmacology Journal. [Link]

  • Pharmacological characterization of nalorphine, a kappa 3 analgesic. (n.d.). PubMed. [Link]

  • Analgesic effect of the flavonoid herbacetin in nociception animal models. (n.d.). European Review for Medical and Pharmacological Sciences. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). Journal of Pharmaceutical Research International. [Link]

  • Lancora Factsheet, Uses & Common Side Effects. (n.d.). Rexall. [Link]

  • Physiology, Opioid Receptor. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Opioid Pharmacology. (n.d.). Pain Physician. [Link]

  • OPIOID RECEPTORS -PHYSIOLOGY SERIES. (2020). YouTube. [Link]

  • Median effective dose (ED50) of paracetamol and morphine for postoperative pain: A study of interaction. (2025). ResearchGate. [Link]

  • Digoxin (Lanoxin): Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

  • Comparison of Side Effects of Nalbuphine and Morphine in the Treatment of Pain in children with Cancer: A Prospective Study. (n.d.). MDPI. [Link]

  • Comparison of the ED50 of prophylactic butorphanol in preventing morphine-induced pruritus with or without palonosetron: a prospective, double-blinded, randomized dose–response trial using an up-down sequential allocation method. (2024). PMC. [Link]

  • Ivabradine (Corlanor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • Analgesic efficacy and safety of nalbuphine versus morphine for perioperative tumor ablation: a randomized, controlled, multicenter trial. (2022). PubMed. [Link]

  • Understanding Ranolazine and EECP® Side Effects and Safety. (n.d.). Flow Therapy. [Link]

  • Comparison of the ED50 of prophylactic butorphanol in preventing morphine-induced pruritus with or without palonosetron: a prospective, double-blinded, randomized dose–response trial using an up-down sequential allocation method. (2025). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is the bedrock of reliable data. Lannaconitine, a diterpenoid alkaloid found in species of the Aconitum genus, presents a significant analytical challenge due to its potent biological activity and the complexity of the matrices in which it is often found. This guide provides an in-depth comparison of the primary analytical methods for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The choice of an analytical method is a critical decision, balancing the need for sensitivity and specificity with practical considerations such as cost, sample throughput, and the nature of the sample matrix. This document will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to empower you to make informed decisions for your analytical workflows.

Comparative Analysis of Analytical Methods

The quantification of this compound is crucial for a range of applications, including toxicological assessments, quality control of herbal medicines, and pharmacokinetic studies.[1] Each of the following analytical techniques offers distinct advantages and is suited to different analytical challenges.[1][2]

Method Performance at a Glance

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for the analysis of this compound and related aconitum alkaloids, based on data from various validation studies.

Performance ParameterMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: UPLC-MS/MS
Linearity (r²) >0.99[1]>0.995[3]>0.9979[4][5]
Linear Range 0.5 - 200 µg/mL0.1 - 1000 ng/mL[3]0.1 - 500 ng/mL[4][5]
Accuracy (% Recovery) 86 - 99%92.3 - 102%90.1 - 107.2%[4][5]
Precision (%RSD) 2.0 - 6.9%< 7.51% (intra- and inter-day)[6]< 14% (intra- and inter-day)[4][5]
Limit of Quantification (LOQ) 0.5 µg/mL[1]13.125 ng/mL[6]0.1 ng/mL[4][5]
Limit of Detection (LOD) 0.1 µg/mL[1]Not explicitly stated, but lower than LOQ0.04 ng/mL[4][5]
Specificity ModerateHighHigh
Run Time ModerateShort (< 5 min)[3]Short (< 4 min)[5]

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for each analytical method. These protocols are synthesized from established and validated methods in the scientific literature.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique, making it a cost-effective choice for routine analysis, particularly for quality control of raw materials and finished products where this compound concentrations are relatively high.[1][2] The principle lies in the chromatographic separation of the analyte based on its polarity, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.[1]

  • Sample Preparation (Herbal Material):

    • Accurately weigh 1.0 g of pulverized and dried (at 60°C for 4 hours) plant material.[2]

    • Add 20 mL of an appropriate extraction solvent (e.g., 70% methanol or a chloroform-ammonia solution).[2]

    • Perform extraction using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.[2]

    • Filter the supernatant through a 0.45 µm membrane filter before injection.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

    • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer such as ammonium bicarbonate or triethylamine, with the pH adjusted.[2]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 235 nm.[2]

    • Injection Volume: 10-20 µL.[2]

  • Method Validation:

    • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

  • Choice of C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound molecule, enabling good separation from other components in the extract.

  • Gradient Elution: A gradient elution is crucial for complex herbal extracts, as it allows for the efficient elution of a wide range of compounds with varying polarities, ensuring a good resolution of the this compound peak.

  • UV Detection at 235 nm: This wavelength is selected as it corresponds to a significant absorbance maximum for many aconitum alkaloids, providing good sensitivity for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Plant Material extract Solvent Extraction weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC System filter->hplc Inject Sample detector UV Detector (235 nm) hplc->detector data Data Acquisition & Processing detector->data

Caption: A generalized workflow for the HPLC-UV analysis of this compound.

Method B & C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS & UPLC-MS/MS)

LC-MS/MS and UPLC-MS/MS are the gold standards for the analysis of this compound in complex matrices and for applications requiring high sensitivity, such as pharmacokinetic studies in biological fluids.[1] These techniques couple the superior separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC.[4][5]

The core principle involves the ionization of the analyte after chromatographic separation, followed by the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation into product ions. The detection of these specific product ions provides a high degree of certainty in identification and quantification.[7]

  • Sample Preparation (Blood/Plasma):

    • To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of methanol or acetonitrile to precipitate proteins.[8]

    • Vortex the mixture vigorously.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[9]

    • Inject an aliquot into the UPLC-MS/MS system.

  • Chromatographic Conditions (UPLC):

    • Column: ACQUITY UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[5][9]

    • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) acetonitrile.[5][9]

    • Flow Rate: 0.4 mL/min.[5][9]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 2 µL.[9]

  • Mass Spectrometry Conditions (Tandem MS):

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[4][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound must be optimized by infusing a standard solution. For related aconitum alkaloids, transitions like m/z 585.5 → m/z 535.5 for lappaconitine have been used.[6]

  • Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from biological samples, which would otherwise interfere with the analysis and damage the chromatographic column.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, to the mobile phase promotes the protonation of the analyte, which is essential for efficient ionization in the positive ESI mode.

  • Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode. By monitoring a specific fragmentation pattern unique to this compound, it is possible to quantify the analyte with high accuracy, even in the presence of co-eluting compounds from a complex matrix.[7]

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis precipitate Protein Precipitation centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC System reconstitute->uplc Inject Sample msms Tandem MS (MRM) uplc->msms data Data Acquisition & Processing msms->data

Caption: A generalized workflow for the UPLC-MS/MS analysis of this compound.

Cross-Validation: Bridging the Methods

Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, especially when transitioning from one method to another (e.g., from HPLC-UV to UPLC-MS/MS) or when comparing data across different laboratories.[1] The process involves analyzing the same set of samples using both methods and comparing the results for key validation parameters.

CrossValidation_Workflow start Define Acceptance Criteria samples Prepare a Set of Representative Samples start->samples method1 Analyze Samples with Method A (e.g., HPLC-UV) samples->method1 method2 Analyze Samples with Method B (e.g., UPLC-MS/MS) samples->method2 compare Compare Results (e.g., Linearity, Accuracy, Precision) method1->compare method2->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Methods are Considered Validated decision->pass Yes fail Investigate Discrepancies & Re-evaluate decision->fail No

Caption: A generalized workflow for the cross-validation of two analytical methods.

Conclusion: Selecting the Optimal Method

The selection of an analytical method for this compound quantification is contingent upon the specific requirements of the study.

  • HPLC-UV is a robust and cost-effective method well-suited for routine quality control of well-characterized samples where analyte concentrations are relatively high.[1]

  • LC-MS/MS and UPLC-MS/MS are the methods of choice for complex matrices, low concentration levels, and when high specificity is paramount, such as in toxicological or pharmacokinetic studies.[1] The higher throughput and resolution of UPLC-MS/MS make it particularly advantageous for demanding applications.[4][5]

Regardless of the method chosen, proper method validation is non-negotiable to ensure the generation of accurate, reliable, and reproducible data. When transitioning between methods or laboratories, a thorough cross-validation provides the necessary confidence in the consistency of the analytical results.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for 14-O-acetylneoline and Related Aconitum Alkaloids - Benchchem. (n.d.).
  • Lee, J. H., Choi, J. Y., Park, H., Yoon, C.-Y., Park, S.-K., Baek, S. Y., & Cho, S. (2015). Development and validation of Q-TOF/MS method for the rapid and simultaneous quantification of three aconitum alkaloids in food. RSC Advances, 5(85), 69247–69255. [Link]

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitine Quantification - Benchchem. (n.d.).
  • Csupor, D., Wenzig, E. M., Wolkart, K., Zupko, I., & Bauer, R. (2009). Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL, 92(4), 1028–1034. [Link]

  • Application Notes and Protocols for the Analytical Determination of Aconitum Alkaloids - Benchchem. (n.d.).
  • Gao, F., Shang, Z., Li, F., Wang, X., & Li, Y. (2019). Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2019, 1–8. [Link]

  • Gao, F., Shang, Z., Li, F., Wang, X., & Li, Y. (2019). Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2019. [Link]

  • Li, Y., Chen, X., Zhang, Z., Zhu, C., Chen, Y., & Bi, K. (2008). Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography–tandem mass spectrometry and pharmacokinetics evaluation of “SHEN-FU” injectable powder. Journal of Chromatography B, 873(2), 173–179. [Link]

  • Wang, B.-M., Zha, W.-B., & Gu, Y. (2012). Quantitative determination of lappaconitine in plasma by liquid chromatography-tandem mass spectrometry and its application in the pharmacokinetic study in rabbits. Journal of Pharmaceutical and Biomedical Analysis, 66, 347–351. [Link]

  • A Comparative Guide to Analytical Methods for the Quantification of 13-Dehydroxyindaconitine - Benchchem. (n.d.).
  • How to set up MRM method for veterinary drug compounds on LC/MS/MS. (2021, December 1). YouTube. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Anti-Arrhythmic Properties of Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiac arrhythmias remain a significant clinical challenge, necessitating the development of novel anti-arrhythmic agents with improved efficacy and safety profiles. Lannaconitine, a diterpenoid alkaloid, has emerged as a promising candidate. This guide provides a comprehensive framework for validating its anti-arrhythmic properties, offering a direct comparison with established drugs: Flecainide, Lidocaine, and Amiodarone. We delve into the mechanistic underpinnings of these agents, provide detailed, self-validating experimental protocols for preclinical assessment, and present a comparative analysis of their electrophysiological effects. The objective is to equip researchers with the necessary technical and theoretical knowledge to rigorously evaluate this compound's potential as a next-generation anti-arrhythmic therapeutic.

Mechanistic Deep Dive: A Comparative Analysis of Anti-Arrhythmic Action

The arrhythmogenic potential of a drug is intrinsically linked to its interaction with cardiac ion channels. The Vaughan Williams classification system provides a foundational framework for categorizing these agents based on their primary mechanism of action.[1] this compound, known clinically as Allapinin (lappaconitine hydrobromide), is characterized as a Class IC anti-arrhythmic agent.[2] Its primary mechanism involves the blockade of fast sodium channels (INa), which are critical for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2]

This action slows the conduction of the electrical impulse throughout the heart, a key factor in suppressing tachycardias that arise from abnormal conduction pathways, such as re-entry circuits.[1][3] To fully appreciate this compound's profile, it is essential to compare it with other established drugs that modulate cardiac electrophysiology through distinct mechanisms.

  • This compound (Class IC): Acts as a potent blocker of fast sodium channels, significantly slowing conduction velocity with minimal effect on the action potential duration (APD).[2][4] Its effect is often more pronounced at higher heart rates, a characteristic known as use-dependence.[5]

  • Flecainide (Class IC): As a direct comparator, flecainide also potently blocks fast sodium channels, markedly slowing conduction velocity.[5][6] It is primarily used for supraventricular arrhythmias in patients without structural heart disease due to proarrhythmic risks highlighted in the Cardiac Arrhythmia Suppression Trial (CAST).[5][6][7]

  • Lidocaine (Class IB): This agent represents a different subclass of sodium channel blockers. Lidocaine exhibits a rapid dissociation from the Na+ channel, making it more effective on ischemic or depolarized tissue and at higher heart rates.[4][8][9] Unlike Class IC agents, it shortens the APD in ventricular myocardium.[8][9]

  • Amiodarone (Class III): Amiodarone is a complex, multi-channel blocker with a primary Class III action: blocking potassium channels to prolong the repolarization phase and, consequently, the APD and effective refractory period.[10][11][12] It also exhibits Class I, II, and IV properties, making it effective against a broad spectrum of arrhythmias but also contributing to a complex side-effect profile.[10][12][13]

G cluster_0 Vaughan Williams Classification cluster_1 Sub-Classes & Compounds Class I Class I (Sodium Channel Blockers) Class IA Class IA Class IB Class IB (Shortens APD) Class IC Class IC (No effect on APD) Class II Class II (Beta Blockers) Class III Class III (Potassium Channel Blockers) Amiodarone Amiodarone (Multi-channel) Class III->Amiodarone Class IV Class IV (Calcium Channel Blockers) Lidocaine Lidocaine Class IB->Lidocaine Flecainide Flecainide Class IC->Flecainide This compound This compound Class IC->this compound

Caption: Vaughan Williams classification of anti-arrhythmic drugs.

Preclinical Validation Framework: A Guide to Assessing Anti-Arrhythmic Efficacy

A robust preclinical evaluation is paramount to de-risk clinical development.[14][15] The following protocols are designed as a self-validating system, moving from molecular target engagement to functional outcomes in integrated physiological systems.

Part A: In Vitro Electrophysiological Profiling

Causality: The foundational step is to confirm the drug's specific effects on cardiac ion channels. Automated and manual patch-clamp electrophysiology are the gold standards for quantifying these interactions, providing direct evidence of the mechanism of action.[16][17]

G start Start: Compound Synthesis cell_culture Culture Human iPSC-Derived Cardiomyocytes (hiPSC-CMs) or Primary Ventricular Myocytes start->cell_culture patch_clamp Whole-Cell Patch-Clamp Assay (Voltage-Clamp) cell_culture->patch_clamp Target: I-Na apd_assay Action Potential Duration Assay (Current-Clamp) cell_culture->apd_assay Measure APD90, APD50 data_analysis Data Analysis: IC50 Determination, Use-Dependency Analysis patch_clamp->data_analysis apd_assay->data_analysis end End: Mechanistic Profile Established data_analysis->end G cluster_exvivo Ex Vivo Arm cluster_invivo In Vivo Arm start Start: Compound with Known In Vitro Profile animal_prep Animal Preparation (e.g., Male Sprague-Dawley Rat) start->animal_prep langendorff Langendorff-Perfused Isolated Heart animal_prep->langendorff anesthetize Anesthetize Animal & Record Baseline ECG animal_prep->anesthetize induce_ex Induce Arrhythmia (e.g., Pacing, Ischemia) langendorff->induce_ex treat_ex Administer this compound via Perfusate induce_ex->treat_ex record_ex Record Pseudo-ECG & Monophasic Action Potentials treat_ex->record_ex decision Comparative Analysis: Efficacy & Safety record_ex->decision induce_in Induce Arrhythmia (e.g., IV Aconitine Infusion) anesthetize->induce_in treat_in Administer this compound (IV or Oral) induce_in->treat_in record_in Monitor ECG for Arrhythmia Duration & Termination treat_in->record_in record_in->decision end End: Preclinical Proof-of-Concept decision->end

Caption: Workflow for ex vivo and in vivo arrhythmia model testing.

Experimental Protocol 2: Aconitine-Induced Arrhythmia Model in Rats

Rationale: Aconitine is a sodium channel activator that induces reliable and reproducible ventricular arrhythmias, making it an excellent model for testing sodium channel blockers like this compound. [2][18]This model directly challenges the drug's proposed mechanism of action.

  • Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Anesthetize with an appropriate agent (e.g., urethane or a combination of ketamine/xylazine) and ensure a stable plane of anesthesia.

  • Surgical Procedure: Insert catheters into the jugular vein for drug administration and the carotid artery for blood pressure monitoring. Attach subcutaneous needle electrodes to record a lead II electrocardiogram (ECG).

  • Arrhythmia Induction: After a stabilization period (15-20 minutes), begin a continuous intravenous infusion of aconitine (e.g., 10-20 µg/kg/min). [2]4. Experimental Groups:

    • Prophylactic Group: Administer this compound (or vehicle/comparator drug) intravenously 15 minutes before starting the aconitine infusion.

    • Therapeutic Group: Administer this compound (or vehicle/comparator drug) intravenously after the onset of sustained ventricular tachycardia.

  • Endpoint Measurement: Continuously record the ECG. The primary endpoints are:

    • The dose of aconitine required to induce ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

    • The duration of arrhythmias in the therapeutic group and the percentage of animals converting back to sinus rhythm.

  • Data Analysis: Compare the time to arrhythmia onset and the arrhythmia duration between the this compound-treated group and the vehicle and positive-control (e.g., Flecainide, Lidocaine) groups.

Comparative Performance Analysis

The ultimate goal is to understand how this compound's properties translate into a potentially favorable therapeutic window compared to existing treatments.

FeatureThis compound (Lappaconitine)FlecainideLidocaineAmiodarone
Vaughan Williams Class IC [2]IC [6][7]IB [8][19]III (with I, II, IV effects) [10][11]
Primary Mechanism Blocks fast Na+ channels [2]Blocks fast Na+ channels [6][20]Blocks fast Na+ channels [8][21]Blocks K+ channels [10][12]
Effect on APD Minimal to none [4]Minimal to none [6]Shortens [8][9]Prolongs significantly [11][12]
Effect on Conduction Markedly slows [2]Markedly slows [6][20]Minimal effect in normal tissue [4]Slows [12]
Use-Dependence StrongStrong [5]Strong Moderate
Primary Clinical Use Supraventricular & Ventricular TachycardiasAtrial Fibrillation, SVT [5][7]Ventricular Arrhythmias (esp. post-MI) [8][19]Atrial & Ventricular Arrhythmias [13]
Key Safety Concern Proarrhythmia in structural heart diseaseProarrhythmia in structural heart disease [5][7]Neurological (CNS) toxicity Pulmonary, thyroid, liver toxicity [10][13]

Conclusion

The validation of this compound as a viable anti-arrhythmic agent requires a systematic and multi-faceted approach. Its classification as a Class IC agent positions it as a direct competitor to drugs like Flecainide, while its unique chemical structure may offer a differentiated safety or efficacy profile. The experimental framework provided herein, progressing from molecular target engagement with patch-clamp electrophysiology to functional arrhythmia termination in robust in vivo models, offers a clear and logical path for its preclinical development. By directly comparing its performance against well-characterized drugs like Flecainide, Lidocaine, and Amiodarone, researchers can precisely define this compound's therapeutic potential and identify the clinical scenarios where it may provide the most significant benefit.

References

  • MDPI. (n.d.). In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models.
  • NIH National Center for Biotechnology Information. (n.d.). Flecainide: Current status and perspectives in arrhythmia management.
  • Dr.Oracle. (2025, April 8). What is the mechanism of action (MOA) of Amiodarone (antiarrhythmic medication)?.
  • PubMed. (n.d.). Intravenous amiodarone for ventricular arrhythmias: overview and clinical use.
  • Wikipedia. (n.d.). Amiodarone.
  • Dr.Oracle. (2025, May 4). What is the mechanism of action of Amiodarone (antiarrhythmic medication)?.
  • PubMed. (n.d.). Animal models of arrhythmia: classic electrophysiology to genetically modified large animals.
  • Circulation Research. (2022, June 9). Animal Models to Study Cardiac Arrhythmias.
  • Circulation. (n.d.). Evidence-Based Analysis of Amiodarone Efficacy and Safety.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lidocaine Hydrochloride?.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flecainide Acetate?.
  • HEXIA Pharm. (2023, July 23). Understanding Lidocaine: Uses, Side Effects, Dosage, Mechanism Of Action, And Shortage.
  • PubMed. (n.d.). A new method for evaluation of safety of antiarrhythmic drugs.
  • ResearchGate. (n.d.). In vivo models used in cardiac arrhythmia and heart failure research.
  • ProACLS. (n.d.). Lidocaine | Free ACLS Online Training Video.
  • NCBI Bookshelf. (2025, November 28). Flecainide.
  • Bionity. (n.d.). Flecainide.
  • HEXIA Pharm. (2025, August 11). How Lidocaine Works to Stabilize the Heart in VTach.
  • ResearchGate. (2025, August 1). (PDF) Preclinical Evaluation of Antiarrhythmic Agents.
  • NIH National Center for Biotechnology Information. (n.d.). In vitro models of proarrhythmia.
  • PubMed. (n.d.). Model systems for the discovery and development of antiarrhythmic drugs.
  • NIH National Library of Medicine. (n.d.). Preclinical assessment of antiarrhythmic drugs.
  • Slideshare. (n.d.). SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX.
  • ResearchGate. (2025, August 6). A study of the mechanism of the antiarrhythmic action of Alapinin.
  • PubMed. (n.d.). Role of the alternans of action potential duration and aconitine-induced arrhythmias in isolated rabbit hearts.
  • CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers).
  • Drugs.com. (n.d.). Amiodarone vs Lidocaine Comparison.
  • PubMed. (n.d.). Amiodarone as compared with lidocaine for shock-resistant ventricular fibrillation.
  • YouTube. (2017, December 18). Antiarrhythmic Drugs, Animation.
  • MDPI. (n.d.). Inhibitory Effects of Cenobamate on Multiple Human Cardiac Ion Channels and Possible Arrhythmogenic Consequences.
  • PubMed. (n.d.). Electrophysiological effects of L-palmitoylcarnitine in single ventricular myocytes.
  • YouTube. (2023, November 13). Medicinal Chemistry II (31) Anti-Arrhythmic Drugs Mechanism of Action | Sodium Channel Blockers.

Sources

A Comparative Guide to the Mechanistic Actions of Lannaconitine and Ajacine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the diverse family of diterpenoid alkaloids presents both formidable challenges and tantalizing therapeutic possibilities. Among these, lannaconitine and ajacine, derived from the plant genera Aconitum and Delphinium respectively, have garnered interest for their potent physiological effects.[1][2] This guide offers an in-depth, objective comparison of the mechanisms of action of these two complex alkaloids, grounded in available experimental data, to aid researchers in navigating their potential applications and understanding their distinct molecular interactions.

Introduction to this compound and Ajacine: Structurally Related Alkaloids with Potent Bioactivity

This compound is a C18-diterpenoid alkaloid predominantly found in Aconitum species. Ajacine, a C19-diterpenoid alkaloid isolated from Delphinium species, shares a similar structural core.[1][3][4] Both belong to a class of compounds known for their profound impact on the central and peripheral nervous systems. Early pharmacological studies have pointed towards voltage-gated sodium channels as a primary target for many alkaloids from these genera.[1][2]

Unraveling the Primary Molecular Target: Voltage-Gated Sodium Channels

The consensus from available research indicates that both this compound and ajacine exert their primary effects by modulating the function of voltage-gated sodium channels (Nav).[1][2] These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for therapeutic intervention in conditions such as pain, epilepsy, and cardiac arrhythmias.

This compound: A Characterized Inhibitor of Voltage-Gated Sodium Channels

Experimental evidence has firmly established this compound as an inhibitor of voltage-gated sodium channels. Specifically, it has been shown to block the Nav1.7 subtype, a channel genetically validated as a crucial player in human pain perception. The analgesic properties of this compound are attributed to this inhibitory action.

The mechanism of this compound's block is distinct from that of classical local anesthetics. It exhibits a slow onset and a largely irreversible inhibition of Nav1.7. Furthermore, this compound's binding does not significantly alter the voltage-dependence of channel activation or inactivation. Site-directed mutagenesis studies suggest that its binding site may differ from that of local anesthetics, although it is thought to interact with site 2 of the sodium channel, a common target for many neurotoxins.

Ajacine: An Inferred Voltage-Gated Sodium Channel Inhibitor

Direct and detailed experimental data on the specific mechanism of action of ajacine are less abundant in peer-reviewed literature. However, multiple lines of evidence strongly suggest that it also functions as a voltage-gated sodium channel inhibitor. Commercial suppliers classify ajacine as an inhibitor of voltage-dependent sodium channels, noting its close relationship to lappaconitine.[5]

Comparative Analysis of Mechanistic Properties

To facilitate a clear comparison, the known and inferred properties of this compound and ajacine are summarized below.

FeatureThis compoundAjacine
Primary Molecular Target Voltage-Gated Sodium Channels (Nav)Voltage-Gated Sodium Channels (Nav) (Inferred)
Specific Subtype(s) Nav1.7, Cardiac Sodium ChannelsNot definitively determined
Effect on Channel Inhibition/BlockadeInhibition/Blockade (Inferred)
Nature of Block Slow onset, irreversibleNot determined
State Dependence Primarily open-state blockerNot determined
Binding Site Likely Site 2 of the Nav channelLikely Site 2 of the Nav channel (Inferred)
Supporting Evidence Electrophysiology, mutagenesis studiesStructural similarity to this compound, classification of related Delphinium alkaloids

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To conceptualize the molecular interactions and the experimental approaches used to study these alkaloids, the following diagrams are provided.

Lannaconitine_Mechanism Nav1.7 Voltage-Gated Sodium Channel (Nav1.7) Sodium_Influx Na+ Influx Block Block Nav1.7->Block This compound This compound This compound->Nav1.7 Action_Potential Action Potential Propagation Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.7) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Data_Acquisition Data Acquisition (Sodium Currents) Patch_Clamp->Data_Acquisition IC50_Curve Concentration-Response Curve (IC50 Determination) Data_Acquisition->IC50_Curve Voltage_Protocol Analysis of Voltage- and State-Dependence Data_Acquisition->Voltage_Protocol

Caption: Workflow for patch-clamp electrophysiology studies.

Experimental Methodologies for Mechanistic Elucidation

The primary technique for characterizing the effects of compounds like this compound and ajacine on voltage-gated sodium channels is patch-clamp electrophysiology .

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol allows for the direct measurement of ion channel activity in a single cell.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human Nav subtype of interest (e.g., Nav1.7).
  • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block potassium channels).

3. Electrophysiological Recording:

  • Mount the coverslip with adherent cells onto the stage of an inverted microscope.
  • Using a micromanipulator, approach a single cell with a glass micropipette filled with the internal solution.
  • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
  • Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the "whole-cell" configuration.
  • Use a patch-clamp amplifier and data acquisition software to control the cell's membrane potential and record the resulting sodium currents.

4. Data Acquisition and Analysis:

  • Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps to elicit sodium currents and determine the voltage at which the peak current occurs.
  • Concentration-Response: Apply increasing concentrations of the test compound (this compound or ajacine) to the external solution while recording sodium currents at a fixed voltage. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.
  • State-Dependence: Utilize specific voltage protocols to assess the compound's affinity for the resting, open, and inactivated states of the channel.

Causality Behind Experimental Choices:

  • HEK293 cells are used as a heterologous expression system because they do not endogenously express significant levels of voltage-gated sodium channels, providing a "clean" background to study the specific Nav subtype that has been transfected.

  • Cesium fluoride (CsF) in the internal solution is crucial for isolating sodium currents by blocking outward potassium currents, which could otherwise contaminate the recordings.

  • Specific voltage protocols are designed to manipulate the conformational state of the sodium channels, allowing for a detailed investigation of the drug's mechanism of action (e.g., use-dependent block, effect on inactivation kinetics).

Conclusion and Future Directions

The available evidence strongly supports the classification of both this compound and ajacine as inhibitors of voltage-gated sodium channels. This compound has been more extensively characterized, with a demonstrated inhibitory effect on Nav1.7. While the specific details of ajacine's interaction with Nav channels require further direct experimental investigation, its structural similarity to this compound and its origin from the Delphinium genus provide a solid foundation for this mechanistic hypothesis.

Future research should focus on obtaining detailed electrophysiological data for ajacine to determine its IC50 values on various Nav subtypes, its state-dependency, and the reversibility of its block. Such studies will be crucial for a more complete comparative analysis and for unlocking the full therapeutic potential of these potent diterpenoid alkaloids.

References

  • Turabekova, M. A., Rasulev, B. F., Levkovich, M. G., Abdullaev, N. D., & Leszczynski, J. (2008). Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies. Computational biology and chemistry, 32(2), 88–101.
  • Turabekova, M. A., Rasulev, B. F., Dzhakhangirov, F. N., & Salikhov, S. I. (2008). Aconitum and Delphinium alkaloids: "drug-likeness" descriptors related to toxic mode of action. Environmental toxicology and pharmacology, 25(3), 310-320.
  • Zhou, J., Xie, G., & Yan, X. (Eds.). (2011). Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications: Vol.
  • Blagbrough, I. S., et al. (2021). Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism.
  • Royal Society of Chemistry. (2021). Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. Retrieved from [Link]

  • device.report. (n.d.). Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Activities of Diterpenoid Alkaloids. In Encyclopedia. Retrieved from [Link]

  • Chen, L., et al. (2024). Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity. Chemistry & Biodiversity, 21(2), e202301958.
  • Dobelis, P., et al. (1999). Effects of Delphinium alkaloids on neuromuscular transmission. Journal of Pharmacology and Experimental Therapeutics, 291(2), 538-546.
  • ABIM. (2017). Aconitum and Delphinium alkaloids: "drug-likeness" descriptors related to toxic mode of action. An Annotated Bibliography of Indian Medicine. Retrieved from [Link]

  • Li, J., et al. (2018). Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-RSV Activities. Molecules, 23(9), 2348.
  • Sophion. (n.d.). Master voltage-gated ion channels with automated patch clamp. Retrieved from [Link]

  • Nanion. (n.d.). Application Note Pharmacology on hNa 1.7 performed on Nanion's Patchliner at Vhalf. Retrieved from [Link]

  • PubMed. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Retrieved from [Link]

  • Wood, J. N., et al. (2023). Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia. Brain.
  • PubMed. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Retrieved from [Link]

  • PubMed. (1976). Electrophysiological effects of ajmaline in isolated cardiac tissue. Retrieved from [Link]

  • Pan, X., et al. (2023). Structural mapping of Nav1.7 antagonists.
  • YouTube. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. Retrieved from [Link]

  • Greenwood, I. A., & Saleh, S. N. (2005). Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. The Journal of physiology, 568(Pt 1), 65–77.
  • PubMed. (1978). [Electrophysiological effects of ajmaline on the human conduction system (author's transl)]. Retrieved from [Link]

  • Cummins, T. R., et al. (2004). Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy. The Journal of Neuroscience, 24(37), 8232–8236.
  • eLife. (2020). Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling. Retrieved from [Link]

  • Mourad, A. A., & Dustrude, E. T. (2022). Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Channels (Austin, Tex.), 16(1), 59–76.
  • Tamkun, M. M., & Palmer, C. (1993). Mechanism of action of galanin on myenteric neurons. The Journal of general physiology, 102(4), 583–604.

Sources

A Researcher's Guide to Navigating the Reproducibility of Lannaconitine Research Findings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often leads researchers down complex paths, and the study of natural products like Lannaconitine is no exception. As a C19-diterpenoid alkaloid, this compound belongs to a class of compounds known for their potent biological activities and intricate chemical structures. However, the very complexity that makes these molecules promising also presents significant challenges to the reproducibility of research findings. This guide provides a comprehensive overview of the potential sources of variability in this compound research, drawing comparisons with closely related and more extensively studied alkaloids. By understanding these challenges and adopting rigorous, self-validating experimental designs, researchers can enhance the reliability and impact of their work.

The this compound Reproducibility Challenge: A Landscape of Limited Data

Direct research on the reproducibility of this compound findings is notably scarce in published literature. Much of the available data is on a closely related C18-diterpenoid alkaloid, Lappaconitine. Given their structural similarities, the challenges encountered in Lappaconitine research serve as a valuable proxy for anticipating and mitigating potential reproducibility issues in the study of this compound. This guide will, therefore, draw parallels from the broader field of diterpenoid alkaloid research to provide a robust framework for those embarking on or evaluating this compound studies.

Comparing Methodologies: A Proactive Approach to Ensuring Consistency

To foster reproducibility, it is crucial to scrutinize the methodologies employed at every stage of the research pipeline, from synthesis or extraction to pharmacological evaluation and analysis. The following table contrasts common approaches with best practices designed to minimize variability and enhance the reliability of findings.

Experimental Area Common Approaches & Potential for Variability Recommended Best Practices for Reproducibility
Chemical Synthesis The total synthesis of complex diterpenoid alkaloids is a multi-step process fraught with potential for inconsistent yields and purity. Challenges include catalyst inactivation, suboptimal ligand choice in C-H activation steps, and poor stereoselectivity in cycloaddition reactions.[1] Minor variations in reaction conditions (temperature, solvent purity, inert atmosphere) can lead to significant deviations in outcomes.Rigorous purification and degassing of all starting materials and solvents are paramount.[1] A screening of a panel of ligands and catalysts should be conducted to optimize key reactions.[1] Detailed reporting of all reaction parameters, including failed attempts, is crucial for enabling replication. The use of advanced purification techniques like preparative HPLC is recommended to ensure high purity of the final compound.
Pharmacological Assays (Analgesic & Anti-inflammatory) The analgesic and anti-inflammatory effects of alkaloids are often assessed using various animal models (e.g., hot plate, tail-flick, carrageenan-induced paw edema).[2][3] Variability can arise from differences in animal strain, age, sex, housing conditions, and the subjective nature of pain assessment. The choice of vehicle for drug administration can also significantly impact bioavailability and, consequently, the observed effects.Studies should be adequately powered and use randomized, blinded experimental designs. Detailed reporting of animal characteristics and experimental conditions is essential. The use of positive and negative controls (e.g., morphine, vehicle) is mandatory for validating the assay.[4] Whenever possible, multiple, complementary assays should be used to confirm the biological activity.
Bioanalytical Quantification The accurate quantification of this compound in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The lack of a standardized, validated analytical method can lead to significant discrepancies in reported concentrations. Matrix effects and inadequate chromatographic separation are common sources of error.A fully validated UPLC-MS/MS method, following FDA or equivalent guidelines, should be established.[5] This includes assessing selectivity, linearity, precision, accuracy, recovery, and stability.[5] The use of a suitable internal standard is critical for correcting for matrix effects and variations in sample processing.[5]

A Standardized Workflow for Reproducible this compound Research

To address the challenges outlined above, a self-validating experimental workflow is proposed. This workflow integrates critical quality control and validation steps throughout the research process, from the initial acquisition of the compound to the final data analysis.

G cluster_0 Phase 1: Compound Acquisition & Characterization cluster_1 Phase 2: Bioanalytical Method Validation cluster_2 Phase 3: Pharmacological Evaluation cluster_3 Phase 4: Data Analysis & Reporting synthesis Total Synthesis or Extraction purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization purity_assessment Purity Assessment (>95%) characterization->purity_assessment method_dev UPLC-MS/MS Method Development purity_assessment->method_dev Provides Pure Standard validation Full Method Validation (FDA/ICH Guidelines) method_dev->validation linearity Linearity & Range validation->linearity precision_accuracy Precision & Accuracy validation->precision_accuracy stability Stability Studies validation->stability quantification Bioanalysis of Samples validation->quantification Validated Method animal_model Animal Model Selection & Acclimatization randomization Randomized, Blinded Dosing animal_model->randomization behavioral_assays Behavioral Assays (e.g., Hot Plate, Von Frey) randomization->behavioral_assays tissue_collection Tissue/Blood Collection behavioral_assays->tissue_collection tissue_collection->quantification statistical_analysis Appropriate Statistical Analysis quantification->statistical_analysis data_reporting Transparent Reporting of All Data & Methods statistical_analysis->data_reporting

Caption: A comprehensive workflow for ensuring the reproducibility of this compound research.

Putative Signaling Pathway for this compound's Analgesic Effects

Based on studies of the related alkaloid Lappaconitine, the analgesic effects of this compound are likely mediated through the central nervous system, involving interactions with adrenergic and serotonergic pathways.[5] Validating these targets and pathways for this compound is a critical step in understanding its mechanism of action.

G cluster_brain Brain (Supraspinal) cluster_spinal Spinal Cord This compound This compound (Systemic Administration) beta_adrenergic β-Adrenergic Receptors This compound->beta_adrenergic ht2_receptors 5-HT2 Receptors This compound->ht2_receptors descending_pathways Descending Noradrenergic & Serotonergic Pathways beta_adrenergic->descending_pathways ht2_receptors->descending_pathways alpha_adrenergic α-Adrenergic Receptors analgesia Analgesic Effect alpha_adrenergic->analgesia ht1_receptors 5-HT1 Receptors ht1_receptors->analgesia descending_pathways->alpha_adrenergic descending_pathways->ht1_receptors

Caption: Putative signaling pathway for the analgesic action of this compound.

Experimental Protocols: A Foundation for Consistency

To facilitate the direct replication of findings, detailed, step-by-step methodologies for key experiments are essential. The following protocols are based on validated methods for related alkaloids and are proposed as a starting point for reproducible this compound research.

Protocol 1: Quantification of this compound in Rodent Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for Lappaconitine.[5]

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of internal standard (e.g., a structurally related alkaloid not present in the sample).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: A UPLC BEH C18 column is recommended.[5]

  • Mobile Phase: A gradient of acetonitrile and 10 mmol/L ammonium acetate with 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple reaction monitoring (MRM) mode. The specific precursor and product ions for this compound and the internal standard will need to be determined through infusion experiments.

3. Method Validation:

  • The method must be fully validated according to regulatory guidelines, assessing:

    • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard.[5]

    • Linearity: A linear calibration curve with a correlation coefficient (r²) > 0.99.[5]

    • Precision and Accuracy: Intra- and inter-day precision (%RSD) should be <15%, and accuracy should be within 85-115%.[5]

    • Recovery and Matrix Effect: Assessed to ensure that the extraction process is efficient and that the sample matrix does not interfere with ionization.[5]

    • Stability: Evaluated under various storage and processing conditions.[5]

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a standard in vivo assay for screening analgesic compounds.[2][4]

1. Animals:

  • Use male mice (e.g., ICR strain), weighing 20-25 g.

  • Acclimatize the animals for at least one week before the experiment.

2. Dosing:

  • Administer this compound or vehicle (e.g., saline with a small amount of Tween 80) subcutaneously or orally.

  • Include a positive control group treated with a known analgesic like morphine.

3. Induction of Writhing:

  • 30 minutes after subcutaneous administration (or 60 minutes after oral administration), inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.

4. Observation:

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes.

5. Data Analysis:

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

  • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Conclusion: A Call for Rigor and Transparency

The path to developing novel therapeutics from complex natural products like this compound is paved with challenges, chief among them being the reproducibility of research findings. By acknowledging the inherent complexities of this class of molecules and proactively addressing potential sources of variability, the scientific community can build a more robust and reliable foundation of knowledge. This guide serves as a starting point, encouraging researchers to adopt a culture of rigor, transparency, and meticulous validation in their study of this compound and other promising natural products. The adoption of such practices will not only enhance the credibility of individual studies but also accelerate the translation of these fascinating molecules into clinically effective therapies.

References

  • Navigating the Synthesis of Complex Diterpenoid Alkaloids: A Technical Support Center - Benchchem.
  • Fu H, Wen C, Shao L, Jin Y. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. 2019;2019:8540768. Available from: [Link]

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Aconitine Quantification - Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Aconitane Detection - Benchchem.
  • Ono M, Satoh T. Pharmacological studies of lappaconitine. Analgesic activities. Arzneimittelforschung. 1989;39(8):892-5. Available from: [Link]

  • Validation criteria for an analytical method - Phytocontrol. Available from: [Link]

  • Indrayanto G. Validation of analytical methods-update 2011. Profiles of Drug Substances, Excipients and Related Methodology. 2012;37:439-65. Available from: [Link]

  • Reproducibility of Statistically Significant Phase III Oncology Trials: An In Silico Meta-Epidemiological Analysis - PubMed Central. Available from: [Link]

  • Study of Analgesic and Anti-inflammatory Effects of Lappaconitine Gelata - ResearchGate. Available from: [Link]

  • Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine. Acta Pharmacologica Sinica. Available from: [Link]

Sources

Decoding the Molecular Embrace: A Comparative Guide to Confirming the Lannaconitine Binding Site on Sodium Channels

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Ligand-Channel Interactions

In the intricate world of neuropharmacology, the precise interaction between a ligand and its target is the cornerstone of rational drug design. Lannaconitine (LA), a diterpenoid alkaloid, has garnered significant interest for its potent analgesic properties, which are primarily attributed to its interaction with voltage-gated sodium channels (Nav). However, the exact locus and nature of this interaction have been a subject of detailed investigation, distinguishing it from other well-characterized sodium channel modulators. This guide provides an in-depth comparison of the experimental approaches used to confirm the binding site of this compound, offering a framework for researchers to rigorously characterize novel sodium channel ligands.

The Enigmatic Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that play a pivotal role in the initiation and propagation of action potentials in excitable cells.[1] Composed of a central pore-forming α-subunit and auxiliary β-subunits, the α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments of each domain line the central ion-conducting pore, a critical region for the binding of numerous toxins and therapeutic agents. Various distinct neurotoxin binding sites have been identified on the α-subunit, each with a unique pharmacology.

This compound's Unique Handshake: An Allosteric Embrace

This compound acts as an inhibitor of voltage-gated sodium channels, with a notable preference for the Nav1.7 subtype, a genetically validated target for pain.[2][3] Unlike the rapid and reversible block produced by local anesthetics such as tetracaine and bupivacaine, this compound induces a slow-onset and irreversible inhibition.[3][4] This distinct kinetic profile suggests a different and more stable interaction with the channel.

A seminal study revealed that this compound's inhibitory action is voltage-dependent, with a higher affinity for the open state of the channel.[5] Crucially, site-directed mutagenesis studies have pinpointed two specific amino acid residues in the S6 segment of domain IV (DIVS6), phenylalanine 1737 (F1737) and asparagine 1742 (N1742) in Nav1.7, as being essential for its inhibitory activity.[3][6] Mutation of these residues significantly attenuates the blocking effect of this compound, providing strong evidence for their direct involvement in the binding pocket. This finding is particularly significant as it distinguishes the this compound binding site from the canonical local anesthetic receptor site, which also involves residues in DIVS6 but in a different spatial arrangement.[3] Some evidence suggests that this compound interacts with neurotoxin receptor site 2, a site also targeted by the activator aconitine; however, this compound acts as a blocker rather than an activator.[7]

The interaction of this compound is best described as allosteric modulation. It binds to a site distinct from the pore-blocking sites of toxins like tetrodotoxin (TTX) and does not occlude the ion permeation pathway directly. Instead, its binding is thought to stabilize a non-conducting state of the channel, leading to its characteristic slow and irreversible inhibition.

A Comparative Look: this compound vs. Other Sodium Channel Modulators

To fully appreciate the uniqueness of this compound's binding site, it is essential to compare it with other well-known sodium channel modulators.

Modulator Binding Site Mechanism of Action Key Residues (if known) Effect on Channel Gating
This compound Neurotoxin Site 2 (proposed), involving DIVS6Allosteric inhibitor, slow and irreversible blockF1737, N1742 (in Nav1.7)[3]Little to no effect on activation or inactivation kinetics[3]
Tetrodotoxin (TTX) / Saxitoxin (STX) Neurotoxin Site 1 (Outer Pore)Pore blockerResidues in the P-loops of all four domainsBlocks ion conduction without affecting gating
Local Anesthetics (e.g., Tetracaine, Bupivacaine) Inner pore, overlapping with Site 6State-dependent pore block (higher affinity for open and inactivated states)Involves residues in DI, DIII, and DIV S6 segmentsStabilizes the inactivated state, use-dependent block
Aconitine / Veratridine Neurotoxin Site 2Activator, shifts activation to more negative potentials and inhibits inactivationInvolves residues in DIS6 and DIVS6Persistent activation

Experimental Blueprint: Confirming the Binding Site

A multi-faceted approach is necessary to definitively confirm the binding site of a novel ligand like this compound. This involves a combination of electrophysiology, molecular biology, and computational modeling.

Workflow for Binding Site Confirmation

G cluster_0 Initial Characterization cluster_1 Binding Site Hypothesis cluster_2 Experimental Validation cluster_3 Confirmation A Whole-Cell Patch-Clamp Electrophysiology (Determine IC50 and basic mechanism) B Voltage-Clamp Protocols (Analyze state-dependence and gating effects) A->B C Computational Docking (Predict potential binding poses and key residues) B->C D Comparison with Known Ligands (Identify potential overlapping sites) B->D E Site-Directed Mutagenesis (Mutate predicted key residues) C->E D->E F Functional Characterization of Mutants (Patch-clamp analysis of mutated channels) E->F H Confirmation of Binding Site (Loss of ligand effect in mutant channels) F->H G Structure-Activity Relationship (SAR) Studies (Synthesize and test analogs) G->H

Caption: A logical workflow for the experimental confirmation of a ligand's binding site on an ion channel.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific sodium channel subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).

I. Cell Culture and Transfection:

  • Culture HEK293 cells stably or transiently expressing the human Nav1.7 channel α-subunit and the β1-subunit.

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

II. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in DMSO and dilute to the final desired concentrations in the external solution immediately before use.

III. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -120 mV to ensure all channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Record baseline currents in the absence of the drug.

  • Perfuse the chamber with increasing concentrations of this compound, allowing sufficient time for the drug effect to reach steady-state (note: this compound's action is slow, so perfusion times of 10-20 minutes may be necessary).[3]

  • Record sodium currents at each concentration.

IV. Data Analysis:

  • Measure the peak inward sodium current at each this compound concentration.

  • Normalize the peak current at each concentration to the baseline current.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Site-Directed Mutagenesis to Identify Key Binding Residues

This protocol describes how to introduce point mutations into the Nav1.7 cDNA to investigate the role of specific amino acids in this compound binding.

I. Primer Design:

  • Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., F1737A or N1742A). The mutation should be located in the center of the primers.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • The primers should have a GC content of at least 40% and terminate in one or more G or C bases.[1]

II. Mutagenesis PCR:

  • Set up the PCR reaction with a high-fidelity DNA polymerase, the Nav1.7 plasmid template, and the mutagenic primers. A typical reaction mixture includes:

    • 5-50 ng of dsDNA template

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 5 µL of 10x reaction buffer

    • 1 µL of high-fidelity DNA polymerase

    • Add nuclease-free water to a final volume of 50 µL.[8]

  • Perform thermal cycling. A typical program includes:

    • Initial denaturation at 95°C for 30 seconds.

    • 16-18 cycles of:

      • Denaturation at 95°C for 30 seconds.

      • Annealing at 55-60°C for 1 minute.

      • Extension at 68°C for 1 minute/kb of plasmid length.

    • Final extension at 68°C for 5 minutes.[8]

III. Digestion of Parental DNA and Transformation:

  • Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA, leaving the newly synthesized, mutated DNA intact.

  • Incubate at 37°C for 1-2 hours.[1]

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

IV. Verification of Mutation:

  • Select several colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

Structure-Activity Relationship (SAR): The Causality Behind Experimental Choices

The choice of which residues to mutate is not arbitrary but is guided by an understanding of the structure of this compound and related diterpenoid alkaloids. The presence of a hydroxyl group at C8 and methoxy groups at C1 and C14 are common features in many active Aconitum alkaloids.[7] Structure-activity relationship studies on this compound analogs have shown that modifications to these groups can significantly alter the molecule's potency and selectivity. For instance, the N-deacetyllappaconitine metabolite shows different activity compared to the parent compound.[9] This knowledge, combined with computational docking models that predict the orientation of this compound within the channel pore, allows researchers to hypothesize which amino acid residues are likely to form hydrogen bonds or hydrophobic interactions with these key functional groups. The experimental validation through site-directed mutagenesis then serves to confirm or refute these hypotheses.

Signaling Pathway of this compound Modulation

G cluster_0 Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav1.7) Block Channel Block (Slow, Irreversible Inhibition) Nav_channel->Block Leads to Binding_site Allosteric Binding Site (involving F1737, N1742) This compound This compound This compound->Binding_site Binds to No_AP Inhibition of Action Potential Propagation Block->No_AP Results in

Caption: The proposed signaling pathway for this compound's inhibitory action on voltage-gated sodium channels.

Conclusion: A Path Forward in Drug Discovery

The confirmation of this compound's binding site on sodium channels serves as a compelling case study in modern pharmacology. It underscores the importance of a multi-pronged experimental approach that integrates functional, molecular, and computational techniques. The distinct nature of the this compound binding site, differing from that of classical local anesthetics and pore-blocking toxins, opens up new avenues for the design of novel analgesics with potentially improved selectivity and side-effect profiles. By following the principles and protocols outlined in this guide, researchers can more effectively elucidate the molecular mechanisms of other sodium channel modulators, paving the way for the next generation of targeted therapeutics.

References

  • Li, Y. F., Zheng, Y. M., Yu, Y., Gan, Y., & Gao, Z. B. (2019). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta pharmacologica Sinica, 40(4), 451–459. [Link]

  • Wright, S. N. (2001). Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine. Molecular pharmacology, 59(2), 183–192. [Link]

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13–25. [Link]

  • Li, Y. F., et al. (2018). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta Pharmacologica Sinica, 40(4), 451-459. [Link]

  • Ameri, A. (1998). The effects of Aconitum alkaloids on the central nervous system. Progress in neurobiology, 56(2), 211–235. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Protocols.io. (2019). Site-Directed Mutagenesis. [Link]

  • iGEM. (n.d.). Site Directed Mutagenesis Protocol. [Link]

  • Wright, S. N. (2001). Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine. Molecular Pharmacology, 59(2), 183-192. [Link]

  • Gonzalez, C., & Catterall, W. A. (2021). Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. Natural Product Reports, 38(11), 2055-2077. [Link]

  • Li, Y. F., et al. (2019). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta Pharmacologica Sinica, 40(4), 451-459. [Link]

  • Ameri, A. (1998). Structure-dependent differences in the effects of the Aconitum alkaloids lappaconitine, N-desacetyllappaconitine and lappaconidine in rat hippocampal slices. European journal of pharmacology, 358(2), 151–158. [Link]

  • Catterall, W. A., Goldin, A. L., & Waxman, S. G. (2005). International Union of Pharmacology. XLVII. Nomenclature and structure-function relationships of voltage-gated sodium channels. Pharmacological reviews, 57(4), 397–409. [Link]

  • Protocols.io. (2019). Site-Directed Mutagenesis. [Link]

  • Li, Y. F., et al. (2018). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels. Acta Pharmacologica Sinica, 40(4), 451-459. [Link]

  • Wright, S. N. (2001). Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine. Molecular pharmacology, 59(2), 183–192. [Link]

  • Ameri, A. (1998). Structure-dependent differences in the effects of the Aconitum alkaloids lappaconitine, N-desacetyllappaconitine and lappaconidine in rat hippocampal slices. European journal of pharmacology, 358(2), 151–158. [Link]

Sources

Comparative analysis of Lannaconitine's effects on different neuronal subtypes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Neuronal Subtype-Specific Effects of Lannaconitine

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a synthesized analysis of this compound (LA), a diterpenoid alkaloid derived from Aconitum species. While related to the highly toxic aconitine, this compound presents a distinct pharmacological profile. This document moves beyond a simple recitation of facts to explore the causality behind its effects on different neuronal populations, offering a comparative perspective grounded in experimental data. Our focus is to provide a trustworthy, in-depth resource for professionals engaged in neuroscience and pharmacology.

Introduction: The Duality of Aconitum Alkaloids

The genus Aconitum is a rich source of diterpenoid alkaloids, compounds known for their potent biological activities. These are broadly classified based on their chemical structure and mechanism of action.[1] The most notorious are the C19-diterpenoid alkaloids like aconitine, which are potent activators of voltage-gated sodium channels (VGSCs), often leading to severe cardiotoxicity and neurotoxicity.[2][3]

This compound, a C19-diterpenoid monoester, belongs to a group of less toxic alkaloids.[1] Unlike aconitine, which persistently activates VGSCs, this compound acts as a blocker of these channels.[4][5] This fundamental difference in its interaction with a primary neuronal target underpins its distinct pharmacological profile, characterized by analgesic properties that have led to its clinical use for postoperative and cancer pain.[6][7] This guide will dissect the nuances of this compound's action, comparing its effects on peripheral sensory neurons versus central nervous system neurons.

Core Mechanism of Action: A Unique Blocker of Voltage-Gated Sodium Channels

The principal molecular target for this compound is the α-subunit of voltage-gated sodium channels (VGSCs).[1][8] These channels are critical for the initiation and propagation of action potentials in all excitable cells, including neurons.[8]

This compound's interaction with VGSCs is notably different from both classic neurotoxins like aconitine and local anesthetics like tetracaine. Studies on the neuronal sodium channel isoform Nav1.7, a key player in pain pathways, reveal that this compound is an inhibitor with an IC50 of 27.67 µmol/L.[6][7] The key distinctions are:

  • Kinetics: The inhibitory effect is slow to develop, taking over 10 minutes to reach a steady state, and is effectively irreversible, unlike the rapid and reversible block produced by local anesthetics.[6][7]

  • Gating Properties: this compound does not significantly affect the voltage-dependence of either channel activation or inactivation, a hallmark of many other VGSC modulators.[6][7]

  • Binding Site: Mutagenesis studies suggest that its binding site on Nav1.7 involves residues in domain IV, differing from the binding sites for many local anesthetics.[6][7]

This unique profile—a slow, irreversible inhibition without altering channel gating—suggests a novel mechanism of action that may contribute to its long-lasting analgesic effects.[6][7]

Comparative Analysis: Peripheral vs. Central Neuronal Subtypes

The diverse family of VGSCs is expressed differently across the nervous system. Subtypes like Nav1.7 and Nav1.8 are preferentially expressed in peripheral dorsal root ganglion (DRG) neurons and are critical for pain signaling, while other subtypes are more dominant in the central nervous system (CNS).[9][10] This differential expression leads to varied effects of this compound on distinct neuronal populations.

Effects on Peripheral Sensory Neurons (Dorsal Root Ganglion)

Dorsal root ganglion (DRG) neurons are primary sensory neurons that transmit information about pain, temperature, and touch from the periphery to the central nervous system.[11] Their excitability is heavily dependent on specific VGSC subtypes, making them a key target for analgesic drugs.[9]

This compound demonstrates significant activity in DRG neurons, primarily through two mechanisms:

  • Direct VGSC Inhibition: By blocking Nav1.7 and other VGSCs present in DRG neurons, this compound directly reduces their capacity to fire action potentials in response to noxious stimuli. This is the foundational mechanism for its analgesic effect.

  • Modulation of P2X₃ Receptors: In models of neuropathic pain, this compound has been shown to reverse the upregulation of the P2X₃ receptor in DRG neurons.[12][13] These receptors are activated by ATP released from damaged cells and contribute to pain sensitization.[12] By downregulating P2X₃ expression and reducing ATP-induced currents, this compound further dampens the hyperexcitability of these sensory neurons.[12][13]

The related alkaloid, aconitine, produces a different effect on injured DRG neurons, inducing tonic firing patterns, whereas other VGSC modulators cause slow wave oscillations.[14] This highlights how structurally similar alkaloids can produce divergent functional outcomes at the cellular level.

Effects on Central Nervous System Neurons (Hippocampus)

The hippocampus is a brain region critical for memory and spatial navigation, with neuronal activity patterns that are well-characterized.[15][16] Studies using rat hippocampal slices provide insight into how aconitine alkaloids affect CNS circuitry.

While direct comparative studies on this compound in the hippocampus are less common, research on related Aconitum alkaloids reveals a complex picture:

  • Inhibition of Neuronal Excitability: In hippocampal slices, aconitine (the activator) ultimately leads to an inhibition of neuronal excitability by causing excessive depolarization, which prevents further action potential firing.[17] this compound, as a blocker, also inhibits excitability but through a direct channel block.[5] It has been shown to reverse the effects of aconitine, demonstrating its antagonistic action at the sodium channel.[5]

  • Use-Dependent Action: The inhibitory action of this compound on presynaptic fiber spikes in the hippocampus is frequency-dependent, indicating a use-dependent block.[5] This means the drug is more effective at blocking channels on neurons that are firing at a higher frequency, a desirable property for targeting pathological hyperactivity without shutting down normal neuronal communication.

  • Anticonvulsant Properties: this compound and the related alkaloid ajacine have been shown to inhibit epileptiform bursts in hippocampal slices, suggesting a potential anticonvulsant effect by suppressing hyperexcitable neuronal firing.[5]

In contrast, another related alkaloid, mesaconitine, has been found to increase the excitability of hippocampal pyramidal cells, not by direct action on VGSCs, but by inhibiting the reuptake of noradrenaline.[18] This underscores the critical importance of not generalizing the effects of one alkaloid to the entire class, as even subtle structural differences can lead to opposing biological activities.

Quantitative Data Summary

The following table summarizes the key quantitative parameters describing this compound's effects and compares them with other relevant Aconitum alkaloids.

Alkaloid Neuronal Subtype / System Primary Target Effect Quantitative Value Citation(s)
This compound HEK293 cells expressing Nav1.7Nav1.7InhibitionIC₅₀: 27.67 µmol/L[6][7]
This compound Rat Dorsal Root Ganglion (DRG)P2X₃ ReceptorsDownregulationReverses CCI-induced upregulation[12][13]
This compound Rat Hippocampal SlicesVGSCsInhibition of population spikeEffective at 10 µM[5]
Aconitine Rat Hippocampal SlicesVGSCsActivation leading to inhibitionEffective at 10-100 nM[5][17]
Aconitine Injured Rat DRG NeuronsVGSCsInduces tonic firing10-200 µmol/L[14]
Mesaconitine Rat Hippocampal SynaptosomesNoradrenaline TransporterInhibition of Noradrenaline UptakeKᵢ: 111.95 nM[18]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate the data cited above must be understood. Below is a detailed, step-by-step methodology for a key experimental workflow.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Heterologous Expression Systems

This protocol is foundational for characterizing the direct interaction of a compound like this compound with a specific ion channel subtype (e.g., Nav1.7) expressed in a controlled environment.

Objective: To measure the effect of this compound on the biophysical properties of a specific voltage-gated sodium channel subtype.

Causality Behind Choices:

  • Heterologous System (HEK293 cells): These cells do not endogenously express significant levels of VGSCs, providing a "clean" background to study the specific channel subtype that has been transfected into them. This ensures the recorded currents are from the target of interest.

  • Whole-Cell Configuration: This configuration allows for the control of the intracellular environment via the pipette solution and precise measurement of ionic currents across the entire cell membrane.

  • Voltage Clamp: This technique holds the cell membrane at a specific voltage, allowing the experimenter to measure the current that flows through the ion channels at that potential, isolating the channel's activity from changes in membrane voltage.

  • Specific Solutions: The ionic composition of the internal and external solutions is designed to isolate sodium currents. For example, using Cesium Fluoride (CsF) in the internal solution blocks potassium channels, and omitting calcium or using blockers can eliminate calcium currents.

Step-by-Step Methodology: [8]

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human VGSC subtype of interest (e.g., Nav1.7).

    • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve optimal cell density.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. This solution mimics the extracellular ionic environment.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. CsF is used to block potassium channels from the inside, and EGTA chelates calcium to prevent calcium-dependent processes from interfering.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all VGSCs are in a resting, closed state.

    • To measure Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to activate the channels.

    • To measure Steady-State Inactivation: Apply a long (500 ms) prepulse to various potentials (e.g., -140 mV to -10 mV) followed by a strong test pulse (e.g., to -10 mV) to determine the fraction of channels that are inactivated at each prepulse potential.

  • Drug Application & Analysis:

    • Establish a stable baseline recording.

    • Apply this compound at various concentrations via the perfusion system. Due to its slow onset, ensure perfusion for at least 10-15 minutes to reach steady-state inhibition.[6][7]

    • Repeat the voltage protocols to measure the drug's effect on current amplitude and gating properties.

    • Plot dose-response curves to calculate the IC₅₀ value.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex interactions and processes described.

G cluster_membrane Neuronal Membrane cluster_effects Downstream Cellular Effects VGSC Voltage-Gated Sodium Channel (VGSC) Extracellular Neurotoxin Site 2 Intracellular Na_ion Na+ Ion Influx VGSC:p->Na_ion Allows Depolarization Sustained Membrane Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Neurotransmitter Neurotransmitter Release AP_Firing->Neurotransmitter Excitability Neuronal Hyperexcitability AP_Firing->Excitability LA This compound LA->VGSC:p BLOCKS Aconitine Aconitine Aconitine->VGSC:p PERSISTENTLY ACTIVATES Na_ion->Depolarization

Caption: Comparative mechanism of this compound vs. Aconitine on VGSCs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 with Nav1.7) Plating 2. Plate Cells on Coverslips Cell_Culture->Plating Solutions 3. Prepare Internal & External Solutions Plating->Solutions Recording 4. Achieve Whole-Cell Configuration Baseline 5. Record Baseline Currents (Voltage Protocols) Recording->Baseline Drug_App 6. Perfuse with This compound Baseline->Drug_App Post_Drug 7. Record Post-Drug Currents Drug_App->Post_Drug Analysis 8. Analyze Data (I-V curves, Inactivation) Dose_Response 9. Plot Dose-Response Curve & Calculate IC50 Analysis->Dose_Response

Sources

The Aconitum Alkaloids: A Comparative Guide to the Structure-Activity Relationship of Lannaconitine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the C18-diterpenoid alkaloids from the Aconitum species present a fascinating paradox: potent therapeutic potential, particularly in analgesia and anti-inflammatory applications, juxtaposed with significant toxicity.[1] Lannaconitine, a member of this class, and its close structural analog, lappaconitine, have been the subject of considerable research to unravel their complex pharmacology and to engineer derivatives with improved therapeutic indices. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these compounds, offering insights for the rational design of novel, safer, and more effective therapeutic agents.

The Core Scaffold: Understanding this compound and its Chemical Neighborhood

This compound is a C18-diterpenoid alkaloid characterized by a complex hexacyclic ring system. Its structure is remarkably similar to the more extensively studied lappaconitine, differing primarily in the substitution pattern on the A-ring and the nature of the ester group at C4. This close structural relationship allows for a degree of extrapolation of the SAR data from lappaconitine to this compound.[2][3]

G cluster_core Core Diterpenoid Scaffold cluster_substituents Key Modification Sites C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C4_ester C4-Ester C4->C4_ester C5->C1 C6 C6 C5->C6 N_Et N-Ethyl C5->N_Et C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C8_ester C8-Ester C8->C8_ester C10 C10 C9->C10 C11 C11 C9->C11 C10->C5 C14 C14 C10->C14 C12 C12 C11->C12 C13 C13 C12->C13 C13->C9 C15 C15 C14->C15 C14_ester C14-Ester C14->C14_ester C16 C16 C15->C16 C16->C10

Caption: Core chemical structure of C18-diterpenoid alkaloids highlighting key sites for modification.

Structure-Activity Relationship: Decoding the Impact of Chemical Modifications

Systematic structural modifications of lappaconitine and related diterpenoid alkaloids have revealed several key determinants for their analgesic and anti-inflammatory activities, as well as their inherent toxicity.

Key Structural Features for Analgesic Activity:

  • Tertiary Amine in Ring A: The presence of a tertiary amine, typically an N-ethyl group, is considered crucial for analgesic efficacy.[4][5]

  • Ester Group at C8: An acetoxyl or a similar ester group at the C8 position is an important structural feature for potent analgesic activity.[4][5]

  • Aromatic Ester at C14: The presence of an aromatic ester at the C14 position significantly contributes to the analgesic properties of these compounds.[4][5]

  • Saturation of Ring D: The saturation state of the D-ring has been identified as an important factor for analgesic activity in the broader class of C19-diterpenoid alkaloids, a principle that likely extends to the C18 analogs.[4][5]

Modifications to Reduce Toxicity:

A primary goal in the development of diterpenoid alkaloid-based therapeutics is the mitigation of their cardiotoxicity and neurotoxicity.[6][7] Research has shown that modifications to the C4 acetamidobenzoate side chain of lappaconitine can lead to a significant reduction in toxicity while retaining or even enhancing analgesic effects.[8][9] For instance, the synthesis of amide and sulfonamide derivatives at this position has yielded compounds with a therapeutic index 14 to 30 times higher than that of the parent lappaconitine.[8][9] This suggests that the toxicity is closely linked to the metabolism of the C4 side chain, and alterations that prevent the formation of toxic metabolites, such as N-deacetyllappaconitine, can dramatically improve the safety profile.[9]

Comparative Performance: A Tabular Overview of this compound Analogs

Due to the limited availability of extensive SAR studies on a wide range of this compound analogs, this section presents a comparative analysis of the well-studied lappaconitine and its derivatives. This data serves as a valuable surrogate for predicting the behavior of corresponding this compound analogs.

CompoundModificationAnalgesic Activity (ED50, mg/kg)Anti-inflammatory Activity (IC50, µM)Acute Toxicity (LD50, mg/kg)Therapeutic Index (LD50/ED50)Reference(s)
Lappaconitine (LA) Parent Compound3.5 (s.c.)-11.7 (s.c.), 30.6 (i.p.)~3.3 (s.c.)[4][8][9][10]
Compound 39 (amide derivative) C4-acetamidobenzoate modification~ LA->300>85[8][9]
Compound 49 (amide derivative) C4-acetamidobenzoate modification~ LA->600>171[8]
Compound 70 (sulfonamide derivative) C4-acetamidobenzoate modification~ LA-300~85[8]
Compound A4 (N-20 derivative) N-20 position modification-12.91 (NO inhibition)--[11]
Compound 6 (LA derivative) Not specified-10.34 ± 2.05 (NO inhibition)--[12]
Compound 10 (LA analog) Side chain modification-9.98 ± 1.6 (NO inhibition)508.1-[10]
Lappaconitine-1,5-benzodiazepine hybrid (34a) C-5' modificationMore potent than Diclofenac Sodium->1500 (oral)Significantly higher than LA[13]

Mechanism of Action: Unraveling the Molecular Targets

The analgesic and toxic effects of this compound and its analogs are primarily attributed to their interaction with voltage-gated sodium channels (Nav). These compounds are known to bind to site 2 of the Nav channel, leading to a persistent activation and subsequent blockade of neuronal conduction.[14] This mechanism is distinct from that of opioid analgesics.[3]

The anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[11][15] By suppressing these pathways, these compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[11]

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 ERK ERK JNK JNK p38 p38 IKK IKK IκBα IκBα IKK->IκBα phosphorylates (inhibition) NFκB NF-κB (p65/p50) IKK->NFκB activates IκBα->NFκB sequesters NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc TRAF6 TRAF6 MyD88->TRAF6 TRAF6->ERK TRAF6->JNK TRAF6->p38 TRAF6->IKK Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene Lannaconitine_analogs This compound Analogs Lannaconitine_analogs->ERK inhibit Lannaconitine_analogs->JNK inhibit Lannaconitine_analogs->p38 inhibit Lannaconitine_analogs->IKK inhibit

Caption: Proposed anti-inflammatory mechanism of action for this compound analogs.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound and its analogs.

Acetic Acid-Induced Writhing Test for Analgesia (In Vivo)

This widely used model assesses peripheral analgesic activity by inducing visceral pain.[12]

Procedure:

  • Animal Preparation: Use male ICR mice (23 ± 3 g). Acclimatize the animals to the laboratory conditions for at least one hour before the experiment.

  • Grouping: Divide the mice into control, standard, and test groups (n=5-10 per group).

  • Drug Administration: Administer the test compound (e.g., this compound analog) or a standard analgesic (e.g., diclofenac sodium) orally (p.o.) or subcutaneously (s.c.). The control group receives the vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), administer a 0.5-1% solution of acetic acid intraperitoneally (i.p.) at a volume of 10-20 mL/kg.[8]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 5-15 minutes).[8][16]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

G start Start acclimatize Acclimatize Mice start->acclimatize group Group Animals (Control, Standard, Test) acclimatize->group administer Administer Drug/Vehicle group->administer wait Pre-treatment Time (30-60 min) administer->wait induce Inject Acetic Acid (i.p.) wait->induce observe Observe and Count Writhes (5-15 min) induce->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Formalin Test for Analgesia (In Vivo)

The formalin test is a valuable model that distinguishes between nociceptive and inflammatory pain.[4]

Procedure:

  • Animal Preparation: Use mice and acclimatize them to the testing environment.

  • Drug Administration: Administer the test compound or vehicle as described in the writhing test.

  • Formalin Injection: After the pre-treatment period, inject a 2.5% formalin solution (20 µL) subcutaneously into the plantar surface of the right hind paw.[4]

  • Observation: Immediately place the mouse in an observation chamber. The pain response is biphasic:

    • Phase 1 (0-5 minutes): Neurogenic pain. Record the time spent licking or biting the injected paw.

    • Phase 2 (15-30 minutes): Inflammatory pain. After a quiescent period, again record the time spent licking or biting the paw.[4][10]

  • Data Analysis: Calculate the total time spent licking/biting in each phase for all groups and determine the percentage of inhibition compared to the control.

Nitric Oxide (NO) Production Assay (In Vitro)

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[11][17]

Procedure:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, and incubate for 24-48 hours.[17]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[17]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm using a microplate reader.[17]

  • Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition for each compound concentration.

Conclusion and Future Directions

The C18-diterpenoid alkaloids, exemplified by this compound and its analogs, hold significant promise for the development of novel non-addictive analgesics and anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in the strategic modification of their complex chemical architecture to dissociate their beneficial activities from their inherent toxicities. The SAR data, primarily derived from studies on lappaconitine, strongly indicates that modifications at the C4 and N-20 positions are particularly fruitful avenues for enhancing the safety profile. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives to establish a more direct and detailed SAR. Furthermore, advanced techniques such as site-directed mutagenesis of voltage-gated sodium channels can provide deeper insights into the molecular interactions governing both the efficacy and toxicity of these fascinating natural products.

References

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In PubMed. Retrieved from [Link]

  • He, F., Li, Y., Tang, Y., et al. (2023). In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents. Helvetica Chimica Acta, e202300123.
  • Gao, F., Chen, Q. H., & Wang, F. P. (2007). Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 42(11-12), 1338-1347.
  • Wang, F. P., Chen, Q. H., & Liu, X. Y. (2009). Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids. Chemical & Pharmaceutical Bulletin, 57(8), 801-807.
  • Wang, F. P., Chen, Q. H., & Liu, X. Y. (2009). Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids.
  • Li, Y., He, F., Tang, Y., et al. (2024). Design, synthesis, evaluation, pharmacophore modeling, and 3D-QSAR of lappaconitine analogs as potential analgesic agents. Archiv der Pharmazie.
  • Zhou, X. L., et al. (2024). Synthesis and biological evaluation of lappaconitine analogues as potential anti-neuroinflammatory agents by side chain modification and scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 118012.
  • Zhou, X. L., et al. (2022). Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics. European Journal of Medicinal Chemistry, 243, 114776.
  • Yan, Y., Li, X., Wang, Z., et al. (2022). C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities. RSC Advances, 12(1), 395-405.
  • Zhou, X. L., et al. (2022).
  • Shults, E. E., et al. (2024). Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. Molecules, 29(15), 3508.
  • Yan, Y., Li, X., Wang, Z., et al. (2022). C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities. RSC Publishing.
  • Said Hassan, S. H., et al. (2018). In vivo pharmacological investigation of Monotheca buxifolia and Bosea amherstiana using animal models. Saudi Journal of Biological Sciences, 25(7), 1435-1440.
  • Ameri, A. (1997). Structure-dependent differences in the effects of the Aconitum alkaloids lappaconitine, N-desacetyllappaconitine and lappaconidine in rat hippocampal slices. Brain Research, 769(1), 36-43.
  • Gao, F., Chen, Q. H., & Wang, F. P. (2017). (PDF) Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Ahern, C. A., et al. (2016). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 7, 153.
  • He, Y., et al. (2022). Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology, 13, 977993.
  • RayBiotech. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2021). Research progress of aconitine toxicity and forensic analysis of aconitine poisoning. Forensic Sciences Research, 6(4), 285-294.

Sources

A Comparative Analysis of the Therapeutic Index of Lannaconitine and Opioids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic index of lannaconitine, a diterpenoid alkaloid with notable analgesic properties, in comparison to commonly prescribed opioid analgesics. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting the therapeutic window of these compounds, outlines detailed protocols for their assessment, and explores their underlying mechanisms of action. Our objective is to furnish a robust, data-driven resource to inform preclinical research and guide the development of safer and more effective pain therapeutics.

Introduction: The Quest for Safer Analgesia

The management of moderate to severe pain remains a significant clinical challenge. Opioids, while highly effective, are associated with a narrow therapeutic index and a high risk of adverse effects, including respiratory depression, dependence, and addiction.[1] This has spurred the search for alternative analgesics with improved safety profiles. This compound, a C18-diterpenoid alkaloid derived from plants of the Aconitum genus, has emerged as a promising candidate due to its potent analgesic effects, which are reportedly comparable to some opioids but with a potentially different mechanism of action and a lower liability for addiction.[2][3]

This guide will provide a side-by-side comparison of the therapeutic index of this compound with that of several clinically relevant opioids. The therapeutic index (TI) is a quantitative measure of a drug's safety margin, classically defined as the ratio of the dose that produces a toxic or lethal effect to the dose that produces a therapeutic effect.[4] A higher TI indicates a wider separation between the desired and undesired effects of a drug.

Understanding the Therapeutic Index (TI)

The therapeutic index is a critical parameter in drug development, providing an initial assessment of a compound's safety. It is most commonly calculated using data from preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[4]

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.[5]

  • ED50 (Median Effective Dose): The dose of a substance that produces a desired therapeutic effect in 50% of a test population.

Therapeutic Index (TI) = LD50 / ED50

A larger TI is desirable, as it suggests a wider margin of safety. Drugs with a narrow therapeutic index require careful dose monitoring to avoid toxicity.

Comparative Therapeutic Index: this compound vs. Opioids

The following table summarizes available preclinical data on the LD50, ED50, and calculated therapeutic index for this compound and a selection of common opioids in mice. It is crucial to note that these values can vary depending on the animal strain, sex, route of administration, and the specific experimental protocol used. Therefore, direct comparison should be made with caution.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (TI)Reference(s)
This compound MouseIntravenous (i.v.)6.9--[6]
MouseIntraperitoneal (i.p.)9.1--[6]
MouseOral (p.o.)~20--[6]
Lappaconitine *Mouse-11.73.5~3.3[7]
Morphine MouseIntraperitoneal (i.p.)4005.73 - 10~40 - 70[6][8][9]
Mouse-212 - 882--[10]
Fentanyl MouseIntravenous (i.v.)6.90.0084 - 0.16~43 - 821[11][12]
MouseIntraperitoneal (i.p.)17.5--[11]
MouseOral (p.o.)27.8--[11]
MouseSubcutaneous (s.c.)62 - 135--[13]
Oxycodone Mouse->605 - 20>3 - 12[14][15]
Hydromorphone MouseSubcutaneous (s.c.)840.22 - 0.37~227 - 382[16][17]
MouseIntravenous (i.v.)104--[16]

*Note: Data for lappaconitine, a closely related C18-diterpenoid alkaloid, is provided as a proxy for this compound's therapeutic index due to the limited availability of published ED50 values for this compound itself. Lappaconitine and this compound are often investigated for similar analgesic properties.[18][19][20]

From the available data, it is evident that the therapeutic indices of opioids vary significantly. While direct comparison is challenging due to differing experimental conditions, the data suggests that some opioids, like fentanyl and hydromorphone, can have a wide therapeutic index in preclinical models. However, it is crucial to remember that these are animal data and do not directly translate to human clinical safety. The TI for lappaconitine appears narrower than that of some opioids in these specific studies, highlighting the need for further research to fully characterize the safety profile of this compound and its derivatives.[7]

Mechanisms of Action: Divergent Signaling Pathways

The analgesic effects of this compound and opioids are mediated by distinct molecular mechanisms. Understanding these differences is key to appreciating their respective therapeutic potentials and side-effect profiles.

This compound: Modulation of Voltage-Gated Sodium Channels

This compound and other aconitine alkaloids primarily exert their effects by modulating the activity of voltage-gated sodium channels (VGSCs).[21] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By binding to site 2 of the VGSC alpha-subunit, aconitine alkaloids can lead to persistent activation or, in some cases, an irreversible block of the channel.[22] This modulation of neuronal excitability is thought to be the basis for both the analgesic and toxic effects of these compounds.

Figure 1: Simplified signaling pathway of this compound's analgesic action.

Opioids: Agonism at Opioid Receptors

Opioids produce their profound analgesic effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. The primary target for most clinically used opioids is the mu-opioid receptor (MOR). Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability and a reduction in the transmission of nociceptive signals.

Opioid_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid_Receptor μ-Opioid Receptor (MOR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Opioid Opioid Opioid->Opioid_Receptor Binds & Activates

Figure 2: Simplified signaling pathway of opioid-mediated analgesia.

Experimental Protocols for Therapeutic Index Determination

Accurate and reproducible determination of the therapeutic index is paramount in preclinical drug development. The following sections outline standardized protocols for assessing the LD50 and ED50 of a compound in a rodent model.

Determination of Median Lethal Dose (LD50)

The "Up-and-Down Procedure" (UDP), as described in the OECD Guideline 425, is a validated method for determining the LD50 that minimizes the number of animals required.[17][23][24][25]

LD50_Workflow start Start select_dose Select Initial Dose (Based on preliminary data or default) start->select_dose dose_animal Dose a Single Animal select_dose->dose_animal observe Observe for 48h (or until confident of outcome) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose (by a fixed factor) outcome->increase_dose Survival decrease_dose Decrease Dose (by a fixed factor) outcome->decrease_dose Death continue_dosing Continue Dosing Sequence (until stopping criteria are met) increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dose_animal calculate Calculate LD50 and Confidence Interval continue_dosing->calculate Stopping criteria met end End calculate->end

Figure 3: Experimental workflow for LD50 determination using the Up-and-Down Procedure.

Step-by-Step Methodology (Up-and-Down Procedure):

  • Animal Selection and Acclimation:

    • Use healthy, young adult rodents (e.g., mice or rats) of a single sex (females are often recommended).

    • Acclimate the animals to the laboratory conditions for at least 5 days prior to the experiment.

    • House animals individually and provide free access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation and Administration:

    • Prepare the test substance in a suitable vehicle. An aqueous solution is preferred, followed by an oil-based solution (e.g., corn oil).[16]

    • Administer the substance orally via gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for rodents.[16]

  • Dosing Procedure:

    • Limit Test (Optional): To determine if the LD50 is above a certain dose (e.g., 2000 mg/kg), a limit test can be performed first.

    • Main Test:

      • Dose the first animal at a dose level just below the best preliminary estimate of the LD50.

      • Observe the animal for at least 48 hours.

      • If the animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 3.2).[23]

      • If the animal dies, the dose for the next animal is decreased by the same factor.[23]

      • Continue this sequential dosing until the stopping criteria are met (typically after a certain number of reversals in outcome have occurred).

  • Observations:

    • Observe animals for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for at least 14 days.[11][26]

  • Data Analysis:

    • Calculate the LD50 and its confidence interval using a validated statistical method, such as the maximum likelihood method. Specialized software is available for this purpose.

Determination of Median Effective Dose (ED50) for Analgesia

The hot plate test is a widely used and reliable method for assessing the analgesic efficacy of centrally acting compounds.[27][28]

ED50_Workflow start Start acclimate Acclimate Mice to Testing Environment start->acclimate baseline Determine Baseline Latency on Hot Plate (e.g., 55°C) acclimate->baseline grouping Randomly Assign Mice to Treatment Groups (Vehicle & Drug Doses) baseline->grouping administer Administer Vehicle or Test Compound grouping->administer test_latency Measure Post-Treatment Latency at Pre-determined Time Points administer->test_latency record Record Latency (Paw Licking/Jumping) with a Cut-off Time test_latency->record analyze Analyze Dose-Response Data (e.g., Probit Analysis) record->analyze calculate Calculate ED50 analyze->calculate end End calculate->end

Figure 4: Experimental workflow for ED50 determination using the Hot Plate Test.

Step-by-Step Methodology (Hot Plate Test):

  • Apparatus and Animal Preparation:

    • Use a hot plate analgesia meter with a precisely controlled surface temperature (e.g., 55 ± 0.5°C).

    • Use healthy adult mice, handled gently to minimize stress.

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency Determination:

    • Gently place each mouse on the hot plate and start a timer.

    • Observe the mouse for nocifensive behaviors, typically paw licking or jumping.

    • Record the latency (in seconds) to the first clear nocifensive response.

    • Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If the mouse does not respond within this time, remove it and record the cut-off time as its latency.[20]

    • Animals with baseline latencies that are too short or too long may be excluded.

  • Drug Administration and Testing:

    • Randomly assign mice to different treatment groups, including a vehicle control group and several dose groups of the test compound.

    • Administer the vehicle or test compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

    • At the time of expected peak effect of the drug, place each mouse on the hot plate and measure the post-treatment latency as described above.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Plot the percentage of animals exhibiting a defined analgesic response (e.g., a doubling of baseline latency or reaching the cut-off time) against the log of the dose.

    • Determine the ED50, the dose at which 50% of the animals show the defined analgesic effect, using probit analysis or another appropriate statistical method.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the therapeutic index of this compound relative to established opioid analgesics. The available preclinical data suggests that while this compound possesses potent analgesic properties, its therapeutic window, as indicated by the data for the related compound lappaconitine, may be narrower than that of some opioids.[7] However, the distinct mechanism of action of this compound, primarily targeting voltage-gated sodium channels, presents a compelling rationale for its further investigation as a non-opioid analgesic.[21]

Future research should focus on:

  • Conducting comprehensive studies to determine the ED50 of this compound in various pain models to allow for a more direct calculation of its therapeutic index.

  • Performing head-to-head comparative studies of this compound and opioids under identical experimental conditions to obtain more reliable comparative therapeutic index data.

  • Investigating the potential for developing derivatives of this compound with an improved therapeutic index, as some studies have already shown promise in this area.[7][29]

  • Further elucidating the detailed molecular mechanisms underlying the analgesic and toxic effects of this compound to identify strategies for separating these effects.

By pursuing these avenues of research, the scientific community can better assess the potential of this compound and related compounds as viable alternatives to opioids for the management of pain, ultimately contributing to the development of safer and more effective analgesic therapies.

References

  • Fentanyl - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Hydromorphone | C17H19NO3 | CID 5284570 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • The morphine LD 50 by strain and sex. The morphine LD 50 was determined for each of the eight founder strains and sex using at least six mice in each group and at least three doses of morphine, with at least two doses flanking the LD 50 . (A) Logistic 2-paramater survival curves separated by strain and sex are shown at the top and composites of all strains separated by sex are shown at the bottom. (B) The LD 50 as calculated using the drc package in R and ranged from 212 to 882 mg/kg. JMP 15.0.0 https ://www.jmp.com. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol - National Toxicology Program. (2001, October 31). Retrieved January 8, 2026, from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved January 8, 2026, from [Link]

  • Fentanyl Overdose Causes Prolonged Cardiopulmonary Dysregulation in Male SKH1 Mice. (2024, July 14). Retrieved January 8, 2026, from [Link]

  • The Magnitude and Duration of the Analgesic Effect of Morphine, Butorphanol, and Buprenorphine in Rats and Mice - Mayo Clinic. (n.d.). Retrieved January 8, 2026, from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002) - umwelt-online. (2001, December 17). Retrieved January 8, 2026, from [Link]

  • Up-and-down procedure - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Draft Guidance for Evaluating Acute Oral Toxicity Data - California Department of Pesticide Regulation. (n.d.). Retrieved January 8, 2026, from [Link]

  • Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics - Aurora Biomed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Pharmacological studies of lappaconitine. Analgesic activities - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. (2024, July 29). Retrieved January 8, 2026, from [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice - JoVE. (2024, November 15). Retrieved January 8, 2026, from [Link]

  • Hot plate test - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - bioRxiv. (2020, October 16). Retrieved January 8, 2026, from [Link]

  • Acute Biodistribution Comparison of Fentanyl and Morphine - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • A Review of Toxicological Profile of Fentanyl—A 2024 Update - MDPI. (2024, September 24). Retrieved January 8, 2026, from [Link]

  • Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC. (2024, July 29). Retrieved January 8, 2026, from [Link]

  • Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC - PubMed Central. (2024, July 29). Retrieved January 8, 2026, from [Link]

  • A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - MDPI. (1989, December 10). Retrieved January 8, 2026, from [Link]

  • Oxycodone-induced analgesic effects in a bone cancer pain model in mice - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Acute effects of oxycodone on locomotion in mice. Mice were put into... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Sensorimotor Alterations Induced by Novel Fentanyl Analogs in Mice: Possible Impact on Human Driving Performances - sfera. (n.d.). Retrieved January 8, 2026, from [Link]

  • A comparative experimental study of analgesic activity of a novel non- | JEP. (2019, August 2). Retrieved January 8, 2026, from [Link]

  • The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Morphine, Oxycodone, and Fentanyl Exhibit Different Analgesic Profiles in Mouse Pain Models - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Morphine, oxycodone, and fentanyl exhibit different analgesic profiles in mouse pain models. | Semantic Scholar. (n.d.). Retrieved January 8, 2026, from [Link]

  • Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Morphine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved January 8, 2026, from [Link]

  • Median lethal dose - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Acute Oxycodone Induces the Pro-Emetic Pica Response in Rats - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Acute Biodistribution Comparison of Fentanyl and Morphine - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Effect of repeated intraperitoneal injections of different concentrations of oxycodone on immune function in mice - PMC - PubMed Central. (2024, June 17). Retrieved January 8, 2026, from [Link]

Sources

In Vitro and In Vivo Correlation of Lannaconitine's Bioactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Comparative Guide

Authored by a Senior Application Scientist

Introduction: Bridging the Benchtop and the Biological System

Lannaconitine, a C18-diterpenoid alkaloid derived from plants of the Aconitum genus, has a rich history in traditional medicine, particularly for its analgesic and anti-inflammatory properties.[1][2] As with many natural products, the journey from traditional use to a modern therapeutic agent is paved with rigorous scientific validation. A critical aspect of this journey is establishing a clear and predictive relationship between its effects observed in a controlled laboratory setting (in vitro) and its activity within a living organism (in vivo). This guide provides a comprehensive comparison of this compound's performance in both arenas, offering insights into the experimental choices and interpreting the correlation between the two. For researchers in drug development, understanding this in vitro-in vivo correlation (IVIVC) is paramount for predicting clinical efficacy and ensuring safety.

In Vitro Activity of this compound: Unraveling the Molecular Mechanisms

In vitro studies are the cornerstone of mechanistic investigation, allowing for the precise dissection of a compound's interaction with specific molecular targets in a controlled environment. For this compound, this has been crucial in identifying its primary mode of action.

Primary Mechanism of Action: A Potent Sodium Channel Modulator

This compound's analgesic effects are largely attributed to its interaction with voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in excitable cells like neurons.[3][4][5]

Specifically, research has identified the Nav1.7 sodium channel subtype, highly expressed in peripheral sensory neurons, as a key target.[6] this compound acts as an inhibitor of Nav1.7, reducing the influx of sodium ions and thereby dampening the transmission of pain signals.[7] Studies using human embryonic kidney (HEK293) cells stably expressing Nav1.7 have shown that this compound inhibits the channel in a voltage-dependent manner.[8][7] Unlike local anesthetics that exhibit rapid and reversible inhibition, this compound's effect is characterized by a slow onset and a more sustained, almost irreversible inhibition.[8][7] This suggests a distinct binding mechanism that may contribute to its prolonged analgesic action.[8]

Signaling Pathway: this compound's Modulation of Voltage-Gated Sodium Channels

Caption: this compound inhibits Nav1.7, blocking sodium influx and subsequent pain signal transmission.

Anti-Inflammatory Effects at the Cellular Level

Beyond its direct effects on neurons, this compound and its derivatives have demonstrated significant anti-inflammatory activity in vitro.[1][9] A common and robust model for this is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][10] In these assays, this compound derivatives have been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[9][11] The underlying mechanism for this is the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[9][10]

Cytotoxicity Profile

A crucial aspect of in vitro evaluation is determining a compound's potential for cellular toxicity.[12][13] Cytotoxicity assays, such as the MTT assay, are widely used to assess the impact of a substance on cell viability and metabolic activity.[14] For this compound, while it exhibits potent bioactivity, it also has a narrow therapeutic index, and its parent compounds in the Aconitum genus are known for their toxicity.[15][16] In vitro cytotoxicity studies are therefore essential to determine the concentration at which this compound is effective without causing significant cell death, providing a preliminary therapeutic window.

Table 1: Summary of In Vitro this compound Activity

Assay TypeCell Line/SystemKey FindingIC50/Effective ConcentrationReference
ElectrophysiologyHEK293 cells expressing Nav1.7Voltage-dependent inhibition of sodium channelsIC50: 27.67 µmol/L[8][7]
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsInhibition of NO, PGE2, and TNF-α productionIC50 (for derivative A4): 12.91 µmol/L[9][11]
CytotoxicityVarious cancer and non-cancerous cell linesDose-dependent reduction in cell viabilityVaries depending on the cell line

In Vivo Activity of this compound: Efficacy and Safety in a Biological Context

In vivo studies are indispensable for understanding how a compound behaves in a complex biological system, encompassing absorption, distribution, metabolism, and excretion (ADME).[17][18][19] For this compound, these studies have largely corroborated its in vitro-predicted analgesic and anti-inflammatory effects.

Demonstrable Analgesic Efficacy

The analgesic properties of this compound have been extensively evaluated in various rodent models of pain.[20] The hot plate test, a classic model for centrally acting analgesics, has been used to demonstrate this compound's ability to increase the pain threshold to a thermal stimulus.[20][21][22] In this test, the latency for an animal to react to a heated surface is measured before and after drug administration.[23][24][25] this compound has shown potent, dose-dependent analgesic activity in this model, often compared to potent analgesics like morphine.[20] Furthermore, in models of inflammatory pain, such as the complete Freund's adjuvant (CFA)-induced inflammatory pain model, this compound has been shown to significantly improve paw withdrawal latency.[26]

Potent Anti-inflammatory Action in Animal Models

The in vitro anti-inflammatory findings translate well to in vivo models. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[27][28][29][30][31] In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).[28] this compound and its derivatives have been shown to significantly inhibit this edema, demonstrating their potent anti-inflammatory effects in a living organism.[1][32] In some cases, the anti-inflammatory activity of this compound derivatives has been found to be superior to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Toxicological Profile: The Double-Edged Sword

The potent bioactivity of Aconitum alkaloids, including this compound, is intrinsically linked to their toxicity, particularly cardiotoxicity.[16][33] In vivo studies are critical for determining the therapeutic index—the ratio between the toxic dose and the therapeutic dose. The median lethal dose (LD50) is a key parameter determined in acute toxicity studies. For this compound, the LD50 has been reported to be 11.7 mg/kg.[15] The cardiotoxic effects are often linked to the same mechanism as their analgesic action—the modulation of voltage-gated sodium channels, but in cardiac tissue.[33][34][35] This can lead to arrhythmias and other adverse cardiac events.[36][37][38]

Table 2: Summary of In Vivo this compound Activity

ActivityAnimal ModelKey FindingED50/Effective DoseReference
AnalgesicMouse/RatIncreased pain threshold in hot plate testED50: 3.5 mg/kg (acetic acid writhing test)[15]
Anti-inflammatoryRatInhibition of carrageenan-induced paw edemaSignificant inhibition at various doses[1][32]
Acute ToxicityMouseDetermination of median lethal doseLD50: 11.7 mg/kg[15]

The Correlation: Connecting In Vitro Data to In Vivo Outcomes

The predictive power of in vitro assays is ultimately judged by how well they correlate with in vivo results. For this compound, a strong positive correlation is observed, particularly for its primary pharmacological activities.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

IVIVC_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Target_ID Target Identification (e.g., Nav1.7) Cell_Assay Cell-Based Assays (HEK293, RAW 264.7) Target_ID->Cell_Assay Mechanism Mechanism of Action (Channel Inhibition, Pathway Suppression) Cell_Assay->Mechanism Cytotoxicity Cytotoxicity Profiling (MTT Assay) Cell_Assay->Cytotoxicity Efficacy_Model Efficacy Models (Hot Plate, Paw Edema) Mechanism->Efficacy_Model Predicts Efficacy IVIVC In Vitro-In Vivo Correlation (IVIVC) Analysis Mechanism->IVIVC Toxicity_Model Toxicity Studies (LD50, Cardiotoxicity) Cytotoxicity->Toxicity_Model Informs Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Model->PK_PD Efficacy_Model->IVIVC Toxicity_Model->PK_PD

Caption: A typical workflow illustrating the progression from in vitro screening to in vivo validation.

The potent inhibition of Nav1.7 channels observed in vitro provides a clear molecular basis for the robust analgesic effects seen in various in vivo pain models. The slow, sustained inhibition at the cellular level likely contributes to the prolonged analgesic duration observed in animals.[8][20] Similarly, the in vitro suppression of inflammatory mediators in macrophages by this compound directly correlates with its ability to reduce inflammation in the carrageenan-induced paw edema model.[1][9]

However, it is also crucial to acknowledge the limitations and potential discrepancies. The toxicity of this compound, particularly its cardiotoxicity, highlights that a compound's effect is not solely determined by its primary target but also by its interaction with similar targets in different tissues (e.g., sodium channels in the heart). Furthermore, pharmacokinetic factors such as metabolism can significantly influence in vivo activity.[39][40] The body can metabolize this compound into derivatives with different efficacy and toxicity profiles, a complexity not captured in simple in vitro models.[15]

Conclusion and Future Directions

This compound serves as an excellent case study for the importance of IVIVC in natural product drug discovery. The strong correlation between its in vitro mechanism of action and its in vivo efficacy provides a solid foundation for its therapeutic potential. However, the co-existence of potent efficacy and significant toxicity underscores the need for a comprehensive evaluation.

Future research should focus on:

  • Developing more predictive in vitro toxicity models: Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) could offer a more clinically relevant in vitro model for assessing cardiotoxicity.[36]

  • Investigating the metabolism of this compound in greater detail: Identifying the specific metabolites and their individual pharmacological and toxicological profiles is crucial for a complete understanding of its in vivo effects.

  • Structure-activity relationship (SAR) studies: The development of this compound derivatives with an improved therapeutic index (i.e., maintaining analgesic and anti-inflammatory efficacy while reducing toxicity) is a promising avenue for future drug development.[15][9]

By carefully integrating in vitro and in vivo data, researchers can continue to unlock the therapeutic potential of this compound while ensuring a favorable safety profile for future clinical applications.

Detailed Experimental Protocols

In Vitro: Patch-Clamp Electrophysiology for Nav1.7 Inhibition
  • Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 channels in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (20-22°C).

    • Use a patch-clamp amplifier and data acquisition software.

    • Hold the membrane potential at -120 mV to ensure all channels are in the resting state.

    • Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.

  • Drug Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution. Perfuse the cells with the this compound-containing solution.

  • Data Analysis: Measure the peak sodium current before and after drug application to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a Hill equation.[3]

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Allow them to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound-treated groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[27]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Bohrium. (n.d.). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels.
  • Wikipedia. (2023, October 27). Hot plate test.
  • PubMed. (1986). Pharmacological studies of lappaconitine. Analgesic activities.
  • National Institutes of Health. (n.d.). Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents.
  • ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • MDPI. (2024, July 29). Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • SlideShare. (n.d.). Analgesia Hot Plat Test.
  • PubMed Central. (2024, July 29). Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review.
  • PubMed. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
  • PubMed. (2023). In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents.
  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
  • Bio-protocol. (n.d.). 2.7 The Hot-Plate Test.
  • Panlab | Harvard Apparatus. (n.d.). Hot plate test.
  • PubMed Central. (2021, September 22). Quantitative Electrophysiological Evaluation of the Analgesic Efficacy of Two Lappaconitine Derivatives: A Window into Antinociceptive Drug Mechanisms.
  • Aurora Biomed. (n.d.). Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics.
  • PubMed. (2018, July 10). Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels.
  • PubMed. (2022, September 29). A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain.
  • ResearchGate. (n.d.). In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti‐inflammatory agents.
  • ASCO Publications. (2018). Inhibition of cardiomyocytes late INa with ranolazine to prevent anthracyclines cardiotoxicity in experimental models in vitro and in vivo.
  • Benchchem. (n.d.). In Vivo Comparative Analysis of Aconitum Alkaloids: A Guide for Researchers.
  • ResearchGate. (n.d.). (PDF) Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents.
  • Benchchem. (n.d.). Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with 13-Dehydroxyindaconitine.
  • National Institutes of Health. (n.d.). Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes.
  • Benchchem. (n.d.). Toxicological Profile of Aconitum Alkaloids: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Toxicological mechanism of Aconitum alkaloids.
  • RayBiotech. (n.d.). This compound.
  • MDPI. (2019, March 29). In Vitro Propagation and Phytochemical Assessment of Aconitum ferox Wall: A Threatened Medicinal Plant of Sikkim Himalaya.
  • PubMed. (2022, March 21). In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation.
  • PubMed. (2015, September 11). Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats.
  • PubMed. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism.
  • Wikipedia. (2023, November 29). Voltage-gated sodium channel.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated sodium channels (NaV): Introduction.
  • National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics.
  • ResearchGate. (n.d.). (PDF) In Vivo Cardiotoxicity Induced by Sodium Aescinate in Zebrafish Larvae.
  • Avicenna Journal of Medical Biotechnology. (n.d.). Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability.
  • YouTube. (2022, June 27). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation.
  • PubMed Central. (n.d.). Anticancer Drug-Induced Cardiotoxicity: Insights and Pharmacogenetics.
  • YouTube. (2022, August 5). Pharmacokinetics | Drug Metabolism.
  • MDPI. (n.d.). Cardiotoxicity Induced by Anticancer Therapies: A Call for Integrated Cardio-Oncology Practice.
  • PubMed Central. (n.d.). In Vitro Antimicrobial Synergistic Activity and the Mechanism of the Combination of Naringenin and Amikacin Against Antibiotic-Resistant Escherichia coli.
  • PubMed. (1986). Ciprofloxacin: in vitro activity, mechanism of action, and resistance.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Lannaconitine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Lannaconitine, a highly toxic C19-norditerpenoid alkaloid, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and environmental integrity.[1][2] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounded in scientific principles and regulatory compliance. Our objective is to foster a culture of safety by elucidating not just the "how," but the critical "why" behind each procedural step.

Foundational Knowledge: Understanding the Hazard Profile of this compound

This compound is a potent neurotoxin and cardiotoxin, characteristic of aconitine-type alkaloids.[1][3] Its toxicity stems from its ability to persistently activate voltage-sensitive sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[2][4] This action disrupts normal cellular function and can lead to severe health consequences. The GHS classification for this compound includes the Hazard statement H300: Fatal if swallowed.[5][6]

Property Information Source
Chemical Name This compound[1]
CAS Number 32854-75-4[1]
Molecular Formula C32H44N2O8[1]
Toxicity LD50 in mice (mg/kg): 6.9 i.v.; 9.1 i.p.; approx 20 orally[7]
GHS Hazard Pictogram GHS06 (Skull and crossbones)[5]
GHS Hazard Statement H300: Fatal if swallowed[5][6]

Given its acute toxicity, all waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[5][8]

The Core Directive: A Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that prioritizes containment, clear communication, and compliance with all applicable regulations.

The "Why": Preventing cross-contamination and ensuring that highly potent waste is not inadvertently mixed with less hazardous materials is the primary objective. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.[9]

Protocol:

  • Designate a Waste Container: Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container must be in good condition and compatible with the waste it will hold.[8][10]

  • Labeling: The label must be unambiguous and include the chemical name "this compound," its concentration, and appropriate hazard symbols, such as the GHS skull and crossbones pictogram.[5][8]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] This includes solvents, acids, bases, and other organic or inorganic waste.

  • Types of Waste: This dedicated container should be used for:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, and flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Materials used for spill cleanup.[8]

The "Why": Hazardous waste disposal is governed by a complex web of local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][11] Your institution's EHS department is the definitive authority on these regulations and will provide specific guidance tailored to your location and the nature of the waste.[12]

Protocol:

  • Initiate Contact: Before beginning any disposal procedures, contact your EHS department.

  • Provide Complete Information: Inform them that you have this compound waste to be disposed of, specifying its form (solid, liquid), concentration, and the volume of the waste container.

  • Follow Institutional Protocols: EHS will provide instructions for the proper storage of the waste pending collection and the necessary paperwork for waste pickup by a licensed hazardous waste disposal company.

The "Why": Safe and secure storage of hazardous waste is crucial to prevent accidental exposure or release into the environment.

Protocol:

  • Designated Area: Store the sealed and labeled this compound waste container in a designated, secure, and well-ventilated area.[8]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

  • Access Control: Limit access to the storage area to authorized personnel only.

The "Why": Meticulous record-keeping is a legal requirement and a cornerstone of a robust safety program. It allows for the tracking of hazardous waste from its generation to its final disposal ("cradle to grave").[9]

Protocol:

  • Maintain a Log: Keep a detailed log of the this compound waste generated, including the date, quantity, and concentration.

  • Retain Paperwork: File all paperwork provided by your EHS department and the hazardous waste disposal vendor.

Spill Management: An Emergency Protocol

In the event of a this compound spill, a swift and safe response is critical to contain the material and mitigate exposure risks.

Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.[8]

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[8]

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Containment:

    • For solid spills: Gently cover the material with an absorbent to prevent it from becoming airborne.[8]

    • For liquid spills: Use an absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[8]

  • Collection: Carefully sweep or scoop the absorbed material into your designated this compound hazardous waste container. Use non-sparking tools for this purpose.[8]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. Consult your EHS department for recommended decontaminating agents.[8]

  • Waste Disposal: All materials used in the cleanup are considered hazardous waste and must be placed in the this compound waste container.[8]

Potential for Chemical Deactivation (For Expert Use Only)

Research indicates that the toxicity of aconitine alkaloids can be significantly reduced through the hydrolysis of their ester groups.[2][8] Soaking and boiling during processing can hydrolyze aconite alkaloids into less toxic derivatives.[2] Specifically, heating in water or methanol can facilitate this hydrolysis.[8]

Important Caveat: This chemical deactivation procedure should only be considered by trained professionals in a controlled laboratory setting and with the explicit approval of the EHS department. The efficacy and safety of this method for routine disposal have not been standardized.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

LannaconitineDisposalWorkflow start This compound Waste Generated segregate Step 1: Segregate and Containerize Waste - Dedicated, labeled container - No mixing with other waste streams start->segregate spill Spill Occurs start->spill consult_ehs Step 2: Consult with EHS - Provide waste details - Follow institutional protocols segregate->consult_ehs storage Step 3: Secure Interim Storage - Designated, secure, ventilated area - Away from incompatible materials consult_ehs->storage documentation Step 4: Documentation - Maintain waste log - Retain disposal records storage->documentation pickup Waste collected by licensed hazardous waste vendor documentation->pickup spill_protocol Execute Spill Management Protocol - Evacuate and secure - Contain and collect - Decontaminate spill->spill_protocol spill_protocol->segregate

Caption: Decision-making workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety

The proper disposal of highly potent compounds like this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these guidelines, consulting with your institution's EHS department, and understanding the rationale behind each step, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

  • Benchchem. Proper Disposal Procedures for 14-O-acetylneoline: A Guide for Laboratory Professionals.
  • ChemicalBook. This compound | 32854-75-4.
  • Clemson University. Hazardous Waste Management FAQ.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281279, this compound.
  • Commonwealth of Pennsylvania Department of Environmental Protection. Hazardous Waste Program.
  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? YouTube.
  • Florida Department of Environmental Protection. Summary of Hazardous Waste Regulations.
  • ChemFaces. This compound | CAS:32854-75-4.
  • CRB Insights. Incorporating highly potent drug products into your facility.
  • U.S. Environmental Protection Agency. Household Hazardous Waste (HHW).
  • Cayman Chemical. (2023, December 7). Safety Data Sheet: Lappaconitine.
  • LKT Laboratories, Inc. Safety Data Sheet.
  • ChemicalBook. 32854-75-4(this compound) Product Description.
  • RayBiotech. This compound.
  • ResearchGate. (2025, August 9). Five Cases of Aconite Poisoning: Toxicokinetics of Aconitines.
  • Chan, T. Y. (2009). Aconite poisoning. Clinical Toxicology, 47(4), 279-285.
  • Wikipedia. Aconitine.
  • Pii International. Managing Risks with Potent Pharmaceutical Products.
  • Life in the Fastlane. (2017, May 24). Aconitine Poisoning.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Lannaconitine

Author: BenchChem Technical Support Team. Date: January 2026

Lannaconitine, a C19-norditerpenoid alkaloid, is a potent and highly toxic compound isolated from plants of the Aconitum species.[1][2] Like its more infamous relative, aconitine, it exhibits significant neurotoxic and cardiotoxic effects, primarily by acting on voltage-sensitive sodium channels in excitable tissues like the myocardium and nerves.[3][4] The estimated fatal dose for the parent compound aconitine is as low as 2 mg in humans, highlighting the extreme caution required when handling any compound in this class.[5] Given its acute toxicity and the potential for rapid absorption through multiple routes, establishing and adhering to a stringent personal protective equipment (PPE) protocol is not merely a recommendation—it is an absolute necessity for ensuring personnel safety in a research environment.

This guide provides a detailed operational framework for the safe handling of this compound, grounded in established safety principles for highly potent compounds. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety system you are implementing.

The Foundational Principle: Multi-Layered Containment

The core strategy for handling this compound is based on multi-layered containment, where PPE serves as the critical final barrier between the researcher and the chemical. The primary layers of containment are engineering controls, such as a chemical fume hood or glove box. PPE is designed to protect individuals from exposure due to spills, splashes, or breaches in primary containment.[6] Exposure can occur via inhalation of airborne particles, direct skin contact, or accidental ingestion; our PPE strategy must address all these routes.[7]

Core Protective Equipment: A Head-to-Toe Mandate

Handling this compound, whether as a solid powder or in solution, requires a comprehensive PPE ensemble. The following table summarizes the essential equipment, its specifications, and the rationale for its use.

Equipment Specification Rationale for Use
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For solutions or potential aerosols, a full-face respirator with appropriate chemical cartridges is recommended.[8]Prevents inhalation of fine this compound powder, which can be easily aerosolized. A higher level of protection is needed if splashes or aerosols are generated.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile). Ensure gloves are tested against chemicals (ASTM D6978 standard for chemotherapy gloves is a good benchmark).[6]Prevents skin contact and systemic absorption. Double-gloving provides redundancy in case the outer glove is compromised and allows for safe removal of the contaminated outer layer.
Body Protection Disposable, solid-front, long-sleeved gown with tight-fitting cuffs. Poly-coated or laminate materials are preferred.[9]Protects skin from spills and contamination. A solid front and resistant material prevent chemical permeation, which can occur with standard lab coats.[6]
Eye & Face Protection Chemical splash goggles that provide a full seal around the eyes. A full-face shield should be worn over the goggles when handling liquids.[8][9]Protects eyes from splashes of solutions or contact with airborne powder. A face shield offers a broader barrier for the entire face.
Foot Protection Disposable, skid-resistant shoe covers worn over closed-toe shoes.[9]Prevents the tracking of contamination out of the designated work area in the event of a spill.

Operational Plan: Executing Safety with Precision

The effectiveness of PPE is entirely dependent on its correct use. The following procedural steps provide a self-validating system for safe operations.

Designated Work Area & Engineering Controls

All handling of this compound must be performed within a designated area, clearly marked with hazard warnings. All weighing of solid this compound and preparation of solutions must occur within a certified chemical fume hood or an isolator/glove box to minimize inhalation exposure.[7]

PPE Donning and Doffing Workflow

Cross-contamination during the removal of PPE is a common source of exposure. The sequence of donning and doffing is therefore critical. The following workflow is designed to minimize this risk.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Gown don2->don3 don4 4. Respirator (Perform Seal Check) don3->don4 don5 5. Goggles / Face Shield don4->don5 don6 6. Outer Gloves (Over Cuffs) don5->don6 doff1 1. Outer Gloves (Contaminated) doff2 2. Gown & Shoe Covers (Turn Inside Out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 finish Wash Hands doff5->finish start Enter Lab start->don1

Caption: Workflow for donning and doffing PPE to minimize cross-contamination.

Spill Management Protocol

In the event of a spill, the primary objective is to contain and collect the material safely.[7]

  • Alert & Evacuate: Immediately alert others in the area. Evacuate if the spill is large or outside of primary containment.

  • Secure the Area: Restrict access to the spill site.

  • Don Appropriate PPE: Before cleanup, don the full PPE ensemble as described above.

  • Containment: For solid spills, gently cover with an absorbent material to prevent the powder from becoming airborne. For liquid spills, use a chemical absorbent to dike the spill.[7]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealed, and chemical-resistant hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[7]

  • Containerization: All contaminated items—including gloves, gowns, shoe covers, pipette tips, and spill cleanup materials—must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] The container should be sealed before removal from the work area.

  • Chemical Deactivation: While research indicates that the toxicity of aconitine alkaloids can be significantly reduced through the hydrolysis of their ester groups, this process should not be attempted as a routine disposal method.[7][10] Such procedures should only be performed by trained professionals in a controlled setting with explicit EHS approval.

Adherence to this comprehensive PPE and handling guide is paramount for the safe use of this compound in a laboratory setting. Always consult your institution's specific EHS protocols and Safety Data Sheets (SDS) before beginning any work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Aconitine. Retrieved from [Link]

  • LITFL. (2017). Aconitine Poisoning. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • RayBiotech. (n.d.). This compound. Retrieved from [Link]

  • Wang, Z., & Wang, Z. (2020). Research progress of aconitine toxicity and forensic analysis of aconitine poisoning. Forensic Sciences Research, 5(4), 273–281. Retrieved from [Link]

  • Chan, T. Y. K. (2009). Aconite poisoning. Clinical Toxicology, 47(4), 279–285. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.